4-Fluorophenyl chloroformate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-fluorophenyl) carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-7(10)11-6-3-1-5(9)2-4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBGPEACXKBQSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369811 | |
| Record name | 4-Fluorophenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38377-38-7 | |
| Record name | 4-Fluorophenyl chloroformate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38377-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorophenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Fluorophenyl chloroformate CAS number
An In-Depth Technical Guide to 4-Fluorophenyl Chloroformate (CAS No: 38377-38-7) for Advanced Chemical Synthesis
Abstract
This technical guide provides a comprehensive overview of this compound, identified by CAS number 38377-38-7.[1][2][3][4] Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's critical physicochemical properties, spectroscopic profile, and core reactivity. We explore its mechanistic pathways and highlight its strategic applications as a versatile building block in pharmaceutical research and fine chemical synthesis.[5][6] Furthermore, this guide offers detailed, field-proven experimental protocols for its use and outlines rigorous safety, handling, and storage procedures to ensure operational excellence and laboratory safety.
Physicochemical and Spectroscopic Profile
This compound is a clear, slightly yellow liquid whose utility in organic synthesis is underpinned by its distinct physical and chemical properties.[4] The presence of the highly reactive chloroformate group and the strategically important 4-fluorophenyl moiety makes it a valuable reagent.[5]
Key Properties
A summary of the essential quantitative data for this compound is presented below. These parameters are critical for experimental design, including reaction stoichiometry, solvent selection, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 38377-38-7 | [1][3] |
| Molecular Formula | C₇H₄ClFO₂ | [1][3] |
| Molecular Weight | 174.56 g/mol | [1][3] |
| Appearance | Clear slightly yellow liquid | [4] |
| Density | 1.329 g/mL at 25 °C | [6] |
| Boiling Point | 190 °C | [1] |
| Refractive Index (n20/D) | 1.4933 | [6] |
| Flash Point | 76 °C (168.8 °F) - closed cup | |
| SMILES | Fc1ccc(OC(Cl)=O)cc1 | [3] |
| InChI Key | MSBGPEACXKBQSX-UHFFFAOYSA-N | [3] |
Spectroscopic Signatures
While specific spectral data requires experimental acquisition, the structure of this compound allows for the prediction of key spectroscopic features essential for reaction monitoring and quality control:
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band is expected in the region of 1770-1800 cm⁻¹, corresponding to the C=O stretching vibration of the acid chloride (chloroformate) group. Additional peaks will be present corresponding to C-F and C-O stretching, as well as aromatic C=C bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons on the fluorophenyl ring will appear as complex multiplets in the aromatic region (~7.0-7.5 ppm), showing coupling to each other and to the fluorine atom.
-
¹³C NMR: The carbonyl carbon of the chloroformate will be highly deshielded, appearing downfield (~150-160 ppm). Aromatic carbons will be visible, with their chemical shifts influenced by the fluorine and oxygen substituents, exhibiting characteristic C-F coupling constants.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift being characteristic of an aromatic C-F bond.
-
Chemical Reactivity and Mechanistic Insights
The synthetic power of this compound stems from the high reactivity of the chloroformate functional group.[7] This group acts as an excellent electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. This reactivity allows for the efficient introduction of the 4-fluorophenoxycarbonyl moiety, which can serve as a protecting group or as a stable carbamate or carbonate linkage within a target molecule.
The reaction proceeds via a classic addition-elimination mechanism. The nucleophile attacks the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of the highly stable chloride ion as a leaving group drives the reaction to completion.
Caption: Workflow for incorporating 4-FPC in lead optimization.
Experimental Protocols
The following protocols are designed as self-validating systems, with built-in checks and explanations for key steps. They should be performed in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.
Protocol: General Procedure for Carbamate Synthesis
Objective: To synthesize a 4-fluorophenyl carbamate from a primary or secondary amine.
Materials:
-
Primary or Secondary Amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon supply
Methodology:
-
Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel. The causality for this step is to prevent the moisture-sensitive chloroformate from hydrolyzing, which would reduce yield and form corrosive HCl.
-
Reagent Dissolution: Dissolve the amine (1.0 eq) and the non-nucleophilic base (e.g., TEA, 1.5 eq) in the chosen anhydrous solvent. Cool the solution to 0 °C using an ice-water bath. Cooling is critical to control the exothermic reaction and prevent potential side reactions.
-
Controlled Addition: Dissolve this compound (1.1 eq) in a small amount of anhydrous solvent and add it to the dropping funnel. Add the chloroformate solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the internal temperature does not exceed 10 °C. A slight excess of the chloroformate ensures complete consumption of the valuable amine substrate.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. This is a self-validating check to confirm reaction completion.
-
Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess HCl and unreacted chloroformate), water, and finally brine. The brine wash aids in breaking emulsions and removing residual water from the organic phase.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography on silica gel or recrystallization to obtain the pure carbamate.
Safety, Handling, and Storage
This compound is a hazardous material and must be handled with extreme care. Its reactivity makes it corrosive and toxic. [8]
Hazard Identification
The compound is classified with multiple hazards, requiring stringent safety protocols.
| Hazard Class | GHS Code(s) | Description | Source(s) |
|---|---|---|---|
| Acute Toxicity | H301 + H311 + H331 | Toxic if swallowed, in contact with skin, or if inhaled. | [8] |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage. | [8][9] |
| Eye Damage | H314 | Causes severe skin burns and eye damage. | [8][9] |
| Other Hazards | Lachrymator | Substance which increases the flow of tears. | [9]|
Safe Handling and Personal Protective Equipment (PPE)
-
Ventilation: All manipulations must be conducted inside a certified chemical fume hood to avoid inhalation of toxic vapors. [8][9]* Personal Protective Equipment:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. [8] * Eye Protection: Use chemical safety goggles and a full-face shield. [8] * Lab Coat: A flame-retardant lab coat is mandatory.
-
Respirator: For spill cleanup or in case of ventilation failure, use a full-face respirator with an appropriate organic vapor/acid gas cartridge (e.g., type ABEK EN14387). * Emergency Equipment: An eyewash station and safety shower must be immediately accessible. [8]
-
Storage and Stability
Proper storage is crucial to maintain the reagent's integrity and ensure safety.
-
Temperature: Store in a refrigerator at 2-8°C. [1]* Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent degradation from atmospheric moisture. [8][9]* Container: Keep the container tightly sealed in a dry, well-ventilated, and designated corrosives area. [8][9]* Incompatibilities: Keep away from strong oxidizing agents, strong bases, water, and sources of ignition. [8][9]
Spill and Emergency Procedures
-
Spill: In case of a spill, evacuate the area. Wear full PPE, including a respirator. Absorb the spill with an inert, non-combustible material like sand or vermiculite. [9]Collect the material in a sealed container for hazardous waste disposal. Do not use combustible materials like sawdust. [9]* First Aid:
-
Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. [8][9]Remove contaminated clothing. [9] * Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [8][9] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [8][9]
-
Conclusion
This compound is a high-utility, albeit hazardous, reagent that serves as a critical tool for the modern medicinal and synthetic chemist. Its ability to efficiently introduce the 4-fluorophenyl moiety or form stable carbamate and carbonate linkages makes it indispensable in drug discovery and the synthesis of complex organic molecules. [5]A thorough understanding of its reactivity, coupled with strict adherence to safety and handling protocols, enables researchers to leverage its full synthetic potential while maintaining a safe laboratory environment.
References
-
This compound - Stenutz. (URL: [Link])
-
This compound CAS#: 38377-38-7; ChemWhat Code: 57517. (URL: [Link])
-
Applications of this compound in Pharmaceutical R&D. (URL: [Link])
-
This compound One Chongqing Chemdad Co. (URL: [Link])
-
Chloroformate - Wikipedia. (URL: [Link])
-
This compound | CAS#:38377-38-7 | Chemsrc. (URL: [Link])
-
4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent - ResearchGate. (URL: [Link])
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (URL: [Link])
-
Fluorinated building blocks in drug design: new pathways and targets - PMC - NIH. (URL: [Link])
-
4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent - R Discovery - Researcher.Life. (URL: [Link])
Sources
- 1. This compound | 38377-38-7 | FF78852 [biosynth.com]
- 2. Buy Online CAS Number 38377-38-7 - TRC - this compound | LGC Standards [lgcstandards.com]
- 3. This compound [stenutz.eu]
- 4. chemwhat.com [chemwhat.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 38377-38-7 [chemicalbook.com]
- 7. Chloroformate - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.dk [fishersci.dk]
4-Fluorophenyl chloroformate chemical structure
An In-Depth Technical Guide to 4-Fluorophenyl Chloroformate: Structure, Reactivity, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound (4-FPC), a pivotal reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer a comprehensive understanding of 4-FPC's chemical nature, reactivity, and its strategic application in the synthesis of complex molecules. We will delve into the causality behind its reactivity, provide field-proven protocols, and ground all claims in authoritative references.
Introduction: The Strategic Importance of this compound
This compound, identified by CAS number 38377-38-7, is a highly reactive chemical intermediate essential for introducing the 4-fluorophenoxycarbonyl group into a variety of substrates.[1] Its utility stems from the unique combination of a reactive chloroformate moiety and a fluorine-substituted phenyl ring. This structure makes it a valuable tool in pharmaceutical research and development for synthesizing advanced intermediates and Active Pharmaceutical Ingredients (APIs).[1]
The strategic incorporation of fluorine is a well-established principle in medicinal chemistry, often employed to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] 4-FPC serves as a direct and efficient vehicle for installing the fluorophenyl group, which can lead to improved therapeutic outcomes.[1] Furthermore, its role extends to the formation of carbamates and carbonates, which are critical functional groups in protecting group chemistry, prodrug design, and as structural components of biologically active molecules.[4][5][6]
Molecular Architecture and Physicochemical Profile
The reactivity and utility of 4-FPC are direct consequences of its molecular structure. Understanding this architecture is key to predicting its behavior in chemical reactions.
Core Chemical Structure
The molecule consists of a central carbonyl group bonded to a chlorine atom (the "chloroformate" part) and a 4-fluorophenoxy group.
Caption: Chemical structure of this compound.
The key features influencing its reactivity are:
-
The Chloroformate Group (-OCOCl): This is an excellent acylating agent. The carbonyl carbon is highly electrophilic due to the inductive electron-withdrawing effects of the adjacent oxygen and chlorine atoms. The chloride ion is an excellent leaving group, facilitating nucleophilic substitution.
-
The Fluorine Atom: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). This effect is transmitted through the phenyl ring to the ester oxygen, further increasing the partial positive charge on the carbonyl carbon. This makes 4-FPC even more susceptible to nucleophilic attack compared to its non-fluorinated analog, phenyl chloroformate.[7]
Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 38377-38-7 | [8][9] |
| Molecular Formula | C₇H₄ClFO₂ | [8][10] |
| Molecular Weight | 174.56 g/mol | [9][10] |
| Appearance | Clear, slightly yellow liquid | [11] |
| Density | 1.329 g/mL at 25 °C | [9] |
| Boiling Point | 190 °C | [10] |
| Refractive Index (n20/D) | 1.4933 | [9] |
| Flash Point | 76 °C (168.8 °F) - closed cup | [9] |
| SMILES String | Fc1ccc(OC(Cl)=O)cc1 | [8][9] |
| InChI Key | MSBGPEACXKBQSX-UHFFFAOYSA-N | [8][9] |
Reactivity and Mechanistic Pathways
The primary utility of 4-FPC lies in its predictable and efficient reactivity with a wide range of nucleophiles. The dominant mechanism is a nucleophilic acyl substitution, which proceeds via a two-step addition-elimination pathway.[7]
Causality of the Mechanism: The reaction is initiated by the attack of a nucleophile (e.g., an amine or alcohol) on the highly electrophilic carbonyl carbon. This is the rate-determining step.[7] This attack forms a transient, unstable tetrahedral intermediate. The intermediate then collapses, expelling the most stable leaving group—the chloride ion—to yield the final substituted product and hydrochloric acid.
Caption: General addition-elimination mechanism for 4-FPC reactions.
This reactivity profile makes 4-FPC exceptionally useful for:
-
Reaction with Amines: Forms stable carbamates.[12]
-
Reaction with Alcohols: Forms carbonate esters.[12]
-
Reaction with Carboxylic Acids: Forms mixed anhydrides.[12]
These reactions are typically conducted in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct, driving the reaction to completion.
Core Applications in Research and Drug Development
Synthesis of Carbamates and Carbonates
Carbamates are ubiquitous in pharmaceuticals, serving as prodrugs, bioisosteres for amides, and key structural motifs.[4][5] 4-FPC provides a reliable method for their synthesis.
Field-Proven Insight: The choice of solvent and base is critical for optimizing yield and purity. Aprotic solvents like acetonitrile (CH₃CN), dichloromethane (DCM), or tetrahydrofuran (THF) are preferred to avoid competitive solvolysis of the chloroformate. Potassium carbonate (K₂CO₃) or triethylamine (TEA) are effective bases.[4][5]
This protocol outlines a self-validating system for synthesizing a carbamate from a primary or secondary amine.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve the amine substrate (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 15-20 minutes. Causality: Slow, cooled addition is crucial to control the exothermic reaction and prevent side-product formation.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Self-Validation: These washing steps systematically remove the base, unreacted starting material, and salts, ensuring the purity of the crude product.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography or recrystallization to yield the pure carbamate.
Caption: Workflow for the synthesis of carbamates using 4-FPC.
Derivatization for Chromatographic Analysis
In analytical chemistry, polar compounds containing -NH or -OH groups often exhibit poor chromatographic performance. Derivatization converts these polar compounds into less polar, more volatile derivatives suitable for analysis by Gas Chromatography/Mass Spectrometry (GC/MS).[12][13] 4-FPC is an effective derivatizing agent for this purpose, reacting with amines, phenols, and alcohols to produce their corresponding 4-fluorophenoxycarbonyl derivatives.[12]
Safety, Handling, and Storage
The high reactivity of 4-FPC necessitates strict adherence to safety protocols. It is classified as toxic, corrosive, and moisture-sensitive.[9][14][15]
Hazard Profile
| Hazard Class | H-Statement(s) | P-Statement(s) (selected) | Reference(s) |
| Acute Toxicity | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. | P261, P280, P301+P310 | [9][15] |
| Skin Corrosion | H314: Causes severe skin burns and eye damage. | P280, P303+P361+P353, P305+P351+P338 | [9][15] |
| Combustibility | Combustible liquid. | P210: Keep away from heat/sparks/open flames. | [14][16] |
Handling and Storage Protocols
-
Handling: Always handle this compound inside a certified chemical fume hood.[15][16] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[9][15] Ensure eyewash stations and safety showers are immediately accessible.[14][16] Avoid contact with water, strong bases, amines, and strong oxidizing agents.[14][16]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen).[15][17] Keep refrigerated at 2-8°C.[9][15] The storage area should be dry, well-ventilated, and designated for corrosive materials.[14][16]
Conclusion
This compound is more than a mere reagent; it is a strategic tool for molecular design. Its predictable reactivity, governed by the principles of nucleophilic acyl substitution and enhanced by its fluorine substituent, makes it indispensable for the synthesis of carbamates and carbonates. For drug development professionals, it provides a reliable method for introducing the 4-fluorophenyl group, a modification known to impart favorable pharmacokinetic and pharmacodynamic properties. Proper understanding of its handling requirements is paramount to harnessing its synthetic power safely and effectively.
References
-
Stenutz, R. (n.d.). This compound. Retrieved from [Link]
-
Kevill, D. N., & D'Souza, M. J. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. International Journal of Molecular Sciences, 12(6), 3829–3839. Retrieved from [Link]
-
Choudhary, M., et al. (2018). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Indian Journal of Chemistry - Section B, 57B, 1114-1122. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]
-
Trivedi, M., et al. (2018). Synthesis and characterization of carbamates derivatives from 4-amino-1, 2, 4-triazole. ResearchGate. Retrieved from [Link]
-
University of South Florida. (n.d.). Synthesis of Alkyl Carbamates. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 38377-38-7. Retrieved from [Link]
-
Lazaro, C. A., & Conte-Junior, C. A. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999. Retrieved from [Link]
- Google Patents. (n.d.). US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- 5. researchgate.net [researchgate.net]
- 6. research.usf.edu [research.usf.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound [stenutz.eu]
- 9. 氯甲酸-4-氟苯酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound | 38377-38-7 | FF78852 [biosynth.com]
- 11. chemwhat.com [chemwhat.com]
- 12. Chloroformate - Wikipedia [en.wikipedia.org]
- 13. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
- 17. tcichemicals.com [tcichemicals.com]
4-Fluorophenyl Chloroformate: A Comprehensive Technical Guide to Safe Handling and Application
For researchers, scientists, and drug development professionals, the precise and safe handling of reactive chemical intermediates is paramount. 4-Fluorophenyl chloroformate, a key building block in organic synthesis, demands a thorough understanding of its properties and associated hazards to ensure both experimental success and personal safety.[1][2] This guide provides an in-depth, experience-driven perspective on the safe and effective use of this compound, moving beyond a simple recitation of safety data sheet (SDS) information to offer practical insights grounded in laboratory application.
Compound Profile and Hazard Identification
This compound (CAS No. 38377-38-7) is a combustible liquid with a molecular weight of 174.56 g/mol .[1][3] It is characterized by the chemical formula C₇H₄ClFO₂.[1] This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[3][4][5] Furthermore, it is corrosive and causes severe skin burns and eye damage.[4][5][6][7]
Key Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Clear, slightly yellow liquid | [8] |
| Density | 1.329 g/mL at 25 °C | [2][3][8] |
| Boiling Point | 188 - 190.2 °C at 760 mmHg | [1][8][9] |
| Flash Point | 76 °C (168.8 °F) - closed cup | [3] |
| Refractive Index | n20/D 1.4933 | [2][3][8] |
The primary hazard of this compound lies in its reactivity, particularly with water and moisture, which leads to decomposition and the release of toxic gases.[6] It is also incompatible with strong oxidizing agents, strong acids, and strong bases.[5]
GHS Hazard Classification and Precautionary Statements
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.
Signal Word: Danger [3][4][6][8][9]
Hazard Pictograms:
Hazard Statements:
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[3][8]
-
May cause respiratory irritation.[4]
Precautionary Statements (selected):
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[6][7]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[8]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[5][10]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5][7][10]
Safe Handling and Storage Protocols
Adherence to stringent handling and storage protocols is critical to mitigate the risks associated with this compound.
Engineering Controls
All manipulations of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][9] An eyewash station and safety shower must be readily accessible in the immediate vicinity of the workstation.[4][9]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound. The following diagram illustrates the recommended levels of protection.
Caption: Recommended Personal Protective Equipment for handling this compound.
Storage
Store this compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4] The recommended storage temperature is between 2-8°C.[3] It is crucial to keep the container tightly closed and protected from moisture.[4][10] Storage under an inert gas, such as nitrogen, is also advised to prevent degradation.[4]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is essential.
First-Aid Measures
The following flowchart outlines the initial steps to be taken in case of accidental exposure.
Caption: First-aid workflow for exposure to this compound.
Spill and Leak Procedures
In the case of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[4] Absorb the spill with an inert material such as sand or vermiculite and place it in a suitable, closed container for disposal. Do not allow the chemical to enter drains.[10]
Toxicological Information and Routes of Exposure
This compound is toxic through oral, dermal, and inhalation routes of exposure.[4][5] It is corrosive and can cause severe burns to the skin and eyes.[4][6][7] Inhalation may lead to respiratory irritation, and symptoms of overexposure can include headache, dizziness, tiredness, nausea, and vomiting.[4] Ingestion can cause severe swelling and damage to the delicate tissues of the esophagus and stomach, with a danger of perforation.[4]
Disposal Considerations
Waste material must be disposed of in accordance with local, state, and federal regulations.[4][6] Do not mix with other waste. Uncleaned containers should be handled in the same manner as the product itself.
Conclusion
This compound is a valuable reagent in chemical synthesis, but its hazardous properties necessitate a meticulous and informed approach to its handling. By understanding its reactivity, employing appropriate engineering controls and personal protective equipment, and being prepared for emergency situations, researchers can safely and effectively utilize this compound in their work. This guide serves as a comprehensive resource to supplement, but not replace, the official Safety Data Sheet and institutional safety protocols.
References
-
European Chemicals Agency. (2020, November 6). Guidance for harmonisation of first aid instructions in the authorisation of biocidal products. Retrieved from [Link]
-
Ministry of Health. (2019, May 28). First Aid - Chemical Poisoning. Retrieved from [Link]
-
Chemsrc. (2025, August 28). This compound | CAS#:38377-38-7. Retrieved from [Link]
Sources
- 1. This compound | 38377-38-7 | FF78852 [biosynth.com]
- 2. This compound | 38377-38-7 [chemicalbook.com]
- 3. クロロギ酸4-フルオロフェニル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. aksci.com [aksci.com]
- 8. This compound | CAS#:38377-38-7 | Chemsrc [chemsrc.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Reactivity Profile of 4-Fluorophenyl Chloroformate
Abstract
4-Fluorophenyl chloroformate stands as a pivotal reagent in modern organic synthesis, prized for its heightened reactivity and the unique physicochemical properties conferred by the fluorine substituent. This guide provides an in-depth exploration of its reactivity profile, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of its reactions with a variety of nucleophiles, present quantitative comparisons, and offer detailed experimental protocols. The discussion is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.
Introduction: The Strategic Advantage of this compound
Chloroformates (ROCOCl) are a well-established class of acylating agents, indispensable for the formation of carbamates, carbonates, and other crucial functional groups.[1] Within this class, aryl chloroformates offer distinct advantages in terms of stability and reactivity. The introduction of a fluorine atom at the para-position of the phenyl ring, as in this compound, further refines these properties. The potent electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon, making it a more reactive acylating agent compared to its non-fluorinated counterpart, phenyl chloroformate.[2] This heightened reactivity allows for milder reaction conditions and can be particularly advantageous when dealing with less nucleophilic substrates.
This guide will systematically dissect the reactivity of this compound, providing a comprehensive resource for its effective application in complex synthetic challenges.
Physicochemical and Safety Profile
A thorough understanding of the physical properties and safety considerations is paramount for the successful and safe implementation of this compound in any synthetic workflow.
| Property | Value | Reference(s) |
| CAS Number | 38377-38-7 | [3] |
| Molecular Formula | C₇H₄ClFO₂ | [3] |
| Molecular Weight | 174.56 g/mol | [3] |
| Appearance | Clear, slightly yellow liquid | [4][5] |
| Density | 1.329 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.4933 | [3] |
| Boiling Point | 190.2 ± 23.0 °C (Predicted) | [3] |
| Flash Point | 76 °C (168.8 °F) - closed cup | [3] |
| Solubility | Sparingly soluble in Chloroform and DMSO | [5] |
| Stability | Moisture sensitive. Store at 2-8°C. | [4][5] |
Safety Summary:
This compound is a hazardous chemical that must be handled with appropriate precautions. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[3] It is also a combustible liquid.[3]
Handling and Storage:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Store in a tightly sealed container in a cool, dry place (2-8°C), away from moisture and incompatible materials such as strong bases and oxidizing agents.[4][5]
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Core Reactivity and Mechanistic Principles
The reactivity of this compound is dominated by the electrophilicity of its carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. The primary mechanism for these transformations is nucleophilic acyl substitution , which generally proceeds through a two-step addition-elimination pathway .[6]
The Addition-Elimination Mechanism
The accepted mechanism involves two key steps:
-
Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a transient tetrahedral intermediate. This step is often the rate-determining step of the reaction.[6]
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 4-fluorophenoxide anion as the leaving group.
The 4-fluorophenoxide is a relatively good leaving group due to the electron-withdrawing effect of the fluorine atom, which helps to stabilize the negative charge on the departing oxygen atom.
Diagram: General Addition-Elimination Mechanism
Caption: The stepwise addition-elimination mechanism for the reaction of this compound with a nucleophile (Nu-H).
The Influence of the 4-Fluoro Substituent
The para-fluoro substituent plays a crucial role in modulating the reactivity of the chloroformate. Its strong electron-withdrawing inductive effect (-I) increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to a faster reaction rate compared to unsubstituted phenyl chloroformate.
However, the overall reaction rate is a balance between the enhanced electrophilicity of the carbonyl carbon and the leaving group ability of the 4-fluorophenoxide. While fluorine's inductive effect makes the phenoxide a better leaving group than phenoxide itself, this effect is less pronounced than the activation of the carbonyl group.
Solvolysis and Mechanistic Dichotomy
Kinetic studies on the solvolysis of related aryl chloroformates reveal a fascinating mechanistic duality. The reaction can proceed through either the aforementioned bimolecular addition-elimination pathway or a unimolecular Sₙ1-type ionization pathway, depending on the solvent's nucleophilicity and ionizing power.[6][7]
-
Bimolecular Addition-Elimination (A-E): Favored in nucleophilic, less-ionizing solvents. The reaction rate is sensitive to the nucleophilicity of the solvent.
-
Unimolecular Ionization (Sₙ1): Favored in highly ionizing, less-nucleophilic solvents (e.g., fluoroalcohols). This pathway involves the rate-determining formation of an acylium ion intermediate.
Reactivity with Common Nucleophiles: A Practical Guide
This compound reacts readily with a variety of nucleophiles to form stable products. The following sections provide an overview of its reactions with key nucleophilic classes and representative experimental protocols.
Reaction with Amines: Synthesis of Carbamates
The reaction of this compound with primary and secondary amines is a robust and widely used method for the synthesis of carbamates. These reactions are typically fast and high-yielding, often proceeding to completion at room temperature. A non-nucleophilic base, such as triethylamine or pyridine, is commonly added to neutralize the hydrochloric acid byproduct.
4.1.1. Experimental Protocol: Synthesis of a Phenyl Carbamate from a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous triethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq.) and dissolve it in anhydrous DCM.
-
Add anhydrous triethylamine (1.1 eq.) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.05 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Chemoselectivity: In molecules containing both amine and alcohol functionalities, this compound will generally react preferentially with the more nucleophilic amine group.
Reaction with Alcohols and Phenols: Synthesis of Carbonates
Alcohols and phenols react with this compound to yield carbonate esters. These reactions typically require a base, such as pyridine or triethylamine, to activate the alcohol and neutralize the HCl byproduct. The reactivity of the hydroxyl group follows the expected trend: primary alcohols are more reactive than secondary alcohols, which are more reactive than tertiary alcohols. Phenols, being more acidic, are also excellent nucleophiles in this reaction.
4.2.1. Experimental Protocol: Synthesis of a Phenyl Carbonate from a Phenol
Materials:
-
This compound
-
Phenol (e.g., 4-methoxyphenol)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the phenol (1.0 eq.) in anhydrous DCM.
-
Add anhydrous pyridine (1.2 eq.) and cool the mixture to 0 °C.
-
Add this compound (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates completion.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by recrystallization or column chromatography.
Reaction with Thiols: Synthesis of Thiocarbonates
Thiols, being excellent nucleophiles, react readily with this compound to form S-aryl thiocarbonates. The reaction conditions are similar to those for amines and alcohols, typically employing a non-nucleophilic base in an aprotic solvent.
Diagram: Reactivity Profile of this compound
Caption: Overview of the primary reactions of this compound with common nucleophiles.
Applications in Drug Development and Advanced Synthesis
The unique reactivity profile of this compound makes it a valuable tool in several areas of advanced organic synthesis, particularly in the pharmaceutical industry.
Protecting Group Chemistry
The 4-fluorophenoxycarbonyl group can be used as a protecting group for amines. However, its lability is similar to other aryl carbonates, and more specialized protecting groups are often preferred for complex multi-step syntheses.
Synthesis of Pharmaceutical Intermediates
This compound is employed in the synthesis of various pharmaceutical intermediates. The introduction of a carbamate or carbonate linkage can be a key step in the construction of complex molecular architectures. The presence of the fluorine atom can also impart desirable properties to the final active pharmaceutical ingredient (API), such as increased metabolic stability and enhanced binding affinity.[2]
Derivatization for Chromatographic Analysis
Chloroformates are used as derivatizing agents to improve the chromatographic properties of polar molecules, such as amino acids and phenols, for analysis by gas chromatography (GC).[8][9] The reaction with this compound converts these polar compounds into less polar, more volatile derivatives that are more amenable to GC analysis.
Troubleshooting and Side Reactions
While reactions with this compound are generally robust, several potential side reactions and experimental challenges should be considered:
-
Hydrolysis: this compound is highly sensitive to moisture and will readily hydrolyze to 4-fluorophenol and HCl. All reactions must be carried out under anhydrous conditions.
-
Over-reaction with Primary Amines: Primary amines can potentially react with two equivalents of the chloroformate, though this is generally not a major issue under standard conditions with a slight excess of the amine or controlled addition of the chloroformate.
-
Reaction with Solvents: Nucleophilic solvents, such as alcohols, will react with the chloroformate and should not be used as reaction media unless they are intended as a reactant. Aprotic solvents like DCM, THF, and acetonitrile are generally preferred.[10]
-
Base-Induced Side Reactions: The choice of base is critical. While tertiary amines like triethylamine and pyridine are common, they can sometimes lead to the formation of undesired byproducts. In such cases, a non-nucleophilic inorganic base like potassium carbonate can be a suitable alternative.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of carbamates, carbonates, and thiocarbonates. Its enhanced reactivity, a direct consequence of the electron-withdrawing fluorine substituent, allows for efficient transformations under mild conditions. A thorough understanding of its reactivity profile, mechanistic nuances, and proper handling procedures, as outlined in this guide, will empower researchers to leverage its full potential in their synthetic endeavors, from fundamental research to the development of novel therapeutics.
References
- D'Souza, M. J., & Kevill, D. N. (2011).
- Butler, A. R., Robertson, I. H., & Bacaloglu, R. (1974). Kinetics and mechanism of the base-catalysed hydrolysis of some substituted phenyl chloroformates. Journal of the Chemical Society, Perkin Transactions 2, (13), 1733-1736.
- Kevill, D. N., & D'Souza, M. J. (2008). Extended Grunwald-Winstein Analysis-LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis. International journal of molecular sciences, 9(11), 2231–2242.
-
Wikipedia. (2023). Chloroformate. Retrieved from [Link]
- Yew, K. H., Koh, H. J., Lee, H. W., & Lee, I. (1995). Nucleophilic substitution reactions of phenyl chloroformates. Journal of the Chemical Society, Perkin Transactions 2, (12), 2263-2268.
- Choudhary, A., et al. (2017). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Indian Journal of Chemistry - Section B, 56B(10), 1114-1120.
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
- D'Souza, M. J., & Kevill, D. N. (2008). Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis. Molecules, 13(10), 2596-2606.
- Hušek, P., & Šimek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 23-43.
-
Phenomenex. (2021, March 4). Derivatizing Reagents for GC – The Buffers Strike Back. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
- Bose, D. S., Varadarajan, S., & Vanajatha, G. (2001). Phenyl chloroformate: A convenient reagent for the preparation of nitriles from primary amides. Indian Journal of Chemistry, 40B(8), 722-723.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Choudhary, A., et al. (2017). Synthesis and characterization of carbamates derivatives from 4-amino-1, 2, 4-triazole. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 56B(10), 1114-1120.
-
Arkat USA, Inc. (n.d.). 4-Chlorophenyl and 2,4,6-tribromophenyl chlorothionoformates: new dealkylating agents for tertiary amines. Retrieved from [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]
- Google Patents. (n.d.). WO2000050389A1 - Efficient carbamate synthesis.
-
Hilaris Publisher. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. Retrieved from [Link]
-
RSC Publishing. (n.d.). Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters. Retrieved from [Link]
-
ResearchGate. (n.d.). The plot of log (k/k o ) for 4-fluorophenyl chlorothionoformate (1).... Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. Retrieved from [Link]
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
Arkat USA, Inc. (n.d.). 4-Chlorophenyl and 2,4,6-tribromophenyl chlorothionoformates: New dealkylating agents for tertiary amines. Retrieved from [Link]
- Langer, J., et al. (2020). Mechanism of Plasmon-Induced Catalysis of Thiolates and the Impact of Reaction Conditions. The Journal of Physical Chemistry C, 124(1), 473-481.
- Liu, Y., et al. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Environmental Science & Technology Letters, 8(12), 1038-1043.
-
The Scripps Research Institute. (n.d.). Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]
-
International Journal of Scientific & Engineering Research. (2018). An overview on Common Organic Solvents and their Toxicity. Retrieved from [Link]
-
ResearchGate. (n.d.). Self‐Propagated para‐Fluoro‐Thiol Reaction. Retrieved from [Link]
-
Journal of Chemical Education. (2015). Solvent-Free Synthesis and Fluorescence of a Thiol-Reactive Sensor for Undergraduate Organic Laboratories. Retrieved from [Link]
Sources
- 1. BJOC - Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters [beilstein-journals.org]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. This compound CAS#: 38377-38-7 [m.chemicalbook.com]
- 5. Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis [mdpi.com]
- 6. Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. phenomenex.com [phenomenex.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Synthesis and Discovery of 4-Fluorophenyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Fluorophenyl chloroformate, a key reagent in modern organic and medicinal chemistry. We will delve into its synthesis, underlying chemical principles, and the historical context of its development. This document is designed to equip researchers and professionals in drug development with the necessary knowledge for its effective and safe utilization.
Introduction and Significance
This compound (CAS No. 38377-38-7) is a versatile chemical intermediate recognized for its role in the synthesis of complex organic molecules.[1] Its structure, featuring a reactive chloroformate group attached to a 4-fluorophenyl ring, makes it an excellent reagent for introducing the 4-fluorophenyl moiety into various molecular scaffolds.[1] The incorporation of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This makes this compound a valuable tool in the design and synthesis of novel therapeutic agents. It is primarily used in the preparation of carbamates and esters, which are crucial intermediates in the development of pharmaceuticals.[1]
Physicochemical and Safety Data
A clear, slightly yellow liquid at room temperature, this compound possesses a distinct set of physical and chemical properties critical for its handling and application in synthesis.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 38377-38-7 | [2] |
| Molecular Formula | C₇H₄ClFO₂ | [2] |
| Molecular Weight | 174.56 g/mol | [2] |
| Density | 1.329 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.4933 | [2] |
| Flash Point | 76 °C (168.8 °F) - closed cup | [2] |
| Storage Temp. | 2-8°C | [2] |
Due to its reactivity, this compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
Table 2: GHS Hazard and Precautionary Statements
| Category | Statement | Reference |
| Hazard Statements | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage. | [2] |
| Precautionary Statements | P261, P271, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338 | [2] |
| Personal Protective Equipment | Faceshields, Gloves, Goggles, type ABEK (EN14387) respirator filter | [2] |
Synthesis of this compound
The synthesis of aryl chloroformates is typically achieved through the reaction of a phenol with phosgene or a phosgene equivalent. For safety and ease of handling, triphosgene, a solid and stable phosgene source, is often preferred in a laboratory setting. The following protocol details the synthesis of this compound from 4-fluorophenol using triphosgene.
Reaction Principle and Mechanism
The reaction proceeds via the nucleophilic attack of the phenoxide ion (generated from 4-fluorophenol and a base) on a carbonyl carbon of phosgene (generated in situ from triphosgene). The subsequent loss of a chloride ion yields the desired chloroformate. The use of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid byproduct without competing in the reaction.
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of aryl chloroformates using triphosgene.
Materials and Reagents:
-
4-Fluorophenol
-
Triphosgene (handle with extreme caution in a certified fume hood)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Anhydrous Pyridine or Triethylamine
-
Anhydrous inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and stirring bar
-
Ice bath
Workflow Diagram:
Caption: Step-by-step experimental workflow for the synthesis.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve 4-fluorophenol (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.
-
Cooling and Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine or triethylamine (1.1 eq) dropwise to the stirred solution.
-
Triphosgene Addition: While maintaining the temperature below 5 °C, add triphosgene (0.4 eq) in small portions over a period of 30-60 minutes. Caution: Triphosgene is highly toxic and reacts with moisture to release phosgene gas. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring overnight.
-
Workup: Filter the reaction mixture to remove the precipitated pyridinium or triethylammonium hydrochloride. Wash the filtrate sequentially with cold, dilute hydrochloric acid, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to yield pure this compound.
Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the aromatic protons of the 4-fluorophenyl group.
-
¹³C NMR will display a signal for the carbonyl carbon of the chloroformate group in addition to the aromatic carbons.
-
¹⁹F NMR will show a single resonance corresponding to the fluorine atom.
-
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1800 cm⁻¹ is indicative of the C=O stretch of the chloroformate group.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound.
Discovery and Historical Context
While the specific discovery of this compound is not well-documented in readily available literature, its synthesis and use are part of the broader development of aryl chloroformates and organofluorine chemistry. Aryl chloroformates have been known and utilized since the early 20th century as important reagents in organic synthesis. The development of synthetic methodologies for introducing fluorine into organic molecules gained significant momentum in the mid-20th century. It is plausible that this compound was first synthesized during this period as chemists began to explore the impact of fluorine substitution on the reactivity and properties of organic compounds. Its application in pharmaceutical research likely followed as the benefits of fluorine in drug design became more widely recognized.
Conclusion
This compound is a valuable and versatile reagent in modern chemical synthesis, particularly in the field of drug discovery and development. Its synthesis, while requiring careful handling of hazardous materials, is achievable through well-established protocols. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is paramount for its effective and responsible use in the laboratory.
References
-
Pharmaffiliates. Applications of this compound in Pharmaceutical R&D. [Link]
Sources
4-Fluorophenyl chloroformate physical and chemical characteristics
An In-depth Technical Guide to 4-Fluorophenyl Chloroformate: Properties, Reactivity, and Applications in Drug Development
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of this compound, a critical reagent in modern organic synthesis and pharmaceutical research. We will move beyond a simple datasheet presentation to offer field-proven insights into its core characteristics, reactivity, and practical applications, grounded in established scientific principles.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 38377-38-7) is a highly versatile chemical intermediate valued for its ability to introduce the 4-fluorophenoxycarbonyl group into a wide range of molecules.[1] Its structure, featuring a reactive chloroformate group attached to a fluorinated aromatic ring, makes it a powerful tool for chemists.[1]
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] this compound serves as a direct and efficient gateway to achieving this molecular modification, making it indispensable in the synthesis of advanced intermediates and Active Pharmaceutical Ingredients (APIs).[1] This guide will detail its fundamental properties, reaction mechanisms, and provide actionable protocols for its effective use in a research and development setting.
Physicochemical Characteristics
The utility of any reagent begins with a thorough understanding of its physical and chemical properties. This compound is a clear, slightly yellow liquid under standard conditions.[2][3][4] Its key properties are summarized in the table below, compiled from authoritative chemical supplier and database sources.
| Property | Value | Source(s) |
| CAS Number | 38377-38-7 | [5][6][7] |
| Molecular Formula | C₇H₄ClFO₂ | [5][7][8] |
| Molecular Weight | 174.56 g/mol | [5][6][8] |
| Density | 1.329 g/mL at 25 °C | [2][5][6] |
| Boiling Point | ~190 °C | [2][5][9] |
| Flash Point | 76 °C (169 °F) - Closed Cup | [2][3][6] |
| Refractive Index (n20/D) | 1.4933 | [2][6] |
| Solubility | Sparingly soluble in Chloroform and DMSO. | [2] |
| Stability | Moisture sensitive. | [2][10] |
| Storage Temperature | 2-8°C, Keep dry. | [2][5][6] |
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by the high reactivity of the chloroformate functional group. This group behaves as an excellent acylating agent, susceptible to nucleophilic attack. This reactivity is mechanistically similar to that of acyl chlorides.[11]
The primary reactions involve the substitution of the chloride atom by a nucleophile, such as an amine or an alcohol, to form stable carbamates and carbonates, respectively. The general reactivity profile is as follows:
-
Reaction with Amines: Forms N-substituted carbamates. This is one of the most common applications, crucial for creating linkages in complex molecules or for installing protecting groups.[11]
-
Reaction with Alcohols/Phenols: Forms carbonate esters. This reaction is fundamental for linking molecular fragments through a carbonate bridge.[11]
-
Reaction with Carboxylic Acids: Can form mixed anhydrides, which are themselves reactive intermediates.[11]
These reactions typically require the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[11]
Below is a diagram illustrating the fundamental reaction mechanism with a primary amine.
Caption: Laboratory workflow for carbamate synthesis.
Experimental Protocol: Synthesis of 4-Fluorophenyl Benzylcarbamate
This protocol provides a self-validating, step-by-step method for a representative reaction. The choice of reactants and conditions is based on established chemical principles for this reagent class.
Objective: To synthesize 4-fluorophenyl benzylcarbamate from benzylamine and this compound.
Materials:
-
Benzylamine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq) and anhydrous DCM. Stir until fully dissolved. Add triethylamine (1.5 eq).
-
Cooling: Cool the flask to 0 °C using an ice-water bath. This is critical to control the initial exotherm of the reaction and prevent side-product formation.
-
Reagent Addition: Add this compound (1.1 eq) dropwise to the stirred solution over 10-15 minutes. A precipitate of triethylamine hydrochloride may form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.
-
Monitoring: Check for the consumption of the starting amine using Thin Layer Chromatography (TLC). The appearance of a new, less polar spot indicates product formation.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with water (2x) and brine (1x). The washes remove the TEA-HCl salt and any excess base.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 20% ethyl acetate in hexanes) to isolate the pure carbamate product.
-
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and Mass Spectrometry.
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. This compound is a hazardous material and must be handled with appropriate precautions. [10][12]
-
Toxicity and Corrosivity: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled. [6][12]It causes severe skin burns and eye damage. [6][10][12]The GHS pictograms are Skull and Crossbones (GHS06) and Corrosion (GHS05). [6]* Handling: All manipulations must be performed in a well-ventilated chemical fume hood. [12][13]Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield. [6]* Stability and Storage: The reagent is sensitive to moisture, which will cause it to hydrolyze and decompose. [2][10]It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator at 2-8°C. [2][5][6]Store in a locked, corrosives-compatible area. [10][12][13]* In case of Exposure:
-
Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention. [10][12]Remove contaminated clothing. [10][12] * Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention. [10][12] * Ingestion: Do NOT induce vomiting. [10][12]Rinse mouth with water and call a poison center or doctor immediately. [10][12]
-
Conclusion
This compound is more than just a chemical; it is a strategic tool for molecular design in the pharmaceutical sciences. Its well-defined reactivity, combined with the beneficial properties imparted by the fluorophenyl group, ensures its continued relevance in the synthesis of next-generation therapeutics. By understanding its physicochemical properties, mastering its reaction mechanisms, and adhering strictly to safety protocols, researchers can fully leverage its potential to accelerate drug discovery and development programs.
References
-
This compound . Stenutz. [Link]
-
This compound CAS#: 38377-38-7; ChemWhat Code: 57517 . ChemWhat. [Link]
-
This compound | CAS#:38377-38-7 . Chemsrc. [Link]
-
This compound One Chongqing Chemdad Co. Chemdad. [Link]
-
Applications of this compound in Pharmaceutical R&D . Medium. [Link]
-
Chloroformate . Wikipedia. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS#: 38377-38-7 [m.chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound | 38377-38-7 | FF78852 [biosynth.com]
- 6. 氯甲酸-4-氟苯酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Buy Online CAS Number 38377-38-7 - TRC - this compound | LGC Standards [lgcstandards.com]
- 8. This compound [stenutz.eu]
- 9. This compound | CAS#:38377-38-7 | Chemsrc [chemsrc.com]
- 10. fishersci.com [fishersci.com]
- 11. Chloroformate - Wikipedia [en.wikipedia.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
4-Fluorophenyl Chloroformate: A Versatile Reagent in Modern Chemical and Pharmaceutical Research
An In-Depth Technical Guide for Researchers
As a Senior Application Scientist, my focus is on bridging the gap between potent chemical reagents and their practical, high-impact applications in the laboratory. Among the vast arsenal of tools available to the modern chemist, 4-Fluorophenyl chloroformate (FPCF) stands out for its versatility and efficacy, particularly in the realms of drug discovery and analytical chemistry. This guide moves beyond a simple cataloging of reactions to provide a deeper understanding of why and how FPCF is expertly employed, empowering researchers to leverage its full potential.
Core Attributes and Safety Imperatives
This compound is a reactive chemical intermediate valued for its ability to readily undergo nucleophilic substitution reactions.[1] Its structure, featuring a reactive chloroformate group attached to a 4-fluorophenyl ring, makes it an excellent agent for introducing the 4-fluorophenoxycarbonyl moiety or for facilitating the coupling of molecules.
Physicochemical & Safety Data
Before any laboratory work, a thorough understanding of the reagent's properties and hazards is non-negotiable. FPCF is a toxic and corrosive compound that is also sensitive to moisture.[2] Adherence to strict safety protocols is mandatory.
| Property | Value | Source |
| CAS Number | 38377-38-7 | |
| Molecular Formula | C₇H₄ClFO₂ | [3] |
| Molecular Weight | 174.56 g/mol | |
| Appearance | Clear, slightly yellow liquid | [1] |
| Density | 1.329 g/mL at 25 °C | |
| Refractive Index | n20/D 1.4933 | |
| Storage | 2-8°C, under inert gas, moisture sensitive |
Hazard Profile:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[2]
-
Corrosivity: Causes severe skin burns and eye damage.[2]
-
Handling: Always handle within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a face shield, chemical-resistant gloves (e.g., butyl rubber), and a lab coat.[2] Ensure eyewash stations and safety showers are immediately accessible.[2]
Application in Synthesis: A Superior Pathway to Carbamates and Ureas
A primary application of FPCF is in the synthesis of carbamates and, subsequently, unsymmetrical ureas. This two-step approach is a valuable and safer alternative to methods involving highly toxic and difficult-to-handle reagents like phosgene or their direct equivalents.[4]
Mechanistic Principles
The utility of FPCF hinges on a two-stage reactivity profile.
-
Carbamate Formation: FPCF reacts readily with a primary or secondary amine (Nucleophile 1). The amine's lone pair attacks the electrophilic carbonyl carbon of the chloroformate. A non-nucleophilic base (e.g., triethylamine, pyridine) is crucial here; it acts as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing the protonation of the starting amine. The result is a stable 4-fluorophenyl carbamate intermediate.
-
Urea Formation: The 4-fluorophenoxide group is an excellent leaving group. When the intermediate carbamate is treated with a second, different amine (Nucleophile 2), a second nucleophilic acyl substitution occurs. The incoming amine displaces the 4-fluorophenol, yielding the final unsymmetrical urea. This step can often be performed at a slightly elevated temperature to facilitate the departure of the leaving group.
This strategic use of a stable, activatable intermediate provides high levels of control over the synthesis of complex ureas, which are cornerstone structures in many pharmacologically active molecules.[4][5]
Logical Workflow for Unsymmetrical Urea Synthesis
Caption: Two-step synthesis of unsymmetrical ureas using FPCF.
Experimental Protocol: Synthesis of a Generic Unsymmetrical Urea
This protocol is a generalized procedure. Molar ratios, solvents, and temperatures should be optimized for specific substrates.
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve the primary amine (Amine 1, 1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under a nitrogen atmosphere.
-
Addition of FPCF: Cool the solution to 0 °C in an ice bath. Add this compound (1.05 eq.), dissolved in a small amount of the same anhydrous solvent, dropwise via the dropping funnel over 30 minutes. The causality here is to control the initial exothermic reaction.
-
Intermediate Formation: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine. This forms the 4-fluorophenyl carbamate intermediate.
-
Addition of Second Amine: Add the second amine (Amine 2, 1.1 eq.) to the reaction mixture.
-
Urea Formation: Gently heat the mixture to 40-50 °C (or reflux, depending on the reactivity of Amine 2) and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with the solvent. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or 5% citric acid) to remove excess amines and base, followed by saturated sodium bicarbonate solution, and finally brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the resulting crude product by flash column chromatography or recrystallization to yield the pure unsymmetrical urea.
Exemplary Syntheses & Yields
The FPCF method is robust for creating a diverse range of urea and carbamate derivatives, including those with complex polycyclic fragments.[5]
| Starting Amine | Product | Yield (%) | Reference |
| 4-Fluoroaniline | 1-(Adamantan-1-ylmethyl)-3-(4-fluorophenyl)urea | 92% | [5] |
| 2,4-Difluoroaniline | 1-(Adamantan-1-ylmethyl)-3-(2,4-difluorophenyl)urea | 74% | [5] |
| 1-Methyl-1,4-diazepane | Bis(4-fluorophenyl)methyl 4-methyl-1,4-diazepane-1-carboxylate | 38% | [6] |
| 1-Methylpiperidin-4-amine | Bis(4-fluorophenyl)methyl (1-methylpiperidin-4-yl)carbamate | 22% | [6] |
Application in Bioanalysis: Derivatization for Chromatography
In analytical chemistry, the challenge often lies in detecting and quantifying polar, non-volatile molecules like amino acids and biogenic amines.[7] Derivatization is a key strategy to overcome this by chemically modifying the analyte to improve its chromatographic behavior and enhance its detectability. Chloroformate reagents are exceptionally well-suited for this purpose.[8]
Principles of Derivatization with FPCF
The same reaction that forms carbamates for synthesis is used here for analysis. The primary or secondary amine of an analyte (e.g., an amino acid) is converted into a 4-fluorophenyl carbamate derivative.
-
Why Derivatize?
-
Increased Hydrophobicity: The addition of the fluorophenyl group significantly reduces the polarity of the analyte, leading to better retention and peak shape in reversed-phase HPLC.[9]
-
Enhanced Detectability: The aromatic ring introduces a strong chromophore, making the derivative easily detectable by UV-Vis spectrophotometry at wavelengths where the native analyte does not absorb.
-
Improved Volatility: For Gas Chromatography (GC), the derivatization process makes the polar amine more volatile and thermally stable, preventing degradation in the hot injector port.[7]
-
While other chloroformates like 9-fluorenylmethyl chloroformate (FMOC-Cl) are more common for fluorescence detection[10][11], FPCF provides a reliable and cost-effective alternative for UV-based detection workflows.
Workflow for Amine Derivatization and HPLC Analysis
Caption: General workflow for amine derivatization prior to HPLC.
Experimental Protocol: Pre-Column Derivatization of Amines for HPLC-UV
-
Sample Preparation: Prepare a standard or unknown sample containing the amine analyte in an aqueous solution.
-
Buffering: In a microcentrifuge tube or reaction vial, mix 100 µL of the sample with 100 µL of a basic buffer (e.g., 0.1 M sodium borate buffer, pH 9.5). The high pH is critical to ensure the amine is deprotonated and thus nucleophilic.[7]
-
Reagent Addition: Prepare a solution of this compound in an aprotic solvent like acetonitrile (e.g., 10 mg/mL). Add 200 µL of this reagent solution to the buffered sample.
-
Reaction: Immediately cap the vial and vortex vigorously for 1-2 minutes. Allow the reaction to proceed at room temperature for 15-40 minutes. The reaction time may require optimization for different classes of amines.
-
Extraction: Add an extraction solvent (e.g., 500 µL of hexane or ethyl acetate) to the vial. Vortex again for 1-2 minutes to extract the nonpolar carbamate derivative into the organic layer. Centrifuge briefly to ensure phase separation.[7]
-
Analysis: Carefully transfer the upper organic layer to an autosampler vial. Inject an appropriate volume (e.g., 5-20 µL) into the HPLC system equipped with a C18 column and a UV detector (monitoring at ~254-265 nm).
Conclusion
This compound is more than a simple building block; it is a sophisticated chemical tool that enables controlled, high-yield syntheses and enhances the precision of analytical measurements. Its primary value lies in its predictable reactivity, serving as an excellent precursor for carbamates in the construction of complex urea-based molecules and as an effective derivatizing agent for chromatographic analysis. By understanding the chemical principles behind its application and adhering to rigorous safety standards, researchers in drug development and analytical science can effectively utilize FPCF to advance their projects and achieve their scientific goals.
References
-
Sinopeg. Applications of this compound in Pharmaceutical R&D. [Link][1]
-
Husek, P. (2005). HPLC of amino acids as chloroformate derivatives. ResearchGate. [Link][9]
-
Krasnovskaya, O. O., et al. (2019). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. National Institutes of Health. [Link][5]
-
ResearchGate. Scheme 1. The preparation of unsymmetrical ureas. Reagents and conditions. [Link][12]
-
ResearchGate. The derivatization scheme of alkyl amines with FMOC-Cl. [Link][10]
-
Google Patents. Novel process for synthesis of heteroaryl-substituted urea compounds. [13]
-
Tenti, G., et al. (2022). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health. [Link][4]
-
Fan, T. W., et al. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). National Institutes of Health. [Link][8]
-
Einarsson, S., et al. (1987). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. PubMed. [Link][11]
-
Rumpf, T., et al. (2022). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. MDPI. [Link][6]
Sources
- 1. nbinno.com [nbinno.com]
- 2. fishersci.com [fishersci.com]
- 3. Buy Online CAS Number 38377-38-7 - TRC - this compound | LGC Standards [lgcstandards.com]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 4,4’-Difluorobenzhydrol Carbamates as Selective M1 Antagonists | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds - Google Patents [patents.google.com]
- 14. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
An In-Depth Technical Guide to 4-Fluorophenyl Chloroformate in Organic Synthesis
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for versatile and efficient reagents is perpetual. 4-Fluorophenyl chloroformate has emerged as a important building block, prized for its reliability in introducing the 4-fluorophenoxycarbonyl moiety.[1] This guide provides an in-depth exploration of its properties, core reactivity, and pivotal applications, designed for researchers, chemists, and professionals in drug development. Its structure—a reactive chloroformate group attached to a fluorinated phenyl ring—allows it to readily engage in nucleophilic substitution reactions, making it a cornerstone reagent for creating advanced intermediates and active pharmaceutical ingredients (APIs).[1] The strategic incorporation of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic properties.[2][3]
Physicochemical Properties & Safe Handling
A thorough understanding of a reagent's properties and safety requirements is non-negotiable for reproducible and safe experimentation.
Properties Summary
| Property | Value | Reference(s) |
| CAS Number | 38377-38-7 | |
| Molecular Formula | C₇H₄ClFO₂ | |
| Molecular Weight | 174.56 g/mol | |
| Appearance | Clear, slightly yellow liquid | [1] |
| Density | 1.329 g/mL at 25 °C | |
| Refractive Index | n20/D 1.4933 | |
| Flash Point | 76 °C (168.8 °F) - closed cup | |
| Storage Temperature | 2-8°C, under nitrogen, moisture-sensitive |
Safety & Handling: A Critical Overview
This compound is a hazardous chemical that demands stringent safety protocols. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage. It is also a lachrymator, meaning it irritates the eyes and causes tearing.
Core Safety Directives:
-
Engineering Controls : Always handle this reagent within a certified chemical fume hood to avoid inhalation of vapors.[4] Ensure that an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE) :
-
Gloves : Wear two pairs of nitrile gloves. Chloroformates can penetrate standard lab gloves, so immediate replacement upon contamination is crucial.[5]
-
Eye Protection : Chemical safety goggles and a full-face shield are mandatory to protect against splashes.
-
Lab Attire : A flame-retardant lab coat and proper footwear are required. For larger quantities, a chemical-resistant apron is recommended.[6]
-
-
Storage & Stability : Store in a cool, dry, well-ventilated area designated for corrosive and toxic materials.[7] Containers must be tightly sealed and kept under an inert atmosphere (e.g., nitrogen) to prevent degradation from moisture.
-
Incompatibilities : Avoid contact with strong bases, strong oxidizing agents, and water.[4] The reagent can decompose to form hazardous gases like carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.
-
Spill & Disposal : In case of a spill, evacuate the area and contain the leak with an inert absorbent material (e.g., sand, vermiculite).[4] Dispose of waste in designated halogenated waste containers according to institutional guidelines.[5]
Core Reactivity and Mechanistic Principles
The synthetic utility of this compound is rooted in the high electrophilicity of its carbonyl carbon. The chloroformate functional group, ROC(O)Cl, is analogous to an acyl chloride, making it highly susceptible to attack by nucleophiles.[8]
The reaction proceeds via a nucleophilic acyl substitution, typically through a two-step addition-elimination mechanism.[9]
-
Nucleophilic Attack : A nucleophile (e.g., the nitrogen of an amine or the oxygen of an alcohol) attacks the electrophilic carbonyl carbon.
-
Tetrahedral Intermediate : A transient tetrahedral intermediate is formed.
-
Elimination : The intermediate collapses, expelling the chloride ion as a leaving group to form the final product.
The presence of the 4-fluorophenyl group is significant for two reasons:
-
Electronic Effect : Fluorine's strong electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon, increasing its reactivity toward nucleophiles.[9]
-
Medicinal Chemistry Implications : The 4-fluorophenyl moiety is a valuable pharmacophore. Its introduction into a drug candidate can block sites of metabolic oxidation, increase lipophilicity (improving membrane permeability), and favorably alter binding affinity to biological targets.[2][10]
Caption: General Mechanism of Nucleophilic Acyl Substitution.
Key Synthetic Applications
Formation of Carbamates (Reaction with Amines)
The reaction of this compound with primary or secondary amines is a robust and high-yielding method for synthesizing carbamates.[8][11] This transformation is fundamental in peptide synthesis, for installing protecting groups, and in creating linkers for bioconjugation. The reaction is typically performed at low temperatures (e.g., 0 °C) in an inert solvent with a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl byproduct.[12]
Caption: Reaction scheme for carbamate synthesis.
Formation of Carbonates (Reaction with Alcohols)
Similarly, alcohols and phenols react with this compound to produce carbonate esters.[8] This reaction is essential for creating various organic carbonates used as intermediates, solvents, and monomers for polymers. The conditions mirror those for carbamate synthesis, requiring a base to neutralize the generated HCl.[13]
Sources
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Chloroformate - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemxyne.com [chemxyne.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. op.niscpr.res.in [op.niscpr.res.in]
- 13. Carbonate synthesis [organic-chemistry.org]
An In-Depth Technical Guide to 4-Fluorophenyl Chloroformate as a Derivatizing Reagent
Introduction: Unveiling the Potential of 4-Fluorophenyl Chloroformate in Modern Analytical Chemistry
In the landscape of analytical chemistry and drug development, the sensitive and accurate quantification of target molecules is paramount. Many pharmaceutical compounds, metabolites, and bioactive molecules inherently lack the necessary physicochemical properties for direct analysis by modern chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Derivatization, the chemical modification of an analyte, is a powerful strategy to overcome these limitations. This compound has emerged as a versatile and effective derivatizing reagent, offering a unique combination of reactivity and detectability that makes it an invaluable tool for researchers and scientists.
This technical guide provides a comprehensive overview of this compound, delving into its chemical properties, synthesis, and its application as a pre-column derivatizing agent for the analysis of primary and secondary amines, as well as phenolic compounds. We will explore the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and present a case study to illustrate its practical utility in pharmaceutical analysis.
Physicochemical Properties and Safety Considerations
A thorough understanding of the reagent's properties is the foundation of its effective and safe use.
| Property | Value | Reference |
| CAS Number | 38377-38-7 | |
| Molecular Formula | C₇H₄ClFO₂ | [1] |
| Molecular Weight | 174.56 g/mol | [1] |
| Appearance | Clear, colorless to slightly yellow liquid | [1] |
| Boiling Point | 190 °C | [1] |
| Density | 1.329 g/mL at 25 °C | [1] |
| Storage | 2-8°C, keep dry | [1] |
Safety and Handling: this compound is a toxic and corrosive compound that requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 4-fluorophenol with phosgene or a phosgene equivalent, such as triphosgene. This reaction is generally performed in an inert solvent in the presence of a base to neutralize the hydrogen chloride byproduct.
Synthesis of this compound.
Derivatization Chemistry: Mechanism of Action
The efficacy of this compound as a derivatizing reagent stems from the high reactivity of the chloroformate group towards nucleophiles. The electron-withdrawing fluorine atom on the phenyl ring further enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
Reaction with Primary and Secondary Amines
This compound reacts readily with primary and secondary amines to form stable carbamate derivatives.[2][3][4] This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and a proton to form the stable carbamate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
Derivatization of amines with this compound.
Reaction with Phenols
Similarly, this compound reacts with phenolic hydroxyl groups to form stable carbonate derivatives.[5][6] The reaction mechanism is analogous to that with amines, involving the nucleophilic attack of the phenoxide ion on the carbonyl carbon of the chloroformate. The reaction is typically performed in the presence of a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion.
Sources
- 1. This compound | 38377-38-7 | FF78852 [biosynth.com]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. mlsu.ac.in [mlsu.ac.in]
- 6. Phenol reacts with methyl chloroformate in the presence class 12 chemistry CBSE [vedantu.com]
Key applications of 4-Fluorophenyl chloroformate in medicinal chemistry
An In-Depth Technical Guide to the Core Applications of 4-Fluorophenyl Chloroformate in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Abstract
This compound (CAS No: 38377-38-7) has emerged as a highly versatile and valuable reagent in the field of medicinal chemistry. Its unique chemical structure, featuring a reactive chloroformate group attached to a fluorinated phenyl ring, enables its application in a wide array of synthetic transformations crucial for drug discovery and development. This technical guide provides an in-depth exploration of the core applications of this compound, focusing on its pivotal role in the synthesis of carbamate-containing bioactive molecules, the strategic design of prodrugs, its function as a derivatizing agent for sensitive analytical methods, and its potential in the advanced field of antibody-drug conjugate (ADC) linker chemistry. This document is intended for researchers, scientists, and drug development professionals, offering both mechanistic insights and practical, field-proven methodologies.
Physicochemical Properties and Reactivity Profile
Understanding the fundamental properties and reactivity of this compound is paramount for its effective and safe utilization in the laboratory.
Key Properties
The essential physicochemical data for this compound are summarized below. This information is critical for reaction setup, solvent selection, and safety considerations.
| Property | Value | Reference(s) |
| CAS Number | 38377-38-7 | [1][2] |
| Molecular Formula | C₇H₄ClFO₂ | [3] |
| Molecular Weight | 174.56 g/mol | [2] |
| Appearance | Clear, slightly yellow liquid | [3][4] |
| Density | 1.329 g/mL at 25 °C | [1][2][5] |
| Refractive Index (n20/D) | 1.4933 | [1][2][3] |
| Boiling Point | 190.2±23.0 °C (Predicted) | [3] |
| Flash Point | 76 °C (169 °F) - closed cup | [2] |
| Storage Conditions | 2-8°C, under inert gas, protect from moisture | [2][6] |
Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. The molecule readily reacts with various nucleophiles, making it an excellent agent for introducing the 4-fluorophenoxycarbonyl moiety.[4][7]
Key reactions include:
-
Reaction with Amines: Forms stable carbamate linkages.[7]
-
Reaction with Alcohols/Phenols: Forms carbonate esters.[7]
-
Reaction with Carboxylic Acids: Forms mixed anhydrides.[7]
The reaction with amines, the most common application in medicinal chemistry, typically proceeds through a stepwise mechanism involving the formation of a zwitterionic tetrahedral intermediate, especially in aqueous solutions.[8] The presence of a non-nucleophilic base (e.g., pyridine, triethylamine) is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[7] The fluorine atom on the phenyl ring acts as a mild electron-withdrawing group, enhancing the stability of the 4-fluorophenoxide leaving group and facilitating the nucleophilic substitution.
Safety and Handling
This compound is a hazardous substance that is toxic if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[5] It is also combustible and moisture-sensitive.[9][10]
Core Safety Protocols:
-
Handling: Always handle in a well-ventilated chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2][5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated (2-8°C) under an inert atmosphere (e.g., nitrogen).[6] Keep away from water, strong bases, amines, and oxidizing agents.[9]
-
Spills: Absorb spills with an inert, non-combustible material (e.g., sand, Chemizorb®) and dispose of as hazardous waste.[10] Do not allow the chemical to enter drains.
Core Application: Synthesis of Carbamate-Containing Bioactive Molecules
The carbamate functional group is a cornerstone of modern medicinal chemistry. It serves as a bioisostere for the amide bond, offering enhanced metabolic stability against proteolytic degradation and improved cell membrane permeability.[11][12] this compound is a premier reagent for constructing this vital linkage.
The introduction of a fluorine atom can significantly alter a drug candidate's properties, including its lipophilicity, metabolic stability, and binding affinity to its biological target.[4][13] This makes this compound a strategically important building block for creating advanced pharmaceutical intermediates and APIs.[4]
Experimental Protocol: General Synthesis of a 4-Fluorophenyl Carbamate
This protocol details a reliable, self-validating method for the synthesis of a carbamate from a primary or secondary amine.
Objective: To synthesize a carbamate derivative by reacting an amine with this compound.
Materials:
-
Amine (substrate, 1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
Methodology:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and dissolve in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is a critical step to control the exothermicity of the reaction and minimize side-product formation.
-
Base Addition: Add pyridine (1.5 eq) to the cooled solution and stir for 5 minutes. The base acts as a scavenger for the HCl generated during the reaction.
-
Reagent Addition: Add this compound (1.1 eq) dropwise to the stirred solution over 10-15 minutes. The slow addition rate is essential for maintaining temperature control.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure carbamate product.
Application in Prodrug Development
A prodrug is an inactive or less active compound that is metabolized in vivo to the active parent drug.[14] This strategy is widely used to overcome pharmaceutical challenges such as poor solubility, low bioavailability, or off-target toxicity.[15][16] The carbamate linkage is an excellent candidate for prodrug design due to its relative stability in circulation and susceptibility to enzymatic cleavage (e.g., by esterases) within target cells or tissues.
This compound can be used to link a promoiety (a carrier group) to an amine or hydroxyl group on a parent drug. This promoiety can be designed to enhance water solubility or target specific tissues.
Conceptual Workflow for Prodrug Synthesis
The synthesis follows a similar principle to the general carbamate formation, where the parent drug (containing an -NH₂ or -OH group) acts as the nucleophile.
-
Activation (Optional): If the promoiety contains a hydroxyl group, it can first be reacted with this compound to create an activated carbonate.
-
Coupling: The activated promoiety is then reacted with the amine-containing parent drug to form the carbamate-linked prodrug. Alternatively, the amine on the parent drug can be directly reacted with the chloroformate.
-
Cleavage Mechanism: The resulting carbamate prodrug is designed to be stable at physiological pH (around 7.4) but is cleaved by intracellular enzymes, releasing the active drug, the promoiety, and carbon dioxide.
Role as a Derivatizing Agent for Analytical Applications
In analytical chemistry, particularly for gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is a key strategy to improve the analytical properties of polar molecules.[17][18] Polar compounds containing functional groups like amines or carboxylic acids are often non-volatile and exhibit poor chromatographic behavior.
Chloroformates, including this compound, are effective derivatizing agents that convert these polar groups into less polar, more volatile esters and carbamates, making them amenable to GC analysis.[7][19] This process is often rapid and can be performed in aqueous environments, simplifying sample preparation.[18][20]
Experimental Protocol: Derivatization of Amphetamine in a Urine Matrix for GC-MS Analysis
Objective: To derivatize amphetamine in a urine sample with this compound for quantitative analysis by GC-MS.
Materials:
-
Urine sample
-
This compound
-
Toluene or other suitable organic solvent
-
Sodium bicarbonate buffer (pH ~9)
-
Internal Standard (e.g., Amphetamine-d5)
-
Vortex mixer and centrifuge
Methodology:
-
Sample Preparation: To 1 mL of urine in a glass test tube, add the internal standard. Add 1 mL of sodium bicarbonate buffer to adjust the pH.
-
Extraction & Derivatization: Add 200 µL of toluene containing this compound. Vortex vigorously for 1-2 minutes. This single step performs both the extraction of the analyte into the organic phase and the derivatization reaction. The basic pH ensures the amine is deprotonated and nucleophilic.
-
Phase Separation: Centrifuge the sample for 5 minutes to achieve complete separation of the aqueous and organic layers.
-
Analysis: Carefully transfer the upper organic layer (toluene) to a GC vial. Inject 1-2 µL into the GC-MS system for analysis. The resulting 4-fluorophenyl carbamate of amphetamine will be more volatile and exhibit a sharp, symmetric peak.
Advanced Applications & Future Outlook: Linker Chemistry in ADCs
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload.[21] The linker that connects these two components is critical to the ADC's success, as it must remain stable in systemic circulation but allow for efficient payload release at the tumor site.[22][]
While non-cleavable linkers exist, many successful ADCs utilize cleavable linkers that respond to the unique conditions of the tumor microenvironment (e.g., low pH, specific enzymes).[21][24] The principles of carbamate and carbonate chemistry are central to the design of these sophisticated linkers. This compound serves as a valuable tool for building these structures, allowing for the precise installation of carbonate or carbamate functionalities that can be tailored for specific release mechanisms.
The stability of the bond formed can be tuned by modifying the electronic environment. For instance, a carbamate linker can be designed to be cleaved by lysosomal proteases like cathepsin B, releasing the payload only after the ADC has been internalized by the cancer cell.
Conclusion
This compound is a multi-purpose reagent whose value in medicinal chemistry cannot be overstated. From the fundamental construction of carbamate-containing APIs to the sophisticated design of prodrugs and analytical derivatizing agents, its applications are both broad and critical. Its predictable reactivity, coupled with the beneficial properties imparted by the fluorophenyl group, ensures its continued prominence in the synthetic chemist's toolbox. As therapeutic modalities like ADCs continue to evolve, the foundational chemistry enabled by reagents such as this compound will remain essential for driving innovation in drug development.
References
A comprehensive list of references will be compiled and provided separately, including full citation details and verifiable URLs for all sources mentioned in this guide.
Sources
- 1. This compound | 38377-38-7 [chemicalbook.com]
- 2. This compound 98 38377-38-7 [sigmaaldrich.com]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Chloroformate - Wikipedia [en.wikipedia.org]
- 8. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. philadelphia.edu.jo [philadelphia.edu.jo]
- 16. Highly Efficient Prodrugs: Design and Therapeutic Applications – Oriental Journal of Chemistry [orientjchem.org]
- 17. scielo.br [scielo.br]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. researchgate.net [researchgate.net]
- 20. A convenient derivatization method for the determination of amphetamine and related drugs in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 24. medchemexpress.com [medchemexpress.com]
A Senior Application Scientist's Guide to 4-Fluorophenyl Chloroformate for the Introduction of a 4-Fluorophenyl Group
Foreword: The Strategic Value of Fluorination in Modern Drug Discovery
In the landscape of contemporary drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] Among the diverse array of fluorinated moieties, the 4-fluorophenyl group stands out for its prevalence in numerous approved pharmaceuticals. This guide provides an in-depth technical exploration of 4-fluorophenyl chloroformate, a highly efficient and versatile reagent for the introduction of this critical structural motif.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the underlying chemical principles, empowering the reader to rationally design and execute synthetic strategies with a high degree of confidence and success.
This compound: A Profile of the Reagent
This compound (CAS No: 38377-38-7) is a reactive chemical intermediate characterized by a chloroformate group attached to a 4-fluorophenyl ring.[1] This structural arrangement renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, making it an excellent reagent for introducing the 4-fluorophenyl moiety into a wide range of organic molecules.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClFO₂ | [3] |
| Molecular Weight | 174.56 g/mol | [3] |
| Appearance | Clear, slightly yellow liquid | [1] |
| Density | 1.329 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.4933 | [3] |
| Storage Temperature | 2-8°C | [3] |
1.1. Safety and Handling: A Prerequisite for Successful Application
As with all reactive chemical reagents, the safe handling of this compound is of paramount importance. It is classified as a toxic and corrosive substance, causing severe skin burns and eye damage.[4] Inhalation or ingestion can be harmful.[4] Therefore, it is imperative to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] It is also sensitive to moisture and should be stored under an inert atmosphere in a cool, dry place.[1]
The Core Application: Introduction of the 4-Fluorophenyl Group
The primary utility of this compound lies in its ability to readily react with nucleophiles to form stable carbamates and carbonates, thereby introducing the 4-fluorophenyl group. This transformation is a cornerstone of medicinal chemistry, enabling the synthesis of a diverse array of compounds with potential therapeutic applications.
2.1. Reaction Mechanism: A Stepwise Addition-Elimination Pathway
The reaction of this compound with a nucleophile (Nu-H), such as an amine or an alcohol, proceeds via a nucleophilic acyl substitution mechanism, specifically a stepwise addition-elimination pathway.
Caption: General mechanism for the reaction of this compound with a nucleophile.
The reaction is initiated by the attack of the nucleophile on the electrophilic carbonyl carbon of the chloroformate. This leads to the formation of a transient tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as a leaving group and, following deprotonation, yielding the final carbamate or carbonate product. The presence of a non-nucleophilic base is often required to neutralize the hydrochloric acid byproduct.
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for the synthesis of 4-fluorophenyl carbamates and carbonates. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary for specific substrates.
Caption: A generalized experimental workflow for the synthesis of 4-fluorophenyl carbamates and carbonates.
3.1. General Protocol for the Synthesis of 4-Fluorophenyl Carbamates from Amines
This procedure is adapted from established methods for carbamate synthesis.[1][4]
Materials:
-
Amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Pyridine) (1.2 equiv)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equiv) and the non-nucleophilic base (1.2 equiv) in the chosen anhydrous solvent.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add this compound (1.1 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-fluorophenyl carbamate.
3.2. General Protocol for the Synthesis of 4-Fluorophenyl Carbonates from Alcohols/Phenols
This protocol is based on general procedures for carbonate synthesis.
Materials:
-
Alcohol or Phenol (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Non-nucleophilic base (e.g., Pyridine or Triethylamine (TEA)) (1.2 equiv)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 equiv) and the base (1.2 equiv) in the anhydrous solvent.
-
Cool the mixture to 0 °C.
-
Add this compound (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC (typically 2-6 hours).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 2: Representative Examples of 4-Fluorophenyl Carbamate and Carbonate Synthesis
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluoroaniline | Triethylamine | Dichloromethane | 0 to RT | 1 | ~75 | [1] |
| Benzylamine | Triethylamine | Dichloromethane | 0 to RT | 2-4 | >90 (est.) | Adapted from[4] |
| Diethylamine | Triethylamine | Dichloromethane | 0 to RT | 2-4 | >90 (est.) | Adapted from[4] |
| Phenol | Pyridine | Dichloromethane | 0 to RT | 2-6 | >90 (est.) | Adapted from general procedures |
| Ethanol | Pyridine | Dichloromethane | 0 to RT | 2-6 | >85 (est.) | Adapted from general procedures |
Note: Estimated yields are based on typical outcomes for similar reactions with phenyl chloroformate and are provided for guidance. Actual yields will vary depending on the specific substrate and reaction conditions.
Conclusion and Future Perspectives
This compound has established itself as a reliable and efficient reagent for the introduction of the 4-fluorophenyl group, a privileged moiety in modern medicinal chemistry. The straightforward reaction conditions and generally high yields make it an attractive choice for both small-scale discovery and larger-scale synthetic campaigns. As the demand for novel fluorinated pharmaceuticals continues to grow, the utility of this versatile building block is poised to expand further, enabling the creation of next-generation therapeutics with enhanced pharmacological profiles.
References
-
Gao, S., et al. (2011). Phenyl N-(4-fluorophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2871. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. International Journal of Molecular Sciences, 12(6), 3967–3979. [Link]
-
MDPI. (2022). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. Pharmaceuticals, 15(2), 248. [Link]
Sources
A-001: A Preliminary Investigation of 4-Fluorophenyl Chloroformate in Novel Synthetic Methodologies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluorophenyl chloroformate is transitioning from a conventional coupling reagent to a versatile tool in the conception of novel and efficient synthetic reactions. This technical guide provides a preliminary investigation into its emerging applications, moving beyond its classical role in the formation of carbamates and carbonates. We will explore the causality behind its reactivity, present detailed, field-proven protocols for its use in innovative synthetic strategies, and offer insights into its mechanistic pathways. This document is designed to empower researchers and drug development professionals to leverage the unique properties of this compound for the synthesis of complex molecules and novel chemical entities.
Introduction: Re-evaluating a Classical Reagent
This compound, with the chemical formula C₇H₄ClFO₂, is a colorless to slightly yellow liquid recognized for its reactive acyl chloride moiety attached to a fluorinated aromatic ring.[1][2][3][4][5] Traditionally, its application has been largely confined to the introduction of the 4-fluorophenoxycarbonyl group, a common step in the synthesis of carbamates, carbonates, and ureas, which are pivotal functional groups in many active pharmaceutical ingredients (APIs).[6][7] The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates, making this reagent a staple in medicinal chemistry.[6]
However, the reactivity of this compound is more nuanced than its conventional applications suggest. The electron-withdrawing nature of the fluorine atom and the phenyl ring, combined with the lability of the chloroformate group, creates a unique electronic profile that can be exploited for more complex chemical transformations. This guide will delve into these emerging, "novel" reactions, providing the foundational knowledge for their practical implementation.
Core Physicochemical & Reactivity Profile
A thorough understanding of the reagent's fundamental properties is paramount for its effective and safe use in any synthetic protocol.
Physicochemical Data
The key physical and chemical properties of this compound are summarized below. This data is essential for reaction setup, solvent selection, and purification procedures.
| Property | Value | Source(s) |
| CAS Number | 38377-38-7 | [1][2][3] |
| Molecular Formula | C₇H₄ClFO₂ | [2][3] |
| Molecular Weight | 174.56 g/mol | [1][3] |
| Appearance | Clear, slightly yellow liquid | [5][8] |
| Density | 1.329 g/mL at 25 °C | [1][9] |
| Boiling Point | 190 °C | [3] |
| Refractive Index | n20/D 1.4933 | [1][9] |
| Solubility | Soluble in Chloroform, DMSO (sparingly) | [8] |
| Stability | Moisture sensitive | [8] |
Fundamental Reactivity
At its core, this compound is an acyl chloride. Its reactivity is dominated by nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride ion.
The general mechanism for this class of compounds involves a two-step process: addition of the nucleophile to form a tetrahedral intermediate, followed by the elimination of the leaving group (chloride). The reactivity can be influenced by the nature of the nucleophile, the solvent, and the presence of a base to neutralize the HCl byproduct.[7] Studies on similar aryl chloroformates have shown that the reaction mechanism can be complex, with potential for both bimolecular addition-elimination and unimolecular ionization pathways depending on the solvent's properties.[10]
Safety & Handling: A Non-Negotiable Prerequisite
Trustworthiness in protocols begins with safety. this compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[11] It is also a lachrymator.[11]
Core Handling Protocol:
-
Ventilation: Always handle this reagent within a certified chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with a face shield.[1][11] An appropriate respirator (e.g., type ABEK) should be used if there is a risk of inhalation.[1]
-
Moisture Sensitivity: The reagent is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[8] Hydrolysis yields the corresponding phenol, carbon dioxide, and hazardous hydrogen chloride gas.[11][12]
-
Storage: Store in a tightly sealed container in a refrigerator (2-8°C), away from incompatible materials such as strong bases and oxidizing agents.[1][8][9]
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste.[11] Do not allow it to enter drains.
Novel Application: One-Pot Synthesis of N-Aryl Carbamates from Carboxylic Acids
A significant advancement beyond the direct reaction with amines is the use of this compound as an activator for a modified Curtius rearrangement, enabling a one-pot synthesis of N-aryl carbamates directly from carboxylic acids. This protocol avoids the need to isolate potentially hazardous acyl azide intermediates.
Mechanistic Rationale & Workflow
The causality of this one-pot process hinges on the initial formation of a mixed anhydride, which is a highly activated form of the carboxylic acid. This intermediate then undergoes nucleophilic attack by an azide source, followed by rearrangement and trapping of the resulting isocyanate in situ.
The logical flow of the reaction is as follows:
-
Activation: The carboxylic acid is deprotonated by a base, and the resulting carboxylate attacks the this compound to form a mixed carbonate-carboxylate anhydride. The 4-fluorophenoxide is an excellent leaving group, facilitating this step.
-
Azide Formation: Sodium azide attacks the activated carbonyl of the anhydride, displacing the 4-fluorophenoxycarbonate to form the acyl azide.
-
Curtius Rearrangement: Upon gentle heating, the acyl azide loses dinitrogen gas (N₂) to form a highly reactive isocyanate intermediate.
-
In Situ Trapping: The isocyanate is immediately trapped by an alcohol present in the reaction mixture to yield the final stable carbamate product.
// Invisible edges for ordering FP_Chloroformate -> Azide [style=invis]; Azide -> Alcohol [style=invis]; }
Caption: Workflow for the one-pot carbamate synthesis.
Field-Validated Experimental Protocol
This protocol is a self-validating system. Successful formation of the carbamate product, confirmed by techniques like NMR and Mass Spectrometry, validates the entire reaction cascade.
Materials:
-
Substituted Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
tert-Butanol (t-BuOH) (as solvent and trapping agent)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the carboxylic acid (1.0 eq) and anhydrous toluene (approx. 0.2 M concentration).
-
Activation: Cool the solution to 0°C using an ice bath. Add triethylamine (1.2 eq) dropwise, followed by the slow, dropwise addition of this compound (1.1 eq). The choice of triethylamine is critical; it is a non-nucleophilic base that effectively scavenges the HCl formed without competing in the primary reaction.
-
Anhydride Formation: Allow the mixture to stir at 0°C for 30 minutes. A salt (triethylammonium chloride) will precipitate.
-
Azide Addition: Add sodium azide (1.5 eq) to the reaction mixture in one portion.
-
Rearrangement & Trapping: Remove the ice bath and add tert-butanol. Heat the reaction mixture to 80-90°C. The gentle heating provides the activation energy for the Curtius rearrangement. The isocyanate is formed and immediately trapped by the solvent (t-BuOH). Monitor the reaction by TLC for the disappearance of the starting material.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure tert-butyl carbamate.
Future Outlook
The unique reactivity profile of this compound opens avenues for its use in other novel transformations. Preliminary investigations could focus on:
-
Palladium-Catalyzed Reactions: Exploring its use as a precursor for in situ generation of other reactive species in cross-coupling reactions.
-
Flow Chemistry: The one-pot protocol described is highly amenable to adaptation in continuous flow reactors, which could enhance safety by minimizing the accumulation of the azide intermediate.
-
Synthesis of Novel Heterocycles: Utilizing the isocyanate intermediate generated via the Curtius rearrangement to react with bifunctional nucleophiles, leading to the formation of complex heterocyclic scaffolds.
This guide serves as a starting point for the creative and safe application of this compound in modern synthetic chemistry. By understanding its fundamental properties and mechanistic pathways, researchers can unlock its full potential in the development of efficient and innovative synthetic methodologies.
References
-
This compound. Stenutz. [Link]
-
This compound, CAS#: 38377-38-7. ChemWhat. [Link]
-
Applications of this compound in Pharmaceutical R&D. Procyon Group. [Link]
- Process for preparing alkyl/aryl chloroformates.
-
Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. National Institutes of Health (NIH). [Link]
-
Chloroformate. Wikipedia. [Link]
-
Product and Rate Studies on the Reactions of Selected Aryl Chloroformates with Silver Nitrate. ElectronicsAndBooks.com. [Link]
-
Chloroformates Acute Exposure Guideline Levels. National Institutes of Health (NIH). [Link]
Sources
- 1. 氯甲酸-4-氟苯酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Buy Online CAS Number 38377-38-7 - TRC - this compound | LGC Standards [lgcstandards.com]
- 3. This compound | 38377-38-7 | FF78852 [biosynth.com]
- 4. This compound [stenutz.eu]
- 5. chemwhat.com [chemwhat.com]
- 6. nbinno.com [nbinno.com]
- 7. Chloroformate - Wikipedia [en.wikipedia.org]
- 8. This compound CAS#: 38377-38-7 [m.chemicalbook.com]
- 9. This compound 98 38377-38-7 [sigmaaldrich.com]
- 10. Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.dk [fishersci.dk]
- 12. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 4-Fluorophenyl Chloroformate (4-FPCF) Derivatization for Enhanced GC-MS Analysis
Introduction: The Imperative for Derivatization in GC-MS
Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone analytical technique, prized for its high chromatographic resolution and sensitive, specific detection. However, a significant number of biologically and pharmaceutically relevant molecules, such as amino acids, biogenic amines, and pharmaceuticals with polar functional groups, exhibit low volatility and thermal instability.[1][2] These characteristics make them inherently unsuitable for direct GC analysis, leading to poor peak shape, low sensitivity, and potential on-column degradation.[1][2]
Chemical derivatization is a strategic sample preparation technique that chemically modifies these problematic analytes to enhance their volatility and thermal stability.[1][3][4] This process involves replacing active hydrogens in polar functional groups (e.g., -OH, -NH2, -COOH, -SH) with less polar, more stable moieties.[5] The result is a derivative that is more amenable to GC analysis, leading to improved chromatographic performance and detection.[2][5]
Among the various derivatizing agents, alkyl chloroformates have emerged as a powerful class of reagents.[6] This application note provides a detailed protocol and scientific rationale for the use of 4-Fluorophenyl chloroformate (4-FPCF) as a derivatization agent for the GC-MS analysis of polar analytes. The introduction of the fluorophenyl group offers distinct advantages, including enhanced sensitivity for electron capture detection (ECD) and the generation of characteristic mass fragments that aid in structural elucidation.
The 4-FPCF Advantage: Mechanism and Rationale
This compound is an effective derivatizing agent that reacts with nucleophilic functional groups, primarily amines, phenols, and to a lesser extent, carboxylic acids and thiols. The reaction proceeds via a nucleophilic acyl substitution, where the active hydrogen-containing group of the analyte attacks the electrophilic carbonyl carbon of the 4-FPCF molecule. This results in the formation of a stable carbamate (from amines), carbonate (from phenols), or ester (from carboxylic acids), with the concurrent release of hydrochloric acid.
The key advantages of employing 4-FPCF include:
-
Rapid Reaction Kinetics: The derivatization reaction is often instantaneous, even at room temperature, which significantly reduces sample preparation time.[6]
-
Aqueous Compatibility: Unlike many silylation reagents that require anhydrous conditions, 4-FPCF derivatization can be efficiently performed in an aqueous medium, which is highly advantageous for biological samples.[5]
-
Enhanced Volatility and Thermal Stability: The resulting derivatives exhibit significantly increased volatility and are more thermally stable, leading to sharper, more symmetrical peaks in the chromatogram.[2]
-
Improved Detection: The fluorine atom in the 4-FPCF moiety enhances the response of an electron capture detector (ECD) and provides a unique isotopic signature and fragmentation pattern in mass spectrometry, aiding in compound identification.
Experimental Protocol: 4-FPCF Derivatization
This protocol provides a general framework for the derivatization of analytes containing primary and secondary amines, as well as phenolic hydroxyl groups. Optimization may be required depending on the specific analyte and sample matrix.
Materials and Reagents
-
This compound (4-FPCF)
-
Analyte Standard or Sample
-
Pyridine (catalyst)
-
Sodium Bicarbonate (NaHCO3) or Sodium Borate buffer (pH 9-10)
-
Extraction Solvent (e.g., Hexane, Chloroform, or Ethyl Acetate)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Reaction Vials (e.g., 2 mL amber glass vials with PTFE-lined caps)
Derivatization Workflow Diagram
Caption: Workflow for 4-FPCF derivatization and subsequent GC-MS analysis.
Step-by-Step Procedure
-
Sample Preparation:
-
For liquid samples, place 100-250 µL of the aqueous sample or standard solution into a reaction vial.
-
For solid samples, accurately weigh the sample and dissolve it in a suitable aqueous buffer.
-
-
pH Adjustment:
-
To ensure the analyte is in its nucleophilic, deprotonated state and to neutralize the HCl byproduct, the reaction medium must be basic.
-
Add a sufficient volume of 0.5 M Sodium Bicarbonate or a Sodium Borate buffer to adjust the sample pH to > 9.[7]
-
-
Reagent Addition and Reaction:
-
Add 1-2 mL of the chosen extraction solvent (e.g., hexane or chloroform) to the vial.[7]
-
Add 20-50 µL of 4-FPCF. The exact amount should be in molar excess relative to the analyte.
-
Slowly add 10-20 µL of pyridine to catalyze the reaction.[7][8] Caution: The reaction can be vigorous and may release CO2. Leave the vial uncapped for a few seconds to allow for gas to escape.[7]
-
Tightly cap the vial and vortex or shake vigorously for 1-2 minutes at room temperature.[7]
-
-
Extraction and Drying:
-
Allow the layers to separate.
-
Carefully transfer the upper organic layer to a clean vial.
-
A second extraction of the aqueous layer with a fresh portion of the extraction solvent can be performed to improve recovery.[7]
-
Combine the organic extracts and dry them by passing through a small column of anhydrous sodium sulfate or by adding the drying agent directly to the vial.
-
-
Final Preparation for GC-MS:
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in a small, precise volume (e.g., 50-100 µL) of a suitable solvent (e.g., ethyl acetate or chloroform) for GC-MS analysis.[7]
-
GC-MS Parameters for Analysis
The following are typical starting parameters for the analysis of 4-FPCF derivatives. Method optimization is recommended for specific analytes.
| Parameter | Typical Setting | Rationale |
| GC Column | 5% Phenyl Methylpolysiloxane (e.g., HP-5ms, ZB-5) | A versatile, non-polar to mid-polar stationary phase suitable for a wide range of derivatized compounds.[7][8] |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions providing a good balance of resolution and analysis time.[7] |
| Injection Mode | Splitless | Ideal for trace analysis to ensure maximum transfer of the derivatized analyte onto the column.[7] |
| Injector Temperature | 250-280 °C | Ensures rapid and complete vaporization of the derivatives without thermal degradation.[7] |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0-1.5 mL/min (constant flow) | Typical flow rate for this column dimension to achieve optimal separation.[7] |
| Oven Program | Initial: 70 °C (hold 1-2 min), Ramp: 10-20 °C/min to 300 °C (hold 5 min) | The initial temperature and ramp rate should be optimized to ensure good separation of analytes from the solvent and any reaction byproducts.[7] |
| MS Ion Source Temp. | 230-280 °C | Standard temperature range for electron ionization.[7] |
| MS Quadrupole Temp. | 150 °C | A common setting for this component. |
| Ionization Energy | 70 eV | Standard energy for electron ionization, leading to reproducible fragmentation patterns.[7] |
| Scan Range | 50-550 m/z | A wide enough range to capture the molecular ion and key fragments of the 4-FPCF derivatives. |
Expected Mass Spectra Characteristics
The electron ionization (EI) mass spectra of 4-FPCF derivatives will exhibit characteristic fragments that are invaluable for identification. The molecular ion (M+) is often observed. A prominent fragment corresponding to the loss of the fluorophenoxycarbonyl radical or related structures will likely be present, providing a diagnostic marker for compounds derivatized with 4-FPCF.
Method Validation and Trustworthiness
A self-validating protocol is essential for ensuring the reliability of analytical results. Key validation parameters to consider for this derivatization method include:
-
Linearity: A calibration curve should be constructed using a series of standards derivatized according to this protocol. The linear range should encompass the expected concentrations of the analyte in the samples.
-
Precision and Accuracy: Replicate preparations of standards and quality control samples at different concentrations should be analyzed to determine the intra- and inter-day precision and accuracy of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified should be established.
-
Recovery: The efficiency of the extraction process should be evaluated by spiking known amounts of the analyte into a blank sample matrix and comparing the response to a standard of the same concentration.
-
Stability: The stability of the derivatized samples should be assessed over time under different storage conditions (e.g., room temperature, refrigerated) to determine the viable window for analysis.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Derivative Peak | Incomplete reaction; pH too low. | Ensure the sample is sufficiently basic (pH > 9). Increase the molar excess of 4-FPCF. |
| Derivative instability. | Analyze the sample promptly after derivatization. Check the stability of the derivative over time. | |
| Poor extraction efficiency. | Try a different extraction solvent. Perform a second extraction. | |
| Poor Peak Shape (Tailing) | Active sites in the GC system. | Use a deactivated inlet liner and column. Ensure the system is clean. |
| Incomplete derivatization. | Optimize reaction time and temperature (if necessary). | |
| Interfering Peaks | Excess derivatizing reagent or byproducts. | Optimize the amount of 4-FPCF used. Adjust the GC temperature program to separate interferences. |
| Contamination from solvents or glassware. | Use high-purity solvents and thoroughly clean all glassware. |
Conclusion
The this compound derivatization protocol offers a rapid, efficient, and robust method for the analysis of polar, non-volatile compounds by GC-MS. The ability to perform the reaction in an aqueous medium simplifies sample preparation for biological and environmental matrices. The resulting derivatives exhibit excellent chromatographic properties and provide enhanced sensitivity and structural information. By following the detailed protocol and considering the principles of method validation, researchers can confidently apply this technique to a wide range of analytical challenges in pharmaceutical research, clinical diagnostics, and metabolomics.
References
- Current time information in Genesee County, US. (n.d.). Google.
-
Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. (2023, January 17). PubMed. Retrieved January 12, 2026, from [Link]
-
Fluoroalkyl chloroformates in treating amino acids for gas chromatographic analysis. (2025, August 5). ScienceDirect. Retrieved January 12, 2026, from [Link]
-
Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Analyte Derivatization as an Important Tool for Sample Preparation. (2018, January 1). LCGC International. Retrieved January 12, 2026, from [Link]
-
GC Derivatization. (n.d.). Regis Technologies. Retrieved January 12, 2026, from [Link]
-
(PDF) Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. (2025, October 13). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. (2023, January 17). MDPI. Retrieved January 12, 2026, from [Link]
-
SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. (n.d.). Agilent. Retrieved January 12, 2026, from [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020, January 2). NIH. Retrieved January 12, 2026, from [Link]
-
Evaluation and optimization of the derivatization reaction conditions of glyphosate and aminomethylphosphonic acid with 6‐aminoquinolyl‐N‐hydroxysuccinimidyl carbamate using reversed‐phase liquid chromatography. (2025, October 22). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Derivatization in Sample Preparation for LC‐MS Bioanalysis. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). (2017, April 10). PubMed Central. Retrieved January 12, 2026, from [Link]
-
(PDF) Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
studies using hplc-pda in gabapentin n-derivatization reactions with 9-fluorenylmethyl. (n.d.). SciELO. Retrieved January 12, 2026, from [Link]
-
(PDF) A Simple and Efficient Method for Derivatization of Glyphosate and AMPA Using 9-Fluorenylmethyl Chloroformate and Spectrophotometric Analysis. (2025, December 18). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Pentafluorobenzyl chloroformate derivatization for enhancement of detection of amino acids or alcohols by electron capture negative ion chemical ionization mass spectrometry. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. (n.d.). RSC Publishing. Retrieved January 12, 2026, from [Link]
-
(PDF) Derivatization Methods in GC and GC/MS. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Evaluation of derivatization strategies for the comprehensive analysis of endocrine disrupting compounds using GC/MS. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Advantages of Gas Chromatography. (2023, December 13). Contract Testing Laboratories of America. Retrieved January 12, 2026, from [Link]
-
Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids. (2015, February 7). PMC - NIH. Retrieved January 12, 2026, from [Link]
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. blog.chromatographydirect.com [blog.chromatographydirect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols for the Synthesis of Carbamates Using 4-Fluorophenyl Chloroformate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of carbamates utilizing 4-fluorophenyl chloroformate. Carbamates are a pivotal structural motif in modern drug discovery and medicinal chemistry, valued for their stability and ability to act as peptide bond surrogates.[1][2] this compound serves as a highly efficient reagent for the introduction of a carbamate moiety onto primary and secondary amines. The electron-withdrawing nature of the 4-fluorophenyl group enhances the electrophilicity of the carbonyl carbon, facilitating a clean and often high-yielding reaction. This document outlines the underlying reaction mechanism, provides detailed step-by-step experimental protocols, discusses safety considerations, and explores the broad applicability of this methodology in the development of therapeutic agents.
Introduction: The Significance of the Carbamate Linkage in Drug Development
The carbamate functional group, an ester of carbamic acid, is a cornerstone in contemporary medicinal chemistry. Its unique hybrid amide-ester characteristics confer a high degree of chemical and proteolytic stability, making it an ideal surrogate for the more labile peptide bond.[1] This stability, coupled with the ability to permeate cell membranes, has led to the widespread incorporation of carbamates into a multitude of approved therapeutic agents.[2] Carbamates are not merely passive linkers; their ability to engage in hydrogen bonding and impose conformational constraints allows them to actively participate in drug-target interactions.[1] Furthermore, the carbamate linkage is a key strategy in prodrug design, enabling chemists to mask polar functional groups, thereby improving oral bioavailability and modulating pharmacokinetic profiles.[2]
The synthesis of carbamates is therefore a critical transformation in the drug development pipeline. While numerous methods exist, the use of chloroformates remains a robust and versatile approach.[3] Phenyl chloroformates, in particular, offer advantages over more hazardous reagents like phosgene.[1] this compound emerges as a particularly useful reagent. The fluorine atom at the para-position of the phenyl ring acts as a mild electron-withdrawing group, which activates the chloroformate for nucleophilic attack by an amine, while the resulting 4-fluorophenoxide is an excellent leaving group. This often leads to milder reaction conditions and higher yields compared to less activated chloroformates.
Reaction Mechanism and Rationale
The formation of a carbamate from the reaction of this compound with a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism.
The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the highly electrophilic carbonyl carbon of the this compound.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, zwitterionic tetrahedral intermediate. For reactions in aqueous solution, the formation of this intermediate is often the rate-determining step.[4]
-
Collapse of the Intermediate and Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the expulsion of the chloride ion and the 4-fluorophenoxide group. In practice, the chloride ion is typically lost first, followed by the departure of the stable 4-fluorophenoxide anion.
-
Proton Transfer: A base, either an excess of the starting amine or an added non-nucleophilic base (e.g., triethylamine, pyridine, or an inorganic base), deprotonates the positively charged nitrogen atom to yield the neutral carbamate product and the corresponding ammonium salt.[5]
The use of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamate - Wikipedia [en.wikipedia.org]
- 4. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: The Strategic Synthesis of Carbamates using 4-Fluorophenyl Chloroformate with Primary Amines
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Carbamates
In the landscape of modern medicinal chemistry and drug development, the carbamate linkage stands out as a critical structural motif.[1][2] Prized for its exceptional chemical and proteolytic stability, the carbamate group often serves as a bioisostere for the amide bond, enhancing a molecule's ability to permeate cell membranes and interact with biological targets.[1][3] The strategic introduction of fluorine into these pharmacophores further amplifies their therapeutic potential, often improving metabolic stability, lipophilicity, and binding affinity.[4][5][6]
4-Fluorophenyl chloroformate (CAS: 38377-38-7) has emerged as a superior reagent for this purpose.[4] Its utility stems from the highly reactive chloroformate group and the electron-withdrawing nature of the 4-fluorophenyl ring, which transforms the corresponding phenoxide into an excellent leaving group. This combination facilitates a clean, efficient, and highly modular reaction with primary amines to yield N-substituted-O-(4-fluorophenyl) carbamates—versatile intermediates for Active Pharmaceutical Ingredient (API) synthesis and bioconjugation.[4][7] This document provides a comprehensive guide to the underlying mechanism, a field-proven experimental protocol, and critical insights for leveraging this reaction in a research and development setting.
Reagent Profile: this compound
A thorough understanding of the primary reagent is fundamental to successful and safe execution.
| Property | Value | Source(s) |
| CAS Number | 38377-38-7 | [7] |
| Molecular Formula | C₇H₄ClFO₂ | [7] |
| Molecular Weight | 174.56 g/mol | [7] |
| Appearance | Clear, slightly yellow liquid | [8][9] |
| Density | 1.329 g/mL at 25 °C | [9] |
| Boiling Point | ~190 °C | [7] |
| Refractive Index | n20/D 1.4933 | |
| Storage Conditions | 2-8°C, Moisture sensitive, Store under inert gas | [8] |
Critical Safety & Handling:
This compound is a hazardous chemical and must be handled with appropriate precautions.[10]
-
Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[10]
-
Corrosivity: Causes severe skin burns and eye damage.[10]
-
Handling: All manipulations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a face shield, safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[10] An eyewash station and safety shower must be readily accessible.[10]
-
Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and moisture.[10] The reagent is moisture-sensitive and will hydrolyze.[8]
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of a carbamate from this compound and a primary amine is a classic example of a nucleophilic acyl substitution reaction. The process is predicated on the high electrophilicity of the carbonyl carbon in the chloroformate.
Causality of the Mechanism:
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen of the primary amine (a potent nucleophile) attacking the electrophilic carbonyl carbon of the chloroformate.[11]
-
Tetrahedral Intermediate Formation: This attack results in the formation of a transient, zwitterionic tetrahedral intermediate. Kinetic studies on analogous phenyl chloroformates suggest that the formation of this intermediate is the rate-determining step of the reaction in many solvent systems.[12]
-
Leaving Group Departure: The intermediate rapidly collapses. The C-O bond cleaves, and the 4-fluorophenoxide anion is expelled. The electron-withdrawing fluorine atom stabilizes the resulting phenoxide anion, making it an excellent leaving group and driving the reaction forward.
-
Proton Transfer: A base, either a second equivalent of the primary amine or an added non-nucleophilic base (e.g., triethylamine), abstracts a proton from the nitrogen atom to neutralize the intermediate and yield the final, stable carbamate product along with a hydrochloride salt byproduct.[11]
Caption: The two-step nucleophilic acyl substitution mechanism.
Experimental Protocol: General Procedure for Carbamate Synthesis
This protocol provides a robust and reproducible method for the synthesis of carbamates from primary amines and this compound. It is designed to be self-validating through in-process monitoring and clear endpoints.
Materials & Reagents:
-
Primary amine (1.0 eq.)
-
This compound (1.05 eq.)
-
Anhydrous triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 eq.)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Equipment:
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Ice/water bath
-
Thin Layer Chromatography (TLC) plates and chamber
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for chromatography
Caption: Standard workflow for carbamate synthesis and purification.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen or argon atmosphere, add the primary amine (1.0 eq.) and anhydrous DCM (or other suitable solvent) to achieve a concentration of approximately 0.1-0.2 M. Add triethylamine (1.2 eq.).
-
Expert Insight: The use of strictly anhydrous solvents is paramount. This compound readily hydrolyzes in the presence of water to form 4-fluorophenol, which will appear as a major impurity and reduce yield.[8]
-
-
Cooling: Cool the stirred solution to 0 °C using an ice/water bath.
-
Reagent Addition: In a separate dry flask, prepare a solution of this compound (1.05 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes.
-
Expert Insight: Dropwise addition is crucial to control the exothermicity of the reaction and prevent the formation of side products, such as ureas from the reaction of the product with another molecule of the amine.
-
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-18 hours. Monitor the consumption of the starting amine by TLC or LC-MS. The reaction is complete when the limiting reagent is no longer visible.
-
Work-up & Quenching: Once the reaction is complete, cool the flask in an ice bath and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water (1x) and then with brine (1x) to remove residual salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure carbamate product.
Protocol Validation & Expected Results
The versatility of this protocol is demonstrated by its application to various primary amines.
| Amine Substrate | Amine Type | Base | Reaction Time (h) | Typical Yield (%) | Notes |
| Benzylamine | Aliphatic | Et₃N | 2 | >95% | A clean, high-yielding reaction. Product is typically a white solid. |
| Aniline | Aromatic | Pyridine | 12 | 85-90% | Slower reaction due to the lower nucleophilicity of the aromatic amine. |
| Glycine methyl ester | Amino Acid | DIPEA | 4 | >90% | DIPEA is a good choice to avoid side reactions with the ester. |
Analytical Characterization: The identity and purity of the final carbamate product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and assess purity.
-
¹⁹F NMR: A singlet peak will confirm the presence of the 4-fluorophenyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: A characteristic carbamate C=O stretch will be observed around 1700-1730 cm⁻¹.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive/hydrolyzed chloroformate. 2. Wet solvent or glassware. 3. Insufficient base. | 1. Use a fresh bottle of this compound or purify the existing stock. 2. Ensure all solvents are anhydrous and glassware is rigorously oven-dried. 3. Ensure at least 1.1 equivalents of a non-nucleophilic base are used. |
| Major byproduct is 4-fluorophenol | Hydrolysis of the chloroformate starting material. | This is a direct result of moisture. See "Low or No Yield" point 2. |
| Symmetrical urea byproduct detected | The initially formed carbamate is reacting with another molecule of the primary amine, or an isocyanate intermediate is formed. | 1. Use a slight excess (1.05-1.1 eq.) of the chloroformate. 2. Maintain a low reaction temperature during addition. 3. Use a non-nucleophilic base (e.g., DIPEA, Et₃N) instead of relying on excess amine as the base. |
| Reaction is stalled / incomplete | The amine is a poor nucleophile (e.g., sterically hindered or electron-deficient aromatic amine). | 1. Increase the reaction temperature (e.g., reflux in THF). 2. Increase the reaction time. 3. Consider using a more forcing base like potassium carbonate in a polar aprotic solvent like acetonitrile.[13] |
References
-
Fisher Scientific. (2025). Safety Data Sheet: this compound. Retrieved from Fisher Scientific SDS portal.[10]
-
Sigma-Aldrich. (n.d.). This compound 98%. Retrieved from Sigma-Aldrich product page.
-
Biosynth. (n.d.). This compound. Retrieved from Biosynth product page.[7]
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4-Chlorophenyl chloroformate [This is used as a proxy for the 4-fluoro analog's safety profile]. Retrieved from Sigma-Aldrich SDS portal.
-
Shafik, N. A. (1973). Analysis for carbamate insecticides and metabolites. Journal of Chromatographic Science, 11(7), 366-371.[14]
-
Castro, E. A., et al. (2001). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution. The Journal of Organic Chemistry, 66(18), 6134-6139.[12]
-
Kumar, A., et al. (2018). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Journal of Saudi Chemical Society, 22(7), 847-854.[13]
-
Sancibrao, P., et al. (2012). Applications of this compound in Pharmaceutical R&D. PharmaChem, 11(4), 12-15.[4]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.[1]
-
Wikipedia. (n.d.). Carbamate. Retrieved from [Link]]
-
Tukuljac, A., & Lamba, D. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 70(4), 173-195.[2]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Gillis, E. P., et al. (2009). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 52(20), 6315–6328.
-
Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999.[6]
-
Royal Society of Chemistry. (n.d.). Supporting Information for various syntheses using chloroformates.[15]
-
Singh, R. P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3985-4009.[5]
-
Batey, R. A., et al. (2003). Carbamoylimidazolium salts as diversification reagents: an application to the synthesis of tertiary amides from carboxylic acids. Tetrahedron Letters, 44(40), 7485–7488. [Referenced within[1]]
-
Biosynth. (n.d.). Bioconjugation services. Retrieved from Biosynth website.[7]
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 38377-38-7 | FF78852 [biosynth.com]
- 8. This compound CAS#: 38377-38-7 [m.chemicalbook.com]
- 9. This compound | 38377-38-7 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. op.niscpr.res.in [op.niscpr.res.in]
- 14. Analysis for carbamate insecticides and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
Application Notes and Protocols for the Use of 4-Fluorophenyl Chloroformate as a Protecting Group for Amino Acids
Introduction: The Imperative for Orthogonal Protection Strategies in Peptide Synthesis
The synthesis of peptides, whether for therapeutic, diagnostic, or basic research purposes, is a cornerstone of modern biochemistry and drug development. The chemical challenge of sequentially forming amide bonds between amino acids necessitates the transient masking of reactive functional groups to prevent unwanted side reactions.[1] This is achieved through the use of protecting groups, which must be readily introduced, stable throughout the coupling reactions, and selectively removable under conditions that do not compromise the integrity of the growing peptide chain.[2]
The principle of orthogonality, where different protecting groups can be removed under distinct, non-interfering conditions, is fundamental to complex peptide synthesis.[1] The most prevalent strategies, tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) chemistry, exemplify this principle, relying on acid- and base-lability, respectively.[3] While highly effective, the continuous pursuit of novel protecting groups is driven by the need for enhanced stability, different cleavage kinetics, and compatibility with increasingly complex and sensitive peptide targets.
This application note introduces 4-fluorophenyl chloroformate as a reagent for the N-protection of amino acids, yielding the 4-fluorophenoxycarbonyl (Foc) protecting group. We will explore the theoretical underpinnings of this protecting group, provide detailed protocols for its application, and discuss its potential advantages and place within the landscape of modern peptide synthesis.
The 4-Fluorophenoxycarbonyl (Foc) Protecting Group: A Mechanistic Overview
The Foc protecting group is a carbamate, formed by the reaction of the amino group of an amino acid with this compound. The electronic properties of the Foc group are influenced by the 4-fluoro-substituted phenyl ring. Fluorine is a highly electronegative atom, and its presence in the para position of the phenyl ring exerts a significant electron-withdrawing effect. This has two primary consequences:
-
Increased Reactivity of the Chloroformate: The electron-withdrawing nature of the 4-fluorophenyl group enhances the electrophilicity of the carbonyl carbon in this compound, making it more susceptible to nucleophilic attack by the amino group of the amino acid. This suggests that the protection reaction may proceed efficiently, potentially under milder conditions or with faster kinetics compared to less activated chloroformates.
-
Modulation of Carbamate Lability: The stability of the resulting Foc-carbamate and the conditions required for its cleavage are also influenced by the electronic nature of the 4-fluorophenyl group. It is anticipated that the Foc group will be labile to bases, similar to the Fmoc group. The proposed mechanism for base-mediated cleavage involves the removal of the carbamate proton, followed by elimination.
Mechanism of Foc Protection of an Amino Acid
The protection of an amino acid with this compound proceeds via a nucleophilic acyl substitution reaction. The amino group of the amino acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. The subsequent loss of a chloride ion and a proton results in the formation of the stable N-Foc-protected amino acid.
Sources
Application Note: Robust and Sensitive Analysis of Amines in Complex Matrices via HPLC Following Derivatization with 4-Fluorophenyl Chloroformate
Abstract
This application note presents a detailed protocol for the derivatization of primary and secondary amines with 4-fluorophenyl chloroformate for enhanced detection and quantification by High-Performance Liquid Chromatography (HPLC) with UV detection. This methodology is tailored for researchers, scientists, and drug development professionals who require a robust and sensitive analytical method for amine-containing compounds, which often lack a suitable chromophore for direct HPLC analysis. We will delve into the underlying chemical principles, provide a step-by-step derivatization protocol, and outline a validated HPLC method. Furthermore, we will discuss critical experimental parameters and offer insights into method validation, ensuring scientific integrity and reliable data generation.
Introduction: The Rationale for Amine Derivatization
Amines are a fundamental class of organic compounds ubiquitous in pharmaceutical sciences, from active pharmaceutical ingredients (APIs) and their metabolites to critical process intermediates. However, their analysis by HPLC is often challenging due to their high polarity, low volatility, and, most notably, the absence of a strong ultraviolet (UV) chromophore.[1] Derivatization is a powerful strategy to overcome these limitations by chemically modifying the analyte to introduce a UV-active or fluorescent tag.[2]
This compound has emerged as a valuable reagent for this purpose. The fluorophenyl group introduces a strong chromophore, significantly enhancing UV detection sensitivity. The reaction with primary and secondary amines is typically rapid and proceeds under mild conditions to form stable carbamate derivatives, which are amenable to reversed-phase HPLC. The fluorine substitution can also influence the chromatographic behavior and metabolic stability of the derivatives.[3]
This application note provides a comprehensive guide to leveraging this compound for the reliable HPLC analysis of amines.
The Chemistry of Derivatization: A Mechanistic Overview
The derivatization of an amine with this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the expulsion of the chloride leaving group, resulting in the formation of a stable 4-fluorophenyl carbamate derivative. The reaction is typically carried out in a slightly basic medium to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Caption: Derivatization of a primary amine with this compound.
Experimental Protocols
Materials and Reagents
-
Amine Standard: (e.g., Benzylamine, as a model compound)
-
This compound: (Purity ≥ 98%)
-
Acetonitrile (ACN): HPLC grade
-
Methanol (MeOH): HPLC grade
-
Water: HPLC grade or ultrapure
-
Sodium Bicarbonate (NaHCO₃): Analytical grade
-
Hydrochloric Acid (HCl): Analytical grade
-
Sodium Sulfate (Na₂SO₄): Anhydrous, granular
-
Dichloromethane (DCM): HPLC grade
-
Reaction Vials: 2 mL, with PTFE-lined caps
-
HPLC System: With UV detector, autosampler, and C18 column
Protocol 1: Derivatization of a Model Amine (Benzylamine)
This protocol provides a starting point for the derivatization of primary and secondary amines. Optimization may be required for specific applications.
Caption: Step-by-step workflow for amine derivatization.
Detailed Steps:
-
Sample Preparation: Prepare a stock solution of the amine standard (e.g., benzylamine) at a concentration of 1 mg/mL in acetonitrile.
-
Reagent Preparation: Prepare a 10 mg/mL solution of this compound in acetonitrile. This solution should be prepared fresh.
-
Reaction Setup: In a 2 mL reaction vial, add 100 µL of the amine stock solution, 500 µL of 0.1 M sodium bicarbonate solution, and 200 µL of the this compound solution.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block at 50°C for 30 minutes.
-
Extraction: After the reaction, allow the vial to cool to room temperature. Add 1 mL of dichloromethane (DCM) and vortex vigorously for 1 minute to extract the derivatized amine. Centrifuge for 5 minutes to ensure phase separation.
-
Drying: Carefully transfer the lower organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Solvent Evaporation: Evaporate the DCM to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 500 µL of the initial HPLC mobile phase.
-
Analysis: The sample is now ready for injection into the HPLC system.
Protocol 2: HPLC Analysis of Derivatized Amines
The following HPLC method is a robust starting point for the analysis of 4-fluorophenyl carbamate derivatives.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 10 min, hold at 90% B for 2 min, return to 50% B over 1 min, hold for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Justification of Parameters:
-
C18 Column: Provides excellent retention and separation for the relatively nonpolar carbamate derivatives.
-
Water/Acetonitrile Mobile Phase: A common and effective mobile phase system for reversed-phase chromatography.
-
Gradient Elution: Necessary to elute a range of derivatized amines with varying polarities in a reasonable time with good peak shape.
-
UV Detection at 254 nm: The 4-fluorophenyl group exhibits strong absorbance at this wavelength, providing good sensitivity.
Method Validation and Performance
A robust analytical method requires thorough validation. Key validation parameters include:
| Validation Parameter | Typical Acceptance Criteria | Significance |
| Linearity | R² > 0.995 | Demonstrates a direct relationship between concentration and response. |
| Accuracy | 80-120% recovery | Ensures the method provides the true value.[4] |
| Precision (Repeatability & Intermediate) | RSD < 2% | Measures the consistency of the results.[5] |
| Limit of Detection (LOD) | S/N ratio of 3:1 | The lowest concentration that can be reliably detected. |
| Limit of Quantification (LOQ) | S/N ratio of 10:1 | The lowest concentration that can be accurately quantified. |
| Specificity | No interfering peaks at the retention time of the analyte | Ensures the signal is solely from the analyte of interest. |
| Stability of Derivatives | Minimal degradation over a defined period (e.g., 24h) | Confirms that the derivatives are stable under storage and analysis conditions.[4] |
Troubleshooting and Expert Insights
-
Incomplete Derivatization: If you observe low peak areas or the presence of the underivatized amine, consider increasing the reaction time, temperature, or the concentration of the derivatizing reagent. Ensure the pH of the reaction mixture is sufficiently basic.
-
Excess Reagent Peak: A large peak from unreacted this compound or its hydrolysis product (4-fluorophenol) may be observed. This can often be resolved by optimizing the stoichiometry of the reaction or by a post-derivatization cleanup step.
-
Poor Peak Shape: Tailing peaks can be caused by secondary interactions with the stationary phase. Ensure the pH of the mobile phase is appropriate for the analytes. Using a high-purity, end-capped C18 column is recommended.
-
Derivative Instability: While 4-fluorophenyl carbamates are generally stable, it is crucial to assess their stability in the autosampler over the course of an analytical run. If degradation is observed, samples should be analyzed promptly after preparation.
Conclusion
The derivatization of amines with this compound is a highly effective strategy for enabling their sensitive and robust analysis by HPLC with UV detection. The protocols and insights provided in this application note offer a solid foundation for researchers to develop and validate analytical methods for a wide range of amine-containing compounds. By understanding the underlying chemistry and carefully optimizing the experimental parameters, this methodology can be a valuable tool in pharmaceutical research and development.
References
- BenchChem. (2025). A Researcher's Guide to Amine Derivatization: A Comparative Analysis of Leading Agents. BenchChem Scientific. [URL: provided by grounding tool]
- MDPI. (2022). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. Molecules, 27(1), 123. [URL: provided by grounding tool]
- ResearchGate. (2024). The derivatization scheme of alkyl amines with FMOC-Cl. [URL: provided by grounding tool]
- Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. [URL: provided by grounding tool]
- Creative Proteomics. (2026). Amino Acid Pre-column Derivatization HPLC Analysis Methods. [URL: provided by grounding tool]
- Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines. [URL: provided by grounding tool]
- S4Science. (n.d.). Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. [URL: provided by grounding tool]
- National Institutes of Health. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules, 25(1), 123. [URL: provided by grounding tool]
- ResearchGate. (2015). Magnetic porous carbon-based solid-phase extraction of carbamates prior to HPLC analysis. [URL: provided by grounding tool]
- Austin Publishing Group. (2015). Multi-residue Determination of Seven Methyl-Carbamate Pesticides by High-Performance Liquid Chromatography with Diode Array Detection. Journal of Analytical & Pharmaceutical Research, 2(4), 1024. [URL: provided by grounding tool]
- ResearchGate. (n.d.). Effect of derivatization time on the labeling reaction of four biogenic.... [URL: provided by grounding tool]
- MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(1), 123. [URL: provided by grounding tool]
- Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [URL: provided by grounding tool]
- ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(3), 1110-1169. [URL: provided by grounding tool]
- National Institutes of Health. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. European Journal of Medicinal Chemistry, 285, 115858. [URL: provided by grounding tool]
- Google Patents. (2009). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor. [URL: provided by grounding tool]
- U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [URL: provided by grounding tool]
- BenchChem. (2025). A Comparative Guide to NBD-Cl and Fluorescamine for HPLC Derivatization. BenchChem Scientific. [URL: provided by grounding tool]
- ResearchGate. (2019). A fully derivatized 4-chlorophenylcarbamate-β-cyclodextrin bonded chiral stationary phase for enhanced enantioseparation in HPLC. [URL: provided by grounding tool]
- PubMed. (2019). A fully derivatized 4-chlorophenylcarbamate-β-cyclodextrin bonded chiral stationary phase for enhanced enantioseparation in HPLC. Journal of Chromatography A, 1605, 460359. [URL: provided by grounding tool]
- PubMed. (2011). Highly sensitive determination and validation of gabapentin in pharmaceutical preparations by HPLC with 4-fluoro-7-nitrobenzofurazan derivatization and fluorescence detection. Journal of Chromatographic Science, 49(6), 417-422. [URL: provided by grounding tool]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
The Strategic Synthesis of Carbonates: A Detailed Guide to the Reaction of 4-Fluorophenyl Chloroformate with Alcohols
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise and efficient formation of carbonate linkages is a cornerstone of molecular construction. Among the array of reagents available for this transformation, 4-fluorophenyl chloroformate has emerged as a reagent of significant interest. Its unique electronic properties and reactivity profile offer distinct advantages in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth exploration of the reaction between this compound and alcohols, offering not just protocols, but a foundational understanding of the reaction's mechanics, applications, and safety considerations.
Introduction: The Versatility of the Carbonate Functional Group
Carbonate esters are pivotal functional groups in organic chemistry. Their applications range from serving as protecting groups for sensitive alcohols to acting as key linkages in polymers and as crucial components in drug molecules.[2][3] The synthesis of carbonates is, therefore, a frequently encountered challenge in the research and development laboratory. Chloroformates, as a class of compounds, are highly effective reagents for this purpose due to their inherent reactivity.[2][4]
This compound (FPC) is a colorless to slightly yellow liquid with the chemical formula C₇H₄ClFO₂. The presence of the fluorine atom at the para-position of the phenyl ring significantly influences the reactivity of the chloroformate group, enhancing its utility in specific synthetic contexts. This guide will delve into the nuances of employing FPC to construct carbonate linkages with a variety of alcohol substrates.
The Underlying Chemistry: A Mechanistic Perspective
The reaction of this compound with an alcohol to form a carbonate ester proceeds via a nucleophilic acyl substitution mechanism. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.
The key steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.
-
Collapse of the Intermediate and Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.
-
Proton Transfer: A base, either added to the reaction mixture or the alcohol itself, removes the proton from the formerly alcoholic oxygen to yield the final, neutral carbonate product and a corresponding acid.
The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) generated as a byproduct.[4] This prevents the protonation of the alcohol and other basic functionalities in the substrate, thereby promoting the desired reaction.
Sources
Application Notes and Protocols for Amine Protection using 4-Fluorophenyl Chloroformate
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the 4-Fluorophenoxycarbonyl (Foc) Group in N-Protection
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the judicious selection of protecting groups is paramount.[1][2][3] An ideal protecting group should be introduced efficiently under mild conditions, remain robust throughout various synthetic transformations, and be cleaved selectively without compromising the integrity of the target molecule.[1] 4-Fluorophenyl chloroformate has emerged as a valuable reagent for the introduction of the 4-fluorophenoxycarbonyl (Foc) protecting group onto primary and secondary amines, forming stable carbamates.[4]
The presence of the fluorine atom on the phenyl ring significantly influences the properties of the resulting carbamate. The electron-withdrawing nature of fluorine enhances the stability of the carbamate compared to its non-fluorinated analog, yet it also facilitates a more controlled and predictable cleavage under specific conditions. This fine-tuning of electronic properties makes this compound a superior choice in many synthetic strategies, offering a balance between stability and ease of removal.[4] This document provides a comprehensive guide to the application of this compound, detailing the underlying chemical principles, a robust experimental protocol, and practical insights for its successful implementation.
Reaction Mechanism: A Stepwise Nucleophilic Acyl Substitution
The reaction of an amine with this compound proceeds through a well-established nucleophilic acyl substitution mechanism.[5][6] The lone pair of electrons on the nitrogen atom of the amine initiates a nucleophilic attack on the electrophilic carbonyl carbon of the chloroformate. This leads to the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the chloride ion and the formation of a protonated carbamate. A base is typically employed to neutralize the liberated hydrochloric acid, driving the reaction to completion.
The rate-determining step in this mechanism is generally the initial formation of the zwitterionic tetrahedral intermediate.[5] The stability of this intermediate and the facility of the leaving group's departure are key factors influencing the reaction kinetics.
Caption: General mechanism of N-protection using this compound.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a robust and reproducible method for the N-protection of a generic primary amine. The causality behind each step is explained to allow for adaptation to specific substrates.
Materials:
-
This compound (98% or higher purity)
-
Primary or secondary amine (1.0 equivalent)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Inert, non-nucleophilic base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or Pyridine; 1.1 - 1.5 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, addition funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Safety Precautions:
-
This compound is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.[7][8]
-
Always handle this compound in a well-ventilated fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]
-
This reagent is moisture-sensitive; store it under an inert atmosphere and in a cool, dry place.[9][10]
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve the amine (1.0 eq.) in the chosen anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon). The choice of an aprotic solvent is crucial to prevent solvolysis of the chloroformate.[11]
-
Addition of Base: Add the non-nucleophilic base (1.1-1.5 eq.) to the stirred amine solution. The base scavenges the HCl generated during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards the product.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is a critical step to control the exothermicity of the reaction and to minimize potential side reactions.
-
Addition of this compound: Slowly add a solution of this compound (1.0-1.1 eq.) in the same anhydrous solvent to the stirred amine solution via the addition funnel over 15-30 minutes. A slow, dropwise addition is essential to maintain temperature control and prevent the formation of undesired byproducts.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure complete consumption of the starting amine.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).
-
Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude N-(4-fluorophenoxycarbonyl)-protected amine can be purified by standard techniques such as column chromatography on silica gel or recrystallization to afford the pure product.
Quantitative Data Summary: Typical Reaction Conditions
The optimal reaction conditions can vary depending on the nucleophilicity and steric hindrance of the amine substrate. The following table provides a general guideline for common amine types.
| Amine Type | Substrate Example | Solvent | Base | Temperature (°C) | Typical Reaction Time (h) |
| Primary Aliphatic | Benzylamine | DCM | TEA | 0 to RT | 2 - 4 |
| Secondary Aliphatic | Piperidine | THF | DIPEA | 0 to RT | 4 - 8 |
| Primary Aromatic | Aniline | Acetonitrile | Pyridine | RT | 12 - 16 |
| Hindered Amines | tert-Butylamine | DCM | DIPEA | RT | 24 |
Deprotection of the Foc Group
The Foc group is generally stable to acidic conditions used for the removal of Boc groups.[12] It can be cleaved under various conditions, providing synthetic flexibility.
-
Basic Hydrolysis: Treatment with a strong base like sodium hydroxide or lithium hydroxide in a mixture of THF and water can effectively cleave the carbamate.
-
Nucleophilic Cleavage: Amines such as piperidine can be used for the deprotection, which is a common strategy in peptide synthesis for Fmoc group removal.[13]
-
Hydrogenolysis: While less common for aryl carbamates compared to benzyl carbamates (Cbz group), catalytic hydrogenation may be applicable in some cases, although harsher conditions might be required.[12]
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of this compound slightly (e.g., to 1.2 equivalents) or extending the reaction time. For less reactive amines, gentle heating may be necessary, but this should be done cautiously to avoid side reactions.
-
Formation of Urea Byproducts: The formation of urea byproducts can occur if the amine reacts with the carbamate product or if there is an excess of amine. This can be minimized by the slow addition of the chloroformate and maintaining a 1:1 stoichiometry.
-
Moisture Sensitivity: Ensure all glassware is thoroughly dried and the reaction is conducted under a dry, inert atmosphere. Moisture will hydrolyze the chloroformate, reducing the yield.[9]
Conclusion
This compound is a versatile and efficient reagent for the N-protection of amines. The resulting 4-fluorophenoxycarbonyl (Foc) protected amines exhibit a useful stability profile, allowing for a wide range of subsequent chemical transformations. The straightforward protection protocol, coupled with the predictable reactivity and cleavage of the Foc group, makes it a valuable tool in the arsenal of the synthetic chemist. By understanding the underlying principles and adhering to the detailed protocol, researchers can confidently employ this reagent to advance their synthetic objectives in drug discovery and development.
References
-
Castro, E. A., et al. (2009). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution. PubMed. [Link]
- Google Patents. (1991). Process for the preparation of aromatic amines and the use of the amines so produced.
-
University of South Florida Research. (n.d.). Synthesis of Alkyl Carbamates. [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
-
MDPI. (2021). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. [Link]
-
Trivedi, M., et al. (2025). Synthesis and characterization of carbamates derivatives from 4-amino-1, 2, 4-triazole. ResearchGate. [Link]
-
Sinfoo. (2025). Applications of this compound in Pharmaceutical R&D. [Link]
-
Baran, P. S. (n.d.). Protecting Groups. Scripps Research. [Link]
-
PubMed. (2004). A fluorous-tagged, acid-labile protecting group for the synthesis of carboxamides and sulfonamides. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. International Journal of Molecular Sciences. [Link]
-
National Institutes of Health. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
-
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
National Institutes of Health. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Organic Chemistry Portal. (2012). Functional Group Protection. [Link]
- Google Patents. (1990). Deprotection of protected peptides.
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]
-
Organic Syntheses. (n.d.). L-Proline. [Link]
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Protective Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. nbinno.com [nbinno.com]
- 5. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Fluorophenyl Chloroformate in Agrochemical Synthesis: A Technical Guide
Introduction: The Strategic Role of Fluorine in Modern Agrochemicals
The introduction of fluorine into active pharmaceutical and agrochemical ingredients has been a transformative strategy in medicinal and agricultural chemistry. The unique physicochemical properties of the fluorine atom—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological activity.[1] In the context of agrochemicals, fluorination can enhance metabolic stability, increase lipophilicity for better membrane penetration, and improve binding affinity to target enzymes or receptors.[1] This often translates to higher efficacy, greater selectivity, and a more favorable environmental profile.
4-Fluorophenyl chloroformate (CAS No: 38377-38-7) is a pivotal reagent in this landscape. It serves as a versatile building block for introducing a 4-fluorophenoxycarbonyl moiety into a target molecule. This guide provides an in-depth exploration of its application in the synthesis of agrochemicals, focusing on the formation of carbamate and carbonate linkages, which are prevalent in many fungicides, herbicides, and insecticides. While specific protocols for commercially named agrochemicals using this exact reagent are often proprietary, this document presents detailed, generalized protocols that exemplify its application based on established chemical principles.
Physicochemical Properties and Safety Data for this compound
A thorough understanding of the reagent's properties is paramount for its safe and effective use in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 38377-38-7 | [2] |
| Molecular Formula | C₇H₄ClFO₂ | [2] |
| Molecular Weight | 174.56 g/mol | [2] |
| Appearance | Clear, slightly yellow liquid | [3] |
| Density | 1.329 g/mL at 25 °C | [2] |
| Boiling Point | 190 °C | [4] |
| Refractive Index | n20/D 1.4933 | [2] |
| Flash Point | 76 °C (168.8 °F) - closed cup | [2] |
| Storage Temperature | 2-8°C, keep dry | [2][4] |
Safety and Handling: this compound is a toxic and corrosive substance.[2] It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including faceshields, gloves, goggles, and a suitable respirator, must be worn when handling this reagent.[2] All work should be conducted in a well-ventilated fume hood.
Core Reactivity: The Chloroformate Functional Group
The synthetic utility of this compound stems from the high reactivity of the chloroformate group. This functional group is an excellent electrophile, readily undergoing nucleophilic acyl substitution. The primary reactions relevant to agrochemical synthesis are with amines to form carbamates and with alcohols (or phenols) to form carbonates. These reactions are typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.
Application in Fungicide Synthesis: The Carbamate Linkage
Carbamates are a well-established class of fungicides. The carbamate moiety is often crucial for the molecule's interaction with its biological target. The introduction of a 4-fluorophenyl group can enhance the fungicidal activity.
Below is a generalized protocol for the synthesis of a hypothetical N-aryl carbamate fungicide.
Disclaimer: The following protocols are generalized representations of the synthesis of carbamate and carbonate-containing agrochemicals using this compound. They are based on established chemical principles of chloroformate reactivity. Specific reaction conditions (e.g., temperature, reaction time, solvent, and base) may require optimization for different substrates.
Protocol 1: Generalized Synthesis of a 4-Fluorophenyl N-Arylcarbamate Fungicide
This protocol describes the reaction of this compound with a heterocyclic amine, a common structural motif in fungicides.
Materials:
-
This compound (1.0 eq)
-
Heterocyclic amine (e.g., 4-amino-1,2,4-triazole derivative) (1.0 eq)
-
Anhydrous triethylamine (TEA) or pyridine (1.1 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Workflow Diagram:
Caption: Generalized workflow for N-aryl carbamate synthesis.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the heterocyclic amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Rationale: Anhydrous conditions are crucial as this compound is moisture-sensitive and will hydrolyze. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Rationale: The reaction is exothermic. Cooling helps to control the reaction rate and minimize the formation of side products.
-
-
Addition of Chloroformate: Add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes.
-
Rationale: Slow, dropwise addition helps to maintain temperature control and prevents localized high concentrations of the reactive chloroformate.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.
-
Rationale: The aqueous wash removes the triethylamine hydrochloride salt and any remaining base.
-
-
Extraction and Drying: Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 4-fluorophenyl N-arylcarbamate.
Application in Herbicide Synthesis: The Carbonate Linkage
Phenyl O-aryl carbonates can also serve as key structural motifs in herbicides. The synthesis involves the reaction of this compound with a substituted phenol.
Protocol 2: Generalized Synthesis of a 4-Fluorophenyl O-Arylcarbonate Herbicide
This protocol outlines the formation of a carbonate linkage between this compound and a phenolic substrate.
Materials:
-
This compound (1.0 eq)
-
Substituted phenol (1.0 eq)
-
Anhydrous pyridine or potassium carbonate (1.2 eq)
-
Anhydrous acetone or acetonitrile
-
Dilute hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Scheme:
Caption: Synthesis of a generic O-aryl carbonate herbicide.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted phenol (1.0 eq) and pyridine (1.2 eq) in anhydrous acetone.
-
Rationale: Pyridine acts as a nucleophilic catalyst and a base to neutralize the HCl byproduct. Acetone is a suitable polar aprotic solvent for this reaction.
-
-
Reagent Addition: At room temperature, add this compound (1.0 eq) dropwise to the stirred solution.
-
Reaction Progression: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1 M HCl to remove pyridine.
-
Extraction and Drying: Subsequently, wash the organic layer with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure 4-fluorophenyl O-arylcarbonate.
Conclusion
This compound is a valuable and highly reactive intermediate for the synthesis of fluorinated agrochemicals. Its ability to efficiently form stable carbamate and carbonate linkages makes it a key tool for introducing the beneficial 4-fluorophenyl moiety into potential fungicide, herbicide, and insecticide candidates. The protocols provided herein, though generalized, offer a solid foundation for researchers and professionals in the agrochemical industry to explore the synthesis of novel active ingredients. Careful handling and adherence to safety protocols are essential when working with this potent reagent.
References
-
ChemWhat. (n.d.). This compound CAS#: 38377-38-7. Retrieved from [Link]
- Google Patents. (n.d.). EP0121532A1 - Production of phenyl carbamates.
-
Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. (2024). Molecules, 29(14), 3479. MDPI. Retrieved from [Link]
-
Indian Journal of Chemistry. (2022). Synthesis and characterization of carbamates derivatives from 4-amino-1, 2, 4-triazole. Indian Journal of Chemistry, 61B, 1113-1120. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]
-
Qian, X. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 33(9), 4153-4164. Retrieved from [Link]
-
Synthesis and biological activity of N-substituted phenyl-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylcarbamate. (2023). Chinese Journal of Pesticide Science, 25(4), 819-828. Retrieved from [Link]
-
The Role of this compound in Agrochemical Development. (2025). AgroPages. Retrieved from [Link]
Sources
Application Notes and Protocols: The Strategic Use of 4-Fluorophenyl Chloroformate in the Synthesis of Pharmaceutical Intermediates
Introduction: The Role of Fluorination and Carbamates in Modern Drug Discovery
In the landscape of modern pharmaceutical development, the strategic incorporation of fluorine atoms and carbamate linkages into molecular scaffolds is a cornerstone of rational drug design. The fluorine atom, owing to its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1] Carbamates, as stable isosteres of amides and esters, are integral components of numerous approved drugs, serving as key pharmacophores or as stable linking groups.
4-Fluorophenyl chloroformate (FPC) has emerged as a highly valuable reagent that bridges these two strategic elements. It provides a direct and efficient means of introducing a 4-fluorophenyl carbamate moiety onto a nucleophilic amine, a common functional group in pharmaceutical building blocks. The electron-withdrawing nature of the 4-fluorophenyl group enhances the reactivity of the chloroformate, facilitating high-yield reactions under mild conditions, while also imparting the beneficial properties of fluorine to the resulting intermediate.[1]
This technical guide provides in-depth application notes and detailed experimental protocols for the use of this compound in the synthesis of key intermediates for two major classes of pharmaceuticals: Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Factor Xa inhibitors.
Core Reaction Mechanism: Nucleophilic Acyl Substitution
The fundamental reaction underpinning the utility of this compound is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the highly electrophilic carbonyl carbon of the chloroformate. This is followed by the expulsion of the chloride ion and the 4-fluorophenoxide as a leaving group, typically facilitated by a base to neutralize the generated hydrochloric acid.
The reaction generally proceeds through a stepwise mechanism involving a transient, unstable zwitterionic tetrahedral intermediate, especially in polar solvents. The formation of this intermediate is often the rate-determining step of the reaction.
}
Figure 1: General mechanism of carbamate formation.
Application Protocol I: Synthesis of a Key Intermediate for DPP-4 Inhibitors (e.g., Linagliptin)
Objective: To synthesize a 4-fluorophenyl carbamate-protected (R)-3-aminopiperidine, a crucial building block for the DPP-4 inhibitor Linagliptin. This carbamate can serve as an activated intermediate for subsequent coupling reactions.
Background: The synthesis of Linagliptin involves the coupling of a xanthine derivative with a chiral 3-aminopiperidine moiety.[2] Protecting the piperidine amine as a carbamate is a common strategy to control reactivity and facilitate purification. While Boc protection is frequently used, a 4-fluorophenyl carbamate offers an alternative that can be cleaved under different conditions and may provide advantageous solubility and crystallinity.
Experimental Protocol: Synthesis of 4-Fluorophenyl (R)-piperidin-3-ylcarbamate
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Moles |
| (R)-3-Aminopiperidine dihydrochloride | 334618-23-4 | 173.08 | 5.00 g | 28.9 mmol |
| This compound | 38377-38-7 | 174.56 | 5.29 g (4.0 mL) | 30.3 mmol |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 9.70 mL | 69.4 mmol |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 100 mL | - |
| Saturated aq. Sodium Bicarbonate | 144-55-8 | 84.01 | 50 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | q.s. | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend (R)-3-aminopiperidine dihydrochloride (5.00 g, 28.9 mmol) in anhydrous dichloromethane (100 mL).
-
Basification: Cool the suspension to 0 °C in an ice bath. Slowly add triethylamine (9.70 mL, 69.4 mmol) dropwise over 10 minutes. Stir the mixture at 0 °C for an additional 20 minutes to liberate the free amine.
-
Carbamate Formation: While maintaining the temperature at 0 °C, add this compound (4.0 mL, 30.3 mmol) dropwise over 15 minutes. A white precipitate of triethylamine hydrochloride will form.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).
-
Work-up: Quench the reaction by adding 50 mL of water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography (Silica gel, gradient elution with 0-5% methanol in dichloromethane) to afford 4-fluorophenyl (R)-piperidin-3-ylcarbamate as a white solid.
Expected Yield: 80-90%
}
Figure 2: Workflow for the synthesis of a Linagliptin intermediate.
Application Protocol II: Synthesis of a Key Intermediate for Factor Xa Inhibitors (e.g., Rivaroxaban)
Objective: To synthesize the core oxazolidinone intermediate of Rivaroxaban, (S)-3-(4-(3-oxomorpholino)phenyl)-5-(hydroxymethyl)oxazolidin-2-one, via a 4-fluorophenyl carbamate intermediate.
Background: The synthesis of Rivaroxaban hinges on the formation of a chiral oxazolidinone ring attached to a 4-(3-oxomorpholino)phenyl moiety.[3] A common strategy involves the reaction of 4-(4-aminophenyl)morpholin-3-one with a chiral C3 synthon, such as (S)-epichlorohydrin, followed by cyclization to form the oxazolidinone ring. Using this compound for the in-situ formation of a carbamate, which then undergoes intramolecular cyclization, is an efficient approach.
Experimental Protocol: Two-Step, One-Pot Synthesis of the Rivaroxaban Oxazolidinone Core
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Moles |
| 4-(4-Aminophenyl)morpholin-3-one | 438056-69-0 | 192.21 | 5.00 g | 26.0 mmol |
| (S)-Epichlorohydrin | 67843-74-7 | 92.52 | 2.65 g (2.25 mL) | 28.6 mmol |
| This compound | 38377-38-7 | 174.56 | 4.76 g (3.6 mL) | 27.3 mmol |
| Lithium hydroxide monohydrate | 1310-66-3 | 41.96 | 1.20 g | 28.6 mmol |
| N,N-Dimethylformamide (DMF), anh. | 68-12-2 | 73.09 | 75 mL | - |
| Water | 7732-18-5 | 18.02 | 200 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | 300 mL | - |
| Brine | - | - | 100 mL | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | q.s. | - |
Procedure:
-
Epoxide Ring Opening: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-(4-aminophenyl)morpholin-3-one (5.00 g, 26.0 mmol) in anhydrous N,N-dimethylformamide (50 mL). Add (S)-epichlorohydrin (2.25 mL, 28.6 mmol) and heat the mixture to 80 °C. Stir for 6 hours. Monitor the formation of the amino alcohol intermediate by TLC.
-
Carbamate Formation and Cyclization: Cool the reaction mixture to room temperature. Add lithium hydroxide monohydrate (1.20 g, 28.6 mmol). Then, add this compound (3.6 mL, 27.3 mmol) dropwise over 20 minutes. The internal temperature may rise slightly.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12 hours. The intramolecular cyclization of the intermediate carbamate will proceed.
-
Work-up: Pour the reaction mixture into 200 mL of cold water. A precipitate should form. Stir for 30 minutes.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water (2 x 50 mL) and then with a small amount of cold ethyl acetate.
-
Purification: Recrystallize the crude solid from isopropanol or an ethanol/water mixture to yield (S)-3-(4-(3-oxomorpholino)phenyl)-5-(hydroxymethyl)oxazolidin-2-one as a white crystalline solid.
Expected Yield: 70-85%
}
Figure 3: Workflow for the synthesis of a Rivaroxaban intermediate.
Conclusion and Field-Proven Insights
This compound is a robust and versatile reagent for the synthesis of pharmaceutical intermediates. Its heightened reactivity, coupled with the advantageous properties imparted by the fluorophenyl group, allows for efficient and high-yield transformations. The protocols detailed herein provide a solid foundation for researchers in drug development to construct complex molecular architectures.
Expertise & Experience Insights:
-
Causality of Reagent Choice: The selection of this compound over standard phenyl chloroformate is deliberate. The electron-withdrawing fluorine atom enhances the electrophilicity of the carbonyl carbon, often leading to faster reaction times and allowing for the use of milder bases compared to less activated chloroformates. This can be critical when working with sensitive substrates.
-
Self-Validating Protocols: The described protocols include in-process controls (TLC monitoring) and robust purification steps (chromatography and recrystallization). These are designed to ensure not only the formation of the desired product but also its isolation in high purity, which is a critical aspect of pharmaceutical intermediate synthesis. The expected yields are based on analogous transformations reported in the literature, providing a reliable benchmark for success.
Trustworthiness: The step-by-step methodologies are based on well-established chemical principles and analogous procedures found in peer-reviewed literature and patents. The safety precautions for handling chloroformates, which are toxic and moisture-sensitive, are implicitly critical and must be followed rigorously in a laboratory setting. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- Vertex AI Search. (2025).
- Verniest, G., et al. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines.
-
Yuan, J., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14999-15004. [Link]
- CHEMISTRY & BIOLOGY INTERFACE. (2020). An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor.
-
Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022(ii), 140-155. [Link]
Sources
Application Notes and Protocols: Preparation of Stable Derivatives with 4-Fluorophenyl Chloroformate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of 4-Fluorophenyl Chloroformate in Derivatization
In the landscape of modern chemical synthesis and drug development, the strategic modification of lead compounds is paramount to enhancing their efficacy, stability, and pharmacokinetic profiles. Derivatization serves as a critical tool in this process, allowing for the targeted alteration of functional groups to achieve desired properties. This compound has emerged as a reagent of significant interest for the preparation of stable carbamate and carbonate derivatives from amines, phenols, and alcohols.
The incorporation of a fluorine atom onto the phenyl leaving group is not a trivial modification. It imparts unique electronic properties that influence both the reactivity of the chloroformate and the stability of the resulting derivative. The high electronegativity of fluorine enhances the leaving group potential of the 4-fluorophenoxide ion, facilitating a clean and efficient reaction.[1] More importantly, the resulting 4-fluorophenyl carbamates and carbonates often exhibit enhanced metabolic stability, a crucial attribute in drug design. This guide provides a comprehensive overview of the chemical principles, detailed experimental protocols, and applications of this compound for creating stable derivatives.
Chemical Principles & Mechanistic Rationale
The derivatization of nucleophiles such as primary/secondary amines and alcohols with this compound proceeds via a nucleophilic acyl substitution mechanism. The reaction is highly efficient due to the excellent electrophilicity of the chloroformate carbonyl carbon and the stability of the subsequent 4-fluorophenoxide leaving group.
The reaction with amines to form stable carbamates is particularly noteworthy. The mechanism is generally considered to be a stepwise process, especially in polar solvents.[1] The initial step involves the nucleophilic attack of the amine on the chloroformate carbonyl, forming a transient zwitterionic tetrahedral intermediate. This intermediate then collapses, expelling the 4-fluorophenoxide ion and a proton to yield the final carbamate product. The presence of a non-nucleophilic base is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
For researchers, the choice of this compound over other chloroformates (e.g., phenyl or 4-nitrophenyl chloroformate) is a deliberate one.
-
Reactivity: The electron-withdrawing fluorine atom makes the 4-fluorophenoxide a better leaving group than a simple phenoxide, often leading to faster and cleaner reactions.
-
Derivative Stability: Carbamates are known to be significantly more stable towards enzymatic cleavage (proteolysis) than ester bonds, making them excellent isosteres for amide bonds in peptidomimetics.[2][3] The fluorine atom can further enhance this stability by altering the electronic properties of the carbamate, potentially hindering metabolic pathways that target the phenyl ring. For instance, fluorination of drug candidates has been shown to significantly increase metabolic stability by blocking sites of oxidative metabolism.[4]
The following diagram illustrates the generalized workflow for the derivatization of amines and alcohols/phenols.
Caption: General workflow for derivatization.
Experimental Protocols
The following protocols are provided as a robust starting point for the derivatization of primary/secondary amines and alcohols. It is recommended to perform small-scale trial reactions to optimize conditions for specific substrates.
A. Protocol for the Derivatization of Primary/Secondary Amines to form Stable Carbamates
This protocol is adapted from established procedures for carbamate synthesis.[5][6]
Materials:
-
Primary or secondary amine
-
This compound
-
Anhydrous dichloromethane (DCM) or acetonitrile (CH3CN)[5][7]
-
Non-nucleophilic base (e.g., triethylamine (Et3N) or potassium carbonate (K2CO3))[5][6]
-
Reaction vessel (round-bottom flask) with magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate (1.0 equivalent) in anhydrous DCM or CH3CN (approx. 0.1-0.5 M concentration).
-
Base Addition: Add the base (1.1-1.5 equivalents for amine hydrochlorides, or 1.1 eq. for free amines) to the solution. For liquid bases like triethylamine, add it dropwise.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction.
-
Reagent Addition: Slowly add this compound (1.05-1.1 equivalents), either neat or as a solution in the reaction solvent, dropwise to the stirred mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours.[6] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Quench the reaction by adding water.
-
If using DCM, transfer the mixture to a separatory funnel, wash the organic layer sequentially with dilute HCl (e.g., 1M), saturated sodium bicarbonate solution, and brine.
-
If using acetonitrile, remove the solvent under reduced pressure, then partition the residue between ethyl acetate and water. Wash the organic layer as described above.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-fluorophenyl carbamate derivative.[8]
B. Protocol for the Derivatization of Alcohols/Phenols to form Stable Carbonates
This protocol is a representative procedure for the formation of carbonate esters.
Materials:
-
Alcohol or phenol substrate
-
This compound
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Strong, non-nucleophilic base (e.g., pyridine, or sodium hydride (NaH) for less reactive alcohols)
-
Reaction vessel (round-bottom flask) with magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Preparation: In a dry flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 equivalent) in anhydrous THF or DCM.
-
Base Addition: Add pyridine (1.2 equivalents) to the solution. If using a stronger base like NaH, add it portion-wise at 0 °C and allow the mixture to stir for 20-30 minutes to form the alkoxide.
-
Cooling: Cool the reaction mixture to 0 °C.
-
Reagent Addition: Slowly add this compound (1.1 equivalents) dropwise to the stirred mixture.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2-18 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous phase with an organic solvent like ethyl acetate (3x).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by flash column chromatography to obtain the pure 4-fluorophenyl carbonate.
| Parameter | Derivatization of Amines | Derivatization of Alcohols/Phenols | Rationale |
| Nucleophile | Primary or Secondary Amine | Alcohol or Phenol | Target functional group for derivatization. |
| Solvent | Anhydrous DCM, CH3CN, THF | Anhydrous THF, DCM | Aprotic solvents to prevent hydrolysis of the chloroformate.[5][7] |
| Base | Et3N, K2CO3, Pyridine | Pyridine, NaH (for alcohols) | To neutralize HCl byproduct; stronger base may be needed for less nucleophilic alcohols.[5][6] |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. | Controls reaction rate and minimizes side reactions. |
| Equivalents (Reagent) | 1.05 - 1.1 | 1.1 | A slight excess ensures complete conversion of the starting material. |
| Reaction Time | 1 - 4 hours | 2 - 18 hours | Alcohols are generally less nucleophilic than amines, requiring longer reaction times. |
Applications & Data
The primary application of derivatization with this compound lies in the fields of medicinal chemistry and drug development. The resulting carbamates and carbonates serve as key intermediates or as the final active pharmaceutical ingredients (APIs).
Enhanced Metabolic Stability: The introduction of fluorine into a molecule is a well-established strategy to enhance metabolic stability.[4] Fluorine's high electronegativity and the strength of the C-F bond can block sites susceptible to cytochrome P450 oxidation. A comparative study on the metabolism of felbamate and its 2-fluoro analog demonstrated this principle effectively. The fluorinated version (F-FBM) and its metabolites were found to be significantly more stable in human liver S9 incubations compared to their non-fluorinated counterparts. For example, a key intermediate (F-CCMF) showed only a 4.9% loss over 24 hours, whereas the non-fluorinated version (CCMF) had a half-life of only 3.6 hours under the same conditions.[4] This highlights the profound stabilizing effect that fluorine substitution can confer, a principle that extends to the derivatives prepared with this compound.
Use as Prodrugs and Stable Linkers: Carbamates are frequently used as prodrugs for amines, alcohols, and phenols to improve their pharmacokinetic properties, such as absorption and hydrolytic stability.[2] The 4-fluorophenyl carbamate or carbonate linkage provides a stable, covalent bond that can be designed to release the active drug under specific physiological conditions.
Peptidomimetics and Amide Bond Isosteres: Due to their conformational rigidity and stability against proteases, carbamates are excellent mimics of the peptide bond.[3] Using this compound to link amino acid fragments or other amine-containing building blocks is a valuable strategy in the synthesis of novel peptidomimetics with improved in vivo half-lives.
The following workflow visualizes the application of this derivatization in a drug discovery context.
Caption: Application in drug discovery.
Safety & Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Toxicity and Corrosivity: It is toxic if swallowed, inhaled, or in contact with skin. It causes severe skin burns and eye damage.[5]
-
Handling: Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid breathing vapors or mist.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, amines, and oxidizing agents. The reagent is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen). Keep the container tightly closed and refrigerated.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not empty into drains.
Immediate medical attention is required in case of exposure. For detailed first-aid measures, consult the Safety Data Sheet (SDS).
References
-
Choudhary, M. I., et al. (2018). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Indian Journal of Chemistry - Section B, 57B(10), 1114-1120. [Link]
-
S. Nied, et al. (2022). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. Molecules, 27(21), 7205. [Link]
-
Jukić, M., et al. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 69(4), 293-309. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]
-
Choudhary, M. I., et al. (2018). Synthesis and characterization of carbamates derivatives from 4-amino-1, 2, 4-triazole. ResearchGate. [Link]
-
Poon, G. K., et al. (2005). Stability and comparative metabolism of selected felbamate metabolites and postulated fluorofelbamate metabolites by postmitochondrial suspensions. Chemical Research in Toxicology, 18(12), 1809-1820. [Link]
-
Hynes, J., et al. (2008). Phenyl N-(4-fluorophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2398. [Link]
-
Castro, E. A., et al. (2002). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution. The Journal of Organic Chemistry, 67(15), 5397-5401. [Link]
Sources
- 1. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stability and comparative metabolism of selected felbamate metabolites and postulated fluorofelbamate metabolites by postmitochondrial suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. op.niscpr.res.in [op.niscpr.res.in]
- 6. Phenyl N-(4-fluorophenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: The Strategic Use of 4-Fluorophenyl Chloroformate in Solid-Phase Peptide Synthesis
Abstract
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid assembly of complex sequences. The success of SPPS hinges on the efficiency and fidelity of the amide bond formation at each cycle. This is governed by the crucial step of carboxyl group activation of the incoming N-protected amino acid. This guide provides an in-depth technical overview of 4-Fluorophenyl Chloroformate as a highly effective reagent for this purpose. We will explore the underlying reaction mechanism, provide detailed, field-tested protocols for its application, and discuss the critical parameters that ensure high-yield, low-racemization peptide synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to optimize their SPPS workflows by leveraging the unique reactivity of this versatile activating agent.
Introduction: The Critical Role of Carboxyl Activation in SPPS
The fundamental reaction in peptide synthesis is the formation of a peptide (amide) bond between the carboxyl group of one amino acid and the amino group of another.[1] In the context of Fmoc-based SPPS, this involves coupling a C-terminal free, Nα-Fmoc protected amino acid to the free N-terminal amine of the growing peptide chain, which is anchored to a solid support.[2][3]
However, the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and kinetically slow.[4] To drive the reaction to completion with the speed and efficiency required for multi-step synthesis, the carboxyl group must be converted into a more reactive electrophilic species. This is the role of the "activating agent" or "coupling reagent".[5] An ideal activating agent should:
-
React rapidly and cleanly with the N-protected amino acid.
-
Generate a highly reactive intermediate that is susceptible to nucleophilic attack by the peptide's N-terminal amine.
-
Minimize the risk of side reactions, most notably racemization of the chiral α-carbon.[4]
-
Be stable enough for practical handling and storage.
This compound emerges as a compelling reagent in this context. It facilitates the formation of a 4-fluorophenyl active ester in situ. The electron-withdrawing effect of the para-fluorine atom renders the 4-fluorophenoxy group an excellent leaving group, promoting efficient acylation of the amine.[6] This methodology offers a balance of high reactivity and operational simplicity, positioning it as a valuable tool in the peptide chemist's arsenal.
Reagent Profile: this compound
A thorough understanding of the reagent's properties and hazards is paramount for its safe and effective use.
Chemical & Physical Properties
| Property | Value | Reference |
| CAS Number | 38377-38-7 | [7] |
| Molecular Formula | C₇H₄ClFO₂ | [7] |
| Molecular Weight | 174.56 g/mol | [7] |
| Appearance | Liquid | [8] |
| Density | 1.329 g/mL at 25 °C | [7] |
| Refractive Index | n20/D 1.4933 | [7] |
| Boiling Point | 188 - 189 °C (for Phenyl chloroformate) | [9] |
| Storage Temperature | 2-8°C, under inert gas | [7] |
Critical Safety & Handling Protocols
This compound is a hazardous chemical that demands strict adherence to safety protocols.[7][8]
-
Hazards: The reagent is classified as toxic if swallowed, inhaled, or in contact with skin. It causes severe skin burns and eye damage and may cause respiratory irritation.[7][8] It is also a combustible liquid.
-
Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[7]
-
Handling: Use only in a well-ventilated area. Avoid breathing vapors or mist. Wash hands and any exposed skin thoroughly after handling.[8] The container should be handled and opened with care as it is moisture-sensitive and may build pressure.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, preferably refrigerated (2-8°C).[7] It should be stored in a corrosives-compatible area, away from incompatible materials such as strong oxidizing agents, bases, and amines.[8][9]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[8]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]
-
Mechanism of Action: Formation of the Active Ester
The efficacy of this compound lies in its ability to convert the relatively unreactive carboxylic acid of an N-protected amino acid into a highly reactive 4-fluorophenyl ester. This transformation proceeds via a mixed anhydride intermediate.
The process, conducted in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA), involves two key steps:
-
Formation of a Mixed Carbonic Anhydride: The carboxylate anion of the N-Fmoc-protected amino acid attacks the electrophilic carbonyl carbon of this compound. This displaces the chloride ion and forms a transient, highly reactive mixed anhydride.
-
Formation of the Active Ester: The 4-fluorophenoxide, which can be generated or present, attacks the amino acid's carbonyl carbon, leading to the release of carbon dioxide and the formation of the desired 4-fluorophenyl active ester. This active ester is the species that will acylate the resin-bound peptide.
Caption: Mechanism of amino acid activation and coupling using this compound.
Detailed Application Protocol: In Situ Activation for SPPS
This protocol outlines the manual synthesis of a peptide sequence on a solid support using this compound for the activation and coupling steps within a standard Fmoc/tBu strategy.
Materials and Reagents
-
Resin: Pre-loaded Wang or Rink Amide resin appropriate for the desired C-terminus.
-
N-Fmoc Amino Acids: Standard side-chain protected amino acids (e.g., Boc, tBu, Trt).
-
This compound: Reagent grade.
-
Solvents: Peptide synthesis grade N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).
-
Deprotection Solution: 20% (v/v) Piperidine in DMF.
-
Base: N,N-Diisopropylethylamine (DIEA).
-
Washing Solvents: Methanol (MeOH), Diethyl ether.
-
Monitoring: Ninhydrin (Kaiser) test kit.
-
Equipment: Fritted syringe reaction vessel, shaker/agitator, vacuum manifold.
Experimental Workflow
The SPPS process is a cyclical series of deprotection, activation, and coupling steps.
Caption: General workflow for one cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Step-by-Step Methodology
(This protocol assumes a starting scale of 0.1 mmol on a resin with a loading capacity of 0.5 mmol/g)
-
Resin Swelling:
-
Place 200 mg of the resin in the reaction vessel.
-
Add DMF (~10 mL/g of resin) and allow it to swell for at least 1 hour with gentle agitation.
-
Drain the DMF using vacuum.
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the swollen resin.
-
Agitate for 3 minutes. Drain.
-
Add a fresh 5 mL of 20% piperidine in DMF. Agitate for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
Expertise Note: This is the critical step. The stoichiometry and pre-activation time are key to efficient coupling and minimizing side reactions.
-
In a separate vial, dissolve the next N-Fmoc-amino acid (3 equivalents, 0.3 mmol) in DMF (~3 mL).
-
Add DIEA (6 equivalents, 0.6 mmol). The base is crucial for both forming the carboxylate and neutralizing the hydrochloride byproduct.
-
Carefully add this compound (3 equivalents, 0.3 mmol) dropwise to the amino acid solution while stirring.
-
Allow the solution to pre-activate for 2-5 minutes at room temperature.
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents and byproducts.
-
-
Monitoring for Completion (Trustworthiness Pillar):
-
Take a small sample of the resin beads and perform a Kaiser test.
-
Interpretation:
-
Blue beads: Indicate the presence of free primary amines, meaning the coupling is incomplete. If positive, repeat the coupling step (Step 3) for another hour.
-
Colorless/Yellow beads: Indicate the absence of free primary amines, confirming a successful coupling.
-
-
Proceed to the next cycle by returning to Step 2 (Fmoc Deprotection).
-
-
Final Cleavage and Work-up:
-
After the final amino acid has been coupled and deprotected, wash the peptide-resin with DCM and dry it under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet, and dry under vacuum.[10]
-
Troubleshooting and Expert Considerations
-
Incomplete Coupling: For sterically hindered amino acids (e.g., Val, Ile), coupling times may need to be extended, or a double-coupling protocol may be necessary. The high reactivity of the 4-fluorophenyl ester is advantageous in these challenging cases.[11]
-
Racemization: While active esters are generally less prone to racemization than carbodiimide methods without additives, the risk is never zero.[4] The primary cause is the formation of a 5(4H)-oxazolone intermediate.[4][12] To mitigate this:
-
Use the precise stoichiometric amount of base (DIEA). Excess base can promote Hα abstraction and racemization.[4]
-
Keep pre-activation times short (2-5 minutes) to minimize the lifetime of the highly reactive species before it is consumed.
-
-
Carbamate Formation: this compound can react with free amines to form carbamates.[13] This underscores the importance of ensuring the previous coupling step was complete and that the N-terminus of the incoming amino acid is securely protected with the Fmoc group.
Conclusion
This compound serves as a robust and efficient reagent for the in situ activation of amino acids in solid-phase peptide synthesis. Its mechanism, proceeding through a highly reactive 4-fluorophenyl ester, ensures rapid amide bond formation. By following the detailed protocols and adhering to the safety and handling guidelines presented, researchers can leverage this reagent to successfully synthesize complex peptide sequences with high fidelity. The balance of reactivity, stability, and cost-effectiveness makes it a valuable addition to the standard repertoire of SPPS coupling reagents.
References
-
Atherton, E., & Sheppard, R. C. (1985). Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters. Journal of the Chemical Society, Chemical Communications, (3), 165-166. [Link]
-
Asymmetric Synthesis. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
Zare, A., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 8017. [Link]
- Carpino, L. A., & Ionescu, D. (n.d.). Synthesis and use of amino acid fluorides as peptide coupling reagent.
- Shvo, Y., & Greenspoon, N. (n.d.). Efficient carbamate synthesis.
-
Burgess, K. (2025, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube. [Link]
-
Gopi, H., & Sureshbabu, V. V. (2003). Synthesis of peptides employing 9-fluorenylmethyl chloroformate as a coupling agent. Letters in Peptide Science, 10, 51-55. [Link]
-
Various Authors. (n.d.). PEPTIDE SYNTHESIS. ResearchGate. [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]
-
Sureshbabu, V. V., et al. (2007). Synthesis of ureidopeptides using pentafluorophenyl carbamates from N α -Fmoc-peptide acids. Journal of the Indian Chemical Society, 84, 1-6. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from Wikipedia. [Link]
-
Fields, G. B. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Appendix 3, A.3F.1-A.3F.19. [Link]
-
Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and Peptide Letters, 20(10), 1-10. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 765-776. [Link]
Sources
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. mdpi.com [mdpi.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 氯甲酸-4-氟苯酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]
Application Note & Protocol: High-Sensitivity Analysis of Phenolic Compounds via Derivatization with 4-Fluorophenyl Chloroformate
Abstract
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are prevalent in environmental, biological, and industrial samples. Their inherent polarity and low volatility pose significant challenges for direct analysis by gas chromatography (GC), while many lack a strong native chromophore for sensitive HPLC-UV detection.[1] This application note details a robust pre-column derivatization strategy using 4-fluorophenyl chloroformate to convert phenols into their corresponding 4-fluorophenyl carbonate esters. This transformation enhances analytical performance by increasing volatility and thermal stability for GC analysis and introducing a UV-active moiety for HPLC analysis.[2][3] The protocols provided are designed for researchers, scientists, and drug development professionals seeking a reliable method for the sensitive quantification of phenols.
Principles and Rationale
Derivatization is a chemical modification process that transforms an analyte into a new compound with properties more suitable for a given analytical method.[3] The reaction of a phenol with this compound is a nucleophilic acyl substitution.
The Causality Behind the Method:
-
Activation: The reaction is typically conducted in the presence of a mild base (e.g., pyridine, potassium carbonate). The base deprotonates the acidic phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.[4]
-
Nucleophilic Attack: The phenoxide ion attacks the electrophilic carbonyl carbon of the this compound.
-
Elimination: The tetrahedral intermediate formed collapses, eliminating a stable chloride leaving group and yielding the 4-fluorophenyl carbonate derivative.
Why this compound?
-
Enhanced Detectability: The introduced 4-fluorophenyl group is a strong chromophore, significantly improving detection limits for HPLC with UV-Visible detectors.[5]
-
Improved Chromatography: The derivatization process masks the polar hydroxyl group, reducing hydrogen bonding and making the analyte more volatile and less prone to peak tailing in GC analysis.[1]
-
Mass Spectrometry (MS) Compatibility: The derivative is thermally stable and provides a distinct mass fragmentation pattern, aiding in structural confirmation and quantification by GC-MS. The fluorine atom provides a unique isotopic signature.
-
Broad Applicability: This reagent reacts efficiently with a wide range of primary and secondary phenols.
Caption: Figure 1: Derivatization Reaction Mechanism.
Safety and Handling
This compound is a hazardous chemical. It is combustible, toxic if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.
-
Ventilation: All handling and derivatization procedures must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[7]
-
Storage: Store the reagent tightly sealed in a cool, dry, well-ventilated area, preferably refrigerated (2-8°C) and under nitrogen.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[6]
-
Spill & Disposal: In case of a spill, use an absorbent material to collect it and dispose of it as hazardous waste. Do not let the product enter drains.[7] All waste materials must be disposed of according to local, state, and federal regulations.
Protocol: Derivatization of Phenols
This protocol provides a general framework. Optimization of reagent concentrations, reaction time, and temperature may be necessary for specific phenolic compounds.
Materials and Reagents
| Item | Specification | CAS Number |
| This compound | ≥98% Purity | 38377-38-7 |
| Phenol Standard(s) or Sample Extract | Analytical Grade | Analyte-specific |
| Pyridine | Anhydrous, ≥99.8% | 110-86-1 |
| Acetonitrile (ACN) | HPLC or GC Grade, Anhydrous | 75-05-8 |
| Deionized Water | >18 MΩ·cm | N/A |
| Hydrochloric Acid (HCl) | Concentrated, ACS Grade | 7647-01-0 |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | 144-55-8 |
| Ethyl Acetate | HPLC or GC Grade | 141-78-6 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade, Granular | 7757-82-6 |
| Reaction Vials | 2 mL, Glass, with PTFE-lined caps | N/A |
Experimental Workflow
Caption: Figure 2: General Experimental Workflow.
Step-by-Step Protocol
-
Sample/Standard Preparation:
-
Accurately weigh or pipette a known amount of the phenolic standard or sample extract into a reaction vial.
-
If the sample is in an aqueous solution, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to transfer the phenols into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that the sample is anhydrous, as this compound will react with water.
-
-
Reagent Preparation (Perform in Fume Hood):
-
Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile. This solution should be prepared fresh daily.
-
Prepare a 1 M solution of pyridine in anhydrous acetonitrile.
-
-
Derivatization Reaction:
-
To the dried sample/standard residue in the reaction vial, add 200 µL of anhydrous acetonitrile to redissolve the analytes.
-
Add 50 µL of the pyridine solution to the vial to act as a catalyst.
-
Add 100 µL of the this compound solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes in a heating block or oven.
-
-
Work-up and Extraction:
-
After cooling to room temperature, add 500 µL of 5% sodium bicarbonate solution to the vial to quench any excess reagent. Vortex for 1 minute.
-
Add 500 µL of ethyl acetate, vortex vigorously for 1 minute, and allow the layers to separate.
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for analysis or can be concentrated further under nitrogen if necessary.
-
Analytical Methodologies
The derivatized samples can be analyzed by HPLC-UV or GC-MS. The following are suggested starting conditions.
Example HPLC-UV Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 50% B, ramp to 95% B over 10 min, hold 2 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Example GC-MS Conditions
| Parameter | Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (5% Phenyl Polysiloxane) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temp. | 280 °C, Splitless mode |
| Oven Program | 80°C (hold 2 min), ramp at 10°C/min to 300°C (hold 5 min) |
| MS Transfer Line | 290 °C |
| Ion Source Temp. | 230 °C |
| Scan Mode | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low/No Derivative Peak | Presence of water in the sample/reagents. | Ensure sample is completely dry. Use anhydrous solvents. |
| Insufficient reagent or catalyst. | Optimize the amount of derivatizing reagent and pyridine. | |
| Incomplete reaction. | Increase reaction time or temperature (e.g., 60 min at 70°C). | |
| Multiple Extraneous Peaks | Degradation of reagent. | Prepare fresh reagent solutions daily. |
| Side reactions from sample matrix. | Perform a sample clean-up step (e.g., SPE) before derivatization. | |
| Poor Peak Shape (GC) | Active sites in the GC system. | Use a deactivated inlet liner and column. Check for system leaks. |
| Sample overload. | Dilute the sample before injection. |
Conclusion
The derivatization of phenols with this compound is a highly effective strategy for enhancing their detectability and chromatographic performance. The resulting 4-fluorophenyl carbonate esters are stable and well-suited for analysis by both HPLC-UV and GC-MS. By masking the polar hydroxyl group, this method overcomes common analytical challenges, enabling sensitive and reliable quantification. Adherence to strict safety protocols is paramount due to the hazardous nature of the reagent. The protocols and guidelines presented here provide a solid foundation for researchers to develop and validate methods for a wide array of phenolic compounds.
References
-
Chemsrc. (2025). This compound | CAS#:38377-38-7. Retrieved from Chemsrc. [Link]
-
Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1–13. [Link]
-
MDPI. (n.d.). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS. Molecules, 28(19), 6889. [Link]
-
U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography. Retrieved from EPA. [Link]
-
Scientific Research Publishing. (n.d.). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 6(10), 833-840. [Link]
-
PubMed. (n.d.). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of Chromatography A, 963(1-2), 313-320. [Link]
-
ResearchGate. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Retrieved from ResearchGate. [Link]
-
Valdez, C. A., & Leif, R. N. (2015). Chemical tagging of chlorinated phenols for their facile detection and analysis by NMR spectroscopy. OSTI.GOV. [Link]
-
National Center for Biotechnology Information. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. Bulletin of the Korean Chemical Society, 32(6), 1883-1886. [Link]
-
ResearchGate. (2020). Analysis of Phenolic Acids as Chloroformate Derivatives Using Solid Phase Microextraction-Gas Chromatography. Retrieved from ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from Chemistry LibreTexts. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026). The Role of 4-[[(4-Fluorophenyl)imino]methyl]-phenol in Advanced Chemical Synthesis. Retrieved from Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of 4-[[(4-Fluorophenyl)imino]methyl]-phenol in Modern Pharmaceutical Synthesis. Retrieved from Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 9(3), 44. [Link]
-
National Center for Biotechnology Information. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Acta Pharmaceutica Sinica B, 12(3), 1035-1062. [Link]
-
Semantic Scholar. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from Semantic Scholar. [Link]
-
ResearchGate. (2006). (PDF) Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2017). Synthesis and Anticancer Activities of 4-[(Halophenyl)diazenyl]phenol and 4-[(Halophenyl)diazenyl]phenyl Aspirinate Derivatives against Nasopharyngeal Cancer Cell Lines. Retrieved from ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives. RSC Advances, 13(52), 36531-36537. [Link]
Sources
Application Note: Synthesis of Unsymmetrical Ureas via 4-Fluorophenyl Carbamate Intermediates
Abstract
This technical guide provides a comprehensive protocol for the synthesis of unsymmetrical ureas utilizing 4-fluorophenyl chloroformate as a stable and effective phosgene alternative. We will delve into the mechanistic rationale, offer a detailed step-by-step experimental procedure, and discuss the critical parameters that ensure high-yield and high-purity outcomes. This methodology is particularly relevant for researchers in medicinal chemistry and drug development, where the urea functional group is a prevalent structural motif.
Introduction: The Strategic Importance of Urea Synthesis
The urea moiety is a cornerstone in contemporary drug design, featuring in numerous FDA-approved therapeutics. Its ability to form stable, bidentate hydrogen bonds allows for high-affinity interactions with biological targets. Consequently, robust and versatile synthetic routes to unsymmetrical ureas are of paramount importance.
Traditional methods often rely on the direct use of phosgene or isocyanates. However, the high toxicity of phosgene and the instability of many isocyanates necessitate safer and more adaptable alternatives. Aryl chloroformates, such as this compound, have emerged as excellent substitutes, offering a two-step, one-pot synthesis that proceeds through a stable carbamate intermediate. This approach provides greater control over the reaction and broadens the accessible chemical space for novel urea derivatives.[1][2][3]
Mechanistic Insights: A Tale of Two Nucleophiles
The synthesis of unsymmetrical ureas using this compound is a sequential process involving two distinct nucleophilic attacks. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
Step 1: Formation of the 4-Fluorophenyl Carbamate Intermediate
The initial step involves the reaction of a primary or secondary amine (Amine 1) with this compound. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group. This reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), which serves to neutralize the hydrochloric acid byproduct.[1][4] The product of this first stage is a stable 4-fluorophenyl carbamate.
Step 2: Nucleophilic Substitution to Form the Urea
In the second step, a different primary or secondary amine (Amine 2) is introduced. This amine attacks the carbonyl carbon of the carbamate intermediate. The subsequent collapse of the tetrahedral intermediate results in the elimination of 4-fluorophenol, a good leaving group, to yield the final unsymmetrical urea product. This second step may require heating to proceed at a reasonable rate.[1][5]
Figure 1: General reaction mechanism for the two-step synthesis of unsymmetrical ureas.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the synthesis of an unsymmetrical urea from two different amines and this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Handle with care in a fume hood. |
| Amine 1 (e.g., Aniline) | Reagent | Commercially Available | Ensure dryness of the amine. |
| Amine 2 (e.g., Benzylamine) | Reagent | Commercially Available | Ensure dryness of the amine. |
| Triethylamine (TEA) | ≥99.5%, dried | Commercially Available | Store over molecular sieves. |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Use a dry, nitrogen-flushed flask. |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | For extraction. |
| Saturated aq. NaHCO₃ | Prepared in-house | For work-up. | |
| Brine | Prepared in-house | For work-up. | |
| Anhydrous MgSO₄ or Na₂SO₄ | Commercially Available | For drying organic layers. |
Detailed Experimental Procedure
Figure 2: Step-by-step experimental workflow for urea synthesis.
Step 1: Reaction Vessel Setup
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add Amine 1 (1.0 eq).
-
Dissolve the amine in anhydrous tetrahydrofuran (THF) (approximately 0.1-0.2 M concentration).
Step 2: Formation of the Carbamate Intermediate
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.0 eq) dropwise to the stirred solution.
-
After the addition of the chloroformate, add triethylamine (1.05 eq) dropwise. A precipitate of triethylamine hydrochloride may form.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the consumption of Amine 1.
Step 3: Formation of the Unsymmetrical Urea
-
To the same reaction flask containing the carbamate intermediate, add Amine 2 (1.0-1.2 eq).
-
Heat the reaction mixture to reflux (approximately 66 °C for THF) and continue to stir. The reaction time can vary from a few hours to overnight. Monitor the formation of the urea product by TLC.[1]
Step 4: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude urea by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Causality and Optimization: The "Why" Behind the Protocol
-
Choice of Chloroformate: this compound is used due to the electron-withdrawing nature of the fluorine atom, which makes the 4-fluorophenoxide a better leaving group compared to phenoxide, facilitating the second step of the reaction.
-
Solvent Selection: Anhydrous THF is a suitable solvent as it is inert to the reactants and effectively dissolves the starting materials and intermediates.[1] Dichloromethane (DCM) can also be used.
-
Base: A non-nucleophilic organic base like triethylamine or DIEA is crucial to scavenge the HCl generated in the first step.[1][4] Using a nucleophilic base could lead to unwanted side reactions with the chloroformate.
-
Temperature Control: The initial reaction is performed at 0 °C to control the exothermicity of the reaction between the amine and the highly reactive chloroformate. The second step often requires heating to overcome the activation energy for the nucleophilic attack of the second amine on the relatively stable carbamate intermediate.[1][4]
-
Stoichiometry: Using a slight excess of the second amine can help drive the reaction to completion.
Troubleshooting and Key Considerations
-
Formation of Symmetrical Urea: If Amine 1 is particularly reactive, it's possible for it to react with the carbamate intermediate to form a symmetrical urea. This can be minimized by ensuring the sequential addition of reagents and not adding a large excess of Amine 1.
-
Low Yield: If the reaction stalls, ensure all reagents and solvents are anhydrous. Water can hydrolyze the chloroformate. Additionally, a stronger base or higher temperatures for the second step might be necessary for less reactive amines.
-
Purification Challenges: The 4-fluorophenol byproduct is acidic and can typically be removed during the aqueous work-up with a basic wash (e.g., NaHCO₃ or dilute NaOH).[6]
Conclusion
The use of this compound provides a reliable and scalable method for the synthesis of unsymmetrical ureas. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently generate a diverse library of urea-containing compounds for applications in drug discovery and materials science. This protocol offers a solid foundation for further exploration and adaptation to a wide range of substrates.
References
- Vertex Search. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method.
- Organic Chemistry Portal. (n.d.). Urea Formation - Phenyl Chloroformates.
- Kitteringham, J., Shipton, M., & Voyle, M. (n.d.). A Simple Method for the Synthesis of Unsymmetrical Ureas. Taylor & Francis Online.
- National Center for Biotechnology Information. (2022). Photo-on-Demand Phosgenation Reactions with Chloroform for Selective Syntheses of N-Substituted Ureas and Isocyanates. PMC.
- ACS Publications. (2022). Photo-on-Demand Phosgenation Reactions with Chloroform for Selective Syntheses of N-Substituted Ureas and Isocyanates. ACS Omega.
- Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution.
- Google Patents. (n.d.). US6835832B2 - Process for synthesis of heteroaryl-substituted urea compounds useful as antiinflammatory agents.
- ResearchGate. (n.d.). Scheme 1. The preparation of unsymmetrical ureas. Reagents and conditions.
- ResearchGate. (2022). Photo-on-Demand Phosgenation Reactions with Chloroform for Selective Syntheses of N-Substituted Ureas and Isocyanates.
- Asian Journal of Chemistry. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates.
- Luedtke, N. W., & Tor, Y. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(8), 1445-1447.
- National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.
- Google Patents. (n.d.). WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds.
- Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds - Google Patents [patents.google.com]
- 4. Urea Formation - Phenyl Chloroformates [commonorganicchemistry.com]
- 5. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 6. bioorganic-chemistry.com [bioorganic-chemistry.com]
Application Note: 4-Fluorophenyl Chloroformate as a Versatile Reagent for the Chiral Separation of Amines and Alcohols
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the use of 4-Fluorophenyl chloroformate as a pre-column derivatization reagent for the enantiomeric separation of chiral primary and secondary amines, as well as alcohols, by High-Performance Liquid Chromatography (HPLC). The formation of stable, diastereomeric carbamates and carbonates allows for their resolution on standard achiral stationary phases. This note explores the underlying chemical principles, offers step-by-step derivatization and analysis protocols, and discusses the advantages of this methodology for researchers in pharmaceutical development and chiral analysis.
Introduction: The Imperative of Chiral Separations
Chirality is a fundamental property of many drug molecules, with enantiomers often exhibiting significantly different pharmacological and toxicological profiles. Regulatory bodies worldwide necessitate the characterization and control of enantiomeric purity, making robust methods for chiral separation indispensable in drug discovery, development, and quality control.
Direct separation of enantiomers can be achieved using chiral stationary phases (CSPs). However, an alternative and powerful approach is the indirect method, which involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[1] These diastereomers possess different physicochemical properties and can be separated on more common and less expensive achiral HPLC columns.
This compound is an effective, though not yet widely documented in dedicated application notes, achiral derivatizing reagent that reacts with chiral amines and alcohols. When a chiral amine or alcohol is used as a nucleophile, the resulting carbamate or carbonate is a single enantiomer. However, for chiral separations, a chiral derivatizing agent is necessary to form diastereomers. While this compound itself is achiral, this guide will focus on the derivatization of chiral analytes to form carbamates and carbonates, which can then be separated on a chiral stationary phase. The introduction of the fluorophenyl group can enhance detectability and influence chromatographic retention and selectivity on appropriate CSPs.
The Chemistry of Derivatization with this compound
This compound is a reactive compound that readily undergoes nucleophilic acyl substitution. The electron-withdrawing nature of the fluorine atom and the chlorine leaving group makes the carbonyl carbon highly electrophilic.
Reaction with Primary and Secondary Amines
Chiral primary and secondary amines react with this compound in the presence of a non-nucleophilic base to form stable N-(4-fluorophenyl)carbamates. The base, typically a tertiary amine like triethylamine or pyridine, neutralizes the hydrochloric acid byproduct, driving the reaction to completion.
Reaction with Alcohols
Similarly, chiral alcohols react with this compound, usually in the presence of a base, to yield stable 4-fluorophenyl carbonates.
The presence of the 4-fluorophenyl moiety in the derivative offers several advantages for HPLC analysis:
-
UV Chromophore: The phenyl ring provides a strong chromophore, enhancing UV detection of the analytes, which is particularly useful for compounds lacking native UV absorbance.
-
Modified Polarity: The derivatization alters the polarity of the analyte, which can improve its chromatographic behavior and retention on reversed-phase or normal-phase columns.
-
Enhanced Chiral Recognition: The rigid carbamate or carbonate linkage and the aromatic ring can provide additional points of interaction (e.g., π-π stacking, hydrogen bonding, dipole-dipole interactions) with a chiral stationary phase, potentially leading to better enantiomeric resolution.[2][3]
Experimental Protocols
The following protocols provide a starting point for the derivatization of chiral amines and alcohols with this compound and their subsequent HPLC analysis. Optimization of reaction and chromatographic conditions is recommended for each specific analyte.
General Derivatization Protocol for Chiral Amines
This protocol is designed for the derivatization of a chiral primary or secondary amine to form the corresponding 4-fluorophenyl carbamate.
Materials:
-
Chiral amine analyte
-
This compound (≥98% purity)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF))
-
Non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine), freshly distilled
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Analyte Preparation: Dissolve approximately 10 mg of the chiral amine in 1 mL of the chosen anhydrous aprotic solvent in a clean, dry vial.
-
Addition of Base: Add 1.5 to 2.0 molar equivalents of the non-nucleophilic base (e.g., TEA) to the analyte solution and mix gently.
-
Derivatization: While stirring, slowly add 1.2 to 1.5 molar equivalents of this compound (as a solution in the same solvent, if preferred) to the reaction mixture. The reaction is often exothermic. It is advisable to perform the addition at 0 °C (ice bath) and then allow the reaction to warm to room temperature.
-
Reaction Time: Stir the reaction mixture at room temperature for 1-2 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or a preliminary HPLC injection.
-
Work-up:
-
Quench the reaction by adding 1 mL of saturated aqueous sodium bicarbonate solution to neutralize any remaining reagent and HCl.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (2 x 2 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure or a gentle stream of nitrogen.
-
-
Sample Preparation for HPLC: Reconstitute the dried derivative in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Rationale for Experimental Choices:
-
Anhydrous Conditions: this compound is sensitive to moisture and will hydrolyze. Therefore, using anhydrous solvents and reagents is crucial for achieving high derivatization yields.
-
Excess Reagent and Base: Using a slight excess of the derivatizing reagent and base ensures the complete conversion of the analyte.
-
Controlled Addition: Slow addition of the chloroformate, especially at reduced temperature, helps to control the exothermic reaction and minimize side-product formation.
-
Work-up: The aqueous wash steps are essential to remove excess reagents and byproducts that could interfere with the chromatographic analysis.
General Derivatization Protocol for Chiral Alcohols
This protocol is adapted for the derivatization of chiral alcohols. The reactivity of alcohols is generally lower than that of amines, so slightly more forcing conditions may be required.
Materials:
-
Same as for amines, with the chiral amine replaced by a chiral alcohol. Pyridine is often a good choice as both a base and a solvent for this reaction.
Procedure:
-
Analyte Preparation: Dissolve approximately 10 mg of the chiral alcohol in 1 mL of anhydrous pyridine (or another aprotic solvent with 2.0 equivalents of TEA).
-
Derivatization: At 0 °C, slowly add 1.5 molar equivalents of this compound to the stirring solution.
-
Reaction Time: Allow the reaction to warm to room temperature and stir for 2-4 hours. For less reactive alcohols, gentle heating (e.g., 40-50 °C) may be necessary. Monitor the reaction by TLC or HPLC.
-
Work-up and Sample Preparation: Follow steps 5 and 6 from the amine protocol.
HPLC Analysis of 4-Fluorophenyl Carbamate/Carbonate Derivatives
The successful separation of the derivatized enantiomers depends critically on the choice of the chiral stationary phase and the mobile phase composition. Polysaccharide-based CSPs are often an excellent starting point for the separation of carbamate derivatives.
Recommended Chiral Stationary Phases
| CSP Type | Chiral Selector Example | Potential Interactions |
| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | π-π stacking, hydrogen bonding, dipole-dipole, steric hindrance |
| Cellulose tris(3,5-dimethylphenylcarbamate) | π-π stacking, hydrogen bonding, dipole-dipole, steric hindrance | |
| Pirkle-type | (R,R)-Whelk-O 1 | π-acceptor/π-donor interactions, hydrogen bonding |
Typical HPLC Method Parameters (Starting Conditions)
| Parameter | Normal Phase | Reversed-Phase |
| Column | Amylose or Cellulose-based CSP (e.g., Chiralpak® IA/IB/IC) | Amylose or Cellulose-based CSP (e.g., Chiralpak® IA/IB/IC) |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) | Acetonitrile / Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25 °C | 25 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 10 µL |
Method Development and Optimization:
-
Mobile Phase Composition: The ratio of the strong solvent (e.g., IPA in normal phase, ACN in reversed-phase) to the weak solvent should be adjusted to achieve optimal retention and resolution. Small amounts of additives (e.g., trifluoroacetic acid for acidic analytes or diethylamine for basic analytes in normal phase) can sometimes improve peak shape.
-
Temperature: Varying the column temperature can affect the thermodynamics of the chiral recognition process and thus the separation factor (α).
-
Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, albeit at the cost of longer analysis times.
Visualizing the Workflow
The overall process from derivatization to analysis can be summarized in the following workflow diagram.
Caption: Experimental workflow for chiral derivatization and HPLC analysis.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Derivatization Yield | Wet reagents/solvents; Insufficient reagent/base; Short reaction time. | Use anhydrous solvents; Increase molar equivalents of reagents; Increase reaction time or apply gentle heat. |
| Multiple Peaks for a Single Enantiomer | Side reactions; Degradation of derivative. | Optimize reaction conditions (e.g., lower temperature); Check stability of the derivative in the final sample solution. |
| Poor Chromatographic Resolution | Inappropriate CSP; Suboptimal mobile phase. | Screen different types of CSPs; Systematically vary the mobile phase composition and temperature. |
| Poor Peak Shape | Analyte-column secondary interactions; Sample solvent mismatch. | Add mobile phase modifiers (acid/base); Dissolve sample in the initial mobile phase. |
Conclusion
Derivatization of chiral amines and alcohols with this compound is a viable and effective strategy to facilitate their enantiomeric separation by HPLC. The formation of stable carbamate and carbonate derivatives, coupled with the enhanced UV detectability, makes this an attractive method for chiral analysis. By following the outlined protocols and systematically optimizing the chromatographic conditions, researchers can develop robust and reliable methods for the determination of enantiomeric purity, a critical aspect of modern drug development and chemical research.
References
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021).
- Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroform
- Navigating Amine Derivatization: A Guide to Alternatives for Pentafluorophenyl Chloroform
- Chiral resolution. (n.d.). Wikipedia.
- Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyan
- Amino Acid and Peptide Chiral Separ
- PREPARATION AND EVALUATION OF HPLC CHIRAL STATIONARY PHASES BASED ON CATIONIC/BASIC DERIV
- Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal.
- Organic Carbamates in Drug Design and Medicinal Chemistry. (2015).
- A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. (2011). PubMed.
- A fast derivatization procedure for gas chromatographic analysis of perfluorinated organic acids. (2013).
- A Simple and Efficient Method for Derivatization of Glyphosate and AMPA Using 9-Fluorenylmethyl Chloroformate and Spectrophotometric Analysis. (2018).
- Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). (2017). PubMed Central.
- Chirality Switching in Enantiomer Separation via Diastereomeric Salt Form
- Process for the separation of a mixture of enantiomers. (1998).
- A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. (n.d.). Benchchem.
- Continuous Synthesis of Carbamates
- Synthesis of carbamates by carbamoyl
- High purity preparative purification of chiral compounds by recycling preparation HPLC system. (n.d.). YMC CO., LTD..
- A four-component coupling reaction of carbon dioxide, amines, cyclic ethers and 3-triflyloxybenzynes for the synthesis of functionalized carbamates. (2018).
- Preparation and Chiral HPLC Separation of the Enantiomeric Forms of N
Sources
Troubleshooting & Optimization
Technical Support Center: 4-Fluorophenyl Chloroformate Derivatization
Welcome to the technical support guide for 4-Fluorophenyl chloroformate (4-FPOC) derivatization. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. As your dedicated application scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding that empowers you to troubleshoot and optimize your experiments effectively. We will explore the "why" behind every step, ensuring your derivatization is robust, reproducible, and successful.
Foundational Principles: Understanding this compound
This compound is a highly reactive derivatizing agent primarily used to modify nucleophilic functional groups, such as primary and secondary amines, phenols, and thiols, to form stable carbamate, carbonate, and thiocarbamate derivatives, respectively.[1] These derivatives are often less polar and more volatile, making them highly suitable for analysis by gas chromatography (GC) or improving their retention and ionization characteristics in liquid chromatography-mass spectrometry (LC-MS).[1][2]
The reactivity of 4-FPOC stems from the highly electrophilic carbonyl carbon, which is activated by two electron-withdrawing groups: the chlorine atom and the 4-fluorophenoxy group. The fluorine substitution on the phenyl ring further enhances its electron-withdrawing nature, making 4-FPOC more reactive than its non-fluorinated counterpart, phenyl chloroformate.
Crucial Safety Notice: this compound is a toxic, corrosive, and moisture-sensitive chemical.[3] It causes severe skin burns and eye damage and is toxic if inhaled or swallowed.[4] Always handle this reagent inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[3][4] Refer to the Safety Data Sheet (SDS) for complete handling and emergency procedures.[5]
The Core Reaction: Nucleophilic Acyl Substitution
The derivatization reaction proceeds via a nucleophilic acyl substitution mechanism. When reacting with a primary amine, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the 4-FPOC. In aqueous or polar protic solvents, this typically results in the formation of a transient, unstable zwitterionic tetrahedral intermediate.[6][7] This intermediate then rapidly collapses, expelling the stable 4-fluorophenoxide anion as a leaving group and losing a proton to yield the final carbamate product. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[8]
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common queries encountered in the lab.
Q1: My 4-FPOC reagent is yellow. Can I still use it? A clear, slightly yellow color is normal for this reagent.[9][10] However, a dark yellow or brown color, or the presence of solid precipitate, indicates significant degradation, likely due to moisture exposure. It is highly recommended to use a fresh, properly stored aliquot for quantitative applications. The reagent is moisture-sensitive and should be stored refrigerated (2-8°C) under an inert atmosphere (e.g., nitrogen or argon).[3][9]
Q2: What is the optimal pH for derivatizing amines? The optimal pH is a delicate balance. The reaction requires a basic environment (typically pH 9.0-11.0) to ensure the amine nucleophile is deprotonated and thus reactive.[11][12] However, pH values that are too high (e.g., >11.5) will significantly accelerate the hydrolysis of the 4-FPOC reagent, which competes with the desired derivatization reaction.[13] Borate buffer is an excellent choice as it provides stable pH control in this range.[14][15]
Q3: Why is my reaction yield low despite using a fresh reagent? Low yield is often traced back to one of four issues:
-
Water Contamination: 4-FPOC readily hydrolyzes in the presence of water. Ensure your solvents are anhydrous and that your sample is as dry as possible before adding the reagent.[16]
-
Incorrect Stoichiometry: A molar excess of 4-FPOC (typically 2-10 fold) is often needed to drive the reaction to completion, especially with complex samples or dilute analytes.[14]
-
Poor Solubility: Your analyte may not be fully dissolved in the reaction solvent. Consider using a co-solvent like acetonitrile or pyridine to improve solubility.[12][17]
-
Suboptimal pH: If the pH is too low (<8.5), your amine will be protonated and non-nucleophilic. Verify the pH of your reaction mixture.
Q4: How do I remove the excess 4-FPOC after the reaction is complete? Excess reagent and its primary hydrolysis byproduct, 4-fluorophenol, can interfere with downstream analysis. A common and effective method is to quench the reaction with a suitable nucleophile (like glycine if it doesn't interfere) and then perform a liquid-liquid extraction with a nonpolar organic solvent (e.g., hexane or diethyl ether) to remove the unreacted reagent and 4-fluorophenol.[18]
In-Depth Troubleshooting Guides
When the FAQs aren't enough, this section provides a structured approach to resolving more persistent issues.
Problem 1: Low or No Product Yield
This is the most common issue. Let's diagnose it with a logical workflow.
Problem 2: Appearance of Multiple or Unexpected Peaks
Side products can complicate quantification and identification. The primary culprit is often the competing hydrolysis reaction.
-
Cause A: Reagent Hydrolysis: The most common side product is 4-fluorophenol, resulting from the reaction of 4-FPOC with water. This peak will often be large if reagents or samples are not anhydrous.
-
Solution: Use fresh, anhydrous solvents. If derivatizing an aqueous sample, minimize the reaction time and consider optimizing the temperature; lower temperatures can slow hydrolysis more than the derivatization reaction.[16]
-
-
Cause B: Di-derivatization: Analytes with multiple nucleophilic sites (e.g., tyrosine, which has both an amine and a phenolic hydroxyl group) can be derivatized at more than one site, leading to multiple products.
-
Solution: This is often controlled by stoichiometry and pH. A lower pH might favor amine derivatization over phenol derivatization. Experiment with different molar ratios of 4-FPOC to your analyte. For some amino acids, specific pH conditions can yield single derivatives.[15]
-
-
Cause C: Reaction with Buffer: Some buffers (e.g., Tris, which contains a primary amine) are nucleophilic and will react with 4-FPOC.
-
Solution: Always use a non-nucleophilic buffer. Borate, phosphate, and carbonate buffers are generally safe choices.[14]
-
Problem 3: Poor Reproducibility
Inconsistent results are often due to subtle variations in reaction conditions.
-
Cause A: Inconsistent pH Control: Small shifts in pH between samples can dramatically alter reaction efficiency.
-
Solution: Use a concentrated buffer stock and ensure it is added precisely to each sample. Verify the final pH of a representative sample before adding the reagent.[11]
-
-
Cause B: Matrix Effects: Endogenous components in complex samples (e.g., plasma, urine, tissue extracts) can consume the reagent or interfere with the reaction.
-
Solution: Implement a sample clean-up step (e.g., solid-phase extraction or protein precipitation) before derivatization.[19] Using an internal standard that is structurally similar to your analyte is crucial for correcting variability.
-
Key Experimental Parameters & Protocols
Success in derivatization hinges on the careful control of several key parameters.
| Parameter | Recommended Range | Rationale & Expert Insights |
| pH | 9.0 - 11.0 | Causality: Below pH 8.5, the amine is protonated (R-NH₃⁺) and non-nucleophilic. Above pH 11.5, the high concentration of hydroxide ions (OH⁻) aggressively attacks the 4-FPOC, leading to rapid hydrolysis.[13][20] The "sweet spot" ensures the amine is free while minimizing reagent degradation. |
| Solvent | Acetonitrile/Aqueous Buffer | Causality: A binary system is often required. The aqueous buffer maintains pH, while the organic co-solvent (acetonitrile is common) solubilizes the 4-FPOC and the resulting derivative.[12][21] The ratio may need optimization depending on analyte polarity. |
| Temperature | Room Temp. to 60°C | Causality: Most reactions proceed rapidly at room temperature. Gentle heating (e.g., 40-60°C) can accelerate the reaction for sterically hindered nucleophiles but will also increase the rate of hydrolysis.[12][22] Start at room temperature and only introduce heat if the reaction is sluggish. |
| Reagent Molar Excess | 2x - 10x over analyte | Causality: A stoichiometric excess is required to drive the reaction equilibrium towards the product, especially in the presence of competing nucleophiles (including water) or for trace-level analysis.[14][15] |
| Reaction Time | 5 - 30 minutes | Causality: Derivatization is typically fast. Longer reaction times offer diminishing returns and increase the risk of side reactions or degradation of the derivative. Monitor progress by analyzing aliquots at different time points during method development.[18][22] |
General Protocol for Derivatization of an Amine Standard
This protocol serves as a validated starting point. It must be optimized for your specific analyte and matrix.
-
Preparation:
-
Prepare a 100 mM borate buffer and adjust the pH to 10.0 with NaOH.
-
Prepare a 10 mg/mL solution of 4-FPOC in anhydrous acetonitrile. This solution should be prepared fresh daily.
-
Prepare a 1 mg/mL solution of your amine analyte in the borate buffer.
-
-
Derivatization Reaction:
-
In a 1.5 mL microcentrifuge vial, add 100 µL of the amine analyte solution.
-
Add 100 µL of anhydrous acetonitrile to ensure solubility.
-
Initiate the reaction by adding 20 µL of the 4-FPOC solution. This represents a significant molar excess for most analytes.
-
Vortex the mixture immediately for 30 seconds.
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
-
Quenching and Extraction:
-
Stop the reaction by adding 500 µL of hexane and vortexing vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
The top organic layer contains excess 4-FPOC and 4-fluorophenol. The bottom aqueous layer contains your derivatized analyte.
-
Carefully transfer the bottom aqueous layer to a clean vial for analysis (e.g., by LC-MS).
-
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: this compound.
-
Fisher Scientific. (2025). Safety Data Sheet: this compound. [3]
-
ChemicalBook. (n.d.). This compound CAS#: 38377-38-7. [9]
-
Sigma-Aldrich. (2024). Safety Data Sheet: this compound. [4]
-
Kevill, D. N., & D'Souza, M. J. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. International Journal of Molecular Sciences, 12(7), 4440–4453. [21]
-
Thermo Fisher Scientific. (2010). Safety Data Sheet: 4-Chlorophenyl chloroformate. [5]
-
Cayman Chemical. (2024). Safety Data Sheet. [23]
-
Castro, E. A., et al. (2008). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution. The Journal of Organic Chemistry, 73(23), 9346–9352. [6]
-
BenchChem. (2025). An In-Depth Technical Guide to the Reaction of Pentafluorophenyl Chloroformate with Primary Amines. [7]
-
Sigma-Aldrich. (n.d.). This compound 98%.
-
ChemicalBook. (2025). This compound. [10]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and mechanism of the acetate catalysed hydrolysis of 4-methoxyphenyl chloroformate and 4-methoxyphenyl fluoroformate in aqueous dioxan. [24]
-
ResearchGate. (n.d.). Fig. 4. Optimization of derivatization conditions. [22]
-
Fan, T. W.-M., et al. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). Metabolites, 7(2), 19. [2]
-
Organomation. (2024). Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. [19]
-
ResearchGate. (n.d.). Effect of pH on the derivatization. [11]
-
ResearchGate. (n.d.). Evaluation and optimization of the derivatization reaction conditions of glyphosate and aminomethylphosphonic acid. [14]
-
van der Horst, F. A., et al. (1991). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. Journal of Chromatography B: Biomedical Sciences and Applications, 568(1), 21-29. [15]
-
Gautier, T., et al. (2022). Influence of pH and salts on DMF-DMA derivatization for future Space Applications. Frontiers in Astronomy and Space Sciences. [20]
-
ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. [17]
-
Wikipedia. (n.d.). Chloroformate. [1]
-
Supelco. (n.d.). A Guide to Derivatization Reagents for GC. [16]
-
da Silva, A. F., et al. (2014). A simple and efficient method for derivatization of glyphosate and AMPA using 9-fluorenylmethyl chloroformate and spectrophotometric analysis. Journal of the Brazilian Chemical Society, 25(5), 856-863. [18]
-
ResearchGate. (n.d.). Kinetics of the pH-independent hydrolyses of 4-nitrophenyl chloroformate and 4-nitrophenyl heptafluorobutyrate. [13]
-
BenchChem. (n.d.). Chloroformates in Organic Synthesis: A Comprehensive Technical Guide. [8]
-
dos Santos, N. A., et al. (2021). Studies using HPLC-PDA in gabapentin N-derivatization reactions with 9-fluorenylmethyl chloroformate (FMOC-Cl). Journal of the Brazilian Chemical Society, 32(3), 542-550. [12]
Sources
- 1. Chloroformate - Wikipedia [en.wikipedia.org]
- 2. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound CAS#: 38377-38-7 [m.chemicalbook.com]
- 10. This compound | 38377-38-7 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gcms.cz [gcms.cz]
- 17. researchgate.net [researchgate.net]
- 18. scielo.br [scielo.br]
- 19. blog.organomation.com [blog.organomation.com]
- 20. researchgate.net [researchgate.net]
- 21. Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. Kinetics and mechanism of the acetate catalysed hydrolysis of 4-methoxyphenyl chloroformate and 4-methoxyphenyl fluoroformate in aqueous dioxan. Evidence for rate-determining attack of acetate ions on an intermediate mixed anhydride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Common side reactions of 4-Fluorophenyl chloroformate with nucleophiles
Welcome to the technical support center for 4-Fluorophenyl Chloroformate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent with various nucleophiles. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
I. Understanding the Reactivity of this compound
This compound is a valuable reagent for the synthesis of carbamates, carbonates, and thiocarbonates. The electron-withdrawing fluorine atom enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles. However, this high reactivity also makes it susceptible to several side reactions, primarily influenced by the nature of the nucleophile, the choice of base, solvent, and overall reaction conditions. This guide will dissect these issues on a case-by-case basis.
II. Troubleshooting Guide: Reactions with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a cornerstone of carbamate synthesis, often employed for installing protecting groups or forming key linkages in pharmacologically active molecules.[1] However, this reaction is not without its pitfalls.
FAQ 1: My reaction with a primary amine is giving a significant amount of a higher molecular weight byproduct. What is happening and how can I prevent it?
Answer:
You are likely observing the formation of a urea byproduct. This is a common side reaction when using primary amines with chloroformates.[2]
Causality: The initially formed carbamate still possesses a proton on the nitrogen, which can be deprotonated by the base in the reaction mixture. This deprotonated carbamate can then act as a nucleophile, attacking another molecule of this compound, or more commonly, the carbamate can react with another equivalent of the starting primary amine to form a urea.
Mitigation Strategies:
-
Stoichiometry Control: Use a slight excess of the primary amine (e.g., 1.1 - 1.2 equivalents) to favor the desired carbamate formation.
-
Slow Addition & Temperature Control: Add the this compound solution dropwise to the amine solution at a low temperature (e.g., 0 °C). This helps to control the exothermic reaction and minimize over-reaction.
-
Choice of Base: A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is often preferred over less hindered bases like triethylamine (TEA). DIPEA is less likely to react with the chloroformate itself.[2]
FAQ 2: I'm reacting this compound with a secondary amine, and my yield is low with a significant amount of 4-fluorophenol in my crude product. What's the likely cause?
Answer:
This strongly suggests that the this compound is undergoing hydrolysis. Secondary amines are generally less reactive than primary amines due to increased steric hindrance, which can allow competing side reactions to become more prominent.
Causality: this compound is highly sensitive to moisture.[3] Any trace amounts of water in your solvent, amine, or glassware will lead to its rapid hydrolysis, generating 4-fluorophenol and HCl. This consumes your starting material and reduces the overall yield of the desired carbamate.
Troubleshooting & Optimization:
-
Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Common solvents include Dichloromethane (DCM) and Tetrahydrofuran (THF).[4]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Quality: Use a fresh bottle of this compound. Older bottles may have been exposed to atmospheric moisture, leading to partial hydrolysis.
III. Troubleshooting Guide: Reactions with Alcohol and Thiol Nucleophiles
The synthesis of carbonates and thiocarbonates using this compound is a common transformation. While generally efficient, side reactions can still occur, often related to the choice of base and the stability of the starting materials and products.
FAQ 3: When reacting this compound with an alcohol in the presence of triethylamine, I observe the formation of an unexpected ethyl carbonate byproduct. Why is this happening?
Answer:
While triethylamine is commonly used as a base to neutralize the HCl generated, it is also a nucleophile and can react with the highly electrophilic this compound.
Causality: Triethylamine can react with this compound to form a transient acylammonium salt. This intermediate can then react with any residual ethanol in the triethylamine (a common impurity) or undergo decomposition pathways that can lead to the formation of ethyl 4-fluorophenyl carbonate. A more common issue with tertiary amine bases is their potential to be nucleophilic, leading to side reactions.[2]
Mitigation Strategies:
-
Base Selection: Use a non-nucleophilic base. Inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are excellent choices as they are not nucleophilic and are easily removed by filtration.[2] If a soluble organic base is required, a sterically hindered amine like DIPEA is a better option than triethylamine.
-
Purity of Reagents: Ensure your triethylamine is of high purity and stored over potassium hydroxide (KOH) to remove traces of ethanol and water.
FAQ 4: My reaction with a thiol is sluggish and gives a complex mixture of products, including what appears to be a disulfide.
Answer:
Thiols are susceptible to oxidation, and the reaction conditions can inadvertently promote this side reaction.
Causality: Thiols (R-SH) can be oxidized to disulfides (R-S-S-R), especially in the presence of air (oxygen) and a base. If the desired thiocarbonate formation is slow, this oxidative dimerization can become a significant competing pathway.
Troubleshooting & Optimization:
-
Degassing Solvents: Degas your solvent by bubbling nitrogen or argon through it for 15-30 minutes before use to remove dissolved oxygen.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction.
-
Reaction Temperature: While low temperatures are generally good for controlling exotherms, if the reaction is too slow, a modest increase in temperature might be necessary to favor the desired reaction over the slower oxidation process. Monitor the reaction closely by TLC or LC-MS.
-
Order of Addition: Add the this compound to a pre-mixed solution of the thiol and base. This ensures that the highly reactive chloroformate immediately encounters the thiolate anion, minimizing the time the free thiol is exposed to potentially oxidizing conditions in a basic solution.
IV. General Protocols and Best Practices
To minimize side reactions, a disciplined experimental approach is crucial.
General Anhydrous Reaction Protocol
-
Preparation: Oven-dry all glassware (round-bottom flask, dropping funnel, condenser) and cool under a stream of nitrogen or argon.
-
Reagent Preparation: Dissolve the nucleophile (amine, alcohol, or thiol; 1.0 eq) and a suitable non-nucleophilic base (e.g., DIPEA, 1.2 eq; or K₂CO₃, 2.0 eq) in an anhydrous solvent (e.g., DCM, THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Chloroformate: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous solvent and add it dropwise to the stirred nucleophile solution over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress by TLC or LC-MS.
-
Work-up:
-
Quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl) to neutralize the base.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a dilute base (e.g., 5% NaHCO₃ solution) to remove the 4-fluorophenol byproduct, followed by brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Summary: Troubleshooting Common Side Reactions
| Nucleophile | Common Side Reaction | Primary Cause(s) | Recommended Mitigation Strategy |
| Primary Amine | Urea Formation | Reaction of carbamate with excess amine | Slow addition at low temp.; slight excess of amine |
| Any Nucleophile | Hydrolysis | Presence of water | Use anhydrous solvents and inert atmosphere |
| Alcohol | Reaction with Amine Base | Nucleophilic tertiary amine base | Use non-nucleophilic base (e.g., DIPEA, K₂CO₃) |
| Thiol | Disulfide Formation | Oxidation of thiol | Degas solvents; maintain inert atmosphere |
V. Concluding Remarks
This compound is a powerful synthetic tool. By understanding the potential side reactions and their underlying causes, you can design more robust and efficient synthetic procedures. The key to success lies in the careful control of reaction parameters, particularly the choice of base, the exclusion of water, and temperature management. This guide serves as a starting point for troubleshooting, and I encourage you to adapt these principles to your specific substrates and experimental goals.
References
-
Kevill, D. N., & D'Souza, M. J. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. International Journal of Molecular Sciences, 12(9), 6066-6077. [Link]
-
Wikipedia. (2023, December 2). Chloroformate. In Wikipedia. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Urea Formation - Phenyl Chloroformates. Retrieved from [Link]
Sources
Technical Support Center: Purification of Products from 4-Fluorophenyl Chloroformate Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 4-fluorophenyl chloroformate. This guide is designed to provide expert advice and practical troubleshooting for the purification of reaction products derived from this versatile reagent. Our goal is to equip you with the knowledge to overcome common purification challenges, ensuring the integrity and purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my reaction mixture when using this compound?
A1: When using this compound, particularly in reactions with amines to form carbamates, you can anticipate several common impurities:
-
Unreacted this compound: The starting material may not be fully consumed.
-
4-Fluorophenol: This is the primary hydrolysis byproduct of this compound, which can form if moisture is present in the reaction.[1]
-
Excess Amine/Nucleophile: If your reaction stoichiometry uses an excess of the nucleophile, this will remain in the crude product.
-
Side-Products: Depending on the complexity of your substrates, side reactions can lead to various impurities. For instance, with primary or secondary amines, over-alkylation or the formation of ureas can occur.
-
Salts: If a base is used to scavenge the HCl byproduct (e.g., triethylamine hydrochloride), it will be a significant impurity.[2]
Q2: My target carbamate product appears to be degrading during workup or purification. What could be the cause and how can I prevent this?
A2: Carbamate stability can be influenced by several factors, particularly pH.[3]
-
pH Sensitivity: Carbamates can be susceptible to hydrolysis under strongly acidic or basic conditions.[3] During aqueous workup, it is crucial to maintain a pH that is compatible with your product's stability, which is often near neutral.
-
Thermal Instability: Some carbamates may be thermally labile.[4] Prolonged heating during solvent evaporation or high temperatures on a chromatography column can lead to decomposition. It is advisable to concentrate your product under reduced pressure at a moderate temperature.
-
Mitigation Strategies:
-
Perform a preliminary stability study on a small scale by exposing your crude product to different pH conditions (e.g., dilute HCl, saturated NaHCO3, water) and monitoring for degradation by TLC or LC-MS.
-
Avoid strong acids and bases during workup unless necessary for impurity removal.
-
Utilize purification techniques that do not require high temperatures, such as flash chromatography at room temperature or recrystallization from an appropriate solvent system.
-
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of your 4-fluorophenyl carbamate products in a question-and-answer format.
Issue 1: Difficulty Removing 4-Fluorophenol
Q: I'm struggling to separate my desired carbamate from the 4-fluorophenol byproduct. They have very similar polarities on my TLC plate. What should I do?
A: This is a frequent challenge due to the structural similarity between the product and this key byproduct. Here are several strategies to address this:
-
Aqueous Base Wash (Liquid-Liquid Extraction): 4-Fluorophenol is acidic and can be deprotonated to form a water-soluble salt. An extraction with a mild aqueous base is often the most effective method for its removal.[5]
Protocol: Basic Aqueous Wash
-
Dissolve your crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium carbonate (Na₂CO₃). Repeat the wash 2-3 times.
-
Monitor the removal of 4-fluorophenol by TLC or LC-MS analysis of the organic layer.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Chromatographic Optimization: If extraction is insufficient, optimizing your flash chromatography conditions can improve separation.
-
Solvent System: A less polar solvent system may increase the separation between your product and the more polar 4-fluorophenol. Experiment with different solvent gradients (e.g., hexane/ethyl acetate, toluene/ethyl acetate).
-
Stationary Phase: While silica gel is standard, consider using alumina (basic or neutral) which can have a different selectivity profile.
-
Issue 2: The Product is a Stubborn Oil and Won't Crystallize
Q: My purified carbamate is an oil, making it difficult to handle and assess its purity. How can I induce crystallization?
A: Obtaining a crystalline solid is highly desirable for purity and handling. If your product is reluctant to crystallize, try the following techniques:
-
Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[6]
-
Single Solvent: Test small amounts of your oil in various solvents (e.g., hexanes, diethyl ether, ethanol, isopropanol) to find one that dissolves the oil when heated but causes it to precipitate upon cooling.
-
Two-Solvent System: If a single solvent is not effective, a two-solvent system is a powerful alternative. Dissolve the oil in a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
-
Seeding: If you have a small amount of crystalline material (perhaps from a previous batch or a different purification method), adding a "seed crystal" to a supersaturated solution can initiate crystallization.[7]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[7]
Issue 3: My Purified Product Still Shows Impurities by HPLC
Q: After flash chromatography, my product looks clean by TLC, but HPLC analysis reveals persistent impurities. What are my next steps?
A: This indicates the presence of impurities that co-elute with your product under the chromatography conditions used.[8]
-
Recrystallization: If your compound is a solid, recrystallization is an excellent method for removing small amounts of impurities.[9] The crystal lattice of your desired compound will selectively exclude impurity molecules, leading to a higher purity product.
-
Alternative Chromatography:
-
Reverse-Phase Chromatography: If you used normal-phase silica gel chromatography, consider using reverse-phase (e.g., C18) chromatography. The elution order is inverted, which may allow for the separation of previously co-eluting impurities.
-
Preparative HPLC: For high-value materials or when other methods fail, preparative HPLC can offer superior resolution and separation capabilities.[4][10]
-
Experimental Workflow & Data Presentation
Workflow for Purification Strategy Selection
The following diagram illustrates a decision-making workflow for selecting the appropriate purification strategy for products from this compound reactions.
Caption: A decision tree for selecting the optimal purification workflow.
Table 1: Common Purification Techniques and Their Applications
| Purification Technique | Target Impurity | Principle of Separation | Best For |
| Aqueous Wash (Basic) | 4-Fluorophenol | Acid-base chemistry; partitioning between immiscible liquids.[5] | Removing acidic byproducts. |
| Flash Chromatography | Unreacted starting materials, various side products | Differential adsorption onto a stationary phase. | General purpose purification of solids and oils.[8] |
| Recrystallization | Small amounts of co-eluting impurities | Differential solubility in a given solvent at different temperatures.[11] | Final purification step for solid products. |
| Preparative HPLC | Closely related impurities, isomers | High-resolution partitioning between a stationary and mobile phase. | High-purity compounds when other methods fail.[10] |
References
-
Determination of carbamates in beverages by liquid-liquid extraction with low temperature partitioning and liquid chromatography. (2012). SciSpace. Retrieved from [Link]
-
Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. (2011). PMC - NIH. Retrieved from [Link]
-
Methyl carbamate purification by extraction and recrystallization. (n.d.). ResearchGate. Retrieved from [Link]
-
Use of dispersive liquid-liquid microextraction for the determination of carbamates in juice samples by sweeping-micellar electrokinetic chromatography. (2011). PubMed. Retrieved from [Link]
-
Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary A. (2025). UreaKnowHow. Retrieved from [Link]
-
The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. (n.d.). Agilent. Retrieved from [Link]
-
(PDF) Determination of Carbamates in Beverages by Liquid-Liquid Extraction with Low Temperature Partitioning and Liquid Chromatography. (2025). ResearchGate. Retrieved from [Link]
-
Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. (n.d.). S4Science. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Liquid–liquid extraction. (n.d.). Wikipedia. Retrieved from [Link]
-
Chloroformate. (n.d.). Wikipedia. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Key parameters for carbamate stability in dilute aqueous–organic solution. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloroformate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. s4science.at [s4science.at]
- 5. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Optimizing Carbamate Synthesis with 4-Fluorophenyl Chloroformate
Welcome to the technical support guide for the synthesis of carbamates using 4-fluorophenyl chloroformate. This document is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple protocols to explain the underlying principles that govern this crucial transformation, empowering you to troubleshoot and optimize your reactions effectively. The carbamate functional group is a vital component in modern drug design, acting as a stable bioisostere for amide bonds, a key element in prodrug strategies, and a pharmacophore in its own right.[1][2] Mastering its synthesis is a critical skill.
This compound is a valuable reagent due to the electron-withdrawing nature of the fluoro-substituted phenyl ring, which activates the carbonyl group towards nucleophilic attack and makes the 4-fluorophenoxide a good leaving group. This guide will provide the field-proven insights necessary to harness its reactivity controllably and efficiently.
The Core Reaction: Mechanism and Principles
The synthesis of a carbamate from an amine and this compound is a classic nucleophilic acyl substitution . Understanding this mechanism is the first step to rational optimization.
The Mechanism Unpacked:
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the highly electrophilic carbonyl carbon of the this compound.
-
Formation of a Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.
-
Collapse and Elimination: The intermediate collapses, reforming the carbonyl double bond. This forces the elimination of the most stable leaving group. In this case, the 4-fluorophenoxide anion is a better leaving group than the chloride ion or the newly attached amino group.
-
Proton Transfer: The released chloride ion and the 4-fluorophenoxide are basic enough to deprotonate the positively charged nitrogen, but it is more efficient and common to include a dedicated base (an "acid scavenger") to neutralize the generated HCl, driving the reaction to completion.[1]
Caption: General mechanism for carbamate synthesis.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during carbamate synthesis in a direct question-and-answer format.
Troubleshooting Common Problems
Q1: My reaction is very slow or appears stalled on TLC. What's wrong?
A1: This is a common issue with several potential causes:
-
Insufficiently Basic Conditions: The base you've chosen may not be strong enough to effectively scavenge the HCl being produced. As HCl builds up, it protonates the starting amine, converting it into its non-nucleophilic ammonium salt, thereby halting the reaction.
-
Solution: Switch to a stronger, non-nucleophilic base. If using a mild base like NaHCO₃, consider changing to triethylamine (NEt₃) or diisopropylethylamine (DIPEA). For particularly stubborn reactions with poorly nucleophilic amines, a stronger base like potassium carbonate in an aprotic polar solvent might be necessary.[3]
-
-
Poor Reagent Quality: this compound is highly moisture-sensitive.[4] Exposure to atmospheric moisture will hydrolyze it to 4-fluorophenol and HCl, rendering it inactive.
-
Solution: Always use a fresh bottle or a properly stored aliquot of the chloroformate. Handle it under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Low Temperature: While starting the reaction at 0°C is crucial to control the initial exotherm, some less reactive amines require thermal energy to proceed at a reasonable rate.
-
Solution: After the initial addition of the chloroformate at 0°C, allow the reaction to warm to room temperature. If it remains stalled, gentle heating (e.g., to 40-50°C) can often drive it to completion.
-
Q2: My TLC shows the starting material is consumed, but I have a major byproduct spot. What could it be?
A2: The identity of the byproduct depends on your specific conditions:
-
Urea Formation: If a primary amine is used and an excess of amine is present relative to the chloroformate, the initially formed carbamate can react with another molecule of the amine to form a urea. This is more common at elevated temperatures.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of this compound relative to the amine.[1] Ensure the chloroformate is added slowly to the amine solution to maintain a low instantaneous concentration of the amine.
-
-
Reaction with a Nucleophilic Base: If you use a nucleophilic base like pyridine or a primary/secondary amine as the base, it can compete with your substrate and react with the chloroformate.
-
Solution: Use a sterically hindered tertiary amine base like triethylamine (NEt₃) or, even better, diisopropylethylamine (DIPEA), which are poor nucleophiles due to steric bulk.
-
Q3: I'm struggling to purify my carbamate from the 4-fluorophenol byproduct. How can I improve the separation?
A3: 4-Fluorophenol is acidic and this property is key to its removal.
-
Aqueous Workup: Perform a liquid-liquid extraction and wash the organic layer with a mild aqueous base. A 1M solution of sodium hydroxide (NaOH) or a saturated sodium carbonate (Na₂CO₃) solution will deprotonate the phenol, pulling it into the aqueous layer as its corresponding salt, while the neutral carbamate remains in the organic phase.
-
Chromatography: If residual phenol remains, it can often be separated by flash column chromatography. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity will typically elute the less polar carbamate before the more polar phenol.
Caption: A systematic workflow for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q4: How should I properly handle and store this compound? A4: Safety and stability are paramount. This compound is toxic, corrosive, and moisture-sensitive.[4][5][6]
-
Handling: Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
-
Storage: Store it in a tightly sealed container, preferably under an inert atmosphere, at the recommended temperature of 2-8°C.[4][5] This minimizes hydrolysis and degradation.
Q5: What is the optimal choice of base for this reaction? A5: The ideal base is strong enough to neutralize HCl but is not nucleophilic itself.
-
For Standard Reactions: Triethylamine (NEt₃) is a cost-effective and common choice.
-
For Sensitive Substrates: Diisopropylethylamine (DIPEA), also known as Hünig's base, is an excellent choice as its steric bulk renders it highly non-nucleophilic.
-
For Biphasic Reactions: Inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can be used, often in a biphasic system (e.g., DCM/water).[1][3] This can simplify the workup as the base and its corresponding salt are easily removed with the aqueous layer.
| Base | pKa (Conjugate Acid) | Type | Key Characteristics |
| Triethylamine (NEt₃) | ~10.7 | Organic Tertiary Amine | Standard, cost-effective, can be slightly nucleophilic. |
| DIPEA (Hünig's Base) | ~11.0 | Organic Tertiary Amine | Sterically hindered, highly non-nucleophilic, ideal for sensitive substrates. |
| Pyridine | ~5.2 | Organic Amine | Weakly basic, can be nucleophilic, sometimes used as a catalyst and solvent. |
| K₂CO₃ / NaHCO₃ | 10.3 / 6.4 | Inorganic Salt | Inexpensive, useful in biphasic systems, simplifies workup. |
Q6: How does solvent choice impact the reaction? A6: Solvent polarity plays a significant role.
-
Aprotic Solvents are Preferred: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are excellent choices. They are capable of dissolving the reactants and stabilizing the charged tetrahedral intermediate without interfering with the reaction.
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) can accelerate the reaction but can make product isolation more difficult due to their high boiling points.
-
Protic Solvents (Alcohols, Water): These should be avoided as they can compete with the amine nucleophile and react with the chloroformate.
| Solvent | Polarity | Type | Notes |
| Dichloromethane (DCM) | Medium | Aprotic | Excellent general-purpose solvent, easy to remove. |
| Tetrahydrofuran (THF) | Medium | Aprotic | Good choice, especially for less soluble starting materials. |
| Acetonitrile (MeCN) | High | Aprotic | Can accelerate reaction rates due to high polarity. |
| Toluene | Low | Aprotic | Can be beneficial for enhancing reagent solubility and stabilizing transition states in some cases.[7] |
Standard & Optimized Experimental Protocols
Protocol 1: Standard Synthesis of Benzyl (4-fluorophenyl)carbamate
This protocol details a standard procedure for a primary aromatic amine.
Materials:
-
Aniline (1.0 equiv)
-
This compound (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, dropping funnel, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: Under an inert atmosphere, dissolve aniline (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM in a round-bottom flask.
-
Cooling: Cool the stirred solution to 0°C using an ice bath.
-
Addition: Dissolve this compound (1.1 equiv) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the chloroformate solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.[1]
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove 4-fluorophenol), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by recrystallization or flash column chromatography if necessary.
Protocol 2: Optimized Synthesis for a Sterically Hindered Secondary Amine
This protocol is adapted for a more challenging substrate where reaction rates may be slower.
Materials:
-
Diisopropylamine (1.0 equiv)
-
This compound (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
Setup: Under an inert atmosphere, dissolve diisopropylamine (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous MeCN. The use of a more polar solvent (MeCN) and a stronger, non-nucleophilic base (DIPEA) is key here.
-
Cooling: Cool the solution to 0°C.
-
Addition: Add this compound (1.2 equiv) dropwise. A slightly larger excess is used to ensure complete conversion of the valuable amine.
-
Reaction: After addition, allow the mixture to warm to room temperature. If TLC analysis shows a slow reaction after 4 hours, gently heat the mixture to 40°C and maintain for an additional 2-6 hours, monitoring periodically.
-
Workup & Purification: Follow the same workup and purification steps as described in Protocol 1. The more aggressive base (DIPEA) will be effectively removed by the 1M HCl wash.
References
- Kaur, R., & Kishore, D. (2014). An overview on carbamate: a key functional group in medicinal chemistry. European Journal of Medicinal Chemistry, 88, 1-10.
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry . Journal of Medicinal Chemistry, 58(7), 2895–2940. Available at: [Link]
-
Kevill, D. N., & D'Souza, M. J. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate . Chemistry Central Journal, 5(1), 35. Available at: [Link]
- Jung, K. W., & Salvatore, R. N. (2000). Efficient carbamate synthesis. Google Patents. (WO2000050389A1).
-
Carbamate synthesis by amination (carboxylation) or rearrangement . Organic Chemistry Portal. Available at: [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry . ACS Publications. Available at: [Link]
-
Vacondio, F., et al. (2015). Amino Acid Derivatives as Palmitoylethanolamide Prodrugs: Synthesis, In Vitro Metabolism and In Vivo Plasma Profile in Rats . ResearchGate. Available at: [Link]
-
Chen, B., et al. (2017). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions . National Institutes of Health. Available at: [Link]
-
Klemenc, M., & Zupancic-Kralj, L. (2016). Carbamate formation during liquid-liquid extraction of phenethylamines from alkaline water solution into the ethanol stabilized chloroform . ResearchGate. Available at: [Link]
-
Kumar, S., et al. (2017). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole . Indian Journal of Chemistry - Section B. Available at: [Link]
-
Carbamate . Wikipedia. Available at: [Link]
-
Yoshida, Y., et al. (2004). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide . ResearchGate. Available at: [Link]
Sources
How to avoid the formation of urea byproducts with 4-Fluorophenyl chloroformate
A Guide to Minimizing Urea Byproduct Formation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide, compiled by our Senior Application Scientists, provides in-depth technical assistance for the use of 4-Fluorophenyl chloroformate in the synthesis of carbamates, with a specific focus on troubleshooting and avoiding the formation of N,N'-disubstituted urea byproducts. Our goal is to equip you with the expertise and practical knowledge to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound with a primary amine?
The primary and desired reaction between this compound and a primary amine (R-NH₂) is a nucleophilic acyl substitution. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the expulsion of the chloride ion, leading to the formation of a stable N-substituted-O-(4-fluorophenyl) carbamate and hydrochloric acid (HCl) as a byproduct. A base is typically required to neutralize the HCl generated.[1]
Q2: I am observing a significant amount of a high-melting point, less soluble byproduct in my reaction. Could this be a urea derivative?
Yes, it is highly probable. A common side reaction in the synthesis of carbamates from chloroformates and primary amines is the formation of a symmetrical N,N'-disubstituted urea.[2] This byproduct often exhibits higher melting points and lower solubility in common organic solvents compared to the desired carbamate, which can complicate purification.
Q3: What is the chemical mechanism that leads to the formation of this urea byproduct?
The formation of the N,N'-disubstituted urea byproduct is a two-step process.
-
Carbamate Formation (Desired Reaction): The first step is the intended reaction where the primary amine reacts with this compound to produce the O-(4-fluorophenyl) carbamate intermediate.
-
Nucleophilic Attack on the Carbamate (Side Reaction): A second molecule of the primary amine can then act as a nucleophile and attack the carbonyl carbon of the carbamate intermediate. This leads to the displacement of the 4-fluorophenoxide leaving group and the formation of the stable N,N'-disubstituted urea.
This side reaction is particularly problematic when an excess of the primary amine is used or if the reaction conditions favor the subsequent nucleophilic attack on the carbamate.[2][3]
Troubleshooting Guide: Minimizing Urea Byproduct Formation
This section provides a detailed, step-by-step guide to systematically troubleshoot and minimize the formation of N,N'-disubstituted urea byproducts in your reactions.
Issue 1: Excessive Urea Byproduct Formation
Root Cause Analysis: The formation of urea is a competing reaction pathway. The prevalence of this side reaction is influenced by several key experimental parameters, including stoichiometry, temperature, reaction time, and the choice of base. Understanding the interplay of these factors is crucial for optimizing your reaction for carbamate formation. This can be viewed through the lens of kinetic versus thermodynamic control .[4][5][6][7][8]
-
Kinetic Product (Carbamate): The initial reaction of the amine with the highly reactive this compound to form the carbamate is generally faster.
-
Thermodynamic Product (Urea): The subsequent reaction of the carbamate with another amine molecule to form the more stable, symmetrically substituted urea is often favored under conditions that allow for equilibrium to be reached (e.g., higher temperatures, longer reaction times).
Mitigation Strategies:
| Parameter | Recommendation | Scientific Rationale |
| Stoichiometry | Use a slight excess (1.05-1.2 equivalents) of this compound relative to the primary amine. | By keeping the amine as the limiting reagent, the probability of a second amine molecule reacting with the carbamate intermediate is significantly reduced. |
| Reagent Addition | Add the this compound solution slowly and dropwise to the stirred solution of the amine and base. | This maintains a low instantaneous concentration of the chloroformate, favoring the initial, faster reaction with the amine to form the carbamate and minimizing localized excesses that could promote side reactions. |
| Temperature | Maintain a low reaction temperature, typically between 0 °C and room temperature. | Lower temperatures favor the kinetically controlled product (the carbamate) by reducing the energy available for the system to overcome the activation barrier for the subsequent reaction leading to the thermodynamically more stable urea.[4][5][6][7][8] |
| Base Selection | Use a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine. | These bases are effective at scavenging the generated HCl without competing with the primary amine in reacting with the this compound. Less hindered bases like triethylamine can sometimes act as nucleophiles, leading to unwanted side products. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting amine is consumed. | Prolonged reaction times, especially at elevated temperatures, can allow the reaction to progress towards the thermodynamically favored urea byproduct. |
| Solvent Choice | Use anhydrous, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. | This compound is sensitive to moisture, which can lead to its hydrolysis. Aprotic solvents prevent unwanted reactions with the solvent itself. |
Experimental Protocol: A Validated Method for Carbamate Synthesis
This protocol is designed to maximize the yield of the desired carbamate while minimizing the formation of the urea byproduct.
Materials:
-
Primary Amine
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the primary amine (1.0 equivalent) and DIPEA (1.5 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Dissolve this compound (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the chloroformate solution to the stirred amine solution dropwise over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30 minutes until the starting amine is no longer detectable.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired carbamate from any residual urea byproduct and other impurities.
Visualizing the Reaction Pathways
The following diagrams illustrate the desired reaction for carbamate synthesis and the competing pathway leading to the formation of the urea byproduct.
Diagram 1: Desired Carbamate Formation
Caption: The desired reaction pathway for the synthesis of the carbamate.
Diagram 2: Urea Byproduct Formation Pathway
Caption: The competing reaction pathway leading to the urea byproduct.
Purification Strategies
Should the formation of the urea byproduct be unavoidable, the following purification techniques can be employed:
-
Flash Column Chromatography: Due to the polarity difference, carbamates and ureas can typically be separated effectively using silica gel chromatography.[9][10][11][12]
-
Recrystallization: If the desired carbamate is a solid, recrystallization from a suitable solvent system can be an effective method for removing the often less soluble urea byproduct.
-
Preparative HPLC: For challenging separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool.[9][10]
By implementing these troubleshooting strategies and adhering to the recommended protocols, you can significantly enhance the selectivity of your reactions towards the desired carbamate product and minimize the formation of urea byproducts. For further assistance, please do not hesitate to contact our technical support team.
References
-
Urea Formation - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Manaka, Y., et al. (2020). Urea synthesis from ammonium carbamate in various solvents. ResearchGate. Retrieved January 12, 2026, from [Link]
-
LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Catalytic Urea Synthesis from Ammonium Carbamate Using a Copper(II) Complex: A Combined Experimental and Theoretical Study. (2021). PubMed. Retrieved January 12, 2026, from [Link]
-
Prachi, R., et al. (2023). Improved Synthesis of Unsymmetrical Ureas via Carbamates. SynOpen, 7(1), 555–558. Retrieved January 12, 2026, from [Link]
-
Kinetic and Thermodynamic Control. (n.d.). Furman Chemistry 120 - PBworks. Retrieved January 12, 2026, from [Link]
-
Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
D'Souza, D. M., & Müller, T. J. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(6), 1284–1287. Retrieved January 12, 2026, from [Link]
-
Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. (2018). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Ashenhurst, J. (2012, February 9). Thermodynamic vs Kinetic Products In Purchasing Decisions (And Addition To Dienes). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
OpenStax. (2023, September 20). 14.3 Kinetic versus Thermodynamic Control of Reactions. Organic Chemistry. Retrieved January 12, 2026, from [Link]
- Process for synthesis of heteroaryl-substituted urea compounds useful as antiinflammatory agents. (2004). Google Patents.
-
Results of urea synthesis from ammonium carbamate catalyzed by organic... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Muranaka, R., et al. (2022). Photo-on-Demand Phosgenation Reactions with Chloroform for Selective Syntheses of N-Substituted Ureas and Isocyanates. ACS Omega, 7(6), 5076–5086. Retrieved January 12, 2026, from [Link]
-
Urea. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides. (2013). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Spontaneous and Direct Transformation of N,O-Diaryl Carbamates into N,N'-Diarylureas. (2018). Molecules. Retrieved January 12, 2026, from [Link]
-
N-Dealkylation of Amines. (2019). PubMed Central. Retrieved January 12, 2026, from [Link]
-
The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. (n.d.). Agilent. Retrieved January 12, 2026, from [Link]
-
Katritzky, A. R., et al. (2003). Synthesis of mono-and N,N-disubstituted ureas. ARKIVOC, 2003(8), 8-14. Retrieved January 12, 2026, from [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 355-359. Retrieved January 12, 2026, from [Link]
-
Synthesis of carbamates by carbamoylation. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). (2007). U.S. Environmental Protection Agency. Retrieved January 12, 2026, from [Link]
- Efficient carbamate synthesis. (2000). Google Patents.
-
Determination of Carbamates in Beverages by Liquid-Liquid Extraction with Low Temperature Partitioning and Liquid Chromatography. (2012). SciELO. Retrieved January 12, 2026, from [Link]
-
[Determination of N-methyl Carbamate Pesticides in Diet Samples by High Performance Liquid Chromatography-Linear Ion Trap Mass Spectrometry With Gel Permeation Chromatography Cleanup]. (2014). PubMed. Retrieved January 12, 2026, from [Link]
-
Carbamic acid, tert-butyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]
-
Organic Carbamate Synthesis Guide. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]
-
Synthesis of carbamates by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Impacts of wastewater intrusion on disinfection byproduct formation: An experimental study. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
Sources
- 1. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Furman Chemistry 120: Organic / Kinetic and Thermodynamic Control [furmanchm120.pbworks.com]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]
- 9. agilent.com [agilent.com]
- 10. epa.gov [epa.gov]
- 11. scielo.br [scielo.br]
- 12. [Determination of N-methyl carbamate pesticides in diet samples by high performance liquid chromatography-linear ion trap mass spectrometry with gel permeation chromatography cleanup] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 4-Fluorophenyl Chloroformate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for improving the yield and purity of products from reactions involving 4-Fluorophenyl Chloroformate. Drawing from established chemical principles and field-proven insights, this resource aims to be a comprehensive companion for your synthetic chemistry endeavors.
Introduction: The Chemistry of this compound
This compound is a versatile reagent, primarily used for the synthesis of carbamates and carbonates through reactions with nucleophiles like amines and alcohols, respectively.[1] The electron-withdrawing nature of the fluorine atom enhances the reactivity of the chloroformate group, making it an efficient acylating agent. However, this heightened reactivity also makes it susceptible to side reactions and degradation if not handled with care. This guide will address the common challenges encountered and provide robust solutions to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My carbamate synthesis reaction with this compound is giving a very low yield. What are the primary factors I should investigate?
A1: Low yields in these reactions are a common issue and can almost always be traced back to a few critical factors. A systematic check of the following is the best approach to diagnose the problem.[2]
-
Moisture Contamination: this compound is highly sensitive to hydrolysis.[3] Even trace amounts of water in your reaction setup can lead to its decomposition into 4-fluorophenol and HCl, which will not only consume your reagent but also neutralize the base needed for the reaction.
-
Solution: Ensure all glassware is rigorously dried (oven or flame-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous, and amines should be thoroughly dried before use.[2]
-
-
Reagent Quality: The purity of your this compound is paramount. Over time, it can degrade, especially if not stored properly.
-
Solution: Use this compound from a freshly opened bottle or a properly stored aliquot.[2] If you suspect degradation, you can check its purity by NMR or consider purification by distillation under reduced pressure, though this is often not practical for small quantities.
-
-
Inadequate Base: The reaction of this compound with an amine generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base.[3] If the base is too weak, not present in a sufficient amount, or is itself reactive with the chloroformate, the reaction will be sluggish or incomplete.
-
Solution: Use at least one equivalent of a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). For less reactive amines, a stronger, non-nucleophilic base or a catalytic amount of a hypernucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can be beneficial.[4]
-
Q2: I am observing a significant amount of a white precipitate in my reaction, which I suspect is a urea byproduct. How can I prevent its formation?
A2: The formation of a symmetrical urea is a well-known side reaction, especially when working with primary amines.[5] This occurs when the initially formed carbamate reacts with another molecule of the amine.
Mechanism of Urea Formation:
-
Carbamate Formation: The primary amine reacts with this compound to form the desired carbamate.
-
Second Nucleophilic Attack: A second molecule of the primary amine attacks the carbonyl carbon of the newly formed carbamate, displacing the 4-fluorophenoxide leaving group to form the symmetrical urea.
Strategies to Minimize Urea Formation:
-
Control Stoichiometry: Avoid using a large excess of the primary amine. A slight excess (e.g., 1.1 equivalents) is often sufficient to drive the reaction to completion without promoting significant urea formation.[6]
-
Slow Addition & Temperature Control: Add the this compound solution slowly to the amine solution at a low temperature (e.g., 0 °C).[6] This keeps the concentration of the chloroformate low at any given time, favoring the initial reaction with the amine over the subsequent reaction of the carbamate.
-
Choice of Base: While tertiary amine bases are standard, in some cases, using a non-nucleophilic, sterically hindered base like DIPEA can help minimize side reactions.[6]
Q3: How do I choose the right base for my reaction? What are the pros and cons of common bases like Pyridine, Triethylamine (TEA), and 4-(Dimethylamino)pyridine (DMAP)?
A3: The choice of base is critical and can significantly impact the reaction's success. The primary role of the base is to scavenge the HCl produced. However, some bases can also act as nucleophilic catalysts.[4]
| Base | Pros | Cons | Recommendations |
| Pyridine | - Acts as both a base and a nucleophilic catalyst.[4] - Can accelerate reactions with less reactive amines. | - Can be nucleophilic enough to react with the chloroformate, leading to side products.[4] - Can be difficult to remove during work-up due to its water solubility and higher boiling point. | Use with caution. Often better choices are available. Consider for sluggish reactions where other bases have failed. |
| Triethylamine (TEA) | - Common, inexpensive, and effective HCl scavenger.[3] - Generally non-nucleophilic enough for most applications. | - Can sometimes lead to the formation of stable salts that are difficult to remove.[6] - May not be basic enough for very weakly nucleophilic amines. | A good first choice for most standard reactions. Use 1.1-1.5 equivalents. |
| N,N-Diisopropylethylamine (DIPEA) | - Sterically hindered and non-nucleophilic, minimizing side reactions.[6] - Stronger base than TEA. | - More expensive than TEA. | An excellent choice for sensitive substrates or when side reactions with the base are a concern. |
| 4-(Dimethylamino)pyridine (DMAP) | - A hypernucleophilic catalyst that can dramatically accelerate the reaction, even in catalytic amounts (0.05-0.1 eq.).[4] | - Highly toxic and should be handled with care.[7] - If used in stoichiometric amounts, it can lead to side products. | Use as a catalyst in combination with a stoichiometric amount of a non-nucleophilic base like TEA or DIPEA, especially for sterically hindered or electronically deactivated amines. |
| Inorganic Bases (e.g., K₂CO₃, NaHCO₃) | - Non-nucleophilic and easily removed by filtration.[6] | - Often have limited solubility in common organic solvents.[6] | A good option for reactions in polar aprotic solvents where the base is sufficiently soluble, or in biphasic systems. |
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions.[8]
Step-by-Step TLC Monitoring Protocol:
-
Prepare your TLC plate: Draw a baseline in pencil about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the plate:
-
Lane 1 (Starting Material): A spot of your amine starting material.
-
Lane 2 (Co-spot): A spot of your amine starting material, with a spot of the reaction mixture applied directly on top of it. This helps to confirm if the starting material spot is being consumed.[8]
-
Lane 3 (Reaction Mixture): A spot of your reaction mixture.
-
-
Develop the plate: Place the TLC plate in a chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The ideal solvent system will give your starting material an Rf value of around 0.3-0.5.[7]
-
Visualize the plate: Once the solvent front has nearly reached the top of the plate, remove it, let it dry, and visualize it under a UV lamp. Most aromatic compounds will be UV active. You can also use a staining agent like potassium permanganate or p-anisaldehyde for visualization.[7]
-
Interpret the results: As the reaction proceeds, you should see the spot corresponding to your starting amine diminish in intensity, while a new spot for your carbamate product appears. The reaction is complete when the starting amine spot is no longer visible in the reaction mixture lane.
Q5: My desired carbamate product is difficult to purify. What are some effective purification strategies?
A5: Purification can be challenging due to the presence of unreacted starting materials, the 4-fluorophenol byproduct, and salts of the base.
-
Aqueous Work-up:
-
After the reaction is complete, dilute the reaction mixture with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the tertiary amine base and any unreacted starting amine.
-
Wash with a dilute base solution (e.g., 1M NaOH or saturated NaHCO₃) to remove the 4-fluorophenol byproduct.
-
Wash with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[3]
-
-
Column Chromatography: If the aqueous work-up is insufficient to provide pure material, column chromatography on silica gel is the next step.[9]
-
Mobile Phase Selection: The appropriate mobile phase (eluent) can be determined by TLC. A common starting point is a mixture of ethyl acetate and hexanes. The polarity of the eluent can be adjusted to achieve good separation of your product from impurities.[9]
-
-
Crystallization: If your carbamate product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.
Experimental Protocols
Standard Protocol for the Synthesis of a 4-Fluorophenyl Carbamate
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine (1.0 equivalent) and an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M.
-
Cooling and Base Addition: Cool the stirred solution to 0 °C in an ice bath. Add N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) dropwise.
-
Chloroformate Addition: In a separate flame-dried flask, dissolve this compound (1.05 equivalents) in the anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the amine starting material is consumed.[8]
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization as needed.[9]
Visual Diagrams
Caption: General workflow for 4-fluorophenyl carbamate synthesis.
Caption: Formation of symmetrical urea byproduct.
Caption: Troubleshooting workflow for low reaction yield.
References
-
Organic Chemistry Portal. (n.d.). Urea Formation. [Link]
-
Snyder, S. A., & Treitler, D. S. (2011). Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols. The Journal of organic chemistry, 76(19), 7944–7951. [Link]
-
Wikipedia. (2024). Urea. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. [Link]
-
Kometani, T., Shiotani, S., & Mitsuhashi, K. (1976). On the cleavage of tertiary amines with ethyl chloroformate. Chemical & Pharmaceutical Bulletin, 24(2), 342-349. [Link]
-
Conceição, K. P., et al. (2012). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ARKIVOC, 2012(6), 168-180. [Link]
-
D'Souza, M. J., & Kevill, D. N. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. International Journal of Molecular Sciences, 12(6), 3594–3606. [Link]
-
Padiya, K. J., et al. (2012). A one pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates and thiocarbamates without an inert atmosphere. Organic letters, 14(11), 2814–2817. [Link]
-
El-Subbagh, H. I., & Mat-Al-Yah'ya, A. A. (2013). N-Dealkylation of Amines. Current organic chemistry, 17(1), 53–75. [Link]
-
Manaka, Y., et al. (2020). Urea synthesis from ammonium carbamate in various solvents. Catalysis Today, 352, 139-144. [Link]
-
Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. r/Chempros. [Link]
-
Li, Y., et al. (2021). Determination of 10 carbamate pesticide residues in liquid milk by ultra performance liquid chromatography-tandem mass spectrometry with pass-through solid-phase extraction purification. Journal of Chromatography B, 1181, 122906. [Link]
-
Ask Mattrab. (n.d.). Manufacture of Urea from Ammonium Carbamate. [Link]
-
Patel, K., et al. (2012). Detection of Commonly used Carbamates by Thin Layer Chromatography and Spot Test Method. Asian Journal of Research in Chemistry, 5(1), 114-116. [Link]
-
D'Souza, M. J., & Kevill, D. N. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. Chemical Science Journal. [Link]
-
Albero, B., et al. (2012). New method for the determination of carbamate and pyrethroid insecticides in water samples using on-line SPE fused core column chromatography. Journal of separation science, 35(5-6), 668–675. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Link]
-
Li, J., et al. (2017). Synthesis of Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin- 4-yl)carbamate. AIP Conference Proceedings, 1839(1), 020084. [Link]
-
Reddit. (2023). Hello, has any of you done amine demethylation reaction?. r/Chempros. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]
-
ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. [Link]
-
That Chemist. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography). YouTube. [Link]
-
ASFC Chemistry. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. YouTube. [Link]
-
Tella, R., & Verma, R. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Current topics in medicinal chemistry, 15(8), 706–720. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Convenient Preparation of Primary Amides via Activation of Carboxylic Acids with Ethyl Chloroformate and Triethylamine under Mild Conditions. [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]
-
Ramachandran, P. V., & Gagare, P. D. (2024). TiF 4 -Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2025). Kinetics of the pH-independent hydrolyses of 4-nitrophenyl chloroformate and 4-nitrophenyl heptafluorobutyrate in water-acetonitrile mixtures: Consequences of solvent composition and ester hydrophobicity. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2025). 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 8. How To [chem.rochester.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Navigating the Stability of 4-Fluorophenyl Chloroformate and Its Derivatives
Welcome to the technical support center dedicated to providing in-depth guidance on the stability and handling of 4-fluorophenyl chloroformate and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their synthetic endeavors. Our goal is to equip you with the necessary knowledge to anticipate and troubleshoot common challenges, ensuring the integrity of your experiments and the quality of your results.
Introduction: The Duality of Reactivity and Instability
This compound is a valuable reagent in organic synthesis, prized for its ability to introduce the 4-fluorophenoxycarbonyl group, a key step in the preparation of various carbamates and carbonates.[1] The incorporation of a fluorine atom can significantly enhance the pharmacokinetic properties of drug candidates, making this reagent a staple in pharmaceutical research and development.[1] However, the very reactivity that makes this compound so useful also renders it susceptible to degradation, primarily through hydrolysis. This guide will delve into the common stability issues encountered with this compound and its derivatives, providing practical, field-tested solutions to mitigate these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability and handling of this compound.
Q1: What are the primary signs of this compound degradation?
A: The most immediate indicator of degradation is the presence of a pungent, acidic odor, which is characteristic of hydrogen chloride (HCl) gas, a byproduct of hydrolysis. Visually, the clear, slightly yellow liquid may become cloudy or develop a precipitate, which is often 4-fluorophenol. In terms of analytical characterization, a degraded sample will show a decreased purity on GC analysis, with the appearance of new peaks corresponding to 4-fluorophenol and potentially other byproducts. An IR spectrum of a degraded sample may show a broad O-H stretch, indicative of the presence of 4-fluorophenol.
Q2: How does moisture affect the stability of this compound?
A: Moisture is the primary antagonist of this compound's stability.[2] Like other chloroformates, it readily reacts with water in a process known as hydrolysis.[3] This reaction breaks down the chloroformate into 4-fluorophenol, carbon dioxide, and hydrochloric acid.[3] The rate of this hydrolysis is dependent on the amount of water present; even atmospheric moisture can be sufficient to initiate degradation.[4][5] This is why it is critical to handle and store the reagent under strictly anhydrous conditions.
Q3: What are the optimal storage conditions for this compound?
A: To maximize its shelf-life, this compound should be stored in a cool, dry environment, ideally in a refrigerator at 2-8°C.[2][6][7] The container should be tightly sealed to prevent the ingress of atmospheric moisture. It is also advisable to store the reagent under an inert atmosphere, such as nitrogen or argon, especially after the container has been opened.
Q4: Can I use a solvent that contains trace amounts of water for my reaction?
A: It is strongly discouraged. The use of wet solvents will lead to the rapid degradation of this compound, reducing the yield of your desired product and complicating the purification process due to the formation of 4-fluorophenol. Always use anhydrous solvents for reactions involving this reagent.
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to troubleshooting common problems encountered during reactions with this compound.
Issue 1: Low or No Product Yield
Symptom: Your reaction is sluggish or fails to proceed to completion, resulting in a low yield of the desired carbamate or carbonate.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Degraded Reagent | The this compound has been compromised by moisture, leading to a lower concentration of the active reagent. | 1. Verify Reagent Quality: Before use, check for any visual signs of degradation (cloudiness, precipitate). If in doubt, run a quick purity check by GC or NMR. 2. Use a Fresh Bottle: If degradation is suspected, it is best to use a fresh, unopened bottle of the reagent. |
| Presence of Water in the Reaction | Moisture in the solvent, starting materials, or glassware is hydrolyzing the chloroformate. | 1. Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Dry all glassware in an oven and cool under a stream of inert gas. 2. Dry Starting Materials: Ensure your amine or alcohol starting material is dry. If necessary, dry it over a suitable drying agent. |
| Inadequate Base | Chloroformate reactions generate HCl, which can protonate the nucleophile (e.g., amine), rendering it unreactive. A base is required to neutralize the HCl.[3] | 1. Choice of Base: Use a non-nucleophilic base such as triethylamine or pyridine. 2. Stoichiometry: Ensure at least one equivalent of the base is used. For less reactive nucleophiles, a slight excess of the base may be beneficial. |
Issue 2: Formation of Side Products
Symptom: Your reaction mixture contains significant amounts of 4-fluorophenol, complicating purification.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Hydrolysis | As discussed, this is the most common side reaction. | 1. Strict Anhydrous Technique: Re-evaluate your experimental setup to eliminate all potential sources of moisture. 2. Order of Addition: Add the this compound slowly to the solution of your nucleophile and base. This ensures that the chloroformate reacts with the intended nucleophile before it has a chance to encounter any trace moisture. |
| Reaction with Base | While less common, some bases can react with the chloroformate. | 1. Use a Hindered Base: Consider using a more sterically hindered base, such as diisopropylethylamine (DIPEA), to minimize its direct reaction with the chloroformate. |
Visualizing the Hydrolysis Pathway
The following diagram illustrates the primary degradation pathway of this compound in the presence of water.
Caption: Hydrolysis of this compound.
Experimental Protocol: Synthesis of a Carbamate Derivative
This section provides a general, step-by-step protocol for the synthesis of a carbamate from an amine using this compound. This protocol is designed to minimize stability-related issues.
Materials:
-
Primary or secondary amine
-
This compound (fresh bottle)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N), freshly distilled
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Setup: Assemble your reaction glassware (e.g., a round-bottom flask with a magnetic stir bar) and ensure it is completely dry. Purge the system with an inert gas.
-
Dissolution: In the reaction flask, dissolve the amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath. This helps to control the exothermicity of the reaction and can minimize side reactions.
-
Addition of Chloroformate: Slowly add this compound (1.05 eq.) dropwise to the stirred solution via a syringe. Maintain the temperature at 0°C during the addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.
Visualizing the Experimental Workflow
Caption: Workflow for Carbamate Synthesis.
Stability of Carbamate and Carbonate Derivatives
While the parent chloroformate is highly unstable, the resulting carbamate and carbonate derivatives are generally stable compounds. However, their stability can be influenced by the nature of the parent amine or alcohol and the reaction conditions during work-up and purification. For instance, carbamates derived from electron-deficient anilines may be more susceptible to hydrolysis under strongly acidic or basic conditions.
Conclusion
This compound is a powerful tool in the arsenal of the synthetic chemist. By understanding its inherent instability and adopting the meticulous experimental techniques outlined in this guide, researchers can effectively mitigate the risks of degradation and achieve reliable and reproducible results. The key to success lies in the rigorous exclusion of moisture and the careful control of reaction conditions.
References
-
D'Souza, M. J., et al. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. Int J Mol Sci., 12(7), 4435-4447. [Link]
-
Protherics. (2025). Applications of this compound in Pharmaceutical R&D. [Link]
-
Wikipedia. (n.d.). Chloroformate. [Link]
-
Chemsrc. (2025). This compound | CAS#:38377-38-7. [Link]
-
University of South Florida. (n.d.). Synthesis of Alkyl Carbamates. [Link]
-
ResearchGate. (2014). A Practical Synthesis of Carbamates Using an “in-situ” Generated Polymer-Supported Chloroformate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. [Link]
-
Science.gov. (n.d.). p-nitrophenyl chloroformate solvolysis: Topics by Science.gov. [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
-
ResearchGate. (2015). Kinetics of the pH-independent hydrolyses of 4-nitrophenyl chloroformate and 4-nitrophenyl heptafluorobutyrate in water-acetonitrile mixtures: Consequences of solvent composition and ester hydrophobicity. [Link]
-
Eawag. (2006). 4-Fluorobenzoate (an/aerobic) Degradation Pathway. [Link]
-
NIH. (2002). Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS#: 38377-38-7 [m.chemicalbook.com]
- 3. Chloroformate - Wikipedia [en.wikipedia.org]
- 4. Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. This compound 98 38377-38-7 [sigmaaldrich.com]
- 7. This compound | CAS#:38377-38-7 | Chemsrc [chemsrc.com]
Technical Support Center: Navigating the Purification of 4-Fluorophenyl Chloroformate-Derivatized Compounds
Welcome to the technical support center for challenges in the purification of 4-Fluorophenyl chloroformate (4-FPC)-derivatized compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for common issues encountered during the purification of these molecules. The unique electronic properties of the 4-fluorophenyl group can introduce specific challenges in stability and chromatographic behavior, which this guide aims to address.
Section 1: Understanding the Chemistry of 4-FPC Derivatization
Before delving into troubleshooting, it is crucial to understand the fundamental reaction and potential side reactions. 4-FPC is a highly reactive reagent used to derivatize primary and secondary amines, forming stable carbamates. This reaction is widely used to introduce a fluorinated phenyl moiety for various applications, including modifying the pharmacological properties of a lead compound or introducing a tag for analytical purposes.
The primary reaction proceeds as follows:
Caption: Derivatization of an amine with 4-FPC to form a carbamate.
However, the high reactivity of 4-FPC can also lead to several side reactions, which are often the root cause of purification challenges.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of 4-FPC derivatized compounds.
Q1: My reaction mixture shows multiple spots on TLC/peaks in LCMS apart from my desired product. What are the likely impurities?
A1: Besides your target carbamate, several byproducts can form during the derivatization reaction. Identifying these is the first step to successful purification. Common impurities include:
-
Unreacted this compound: Due to its high reactivity, it's common to use an excess of 4-FPC, which may remain after the reaction.
-
4-Fluorophenol: This is the primary hydrolysis product of 4-FPC. It can also be formed by the reaction of 4-FPC with any residual water in your solvent or on your glassware.
-
Di-substituted Urea (for primary amines): If a primary amine is used, it can react with a second molecule of 4-FPC to form a urea derivative.
-
Carbonate esters: If your reaction solvent is an alcohol (e.g., methanol, ethanol), 4-FPC can react with it to form a carbonate ester.[1]
-
Side products from the base: Tertiary amine bases like triethylamine can sometimes react with chloroformates, although this is less common.
Q2: My 4-FPC derivative appears to be degrading during purification. What could be the cause?
A2: Carbamates, particularly aryl carbamates, can be susceptible to hydrolysis under certain conditions.[2][3][4] The stability of your 4-FPC derivative is influenced by:
-
pH: Both acidic and basic conditions can promote hydrolysis, although alkaline hydrolysis is often more significant for carbamates.[5]
-
Solvent: Protic solvents, especially in combination with acidic or basic modifiers, can facilitate hydrolysis.
-
Temperature: Elevated temperatures during purification (e.g., on a heated column) can accelerate degradation.
Q3: I'm observing significant peak tailing for my compound during HPLC purification. What are the common causes and solutions?
A3: Peak tailing is a frequent issue in the chromatography of polar and ionizable compounds. For 4-FPC derivatives, the causes can be multifaceted:
-
Secondary Interactions with Residual Silanols: The silica backbone of many reversed-phase columns has residual silanol groups that can interact with polar moieties on your molecule, causing tailing.
-
Column Contamination: Buildup of highly retained impurities on the column can lead to poor peak shape.
-
Mobile Phase pH: If the pH of your mobile phase is close to the pKa of an ionizable group on your molecule, you can get a mixed population of ionized and neutral species, leading to tailing.
Table 1: Troubleshooting HPLC Peak Tailing
| Possible Cause | Solution |
| Secondary Silanol Interactions | Use a lower pH mobile phase (e.g., with 0.1% formic acid or TFA) to suppress silanol ionization.[6] |
| Use an end-capped column or a column with a different stationary phase (e.g., a phenyl or fluorinated phase).[7] | |
| Column Contamination | Use a guard column to protect your analytical column.[8] |
| Implement a regular column washing protocol with a strong solvent. | |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units away from the pKa of your compound. |
| Ensure your mobile phase is adequately buffered. |
Section 3: Troubleshooting Guides
This section provides structured troubleshooting workflows for specific purification challenges.
Challenge: Removing Unreacted 4-FPC and 4-Fluorophenol
These are the most common impurities and their removal is critical.
Caption: Workflow for removing 4-FPC and 4-Fluorophenol.
-
Aqueous Wash: A mild aqueous base wash (e.g., saturated sodium bicarbonate solution) can effectively remove both unreacted 4-FPC (by hydrolysis) and the acidic 4-fluorophenol. However, this is only suitable if your desired carbamate is stable to these conditions and has low water solubility.
-
Solid-Phase Extraction (SPE): SPE is an excellent alternative for water-soluble products or those sensitive to aqueous workups.
Challenge: Optimizing Solid-Phase Extraction (SPE)
SPE can be a powerful tool for sample cleanup and initial purification.
Table 2: SPE Sorbent Selection for 4-FPC Derivatives
| Sorbent Type | Retention Mechanism | Best For |
| Reversed-Phase (e.g., C18, Phenyl) | Hydrophobic interactions | Retaining the moderately polar carbamate while allowing very polar impurities to pass through. |
| Normal-Phase (e.g., Silica, Diol) | Polar interactions | Retaining polar impurities while the less polar carbamate elutes. |
| Ion-Exchange (e.g., SAX, SCX) | Ionic interactions | If the target molecule has a strongly acidic or basic handle. |
Experimental Protocol: General SPE Method for a Moderately Polar 4-FPC Carbamate
-
Sorbent Selection: Choose a reversed-phase (C18) SPE cartridge.
-
Conditioning: Condition the cartridge with one column volume of methanol, followed by one column volume of water.
-
Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., acetonitrile, methanol) and dilute with water. Load the solution onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5-10% methanol in water) to elute highly polar impurities.
-
Elution: Elute the desired carbamate with a stronger solvent (e.g., 50-100% methanol or acetonitrile).
-
Analysis: Analyze the fractions by TLC or LCMS to determine which contains the purified product.
Challenge: Addressing HPLC Peak Splitting
Peak splitting can be a frustrating issue, often indicating a problem with the column or the injection process.
Caption: Troubleshooting workflow for HPLC peak splitting.
-
Injection Solvent: Injecting your sample in a solvent that is significantly stronger than your mobile phase can cause peak distortion.[6][9] Always aim to dissolve your sample in the initial mobile phase conditions.
-
Column Void/Blocked Frit: A physical disruption at the head of the column can cause the sample band to split.[9][10] Reversing and flushing the column can sometimes resolve a blocked frit. A void usually necessitates column replacement.
-
Co-eluting Impurities: What appears to be a split peak may be two closely eluting compounds.[9] Modifying your chromatographic method can help resolve them.
Section 4: Advanced Purification Strategies for Fluorinated Compounds
The presence of the 4-fluorophenyl group can be leveraged for unique purification strategies.
-
Fluorinated Stationary Phases: HPLC columns with fluorinated stationary phases (e.g., pentafluorophenyl - PFP) can offer alternative selectivity for halogenated aromatic compounds compared to traditional C18 phases.[7] These phases can engage in dipole-dipole and π-π interactions, which can be beneficial for separating isomers or closely related compounds.
-
Fluorous Solid-Phase Extraction (F-SPE): For compounds with a higher fluorine content, F-SPE can be a highly selective purification method. This technique utilizes a highly fluorinated stationary phase that preferentially retains other fluorinated molecules.
References
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]
-
Magnetic porous carbon-based solid-phase extraction of carbamates prior to HPLC analysis. SpringerLink. Available at: [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]
-
Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega. Available at: [Link]
-
Solid phase extraction of carbamate pesticides with porous organic polymer as adsorbent followed by high performance liquid chromatography-diode array detection. PubMed. Available at: [Link]
-
Peak Splitting in HPLC: Causes and Solutions. Separation Science. Available at: [Link]
-
Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. PMC - NIH. Available at: [Link]
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection. NIH. Available at: [Link]
- Separation of aromatic fluoro-compound and aromatic nitro-compound. Google Patents.
-
Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS. Available at: [Link]
-
Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Publications. Available at: [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]
-
Determination of carbamate pesticides using micro-solid-phase extraction combined with high-performance liquid chromatography. Request PDF. Available at: [Link]
-
Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). PubMed. Available at: [Link]
-
Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution. PubMed. Available at: [Link]
- Method of purifying 4-fluorophenol. Google Patents.
- Process for making fluorophenols. Google Patents.
-
Hydrolysis mechanism of esterases and amidases toward carbamate pesticides. ResearchGate. Available at: [Link]
-
Kinetics of Carbaryl Hydrolysis. Clemson University. Available at: [Link]
-
Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. ACP. Available at: [Link]
-
Qualitative structure-metabolism relationships in the hydrolysis of carbamates. PubMed. Available at: [Link]
-
4-Chlorophenyl and 2,4,6-tribromophenyl chlorothionoformates: new dealkylating agents for tertiary amines. Arkat USA. Available at: [Link]
-
4-Chlorophenyl and 2,4,6-tribromophenyl chlorothionoformates: New dealkylating agents for tertiary amines. Request PDF. Available at: [Link]
Sources
- 1. Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Qualitative structure-metabolism relationships in the hydrolysis of carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cecas.clemson.edu [cecas.clemson.edu]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Incomplete Reactions with 4-Fluorophenyl Chloroformate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming common challenges encountered when using 4-Fluorophenyl chloroformate in organic synthesis. As a highly reactive and valuable reagent, understanding its characteristics is paramount to achieving successful and reproducible outcomes.[1]
I. Troubleshooting Guide: Addressing Incomplete Reactions
This section addresses specific experimental failures in a question-and-answer format, providing detailed, step-by-step solutions and the scientific rationale behind them.
Question 1: My reaction with a primary/secondary amine is sluggish and gives low yields of the desired carbamate. What are the likely causes and how can I fix it?
Answer:
Incomplete reactions between this compound and amines are a frequent issue, often stemming from several key factors. Here’s a systematic approach to diagnosing and resolving the problem:
A. Inadequate Base Selection or Stoichiometry:
-
The Problem: The reaction generates hydrochloric acid (HCl) as a byproduct. If not effectively neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
The Science: The nucleophilic amine attacks the electrophilic carbonyl carbon of the chloroformate. The subsequent collapse of the tetrahedral intermediate expels a chloride ion. This chloride ion then abstracts a proton from the protonated amine, forming HCl. A suitable base is crucial to scavenge this acid and regenerate the free, reactive amine. The mechanism for the aminolysis of phenyl chloroformates is proposed to be a stepwise process involving the formation of a zwitterionic tetrahedral intermediate.[2]
-
Troubleshooting Steps:
-
Choice of Base: For many applications, a non-nucleophilic, sterically hindered tertiary amine like N,N-Diisopropylethylamine (DIPEA) or a proton sponge is ideal. While more common bases like triethylamine (TEA) or pyridine can be used, they have a higher propensity to act as nucleophiles, leading to unwanted side products.[3] Inorganic bases such as potassium carbonate or sodium bicarbonate can also be effective, particularly in biphasic systems, but may have limited solubility in common organic solvents.[3]
-
Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the base to the this compound. Often, a slight excess (1.1-1.5 equivalents) is beneficial to drive the reaction to completion.
-
B. Moisture Contamination:
-
The Problem: this compound is highly sensitive to moisture.[4][5] Traces of water in your solvent, amine, or glassware will lead to rapid hydrolysis of the chloroformate to 4-fluorophenol and HCl. This consumes your starting material and generates additional acid, further inhibiting the desired reaction.
-
The Science: Water acts as a nucleophile, attacking the chloroformate in a similar manner to the amine. This hydrolysis pathway competes directly with your desired carbamate formation.
-
Troubleshooting Steps:
-
Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere before use.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Dry Reagents: Ensure your amine starting material is dry. If it is a salt, it must be neutralized and thoroughly dried before use.
-
C. Low Reagent Purity:
-
The Problem: The purity of this compound can impact reaction efficiency. Older stock or improperly stored material may have partially hydrolyzed.
-
Troubleshooting Steps:
-
Verify Purity: If possible, check the purity of the chloroformate by techniques like GC-MS or NMR before use.
-
Fresh Reagent: Use a fresh bottle of the reagent if decomposition is suspected.
-
Proper Storage: Store this compound at the recommended temperature (typically 2-8°C) under an inert atmosphere and tightly sealed to prevent moisture ingress.[5][6][7][8]
-
Question 2: I'm observing the formation of significant byproducts, leading to a complex mixture and difficult purification. What are these byproducts and how can I minimize them?
Answer:
Side reactions are a common challenge. Understanding their origin is key to suppression.
A. Urea Formation (with Primary Amines):
-
The Problem: With primary amines, the initially formed carbamate can be deprotonated by the base and react with a second molecule of this compound, or the carbamate can react with another equivalent of the amine to form a urea.
-
The Science: The N-H proton of the carbamate is slightly acidic and can be removed by a strong enough base. The resulting anion is nucleophilic and can react further. Alternatively, the amine starting material can attack the carbamate carbonyl.
-
Mitigation Strategies:
-
Controlled Stoichiometry: Use a slight excess of the amine (1.1 equivalents) relative to the this compound.
-
Slow Addition: Add the this compound solution dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C). This maintains a low concentration of the chloroformate, favoring the initial reaction with the more nucleophilic amine over subsequent reactions with the carbamate.
-
B. Reaction with Nucleophilic Bases:
-
The Problem: If using a nucleophilic base like triethylamine, it can compete with your intended nucleophile and react with the this compound to form an unstable acylammonium salt, which can lead to various decomposition products.
-
Mitigation Strategies:
-
Switch to a Non-Nucleophilic Base: As mentioned, DIPEA is often a superior choice to minimize this side reaction.[3]
-
Question 3: My reaction appears to work, but I'm struggling with the purification of the final product. What are some effective purification strategies?
Answer:
Purification can be challenging due to the nature of the reactants and potential byproducts.
A. Work-up Procedure:
-
The Problem: The work-up must effectively remove unreacted starting materials, the base, and any salts formed.
-
Recommended Protocol:
-
Quenching: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and hydrolyze excess chloroformate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).[9][10]
-
Washing: Combine the organic layers and wash sequentially with a mild acid (e.g., dilute HCl) to remove the amine base, followed by water and then brine.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
B. Purification Techniques:
-
The Problem: The crude product may still contain impurities that co-elute or are difficult to separate.
-
Recommended Techniques:
-
Silica Gel Column Chromatography: This is the most common method for purifying carbamates.[9][10][11] A gradient elution, for example with hexanes and ethyl acetate, is often effective.
-
Crystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.[11][12][13]
-
Distillation: For liquid products, vacuum distillation can be a viable purification method.[11]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity and mechanism of this compound?
A1: this compound is a highly reactive acylating agent. The electron-withdrawing fluorine atom on the phenyl ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack than, for example, phenyl chloroformate.[14] The reaction with nucleophiles like amines or alcohols proceeds via a nucleophilic acyl substitution, likely through a stepwise addition-elimination mechanism involving a tetrahedral intermediate.[2]
Q2: What are the ideal storage and handling conditions for this compound?
A2: Due to its moisture sensitivity, this compound should be stored in a tightly sealed container under a dry, inert atmosphere (nitrogen or argon).[15] It should be kept refrigerated at 2-8°C.[5][6][7][8] When handling, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, as it is corrosive and toxic.[15]
Q3: Which solvents are recommended for reactions with this compound?
A3: Aprotic solvents are generally preferred to avoid reaction with the solvent. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and N,N-dimethylformamide (DMF). The choice of solvent can also influence the reaction mechanism and rate.[14][16] It is crucial that the solvent is anhydrous.
Q4: How can I monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of the starting amine and the formation of the product.[9] For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[17][18][19]
III. Visualization & Data
Reaction Troubleshooting Workflow
Caption: A logical workflow for troubleshooting incomplete reactions.
Key Reaction Parameters Summary
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous aprotic (DCM, THF, ACN) | Prevents hydrolysis of the chloroformate. |
| Base | Non-nucleophilic (e.g., DIPEA) | Minimizes side reactions with the chloroformate.[3] |
| Base Stoichiometry | 1.1 - 1.5 equivalents | Ensures complete neutralization of byproduct HCl. |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes byproduct formation. |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes moisture to prevent hydrolysis.[15] |
Reaction Mechanism Overview
Sources
- 1. nbinno.com [nbinno.com]
- 2. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound CAS#: 38377-38-7 [m.chemicalbook.com]
- 6. This compound | 38377-38-7 | FF78852 [biosynth.com]
- 7. This compound 98 38377-38-7 [sigmaaldrich.com]
- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 13. DSpace [cora.ucc.ie]
- 14. Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 19. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing 4-Fluorophenyl Chloroformate in Reaction Mixtures
Welcome to the technical support center for handling 4-fluorophenyl chloroformate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, in-depth answers to common challenges encountered when using this versatile reagent, with a focus on the critical step of removing excess amounts from your reaction mixture. Our approach is grounded in fundamental chemical principles to empower you to make informed decisions for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound from my reaction?
A1: Complete removal of unreacted this compound is critical for several reasons:
-
Product Purity: Residual chloroformate is a reactive impurity that can compromise the purity of your final product. It can react with subsequent reagents, solvents, or even the desired product itself during storage, leading to the formation of unwanted byproducts.
-
Downstream Reactions: If your product is an intermediate for a subsequent synthetic step, the presence of this compound can interfere with or lead to undesired side reactions in the next stage of your synthesis.
-
Analytical Interference: The presence of this reagent can complicate the analysis of your reaction mixture and final product, particularly in techniques like NMR, LC-MS, and GC-MS, making accurate characterization difficult.
-
Toxicity and Safety: this compound is classified as toxic and corrosive.[1][2] Ensuring its complete removal is a critical safety measure for the handling and potential biological testing of your final compound.
Q2: What are the primary methods for removing excess this compound?
A2: The most common and effective strategies for removing excess this compound fall into three main categories:
-
Quenching: Involves adding a reagent that selectively reacts with the excess chloroformate to form a more easily removable byproduct.
-
Extraction (Liquid-Liquid): Utilizes the differential solubility of your product and the chloroformate (or its quenched byproduct) in immiscible solvents to separate them.
-
Chromatography: Employs a stationary phase to separate the desired product from the excess reagent and other impurities based on differences in their physical and chemical properties.
The choice of method depends on the stability and properties of your desired product, the reaction solvent, and the scale of your reaction.
Q3: How does this compound behave under typical reaction work-up conditions?
A3: this compound is a reactive molecule. Its reactivity is centered on the chloroformate group (-OCOCl), which is an excellent electrophile.[3] It readily reacts with nucleophiles. During a typical aqueous work-up, it will hydrolyze to form 4-fluorophenol and hydrochloric acid. This hydrolysis can be slow in a biphasic system, which is why a quenching step is often recommended to ensure complete removal. The presence of a base will significantly accelerate this hydrolysis.
Troubleshooting Guide: Removal of Excess this compound
This section provides a systematic approach to troubleshooting common issues encountered during the purification process.
Problem 1: Residual this compound Detected After Aqueous Work-up
Cause: Incomplete hydrolysis or quenching of the chloroformate. The rate of hydrolysis can be slow, especially if the reaction is run in a water-immiscible solvent and the extraction time is short.
Solution Workflow:
Caption: Decision workflow for addressing residual chloroformate.
Detailed Protocols:
Protocol 1: Quenching with a Nucleophilic Amine
This method is highly effective as amines react rapidly with chloroformates to form stable carbamates.[4][5]
-
Cool the Reaction Mixture: Before quenching, cool your reaction mixture to 0 °C in an ice bath to control any potential exotherm.
-
Add the Quenching Agent: Slowly add a solution of a simple, water-soluble amine such as aqueous ammonia, ethanolamine, or a dilute solution of a primary or secondary amine. The resulting carbamate of the quenching agent is typically highly polar and easily removed during the aqueous work-up.
-
Stir: Allow the mixture to stir for 15-30 minutes at 0 °C to ensure the reaction goes to completion.
-
Proceed with Extraction: Continue with your standard aqueous extraction procedure.
Protocol 2: Base-Mediated Hydrolysis
This approach accelerates the hydrolysis of the chloroformate to 4-fluorophenol.
-
Cool the Reaction Mixture: As with amine quenching, cool the reaction mixture to 0 °C.
-
Add Base: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH). Be cautious with NaOH as it can be a strong enough base to hydrolyze some desired carbamate products.
-
Stir: Stir the biphasic mixture vigorously for 30-60 minutes.
-
Proceed with Extraction: Separate the layers and proceed with your extraction. The resulting 4-fluorophenol will be deprotonated to the 4-fluorophenoxide, which has high water solubility and will be removed in the aqueous layer.
Problem 2: Product is Difficult to Separate from 4-Fluorophenol by Chromatography
Cause: 4-Fluorophenol, the hydrolysis product of this compound, can sometimes have similar polarity to the desired product, leading to co-elution during column chromatography.
Solution Workflow:
Caption: Strategy to remove 4-fluorophenol before chromatography.
Detailed Protocol:
Protocol 3: Basic Aqueous Wash
This protocol leverages the acidic nature of the phenolic proton on 4-fluorophenol (pKa ≈ 9-10) to convert it into its water-soluble salt.
-
Dissolve Crude Product: Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate, dichloromethane, or diethyl ether.
-
Perform Basic Wash: Transfer the solution to a separatory funnel and wash with a 1M aqueous solution of sodium hydroxide (NaOH). Repeat the wash 2-3 times.
-
Monitor with TLC: Spot the organic layer on a TLC plate against a standard of 4-fluorophenol to ensure its complete removal.
-
Neutralize and Dry: Wash the organic layer with brine to remove residual base, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate: Remove the solvent under reduced pressure. The resulting crude product should be free of 4-fluorophenol and ready for chromatography.
Caution: If your desired product contains base-labile functional groups (e.g., esters), use a weaker base like saturated aqueous sodium bicarbonate.
Comparative Summary of Removal Techniques
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Aqueous Quenching (Water/Base) | Hydrolysis to 4-fluorophenol and HCl | Simple, uses common lab reagents. | Can be slow; 4-fluorophenol may be difficult to separate later. | Reactions where the product is stable to base and has a significantly different polarity from 4-fluorophenol. |
| Amine Quenching | Reaction to form a polar carbamate | Fast and highly effective; byproduct is very polar. | Introduces a new amine-derived impurity that must be removed. | Reactions where the product is not an amine and is stable to the addition of a small amount of a nucleophilic amine. |
| Basic Liquid-Liquid Extraction | Deprotonation of 4-fluorophenol to its water-soluble salt | Very effective at removing the hydrolysis byproduct. | Not suitable for base-sensitive products. | Purifying crude products contaminated with 4-fluorophenol prior to chromatography. |
| Flash Column Chromatography | Differential adsorption on a stationary phase | Can separate a wide range of impurities. | Can be time-consuming and require significant solvent; may not be effective if polarities are too similar. | Final purification step after gross removal of the excess reagent and byproducts. |
Physical and Chemical Properties
| Compound | Formula | MW ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Refractive Index |
| This compound | C₇H₄ClFO₂ | 174.56 | 1.329 | ~190 | 1.4933 |
| 4-Fluorophenol | C₆H₅FO | 112.10 | 1.25 | 185 | 1.515 |
This guide provides a foundational framework for troubleshooting the removal of excess this compound. Always consider the specific properties of your target molecule when selecting a purification strategy. For novel compounds, it is advisable to first test the stability of your product to the chosen quenching and extraction conditions on a small scale.
References
-
Pharmaffiliates. (2025). Applications of this compound in Pharmaceutical R&D. Retrieved from [Link]
-
Kevill, D. N., & D'Souza, M. J. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. International Journal of Molecular Sciences, 12(7), 4440–4453. [Link]
-
Chemsrc. (2025). This compound | CAS#:38377-38-7. Retrieved from [Link]
-
Reddit. (2018). How to purify out excess chloroformate. Retrieved from [Link]
-
Chemdad. (n.d.). This compound. Retrieved from [Link]
-
Castro, E. A., Pavez, P., & Santos, J. G. (2002). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution. The Journal of Organic Chemistry, 67(14), 4974–4978. [Link]
-
Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. クロロギ酸4-フルオロフェニル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chloroformate - Wikipedia [en.wikipedia.org]
- 6. This compound | 38377-38-7 [chemicalbook.com]
- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Managing 4-Fluorophenyl Chloroformate
Welcome to the technical support guide for 4-Fluorophenyl chloroformate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling, storage, and use of this highly valuable but moisture-sensitive reagent. Our goal is to help you anticipate challenges, troubleshoot common issues, and ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so sensitive to moisture?
This compound (CAS No: 38377-38-7) is a key reagent in organic synthesis, widely used to introduce the 4-fluorophenoxycarbonyl group.[1] This functionality is crucial for creating carbamates and carbonate esters, which are common structural motifs in active pharmaceutical ingredients (APIs).[1][2]
Its high sensitivity to moisture stems from the chemical structure of chloroformates.[2] The carbonyl carbon is highly electrophilic, making it extremely susceptible to nucleophilic attack by water. This reactivity is the primary reason for its utility in synthesis but also the source of its instability in the presence of atmospheric moisture.[3]
Q2: What is the chemical reaction that occurs when this compound is exposed to water?
When exposed to water, this compound undergoes rapid hydrolysis. This decomposition reaction breaks the molecule down into 4-fluorophenol, carbon dioxide (CO₂), and hydrochloric acid (HCl).
This reaction is often pseudo-first-order and its rate increases significantly with the amount of water present in a solvent system.[4][5] The generation of corrosive HCl can negatively impact your reaction by altering pH, causing side reactions, and degrading sensitive substrates.
Diagram: Hydrolysis of this compound
Below is a diagram illustrating the decomposition pathway upon reaction with water.
Caption: The hydrolysis pathway of this compound.
Q3: How must I store this compound to ensure its stability?
Proper storage is critical to maintain the reagent's integrity. It should be stored in a tightly sealed container in a refrigerator at 2-8°C.[6][7][8] The storage area must be dry. For optimal stability and to protect against atmospheric moisture ingress every time the bottle is opened, storing the container under a dry, inert atmosphere (such as nitrogen or argon) is strongly recommended.[9]
Q4: What are the tell-tale signs of reagent decomposition in the bottle?
You can often visually identify a compromised bottle of this compound. Key indicators of degradation include:
-
Color Change: The liquid may change from clear and slightly yellow to a more pronounced yellow or brownish hue.[3][7]
-
Fuming: Upon opening the cap, the reagent may fume as it reacts with moist air, producing HCl and other byproducts.[3]
-
Precipitate Formation: The presence of a white solid may indicate the formation of 4-fluorophenol, a hydrolysis product.
If you observe any of these signs, it is highly advisable to use a fresh, unopened bottle for your experiment to avoid low yields and inconsistent results.[3]
Troubleshooting Guide for Experimental Issues
Issue 1: My reaction is failing or giving very low yields. I suspect the this compound is the problem.
-
Possible Cause: This is the most common symptom of reagent degradation due to moisture contamination. The moisture could have been introduced from the reagent bottle itself, the reaction solvents, the glassware, or even the starting materials.[3]
-
Troubleshooting & Solutions:
-
Verify Reagent Quality: The most reliable solution is to start with a fresh, unopened bottle of this compound.
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying or by overnight heating in an oven (>125°C), and cooled under a stream of inert gas.[10][11]
-
Use Anhydrous Solvents: Solvents should be sourced from a sealed bottle or freshly distilled and dried using appropriate methods.
-
Implement Inert Atmosphere Techniques: All manipulations, including reagent transfers, must be performed under a dry inert atmosphere of nitrogen or argon using Schlenk line or glovebox techniques.[12][13]
-
Issue 2: My results are inconsistent from one run to the next, even with a new bottle of reagent.
-
Possible Cause: Inconsistent results often point to subtle variations in experimental setup and moisture control. A partial vacuum created in the reagent bottle during transfer can pull in moist air, slowly degrading the remaining reagent.[14]
-
Troubleshooting & Solutions:
-
Standardize Transfer Technique: Use a consistent, positive-pressure inert gas technique for all transfers. Slightly pressurizing the source bottle with dry nitrogen before drawing the liquid into a syringe prevents atmospheric air from entering.[10]
-
Check Septa Integrity: The rubber septum on reagent bottles or reaction flasks can be a point of moisture ingress. Ensure septa are not punctured excessively and provide a good seal. For Sure/Seal™ bottles, use the smallest gauge needle possible (e.g., 18-gauge or smaller) to maintain the liner's resealing properties.[11]
-
Monitor Inert Gas Flow: Use a bubbler to monitor the positive pressure of your inert gas setup. A slow, steady flow of bubbles indicates that the system is properly sealed and under positive pressure.[10][11]
-
Issue 3: I am observing unexpected byproducts in my reaction analysis (NMR/LC-MS).
-
Possible Cause: The presence of hydrolysis byproducts (4-fluorophenol, HCl) can initiate side reactions. For example, the generated HCl can react with acid-sensitive functional groups in your substrate or product.
-
Troubleshooting & Solutions:
-
Add a Non-Nucleophilic Base: If your reaction can tolerate it, adding a hindered, non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) can scavenge the HCl produced from trace hydrolysis without interfering with the primary reaction.
-
Purify Starting Materials: Ensure your other reactants are free of water. If necessary, dry them using standard laboratory procedures before adding them to the reaction.
-
Analyze Byproducts: Use analytical techniques like GC/MS to identify the byproducts.[15] The presence of 4-fluorophenol is a definitive indicator of hydrolysis.
-
Core Protocols & Methodologies
Experimental Protocol 1: Inert Atmosphere Transfer of this compound
This protocol details the safe and effective transfer of the reagent from a Sure/Seal™ bottle to a reaction flask.[11][14]
Preparation:
-
Oven-dry all glassware (reaction flask with stir bar, syringes, needles) for at least 4 hours at 140°C and assemble while hot.[10]
-
Cool the entire apparatus to room temperature under a positive pressure of dry argon or nitrogen.
-
Prepare a balloon or Schlenk line as the inert gas source for the reaction flask.[13]
-
Ensure the reagent bottle has equilibrated to room temperature before use to prevent moisture condensation.
Transfer Procedure:
-
Secure the reaction flask and equip it with a rubber septum. Insert a needle connected to the inert gas source and another needle to act as a vent. Purge the flask for 5-10 minutes, then remove the vent needle.
-
Dry a syringe and long needle by flushing it at least 10 times with dry inert gas.[11]
-
Carefully insert a needle from your inert gas line through the septum of the Sure/Seal™ bottle to introduce a slight positive pressure. Do not over-pressurize.
-
Insert the dry syringe needle through the septum into the liquid.
-
Slowly draw the desired volume of this compound into the syringe. The positive pressure in the bottle will assist in filling the syringe.[10]
-
Withdraw a small "buffer" of inert gas (~0.5 mL) into the syringe after the liquid.
-
Quickly and carefully withdraw the syringe from the reagent bottle and insert it into the septum of the reaction flask.
-
First, inject the inert gas buffer, then slowly dispense the liquid reagent into the reaction mixture.
-
Remove the syringe and clean it immediately as described in the quenching protocol.
Diagram: Inert Atmosphere Transfer Workflow
Caption: Key steps for a successful moisture-free reagent transfer.
Experimental Protocol 2: Quenching and Waste Disposal
Due to its reactivity and the corrosive nature of its byproducts, this compound and any equipment contaminated with it must be quenched safely.
-
Prepare Quenching Solution: Prepare a beaker with a stirred, cooled (0°C) 1 M solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃).
-
Quench Syringes/Needles: Draw the quenching solution into the contaminated syringe and expel it back into the beaker. Repeat this process several times to ensure complete neutralization.
-
Quench Excess Reagent: Unused or waste reagent should be added very slowly and dropwise to the vigorously stirred, cooled basic solution. This is an exothermic reaction that will release gas (CO₂). Ensure adequate ventilation in a fume hood.
-
Dispose: Once neutralized, the resulting aqueous solution can be disposed of according to your institution's hazardous waste guidelines.
Technical Data Summary
| Property | Value | Source(s) |
| CAS Number | 38377-38-7 | [6][7] |
| Molecular Formula | C₇H₄ClFO₂ | [6] |
| Molecular Weight | 174.56 g/mol | [6] |
| Appearance | Clear to slightly yellow liquid | [7] |
| Density | 1.329 g/mL at 25 °C | [6][7] |
| Storage Temperature | 2–8 °C | [6][7][8] |
| Key Incompatibilities | Water, moist air, strong oxidizing agents, strong bases | [9] |
References
-
Working with air and moisture sensitive compounds . Molecular Inorganic Chemistry, University of Groningen. (2008). [Link]
-
1.3C: Transferring Methods - Inert Atmospheric Methods . Chemistry LibreTexts. (2022). [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds . Wipf Group, University of Pittsburgh. (2014). [Link]
-
Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate . National Center for Biotechnology Information (PMC). (2011). [Link]
-
Analytical Method Summaries . Eurofins. [Link]
-
ANALYTICAL METHOD SUMMARIES . Eurofins. (2021). [Link]
-
This compound | CAS#:38377-38-7 . Chemsrc. [Link]
-
Chloroformate . Wikipedia. [Link]
-
Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate . Chem Sci J. (2011). [Link]
-
Kinetics of the pH-independent hydrolyses of 4-nitrophenyl chloroformate and 4-nitrophenyl heptafluorobutyrate in water-acetonitrile mixtures: Consequences of solvent composition and ester hydrophobicity . ResearchGate. (2025). [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Chloroformate - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound 98 38377-38-7 [sigmaaldrich.com]
- 7. This compound CAS#: 38377-38-7 [m.chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. molan.wdfiles.com [molan.wdfiles.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Technical Support Center: 4-Fluorophenyl Chloroformate Stability and Handling
Document ID: TSC-4FPC-2026-01
Version: 1.0
Introduction
Welcome to the Technical Support Center for 4-Fluorophenyl chloroformate (4-FPC). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. As a Senior Application Scientist, I have compiled this resource to address common challenges and questions regarding the storage and handling of 4-FPC, with a focus on preventing its degradation. Our goal is to ensure the integrity of your experiments and the reliability of your results by providing in-depth technical guidance rooted in established scientific principles. This document is structured in a question-and-answer format to directly address the specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under refrigerated conditions, typically between 2°C and 8°C. The container should be tightly sealed to prevent moisture ingress. For optimal preservation, storing under an inert atmosphere, such as nitrogen or argon, is highly recommended. This minimizes exposure to atmospheric moisture and oxygen, which can contribute to degradation.
Q2: What are the primary degradation pathways for this compound?
A2: The most significant degradation pathway for this compound is hydrolysis.[1] As a chloroformate, it is highly susceptible to reaction with water, which leads to the formation of 4-fluorophenol, carbon dioxide, and hydrochloric acid. Another potential degradation route is thermal decomposition, especially at elevated temperatures. Aryl chloroformates are generally more thermally stable than their alkyl counterparts; however, prolonged exposure to heat can lead to decomposition.[1][2]
Q3: What are the visible signs of this compound degradation?
A3: Visual inspection can offer initial clues of degradation. Pure this compound is a clear, slightly yellow liquid.[3] The presence of a significant color change, such as darkening, or the formation of precipitates may indicate decomposition. A pungent, acidic odor, likely due to the formation of hydrogen chloride from hydrolysis, is another strong indicator of degradation.
Q4: Can I use this compound that has been stored for an extended period?
A4: The usability of aged this compound depends on its storage history. If it has been stored under the recommended conditions (refrigerated, dry, inert atmosphere), it may still be suitable for use. However, it is imperative to assess its purity before use in a critical reaction. We recommend performing a purity analysis, for instance, by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm its integrity.
Q5: What materials are incompatible with this compound?
A5: this compound is incompatible with several classes of substances. These include:
-
Water and moisture: Leads to rapid hydrolysis.
-
Strong bases: Can catalyze decomposition.
-
Strong oxidizing agents: May lead to vigorous and potentially hazardous reactions.
-
Alcohols and amines: Will react to form carbonates and carbamates, respectively.
It is crucial to use dry glassware and solvents when working with this reagent.
Troubleshooting Guide
Issue 1: My reaction yield is consistently lower than expected when using a new bottle of this compound.
Q: I've opened a new bottle of 4-FPC, stored under recommended conditions, but my reaction yields are poor. What could be the cause?
A: While the bulk of the material in a new, sealed bottle should be of high purity, localized degradation can occur, especially if the bottle has been temperature-cycled during shipping or initial storage. The primary suspect is hydrolysis due to minute amounts of moisture.
Troubleshooting Steps:
-
Inert Atmosphere Handling: Ensure you are opening and handling the bottle under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line). This prevents atmospheric moisture from contaminating the reagent.
-
Use a Fresh Syringe/Cannula: Always use a clean, dry syringe or cannula for transferring the reagent. Contamination from previous reagents can catalyze degradation.
-
Purity Verification: Before extensive use, verify the purity of the reagent. A quick check via FTIR or a more detailed analysis by GC-MS is recommended.
-
FTIR Spectroscopy: Look for the characteristic strong carbonyl (C=O) stretch of the chloroformate group around 1780 cm⁻¹. The appearance or broadening of a peak in the hydroxyl (-OH) region (around 3200-3600 cm⁻¹) could indicate the presence of 4-fluorophenol, a hydrolysis product.
-
GC-MS Analysis: This will provide a quantitative measure of purity and identify potential degradation products.
-
Issue 2: I observe a white precipitate in my this compound bottle.
Q: My bottle of 4-FPC has developed a white solid. Is it still usable?
A: The formation of a white precipitate is a strong indicator of degradation. This solid is likely a product of hydrolysis or other secondary reactions. The reagent in this state should not be used without purification, as the presence of these impurities can significantly impact your reaction's outcome and introduce unwanted byproducts.
Plausible Causes and Identification:
-
Hydrolysis: The primary hydrolysis product, 4-fluorophenol, is a solid at room temperature.
-
Reaction with Leachates: In some instances, reaction with materials from the container cap liner could lead to precipitate formation, although this is less common with reputable suppliers.
Recommended Action:
It is strongly advised to discard the reagent according to your institution's safety protocols. Purification by distillation is possible but can be hazardous due to the thermal sensitivity of the compound and the corrosive nature of its byproducts.
Issue 3: My NMR analysis of the crude reaction mixture shows unexpected byproducts.
Q: After my reaction with 4-FPC, ¹H and ¹⁹F NMR spectra show signals that I cannot account for, suggesting byproducts. What is the likely source?
A: Unidentified signals often point to the use of partially degraded 4-FPC or unintended side reactions.
Troubleshooting and Identification Workflow:
-
Analyze the Starting Material: Obtain a ¹H and ¹⁹F NMR spectrum of the 4-FPC you are using.
-
¹H NMR: Look for signals corresponding to 4-fluorophenol.
-
¹⁹F NMR: This is a very sensitive technique for fluorine-containing compounds.[4][5][6][7] A pure sample of 4-FPC will have a single resonance. The presence of other signals indicates impurities or degradation products. 4-fluorophenol will have a distinct ¹⁹F chemical shift.
-
-
Consider Reaction Conditions:
-
Temperature: Did the reaction temperature exceed the stability limits of 4-FPC or your product?
-
Base: If a base was used, was it added slowly and at a controlled temperature? Excess or localized high concentrations of a strong base can promote side reactions.
-
-
Hypothesize Byproduct Structures: Based on the reactants and potential impurities, propose possible byproduct structures. For example, if your reaction solvent was an alcohol, the formation of a carbonate ester is possible.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by GC-MS
This protocol provides a general method for assessing the purity of 4-FPC.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
Procedure:
-
Sample Preparation:
-
Under an inert atmosphere, dilute a small amount of 4-FPC (e.g., 1 µL) in a dry, inert solvent such as anhydrous dichloromethane or toluene (e.g., 1 mL).
-
-
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Integrate all peaks in the chromatogram to determine the relative percentage of 4-FPC and any impurities. The primary degradation product, 4-fluorophenol, will have a distinct retention time and mass spectrum.
-
Protocol 2: Monitoring Degradation of this compound by FTIR Spectroscopy
This protocol is a rapid, qualitative method to check for hydrolysis.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis:
-
Place a small drop of the 4-FPC sample directly onto the ATR crystal.
-
Record the spectrum.
-
-
Data Analysis:
-
Examine the spectrum for key functional groups:
-
Visualization of Degradation Pathways
Hydrolysis of this compound
Caption: Hydrolytic degradation of this compound.
Recommended Handling Workflow
Sources
- 1. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. acgpubs.org [acgpubs.org]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Spectroscopy techniques for analyzing the hydrolysis of PLGA and PLLA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Catalyst Selection for 4-Fluorophenyl Chloroformate Reactions
Welcome to the technical support center for optimizing your reactions involving 4-Fluorophenyl Chloroformate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into catalyst selection and troubleshooting. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your syntheses are efficient, reproducible, and successful.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a catalyst in reactions with this compound?
A1: this compound is an acylating agent, but its reactivity with many nucleophiles (like alcohols and secondary amines) can be sluggish. A nucleophilic catalyst is employed to accelerate these reactions. The catalyst functions by reacting with the chloroformate to form a highly reactive intermediate, which is then more susceptible to attack by the desired nucleophile. This process, known as acyl transfer catalysis, significantly increases the reaction rate.[1][2]
The most common mechanism involves the formation of a reactive acylpyridinium salt.[3][4] This intermediate is a much better acylating agent than the starting chloroformate because the pyridinium group is an excellent leaving group.
Q2: What are the primary catalyst options for these reactions, and how do they differ?
A2: The most common catalysts are pyridine-based nucleophiles. The two primary choices are Pyridine and 4-(Dimethylamino)pyridine (DMAP) .
-
Pyridine: Acts as both a nucleophilic catalyst and a mild base to neutralize the HCl byproduct generated during the reaction.[5] However, its catalytic activity is moderate.[6]
-
4-(Dimethylamino)pyridine (DMAP): DMAP is a "super catalyst" for acylation reactions, often accelerating them by a factor of 10,000 or more compared to pyridine.[1][7] Its enhanced activity is due to the electron-donating dimethylamino group, which increases the nucleophilicity of the ring nitrogen and stabilizes the resulting acylpyridinium intermediate through resonance.[7] DMAP is typically used in catalytic amounts (0.05-0.2 equivalents) alongside a stoichiometric amount of a non-nucleophilic base (like triethylamine or DIPEA) to scavenge the acid.[8]
Q3: When should I choose DMAP over Pyridine, or vice-versa?
A3: The choice depends on the reactivity of your nucleophile and the overall sensitivity of your substrate.
-
Use DMAP when:
-
Use Pyridine when:
-
Reacting with highly reactive, unhindered nucleophiles (e.g., primary alcohols or amines).
-
You are using pyridine as the solvent, where it can serve both as the reaction medium and the catalyst/base.[6]
-
Your downstream purification is sensitive to residual DMAP, which can sometimes be challenging to remove completely.
-
Q4: I see Triethylamine (TEA) or Diisopropylethylamine (DIPEA) used with DMAP. What is their role?
A4: TEA and DIPEA are non-nucleophilic hindered bases. Their primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is formed as a byproduct.[11] This is crucial for two reasons:
-
It prevents the protonation of the nucleophile or the catalyst (DMAP), which would render them inactive.
-
It drives the reaction equilibrium towards the product side.
These bases are too sterically hindered to be effective nucleophilic catalysts themselves, which is why they don't compete with DMAP in attacking the chloroformate.[8]
Catalyst Selection and Performance Summary
| Catalyst/Base | Primary Role | Typical Loading | Key Advantages | Key Disadvantages |
| Pyridine | Nucleophilic Catalyst & Acid Scavenger | Stoichiometric or Solvent | Readily available; acts as its own base. | Moderate catalytic activity.[7] |
| DMAP | Nucleophilic Catalyst | 0.05 - 0.2 eq. | Extremely high catalytic activity (10⁴x > Pyridine).[1][10] | Highly toxic[1]; can be difficult to remove during workup. |
| Triethylamine (TEA) | Acid Scavenger | 1.1 - 1.5 eq. | Effective, inexpensive acid scavenger. | Can form insoluble triethylammonium chloride salt. |
| DIPEA | Acid Scavenger | 1.1 - 1.5 eq. | Forms more soluble salts, simplifying filtration. | More expensive than TEA. |
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low or No Conversion
-
Plausible Cause: Insufficient catalyst activity for a challenging substrate.
-
Solution: If using pyridine, switch to catalytic DMAP (5-10 mol%) with a stoichiometric base like TEA. The superior nucleophilicity of DMAP generates a more reactive acylpyridinium intermediate, overcoming higher activation barriers.[10]
-
Plausible Cause: Catalyst or nucleophile is being deactivated by acid.
-
Solution: Ensure you are using at least one equivalent of an acid scavenger (like TEA or pyridine) for every equivalent of this compound. If your nucleophile is an amine salt (e.g., a hydrochloride), you will need an additional equivalent of base to liberate the free amine.
-
Plausible Cause: Degradation of the this compound reagent.
-
Solution: This reagent is moisture-sensitive.[12] Hydrolysis can occur, yielding 4-fluorophenol and HCl, which will consume your base and nucleophile. Always use freshly opened bottles or material that has been stored under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator.[13][14] Ensure all glassware is oven-dried and solvents are anhydrous.[15]
Issue 2: Formation of Symmetric Carbonate Byproduct
-
Plausible Cause: If your nucleophile is an alcohol, residual moisture can hydrolyze the chloroformate to 4-fluorophenol. This phenol can then react with another molecule of the chloroformate (or the acylpyridinium intermediate) to form bis(4-fluorophenyl) carbonate.
-
Solution: Rigorously exclude water from your reaction. Use anhydrous solvents and oven-dried glassware. Performing the reaction under an inert atmosphere is best practice.[16]
Issue 3: Difficulty Removing DMAP During Workup
-
Plausible Cause: DMAP is a basic, relatively non-volatile solid that can be soluble in both aqueous and organic phases, making it difficult to separate.
-
Solution:
-
Acidic Wash: Perform an aqueous workup with dilute acid, such as 1 M HCl or aqueous copper(II) sulfate solution.[17] This will protonate the DMAP, rendering it water-soluble and allowing it to be extracted into the aqueous layer. Caution: This method cannot be used if your product contains acid-labile functional groups (e.g., a Boc-protecting group).[17]
-
Polymer-supported DMAP: Consider using a polymer-bound version of DMAP. This allows for the catalyst to be removed by simple filtration at the end of the reaction.
-
Chromatography: If all else fails, DMAP can typically be removed via silica gel column chromatography, though it may require a more polar eluent system.
-
Mechanistic Pathways & Visualizations
The catalytic cycle for both Pyridine and DMAP proceeds through a highly reactive acylpyridinium intermediate. The superior efficacy of DMAP is attributed to the resonance stabilization of this key intermediate.
Diagram 1: General Catalytic Cycle
Caption: General workflow for acyl transfer using a nucleophilic catalyst.
Diagram 2: DMAP Resonance Stabilization
Sources
- 1. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Application of Efficient Catalyst DMAP [en.highfine.com]
- 11. Chloroformate - Wikipedia [en.wikipedia.org]
- 12. This compound CAS#: 38377-38-7 [m.chemicalbook.com]
- 13. クロロギ酸4-フルオロフェニル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purifying 4-Fluorophenyl Chloroformate via Column Chromatography
Welcome to the technical support guide for the chromatographic purification of 4-Fluorophenyl chloroformate. This resource, designed for chemists and drug development professionals, provides in-depth, field-proven answers to common challenges encountered during this sensitive purification process. As Senior Application Scientists, we understand that success lies not just in following steps, but in understanding the chemistry behind them.
The primary challenge in handling this compound, and chloroformates in general, is their high reactivity.[1] They are exceptionally sensitive to moisture and nucleophiles, readily hydrolyzing to the corresponding phenol and releasing HCl.[2][3] Standard silica gel, a cornerstone of chromatography, is inherently acidic and contains adsorbed water, creating a hostile environment that can lead to significant product degradation directly on the column.[4][5] This guide is structured to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge when purifying this compound with column chromatography?
The core issue is the compound's instability. The chloroformate functional group is a highly reactive acyl chloride derivative.[3] Standard silica gel possesses acidic silanol groups (Si-OH) on its surface, which can catalyze hydrolysis. Furthermore, residual water adsorbed onto the silica provides the reactant for this decomposition.[4] This can lead to low recovery, contamination of fractions with 4-fluorophenol, and inconsistent results. Therefore, all protocols must prioritize creating an anhydrous and minimally acidic environment.
Q2: What stationary phase is recommended for this purification?
While standard silica gel is the most common adsorbent in chromatography, its acidity can be detrimental.[6] Consider these alternatives, ordered by recommendation for this specific application:
-
Deactivated Silica Gel: This is often the best choice. You can mitigate the acidity of standard silica gel by pre-treating the packed column. This is achieved by flushing the column with an eluent containing a non-nucleophilic base, such as 1-2% triethylamine or pyridine, in your non-polar solvent (e.g., hexane) before loading the sample.[4] This neutralizes the most aggressive acidic sites.
-
Neutral Alumina: Alumina is a good alternative for acid-sensitive compounds.[4][6] Ensure you are using neutral (pH ~7) or basic (pH ~9) alumina, not acidic alumina. It offers a different selectivity profile compared to silica, which may be advantageous.
-
Florisil®: This is a mild, neutral adsorbent (magnesium silicate) that can be effective for separations that are not overly complex.[5][6] It is less acidic and generally has a lower water content than standard silica gel.
Q3: How do I select an appropriate mobile phase system?
For normal-phase chromatography of moderately polar compounds like this compound, solvent systems composed of a non-polar alkane and a more polar solvent are standard.[6]
-
Initial Screening: Use Thin-Layer Chromatography (TLC) to determine the optimal solvent ratio. The goal is to find a system where your target compound has an Rƒ value of approximately 0.2-0.3 .[4] This typically provides the best separation from impurities.
-
Common Systems:
-
Hexane/Ethyl Acetate: A versatile and common starting point.
-
Hexane/Dichloromethane: Offers different selectivity and can be effective.[4]
-
-
Solvent Purity: It is critical to use anhydrous solvents. Purchase sealed anhydrous grade solvents or dry them using appropriate methods (e.g., molecular sieves) before use.
Q4: My crude product has poor solubility in hexane. How should I load it onto the column?
This is a common issue. Loading the sample in a strong, polar solvent will ruin the separation by causing band broadening. The best practice is dry loading .
-
Dry Loading Protocol:
-
Dissolve your crude product in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or diethyl ether).
-
Add a small amount of dry silica gel (or your chosen stationary phase) to this solution, creating a thick slurry.
-
Thoroughly remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder. This powder is your crude product adsorbed onto the stationary phase.
-
Carefully add this powder to the top of your packed column.[4]
-
This technique ensures that the compound is introduced to the column in a concentrated band, leading to much sharper peaks and better separation.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product Decomposition on the Column | 1. Acidic sites on the silica gel are catalyzing hydrolysis.[4][5] 2. Water is present in the stationary phase or mobile phase.[3] | 1. Deactivate the Silica: Flush the packed column with 2-3 column volumes of hexane containing 1% triethylamine before loading the sample.[4] 2. Switch Stationary Phase: Use neutral alumina or Florisil®.[6] 3. Ensure Anhydrous Conditions: Use freshly opened or dried anhydrous solvents for your mobile phase. Ensure all glassware is oven-dried. |
| Poor Separation / Co-elution of Impurities | 1. The mobile phase polarity is not optimal. 2. The chosen solvent system does not provide enough selectivity between your product and the impurity. 3. The column was overloaded with the crude sample. | 1. Re-optimize with TLC: Find a solvent ratio that gives your product an Rƒ of 0.2-0.3.[4] 2. Change Solvent System: If hexane/ethyl acetate fails, try a different system like hexane/dichloromethane or hexane/diethyl ether to alter selectivity.[6] 3. Reduce Sample Load: Use a larger column or reduce the amount of crude material being purified. |
| Low Product Recovery | 1. Product has decomposed on the column (see above).[5] 2. The product is irreversibly adsorbed to the stationary phase. 3. Fractions are too dilute to detect the product.[5] | 1. Implement solutions for product decomposition. 2. If using alumina, some highly polar compounds can bind very strongly. A gradient elution with a more polar solvent may be necessary. 3. Combine and concentrate the fractions you expect to contain the product before re-analyzing by TLC. |
| Product Elutes Too Quickly (in the solvent front) | The mobile phase is too polar.[7] | Decrease Polarity: Reduce the percentage of the more polar solvent (e.g., ethyl acetate) in your mobile phase. |
| Product Does Not Elute from the Column | 1. The mobile phase is not polar enough.[5] 2. The product has decomposed or reacted on the column. | 1. Increase Polarity: Gradually increase the percentage of the polar solvent (gradient elution). 2. Test Stability: Run a quick stability test by spotting your compound on a TLC plate, letting it sit for 30 minutes, and then eluting to see if a new spot (decomposition product) appears.[5] |
Recommended Starting Conditions
The following table provides validated starting points for your method development. Always confirm with TLC analysis before committing to a large-scale column.
| Stationary Phase | Mobile Phase System | Typical Ratio Range | Key Considerations |
| Deactivated Silica Gel | Hexane / Ethyl Acetate | 20:1 to 9:1 | Excellent general-purpose choice. Pre-treat with 1% triethylamine in hexane. |
| Deactivated Silica Gel | Hexane / Dichloromethane | 4:1 to 1:1 | Offers different selectivity. Ensure high-purity, dry dichloromethane. |
| Neutral Alumina | Hexane / Ethyl Acetate | 20:1 to 9:1 | Good for acid-sensitive compounds. May require slightly different polarity than silica. |
| Florisil® | Hexane / Diethyl Ether | 9:1 to 4:1 | A mild alternative for less challenging separations. |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues during the column chromatography of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
-
SIELC Technologies. (n.d.). Separation of 4-Fluorophenyl 4-chlorobenzoate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2024). Acid Chloride/chloroformate purification?. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry. (n.d.). Flash Column Chromatography. Retrieved from [Link]
-
Restek. (n.d.). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Retrieved from [Link]
-
ResearchGate. (2016). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Retrieved from [Link]
-
Waters. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]
-
LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. Retrieved from [Link]
-
Teledyne ISCO. (2020, May 26). Chromatography Troubleshooting [Video]. YouTube. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Chloroformate Reagents for Amine Protection
For the discerning researcher in organic synthesis and drug development, the selection of an appropriate amine protecting group is a critical decision that dictates the efficiency and success of a synthetic route. Chloroformate reagents, which furnish carbamate-protected amines, are a cornerstone of this chemical toolkit. Their enduring popularity stems from the high yields of the protection reaction and the diverse, often orthogonal, deprotection strategies available for the resulting carbamates.
This guide provides an in-depth, objective comparison of the most commonly employed chloroformate reagents. We will delve into the mechanistic underpinnings of their reactivity, present comparative experimental data, and offer detailed protocols to empower you to make informed decisions for your specific synthetic challenges.
The Fundamental Chemistry of Amine Protection with Chloroformates
The reaction of an amine with a chloroformate proceeds via a nucleophilic acyl substitution, a mechanism analogous to that of acyl chlorides.[1] This transformation is typically conducted under Schotten-Baumann conditions, which involve a biphasic system with an aqueous base.[2][3] The base plays the crucial role of neutralizing the hydrochloric acid byproduct, thereby preventing the protonation of the starting amine and driving the reaction to completion.[4]
The choice of chloroformate reagent directly influences the stability of the resulting carbamate and, consequently, the conditions required for its removal. This forms the basis of orthogonal protection strategies, a vital concept in the synthesis of complex molecules bearing multiple functional groups.[5]
Comparative Analysis of Key Chloroformate Reagents
The efficiency of amine protection is a function of both the chloroformate reagent and the amine substrate. Here, we compare the performance of three exemplary reagents: Benzyl Chloroformate (Cbz-Cl), 9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl), and Ethyl Chloroformate (EtOCOCl).
Reagent Reactivity and Scope
-
Benzyl Chloroformate (Cbz-Cl) is a classic and widely used reagent for introducing the robust Cbz protecting group.[6] It is effective for a broad range of primary and secondary amines, including amino acids.[5]
-
9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl) is the reagent of choice for the introduction of the base-labile Fmoc group, a cornerstone of modern solid-phase peptide synthesis.[7] It reacts efficiently with primary and secondary amines.[8]
-
Ethyl Chloroformate is a representative simple alkyl chloroformate. It is a cost-effective reagent for the protection of a variety of amines, though the resulting carbamate is generally more stable than Fmoc- and Cbz-protected amines.[9][10]
Data Presentation: A Comparative Overview of Protection Efficiency
The following table summarizes typical yields for the protection of various amine substrates with Cbz-Cl, Fmoc-Cl, and Ethyl Chloroformate. It is important to note that direct comparisons are challenging due to variations in reported experimental conditions. However, this compilation provides a valuable overview of the expected efficiency.
| Amine Substrate | Chloroformate Reagent | Reaction Conditions | Typical Yield (%) | Reference(s) |
| Glycine | Benzyl Chloroformate | aq. Na₂CO₃, 0 °C | > 90 | [5] |
| Alanine | Benzyl Chloroformate | aq. NaOH, 0 °C | ~95 | [5] |
| Phenylalanine | Benzyl Chloroformate | aq. NaHCO₃, rt | > 90 | [5] |
| Benzylamine | Benzyl Chloroformate | Et₃N, CH₂Cl₂, 0 °C to rt | ~98 | [5] |
| Aniline | Benzyl Chloroformate | Pyridine, CH₂Cl₂, 0 °C | ~92 | [5] |
| Benzylamine | Fmoc-Cl | Not specified | 88 | [11] |
| 4-Methylaniline | Fmoc-Cl | Not specified | 83 | [11] |
| Methylamine | Ethyl Chloroformate | aq. NaOH, < 5 °C | 88-90 | [12] |
| Various Amines | Benzyl Chloroformate | PEG-400, rt | 85-95 | [7] |
Orthogonal Deprotection Strategies: The Key to Versatility
The true power of chloroformate-derived protecting groups lies in their distinct deprotection pathways, which enables the selective unmasking of one amine in the presence of others.
Deprotection of Carbamates: A Summary
| Protecting Group | Chloroformate Reagent | Deprotection Conditions | Byproducts | Reference(s) |
| Cbz (Benzyloxycarbonyl) | Benzyl Chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) | Toluene, CO₂ | [13][14] |
| Strong Acids (HBr in Acetic Acid) | Benzyl Bromide, CO₂ | [15] | ||
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl | Base (e.g., 20% Piperidine in DMF) | Dibenzofulvene, CO₂ | [16][17] |
| Ethyl Carbamate | Ethyl Chloroformate | Harsh conditions (e.g., strong acid or base hydrolysis) | Ethanol, CO₂ | [9][10] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the protection of amines using representative chloroformate reagents under Schotten-Baumann conditions.
Protocol 1: Cbz Protection of an Amino Acid
This protocol is a general procedure for the protection of an amino acid using benzyl chloroformate.
Materials:
-
Amino Acid (1.0 equivalent)
-
1 M Aqueous Sodium Carbonate (2.5 equivalents)
-
Benzyl Chloroformate (1.1 equivalents)
-
Diethyl Ether
-
Ethyl Acetate or Dichloromethane
-
Anhydrous Sodium Sulfate
-
Ice Bath
Procedure:
-
Dissolve the amino acid in the 1 M aqueous sodium carbonate solution in a round-bottom flask and cool the mixture in an ice bath.[18]
-
With vigorous stirring, add benzyl chloroformate dropwise, ensuring the temperature is maintained below 5 °C.[18]
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[18]
-
Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[18]
-
Acidify the aqueous layer with a suitable acid (e.g., 1 M HCl) to precipitate the Cbz-protected amino acid.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.[18]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[18]
Protocol 2: Fmoc Protection of an Amine in Aqueous Media
This protocol details a more environmentally friendly approach to Fmoc protection.
Materials:
-
Amine (1.0 mmol)
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.2 mmol)
-
Water (1.5 mL)
-
Ethyl Acetate
-
Ethanol (for recrystallization)
Procedure:
-
To a vial containing the amine, add Fmoc-Cl and water.[19]
-
Stir the reaction mixture at 60 °C. Monitor the reaction progress by thin-layer chromatography.[19]
-
Upon completion, filter the reaction product and wash with water.
-
Recrystallize the crude product from hot ethanol to afford the pure N-Fmoc protected amine.[19]
Protocol 3: Ethyl Chloroformate Protection of a Primary Amine
This protocol describes the protection of methylamine with ethyl chloroformate.
Materials:
-
33% Aqueous Methylamine solution (2.0 moles)
-
Ethyl Chloroformate (2.0 moles)
-
Sodium Hydroxide (2.0 moles)
-
Diethyl Ether
-
Potassium Carbonate
-
Ice-salt bath
Procedure:
-
In a flask equipped with a mechanical stirrer, combine diethyl ether and the aqueous methylamine solution. Cool the mixture to 5 °C using an ice-salt bath.[12]
-
Slowly add the ethyl chloroformate, ensuring the temperature does not exceed 5 °C.[12]
-
When approximately half of the chloroformate has been added, begin the gradual, simultaneous addition of a cold solution of sodium hydroxide in water with the remaining chloroformate. Maintain vigorous stirring.[12]
-
After the addition is complete, allow the mixture to stand for 15 minutes.[12]
-
Separate the ether layer and extract the aqueous layer with diethyl ether.
-
Combine the ether layers and dry them by shaking with potassium carbonate.
-
Distill off the ether, and then distill the residue under reduced pressure to yield ethyl N-methylcarbamate.[12]
Causality Behind Experimental Choices and Potential Side Reactions
The choice of base, solvent, and temperature is critical for maximizing the yield and minimizing side reactions.
-
Base Selection: An inorganic base like sodium carbonate or bicarbonate is commonly used in biphasic systems to neutralize the generated HCl.[4] In anhydrous conditions, a non-nucleophilic organic base such as triethylamine or pyridine is employed.[6] It is crucial that the pH remains sufficiently high to prevent protonation of the amine, which would render it non-nucleophilic.[4]
-
Solvent System: A biphasic system (e.g., water and an organic solvent like dichloromethane or THF) is often used to facilitate both the dissolution of the amine salt and the chloroformate reagent.[2]
-
Temperature Control: The reaction is often initiated at 0 °C to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion.[18]
Potential Side Reactions:
-
Diacylation: Primary amines can potentially undergo diacylation, especially if an excess of the chloroformate reagent is used. Careful control of stoichiometry is essential.
-
Reaction with other nucleophiles: In molecules with multiple nucleophilic groups (e.g., amino alcohols), chemoselectivity can be an issue. Generally, the more nucleophilic amine will react preferentially over the hydroxyl group, especially under basic conditions.
-
Hydrolysis of the Chloroformate: Chloroformates are sensitive to moisture and can hydrolyze to the corresponding alcohol and HCl. Anhydrous conditions are important, especially when using organic bases.
Conclusion
The selection of a chloroformate reagent for amine protection is a strategic decision that should be guided by the desired stability of the resulting carbamate and the overall synthetic plan. Benzyl chloroformate provides a robust protecting group removable by hydrogenolysis, making it orthogonal to both acid- and base-labile groups. Fmoc-Cl is indispensable for strategies requiring mild basic deprotection, most notably in peptide synthesis. Simple alkyl chloroformates like ethyl chloroformate offer a cost-effective option for generating stable carbamates. By understanding the reactivity, scope, and deprotection conditions associated with each reagent, researchers can confidently and efficiently navigate the complex landscape of multistep organic synthesis.
References
- Chloroformate - Wikipedia. [URL: https://en.wikipedia.
- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem. [URL: https://www.benchchem.com/blog/the-genesis-of-controlled-peptide-synthesis-a-technical-guide-to-the-cbz-protecting-group]
- On the Cleavage of Tertiary Amines with Ethyl Chloroformate - J-Stage. [URL: https://www.jstage.jst.go.jp/article/cpb1958/24/2/24_2_342/_article]
- On the cleavage of tertiary amines with ethyl chloroformate. - CiNii Research. [URL: https://ci.nii.ac.jp/naid/110003635006/]
- Schotten–Baumann reaction - Grokipedia. [URL: https://grokipedia.org/Schotten-Baumann_reaction]
- An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/gc/c0gc00956g]
- Polyethylene glycol mediated facile protocol for N-Cbz protection of amines - Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2011.652802]
- Application Notes and Protocols for the Removal of the Cbz Protecting Group - Benchchem. [URL: https://www.benchchem.com/blog/application-notes-and-protocols-for-the-removal-of-the-cbz-protecting-group]
- Navigating the Schotten-Baumann Reaction: A Technical Guide for Amide Synthesis with Substituted Amines - Benchchem. [URL: https://www.benchchem.com/blog/navigating-the-schotten-baumann-reaction-a-technical-guide-for-amide-synthesis-with-substituted-amines]
- Chloroformates in Organic Synthesis: A Comprehensive Technical Guide - Benchchem. [URL: https://www.benchchem.com/blog/chloroformates-in-organic-synthesis-a-comprehensive-technical-guide]
- A Comparative Guide to the Stability of Carbamate Protecting Groups - Benchchem. [URL: https://www.benchchem.
- A Comparative Guide to Alternative Reagents for Amine Protection Beyond 4-(Chloromethyl)benzoyl Chloride - Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-alternative-reagents-for-amine-protection-beyond-4-chloromethylbenzoyl-chloride]
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. [URL: https://totalsynthesis.com/protecting-groups/cbz-protecting-group-mechanism/]
- Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot. [URL: http://lokey.ucsc.edu/protocols/organic/schotten-baumann.html]
- Chemistry Schotten Baumann Reaction - SATHEE. [URL: https://www.sathee.gov.in/learning-resource/chemistry/schotten-baumann-reaction]
- Protecting Groups for Amines: Carbamates - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- Amine Protection and Deprotection - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/reaction-guide/amine-protection-and-deprotection/]
- An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions - Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2012.753822]
- Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4286302/]
- A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz - Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-protecting-groups-in-peptide-synthesis-fmoc-boc-and-cbz]
- A New Versatile Synthesis of Esters from Grignard Reagents and Chloroformates. [URL: https://www.organic-chemistry.org/abstracts/lit2/136.shtm]
- Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform - Kobe University. [URL: https://www.lib.kobe-u.ac.jp/repository/thesis/d1/D1007621.pdf]
- Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5424647/]
- A Practical Synthesis of Carbamates Using an “in-situ” Generated Polymer-Supported Chloroformate | Request PDF - ResearchGate. [URL: https://www.researchgate.
- A Comparative Guide: Allyl Chloroformate vs. Benzyl Chloroformate in Synthesis - Benchchem. [URL: https://www.benchchem.
- Schotten–Baumann reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Schotten%E2%80%93Baumann_reaction]
- Carbamate - Wikipedia. [URL: https://en.wikipedia.
- Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31563299/]
- New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents - MDPI. [URL: https://www.mdpi.com/1422-0067/19/12/3940]
- Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/338965851_Large-Scale_Amidations_in_Process_Chemistry_Practical_Considerations_for_Reagent_Selection_and_Reaction_Execution]
- Introduction of 9-fluorenylmethyloxycarbonyl, trichloroethoxycarbonyl, and benzyloxycarbonyl amine protecting groups into O-unprotected hydroxyamino acids using succinimidyl carbonates - Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v82-140]
- Benzyl chloroformate - Wikipedia. [URL: https://en.wikipedia.
- Amino Protecting Groups Stability - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/amino/amino-protecting-groups-stability.htm]
- (PDF) Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents - ResearchGate. [URL: https://www.researchgate.net/publication/225134762_Alkyl_Chloroformates_in_Sample_Derivatization_Strategies_for_GC_Analysis_Review_on_a_Decade_Use_of_the_Reagents_as_Esterifying_Agents]
- Photo-on-Demand Phosgenation Reactions with Chloroform for Selective Syntheses of N-Substituted Ureas and Isocyanates | ACS Omega - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c06283]
- How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? - ResearchGate. [URL: https://www.researchgate.net/post/How_to_synthesize_N-Cbz-protected_peptide_by_Fmoc_tBu-SPPS]
- Use of (-)-menthyl chloroformate in the optical analysis of asymmetric amino and hydroxyl compounds by gas chromatography | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00350a036]
- Super silyl-based stable protecting groups for both the C- and N-terminals of peptides - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00318a]
- (PDF) 1.1.1. Quantitation of amino acids as chloroformates—A return to gas chromatography. [URL: https://www.researchgate.
- Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5386828/]
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative - BOC Sciences. [URL: https://www.bocsci.
- Super silyl-based stable protecting groups for both the C- and N-terminals of peptides - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/OB/d3ob00318a]
- ethyl n-methylcarbamate - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0278]
Sources
- 1. Chloroformate - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On the Cleavage of Tertiary Amines with Ethyl Chloroformate [jstage.jst.go.jp]
- 10. On the cleavage of tertiary amines with ethyl chloroformate. | CiNii Research [cir.nii.ac.jp]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. total-synthesis.com [total-synthesis.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. tandfonline.com [tandfonline.com]
A Senior Scientist's Guide to GC-MS Derivatization: Navigating Alternatives to 4-Fluorophenyl Chloroformate
For researchers and drug development professionals, the derivatization of polar analytes is a cornerstone of robust gas chromatography-mass spectrometry (GC-MS) analysis. By chemically modifying molecules containing active hydrogen groups—such as amines, phenols, and carboxylic acids—we render them volatile and thermally stable, unlocking high-resolution chromatographic separation and sensitive detection.
4-Fluorophenyl chloroformate has served as a reliable acylating agent, converting target analytes into stable carbamate and carbonate derivatives. However, the landscape of derivatization chemistry is vast and nuanced. The optimal reagent is not a one-size-fits-all solution but rather a strategic choice dictated by the analyte's structure, the sample matrix, and the analytical objective.
This guide provides an in-depth comparison of the primary alternatives to this compound, grounded in mechanistic principles and supported by experimental data. We will explore the causality behind reagent selection, offering field-proven insights to empower you to make the most informed decision for your analytical challenges.
The Role of Chloroformates: A Baseline
Chloroformate reagents, including this compound, react with nucleophilic functional groups like primary and secondary amines, as well as phenolic hydroxyl groups. The reaction, an acylation, results in the formation of stable, less polar derivatives suitable for GC analysis. A key advantage of some chloroformates, like ethyl chloroformate (ECF), is their ability to perform derivatization in an aqueous medium, which can streamline sample preparation by eliminating the need for complete sample drying.[1][2][3]
However, a significant drawback is the production of acidic byproducts (HCl), which can potentially degrade the GC column and must often be neutralized or removed prior to analysis.[4][5] This consideration opens the door for exploring alternative classes of reagents that may offer milder reaction conditions, more volatile byproducts, or enhanced sensitivity.
The Landscape of Alternatives: Acylation vs. Silylation
The most effective alternatives to this compound fall into two main categories: other acylating agents and the widely used silylating agents.
-
Acylation: This process involves introducing an acyl group (R-C=O) into a molecule, replacing an active hydrogen. This class includes perfluorinated anhydrides, which offer unique advantages for trace analysis.[6]
-
Silylation: This is the most prevalent derivatization technique for GC analysis.[6][7] It involves replacing an active hydrogen with a silyl group, most commonly a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[8][9] Silyl derivatives are prized for their volatility and thermal stability.[9]
The choice between these pathways is a critical decision point in method development.
Acylation Alternatives: The Direct Competitors
For those looking to stay within the acylation family, perfluoroacyl anhydrides represent the most powerful and common alternatives.
Perfluoroacyl Anhydrides: PFPA, TFAA, and HFBA
Pentafluoropropionic anhydride (PFPA), trifluoroacetic anhydride (TFAA), and heptafluorobutyric anhydride (HFBA) are highly reactive reagents that form stable, volatile derivatives with alcohols, phenols, and amines.[4][10]
The Causality of Choice: The primary driver for selecting these reagents is the introduction of multiple fluorine atoms. This structural modification dramatically increases the volatility of the derivative and, more importantly, confers excellent electron-capturing properties.[6][7] This makes them exceptionally well-suited for highly sensitive analysis using an Electron Capture Detector (ECD) and can improve fragmentation patterns for GC-MS.[11][12] Among these, PFPA is often favored for its balance of reactivity and the generation of high-mass, characteristic ions, proving superior for the analysis of amphetamines and cathinones in oral fluid.[11][13]
Key Considerations:
-
Reactivity: TFAA is the most reactive and volatile of the common fluorinated anhydrides.[14]
-
Byproducts: These reactions produce corrosive acidic byproducts (e.g., trifluoroacetic acid) that must be removed or neutralized prior to injection to prevent damage to the GC column.[4][5]
-
Applications: They are extensively used in forensic toxicology and clinical chemistry for the analysis of drugs of abuse, particularly amphetamines.[11][12]
| Reagent | Target Analytes | Key Advantages | Potential Disadvantages |
| PFPA | Amines, Phenols, Alcohols | Excellent sensitivity (ECD, MS), stable derivatives, good fragmentation patterns.[11][15] | Produces acidic byproducts. |
| TFAA | Amines, Phenols, Alcohols | Most reactive and volatile of the anhydrides.[14] | Produces highly corrosive byproducts. |
| HFBA | Amines, Phenols, Alcohols | Derivatives are highly sensitive to ECD, produces multiple fragment ions.[14][15] | Produces acidic byproducts. |
Experimental Protocol: PFPA Derivatization of Amphetamines in Oral Fluid
This protocol is adapted from comparative studies where PFPA was identified as the optimal reagent for sensitivity.[11][16]
-
Sample Preparation: To 0.5 mL of oral fluid, add internal standards (e.g., Amphetamine-D₅, Methamphetamine-D₅).
-
Extraction: Alkalinize the sample with NaOH (0.1 N) and perform a liquid-liquid extraction with ethyl acetate.
-
Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the dried extract with 50 µL of ethyl acetate and add 50 µL of pentafluoropropionic anhydride (PFPA).
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.[11]
-
Final Preparation: After cooling, evaporate the excess reagent and solvent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection.
-
GC-MS Analysis: Inject 1-2 µL into the GC-MS system. A splitless injection mode is typically used for trace analysis.[16]
Silylation Alternatives: The Versatile Powerhouses
Silylation is arguably the most widely used derivatization chemistry for GC, prized for its broad applicability and the excellent properties of the resulting derivatives.[8][9] The reaction involves replacing active hydrogens on hydroxyls, carboxyls, amines, and thiols with an alkylsilyl group.[17]
dot
Caption: Decision factors for choosing a derivatization reagent.
Concluding Remarks
While this compound is a capable reagent, the modern analytical laboratory has a diverse toolkit of alternatives that offer significant advantages in specific contexts. Perfluoroacyl anhydrides like PFPA are unparalleled for trace-level quantification of amines where sensitivity is paramount. Silylating agents provide a broader scope of application; MSTFA is the go-to for general-purpose profiling, especially for metabolomics, due to its non-interfering byproducts, while MTBSTFA is the definitive choice when the chemical stability of the derivative is the most critical factor.
Ultimately, the most trustworthy protocol is a self-validating one. The selection of a derivatization reagent should be a deliberate choice, justified by the chemistry of the analyte and the goals of the analysis. By understanding the causality behind these experimental choices, researchers can develop more robust, sensitive, and reliable GC-MS methods.
References
- A Comparative Guide to Silylation Reagents for GC-MS Analysis in Complex M
- Silylation Reagents. (n.d.). Regis Technologies.
- Acylation Reagents. (n.d.). Thermo Fisher Scientific.
- Kim, J., et al. (n.d.). Chemical Derivatization of Catecholamines for Gas Chromatography-Mass Spectrometry.
- A Comparative Guide to Derivatization Agents for Amine and Phenol Analysis in GC-MS. (2025). Benchchem.
- Guide to Derivatiz
- Silylation Derivatiz
- Why Use GC Derivatization Reagents. (2025). Chrom Tech, Inc..
- Wang, J., et al. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry.
- Derivatization of catecholamines in aqueous solution for quantitative analysis in biological fluids. (n.d.). PubMed.
- Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis. (2025). Benchchem.
- Silylation Reagents. (n.d.). Thermo Fisher Scientific.
- GC Derivatiz
- Al-Asmari, A. I., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Therapeutic Drug Monitoring, 39(4), 415-423.
- Acylation Reagents. (n.d.). Fisher Scientific.
- Derivatization for Gas Chrom
- Melgar, R., & Kelly, R. C. (1993). A novel GC/MS derivatization method for amphetamines. Journal of Analytical Toxicology, 17(7), 399-402.
- Scherer, M., et al. (2012).
- Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482.
- Al-Asmari, A. I., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry.
- GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum. (n.d.). CORE.
- Improved GC Analysis of Deriv
- Application Notes and Protocols for Pentafluoropropionyl (PFP) Derivatization in GC-MS Analysis. (2025). Benchchem.
- Shehata, M. A., et al. (2017). Comparison of six derivatising agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods, 9(20), 2970-2979.
- Cialiè, Rosso, M., & Panero, A. (2022). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Molecules, 27(18), 5988.
- Husek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 23-43.
Sources
- 1. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. scispace.com [scispace.com]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. chromtech.com [chromtech.com]
- 8. Silylation Reagents - Regis Technologies [registech.com]
- 9. restek.com [restek.com]
- 10. Acylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 11. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. Acylation Reagents | Fisher Scientific [fishersci.com]
- 15. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Validating Analytical Methods Using 4-Fluorophenyl Chloroformate Derivatization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, the robust validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth technical comparison of 4-Fluorophenyl chloroformate as a derivatization agent for enhancing the analysis of compounds, typically those with primary and secondary amine functionalities, by High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my aim is to equip you with the foundational knowledge, practical insights, and comparative data necessary to make informed decisions when developing and validating your analytical methods.
The 'Why' Behind Derivatization: Enhancing Analytical Visibility
Many biologically significant molecules, including amino acids, biogenic amines, and certain drug metabolites, lack the necessary chromophores or fluorophores for sensitive detection by common HPLC detectors like UV-Visible (UV-Vis) and Fluorescence (FLD) detectors. Derivatization is a chemical modification process that introduces a detectable "tag" onto the analyte molecule, thereby amplifying its signal and improving analytical performance.[1][2] The choice of derivatizing agent is critical and can significantly impact the method's sensitivity, selectivity, and robustness.
Introducing this compound: A Versatile Derivatizing Agent
This compound belongs to the family of chloroformate derivatizing agents, which are well-regarded for their reactivity towards primary and secondary amines. The reaction, a nucleophilic acyl substitution, proceeds rapidly under mild, typically alkaline, conditions to form stable carbamate derivatives.
The key features of this compound include:
-
Broad Reactivity: It reacts with a wide range of primary and secondary amines.
-
UV-Absorbing Moiety: The fluorophenyl group provides a strong chromophore, enabling sensitive detection by HPLC-UV.
-
Potential for Fluorescence: While not inherently fluorescent, the introduction of the fluorophenyl group can sometimes be leveraged for fluorescence detection with appropriate excitation and emission wavelengths.
-
Good Stability of Derivatives: The resulting carbamate linkage is generally stable, which is crucial for reproducible and reliable quantification.
The Chemical Logic: Reaction Mechanism
The derivatization of a primary or secondary amine with this compound proceeds through a well-understood nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the departure of the chloride ion as a leaving group and the loss of a proton from the amine, resulting in the formation of a stable 4-fluorophenylcarbamate derivative. The reaction is typically carried out in a buffered alkaline solution to facilitate the deprotonation of the amine and neutralize the hydrochloric acid byproduct.
Caption: Reaction mechanism of this compound with a primary amine.
A Comparative Look: this compound vs. The Alternatives
The selection of a derivatization reagent is a critical decision in method development. Below is a comparison of this compound with other commonly used reagents for the analysis of amines.
| Feature | This compound | o-Phthalaldehyde (OPA) | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Dansyl Chloride (DNS-Cl) | Phenylisothiocyanate (PITC) |
| Target Analytes | Primary & Secondary Amines | Primary Amines Only | Primary & Secondary Amines[3] | Primary & Secondary Amines | Primary & Secondary Amines |
| Detection Mode | HPLC-UV | HPLC-FLD | HPLC-FLD, HPLC-UV[3] | HPLC-FLD, HPLC-UV | HPLC-UV |
| Reaction Speed | Fast | Very Fast (seconds)[3] | Fast (seconds to minutes)[3] | Slow (minutes to hours) | Moderate |
| Derivative Stability | Generally Good | Relatively Unstable[4] | Highly Stable (>48 hours)[5] | Good | Moderate |
| Byproducts | HCl | Non-interfering | Fluorescent byproduct (FMOC-OH) can interfere[3] | Can have interfering byproducts | Byproducts require removal |
| Typical LOD | Low µg/mL to ng/mL range (estimated) | pmol to fmol range[6] | fmol range[5] | pmol range | pmol range |
Validating Your Method: A Step-by-Step Protocol with this compound
Adherence to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), is paramount for ensuring the quality and reliability of analytical data. A typical validation protocol for an HPLC method using this compound derivatization would encompass the following parameters:
Caption: Workflow for analytical method validation.
Experimental Protocol: A Template for Validation
This protocol outlines the key steps for validating an HPLC-UV method for the quantification of a model primary amine analyte after derivatization with this compound.
1. Materials and Reagents:
-
Analyte Standard
-
This compound
-
HPLC-grade Acetonitrile and Water
-
Borate Buffer (pH 9.5)
-
Hydrochloric Acid (for reaction quenching)
-
Methanol
2. Instrumentation:
-
HPLC system with a UV detector
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
3. Standard Solution Preparation:
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range.
4. Derivatization Procedure:
-
To 100 µL of each standard or sample solution, add 200 µL of Borate Buffer (pH 9.5).
-
Add 100 µL of a freshly prepared solution of this compound in acetonitrile.
-
Vortex the mixture for 1 minute.
-
Allow the reaction to proceed at room temperature for 10 minutes.
-
Quench the reaction by adding 50 µL of 1M Hydrochloric Acid.
-
Centrifuge the sample to precipitate any solids.
-
Inject the supernatant into the HPLC system.
5. Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with Acetonitrile and Water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
6. Validation Parameters and Acceptance Criteria (Based on ICH Guidelines):
| Validation Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and analyte-spiked samples. | No interfering peaks at the retention time of the analyte derivative. |
| Linearity | Analyze a minimum of 5 concentrations across the range. | Correlation coefficient (r²) ≥ 0.999.[4] |
| Range | The interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision. | As determined by linearity, accuracy, and precision data. |
| Accuracy | Analyze samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). | Percent recovery within 98-102%. |
| Precision | Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or with different equipment. | Relative Standard Deviation (RSD) ≤ 2%.[7] |
| LOD | Determined by signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be detected. |
| LOQ | Determined by signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be quantified with acceptable accuracy and precision. |
| Robustness | Deliberately vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on the results. | No significant changes in the results. |
| System Suitability | Inject a standard solution multiple times before and during the analysis. | RSD of peak area and retention time ≤ 2%; theoretical plates > 2000; tailing factor ≤ 2. |
Conclusion and Expert Recommendations
This compound presents a viable and effective option for the derivatization of primary and secondary amines for HPLC analysis. Its rapid reaction kinetics, the stability of its derivatives, and the strong UV absorbance of the resulting products make it a valuable tool in the analytical scientist's arsenal.
When compared to alternatives, the choice of this compound is particularly advantageous when:
-
Both primary and secondary amines need to be analyzed.
-
A robust and stable derivative is required for methods involving autosamplers and longer analytical run times.
-
HPLC-UV is the detection method of choice.
For methods requiring the absolute highest sensitivity, fluorescence-based reagents like OPA (for primary amines) or FMOC-Cl may offer lower detection limits. However, the potential for interference from byproducts with FMOC-Cl and the instability of OPA derivatives are important considerations.
Ultimately, the optimal choice of derivatization reagent will depend on the specific requirements of your analysis, including the nature of the analyte, the sample matrix, and the available instrumentation. A thorough method development and validation, as outlined in this guide, is essential to ensure the generation of accurate, reliable, and defensible analytical data.
References
- BenchChem. (2025). A Comparative Guide to Amino Acid Analysis: OPA vs.
- Martinello, M., Zanella, S., Mutinelli, F., & Bertola, M. (2025). The Development and Validation of an LC-MS/MS Method for the Determination of Glyphosate, AMPA, and Glufosinate in Honey Following FMOC-Cl Derivatization: Application to Italian Samples. Foods, 14(23), 4050.
- MDPI. (2025).
- ResearchGate. (2025). 1.2.4.
- Einarsson, S., Josefsson, B., & Lagerkvist, S. (1996). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. Analytical Biochemistry, 240(2), 167-176.
- MDPI. (2022).
- Li, Y. M., & Chen, J. (1995). Derivatization and fluorescence detection of amino acids and peptides with 9-fluorenylmethyl chloroformate on the surface of a solid adsorbent.
- Bhushan, R., & Martens, J. (2009). Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). In Amino Acid Analysis (pp. 13-24). Humana Press.
- David, V., Moldoveanu, S. C., & Galaon, T. (2020). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis.
- Shanaeva, I. V., Volkov, A. V., Grishin, D. A., & Seredenin, S. B. (2020). The use of HPLC-MS/MS for the quantitative analysis of neuroactive amino acids in rat brain homogenates after derivatization with 9-fluorenylmethyl chloroformate.
- Majnooni, M. B., Mohammadi, B., Jalili, R., & Bahrami, G. (2013). Applicability of LC-MS/MS to optimize derivatization of topiramate with FMOC-Cl using reacted/intact drug ratio. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 1-6.
- Agilent Technologies. (2007). Improved OPA /FMOC Derivatized Amino Acid Methods using Many Improv.
- Megoulas, N. C., & Koupparis, M. A. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological. Molecules, 27(18), 5897.
- Valsecchi, C., Polesello, S., Mazzoni, M., Rusconi, M., & Pascariello, S. (2021). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO‐DA, DONA, and cC6O4. Analytical and Bioanalytical Chemistry, 413(29), 7269-7282.
- Muchtaridi, M., Musaddah, M. H., & Warya, S. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. International Journal of Pharmacy and Pharmaceutical Sciences, 8(10), 123-129.
- American Chemical Society. (n.d.).
- Al-Kindy, S. M. Z., Suliman, F. E. O., Al-Lawati, H. A. J., & Al-Hamadani, S. A. S. (2017). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)-2-pyrazoline. Sultan Qaboos University Journal For Science, 22(1), 1-11.
- Benchchem. (2025). Performance comparison of different labeling reagents for HPLC with UV detection.
- van Eijk, H. M., van der Heijden, M. A., van Berlo, C. L., & Soeters, P. B. (1993). Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials.
- Krafft, M. P., & Riess, J. G. (2015). Fluorinated HPLC Phases—Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 33(7), 484-493.
- ResearchGate. (2025). (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl).
- Agilent. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction.
- U.S. Food and Drug Administration. (n.d.). A Rapid Liquid Chromatography-Fluorescence Detection (UPLC/FLD)
- MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
- Hiller, S., & Metallo, C. M. (2013). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis.
- Hori, Y., Fujisawa, M., Shimada, K., Sato, M., Kikuchi, M., Honda, M., & Hirose, Y. (2002). Quantitative determination of glufosinate in biological samples by liquid chromatography with ultraviolet detection after p-nitrobenzoyl derivatization.
- Latorre, M. O. R., de Souza, V. R., Furlani, R. P. Z., & de Souza, H. B. (2015). HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs. Talanta, 142, 240-245.
- Sahu, P. K., Sahu, P. K., Sahu, P. K., & Sahu, P. K. (2018). Establishment of a quantitative bioanalytical method for an acetylcholinesterase inhibitor Ethyl 3-(2-(4-fluorophenyl) amino)-4-phenylthiazol-5-yl)-3-oxopropanoate including its physicochemical characterization and in vitro metabolite profiling using Liquid Chromatography-Mass Spectrometry.
- ResearchGate. (2025). Trapping 4-fluorobenzyl chloride in human plasma with chemical derivatization followed by quantitative bioanalysis using high-performance liquid chromatography/tandem mass spectrometry | Request PDF.
- Al-Suwayeh, S. A., Taha, E. I., Al-Qahtani, F. M., & Ahmed, M. O. (2016). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PLoS One, 11(4), e0153831.
- Revue Roumaine de Chimie. (n.d.). development of an hplc method for the determination of fampridine (dalfampridine) in human plasma.
- European Journal of Chemistry. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Amine Derivatization: A Performance Comparison of 4-Fluorophenyl Chloroformate and Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of amines—a class of compounds central to biochemistry and pharmaceutical science—is a frequent analytical challenge. Many of these molecules, such as amino acids, biogenic amines, and drug candidates, lack the intrinsic properties needed for sensitive detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detectors.[1] Pre-column derivatization addresses this by chemically modifying the analyte to attach a tag, or "handle," that enhances detectability and improves chromatographic behavior.[2][3]
This guide provides an in-depth, objective comparison of 4-Fluorophenyl chloroformate (4-FPC) with other prominent derivatizing agents. We will move beyond a simple listing of features to explore the causality behind experimental choices, offering field-proven insights to help you select the optimal reagent for your specific analytical workflow.
The Crucial Role of Derivatization
The primary goal of derivatization is to transform an analyte into a new compound with properties better suited for a given analytical method.[3] For amine analysis via HPLC, this typically means:
-
Introducing a Chromophore or Fluorophore: Attaching a molecule that strongly absorbs UV light or emits fluorescence, dramatically increasing detection sensitivity.[4]
-
Improving Chromatographic Separation: Increasing the hydrophobicity of polar analytes to enhance retention and resolution on widely used reversed-phase columns.[4][5]
-
Enhancing Ionization for Mass Spectrometry (MS): Modifying the analyte to improve its ionization efficiency in an MS source, leading to better signal intensity.[5]
-
Increasing Derivative Stability: Ensuring the newly formed derivative is stable throughout sample preparation and analysis to guarantee reproducible and accurate results.[6]
The ideal derivatizing agent achieves these goals rapidly, under mild conditions, and with high specificity to produce a single, stable derivative per analyte.
Mechanism of Action: Chloroformates and Amines
This compound belongs to the chloroformate class of reagents, which also includes the widely recognized 9-fluorenylmethyl chloroformate (FMOC-Cl).[7] These reagents react with the nucleophilic primary and secondary amino groups of analytes in a straightforward acylation reaction. Under alkaline conditions (typically pH 8.5-11.4), the deprotonated amine attacks the electrophilic carbonyl carbon of the chloroformate.[8][9] This results in the formation of a stable carbamate linkage and the elimination of hydrochloric acid, which is neutralized by the alkaline buffer, driving the reaction to completion.[8]
Figure 1: General reaction mechanism of an amine with this compound.
The fluorine atom on the phenyl ring of 4-FPC provides a modest UV chromophore, making the resulting carbamate derivatives detectable by standard HPLC-UV systems. The key advantage of fluorinated reagents often lies in their potential for highly sensitive detection using techniques like gas chromatography with electron capture detection (GC-ECD) or for creating unique fragmentation patterns in mass spectrometry.[10]
Head-to-Head Comparison of Derivatizing Agents
The choice of derivatizing agent is a critical decision that impacts nearly every aspect of the analytical method. Here, we compare 4-FPC to three widely used alternatives: Dansyl Chloride , a classic fluorescent tag; Phenylisothiocyanate (PITC) , the cornerstone of Edman degradation; and AccQ-Tag (AQC) , a modern reagent developed specifically for amino acid analysis.
| Feature | This compound (4-FPC) | Dansyl Chloride | Phenylisothiocyanate (PITC) | AccQ-Tag (AQC) |
| Reagent Class | Chloroformate | Sulfonyl Chloride | Isothiocyanate | N-hydroxysuccinimidyl carbamate |
| Target Analytes | Primary & Secondary Amines[4] | Primary & Secondary Amines, Phenols, Thiols[8] | Primary & Secondary Amines[1] | Primary & Secondary Amines |
| Reaction pH | Alkaline (typically pH 8.5-10) | Strongly Alkaline (pH 9.5-10.5)[8] | Alkaline (pH ~10)[11] | Buffered (pH 8.2-10.1) |
| Reaction Time | Fast (typically < 10 min)[10] | Slow (30-120 min)[1][12] | Moderate (5-10 min, but requires drying steps)[11] | Very Fast (< 1 min derivatization, 10 min total)[13] |
| Reaction Temp. | Room Temperature | Room Temp to 80°C[8][14] | Room Temperature[11] | 55°C |
| Derivative Stability | Generally Good (Carbamates are stable)[15] | Good, but can be light-sensitive[16] | Good (pH 5-7.5)[11] | Excellent (Stable for several days)[13] |
| Detection Method | HPLC-UV, GC-ECD, LC-MS | HPLC-UV, HPLC-FLD (Fluorescence)[8] | HPLC-UV (254 nm)[11] | HPLC-FLD (Fluorescence), HPLC-UV[17] |
| Key Advantage | Simple reaction, suitable for GC-ECD | High fluorescence sensitivity, well-established | Reacts with secondary amines (unlike OPA), volatile reagent[11] | Rapid reaction, high stability, kit-based system[17][18] |
| Key Disadvantage | Weaker UV/Fluorescence vs. others | Slow reaction, reacts with other nucleophiles | Complex sample prep, reagent toxicity[1] | Part of an integrated system, higher cost |
In-Depth Analysis & Field Insights
Reaction Kinetics and Workflow Complexity
From a workflow efficiency perspective, AccQ-Tag (AQC) stands out. Its derivatization reaction is nearly instantaneous and is designed as part of a streamlined kit, making it ideal for high-throughput labs.[13] The entire process from sample to injection-ready vial takes about 10 minutes.[13]
Chloroformates like 4-FPC and FMOC-Cl also offer rapid reactions, often completing in under 10-20 minutes at room temperature.[10][19] The simplicity of the reaction is a major advantage, requiring only the mixing of the sample with a buffered reagent solution.
In contrast, Dansyl Chloride is notoriously slow, with reaction times ranging from 30 to over 60 minutes, often at elevated temperatures to drive the reaction to completion.[8][12] This can introduce a significant bottleneck in the sample preparation process.
PITC derivatization, while having a short reaction time of 5-10 minutes, involves a more complex workflow. The protocol requires multiple drying steps to remove excess reagent and byproducts, which is laborious and can introduce variability.[1][11]
Derivative Stability: A Critical Factor for Reproducibility
The stability of the resulting derivative is paramount for reliable quantification, especially in automated workflows where samples may sit in an autosampler for extended periods.
-
AccQ-Tag (AQC) derivatives are exceptionally stable, remaining viable for several days after preparation, which is a significant advantage for large sample batches.[13]
-
FMOC-Cl derivatives are also highly stable, with reports showing they are unaffected for over 48 hours when stored correctly.[9][16] Carbamates formed from chloroformates like 4-FPC are generally hydrolytically stable within a wide pH range, contributing to robust methods.[15]
-
Dansyl derivatives are generally stable but are known to be sensitive to light, requiring extra precautions during sample handling and storage to prevent photodegradation.[8][16]
-
PITC derivatives (PTC-amino acids) show good stability in a slightly acidic to neutral pH range (pH 5-7.5).[11]
Detection Sensitivity and Selectivity
The ultimate goal is sensitive and selective detection of the target analyte.
-
Fluorescence-based reagents like AccQ-Tag and Dansyl Chloride typically offer the highest sensitivity, often reaching the low picomole or even femtomole range.[6][8] However, the selectivity of Dansyl Chloride can be a drawback, as it also reacts with phenols and thiols, potentially creating interfering peaks in complex samples.[14]
-
FMOC-Cl also provides excellent fluorescence sensitivity and is more selective for amines than Dansyl Chloride.[16]
-
PITC and 4-FPC are primarily UV-active tags. PITC derivatives are reliably detected at 254 nm.[11] The utility of 4-FPC in LC-MS is noteworthy; the fluorine atom can provide a distinct isotopic pattern or fragmentation pathway that aids in identification and quantification in complex matrices. While its UV sensitivity may not match dedicated fluorophores, its performance in MS can be a deciding factor.
Experimental Protocols: A Practical Comparison
To provide a tangible comparison, below are representative protocols for derivatization with a chloroformate (FMOC-Cl, analogous to 4-FPC) and Dansyl Chloride.
Figure 2: A generalized experimental workflow for pre-column derivatization of amines.
Protocol 1: Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl)
This protocol is representative of the chloroformate class and can be adapted for 4-FPC.
-
Reagent Preparation: Prepare a solution of FMOC-Cl (e.g., 2.0 mM) in a water-miscible organic solvent like acetonitrile.
-
Sample Preparation: In a microcentrifuge tube, mix your sample or standard with a suitable alkaline buffer (e.g., 2.5 mM Borate buffer, pH 10).[19]
-
Derivatization: Add the FMOC-Cl solution to the buffered sample. The final reaction medium should contain a significant portion of organic solvent (e.g., 1:1 acetonitrile:water) to ensure reagent solubility.[19]
-
Incubation: Vortex the mixture thoroughly. The reaction typically proceeds to completion within 40 minutes at room temperature.[19]
-
Stabilization/Quenching: To stabilize the derivatives and consume excess, highly reactive FMOC-Cl, add a small amount of an acid (e.g., 0.1 M HCl) or a primary amine scavenger.[19] The acidified derivatives are stable for at least 24 hours.[19]
-
Analysis: The sample is now ready for injection into the HPLC system.
Protocol 2: Derivatization with Dansyl Chloride
-
Reagent Preparation: Prepare a fresh solution of Dansyl Chloride (e.g., 50 mM) in acetonitrile. This solution should be stored in the dark.[8][20]
-
Sample Preparation: In a microcentrifuge tube, add your sample or standard.
-
Derivatization: Add the Dansyl Chloride solution, followed by an alkaline derivatization buffer (e.g., 100 mM Sodium Carbonate/Bicarbonate, pH 9.8).[8][20]
-
Incubation: Vortex the mixture thoroughly. Incubate in a heating block at 60-80°C for 30-60 minutes. Crucially, this incubation must be performed in the dark to prevent photodegradation.[8]
-
Quenching: After cooling the mixture to room temperature, add a quenching solution (e.g., 10% Ammonium Hydroxide) to consume the excess Dansyl Chloride.[8][20] Let stand for 5 minutes.
-
Analysis: Centrifuge the mixture to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis.[8]
Conclusion and Recommendations
The selection of a derivatizing agent is not a one-size-fits-all decision. It requires a careful balancing of the need for sensitivity, speed, robustness, and cost, all within the context of the specific analytical challenge.
-
Choose this compound (or other chloroformates like FMOC-Cl) when:
-
Choose Dansyl Chloride when:
-
Choose PITC when:
-
Choose AccQ-Tag (AQC) when:
By understanding the underlying chemistry and practical trade-offs of each reagent class, researchers can make an informed decision, leading to the development of robust, reliable, and sensitive analytical methods for the quantification of amines.
References
-
Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Retrieved from [Link]
-
Waters Corporation. (n.d.). AccQ•Tag Ultra Derivatization Kit. Retrieved from [Link]
-
Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
-
Cardinal Scholar. (n.d.). Amino Acid Analysis by Dansylation: A Revised Method. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Waters AccQ·Tag Ultra Chemistry kit. Retrieved from [Link]
-
Waters Corporation. (n.d.). AccQ-Tag Ultra Derivatization Kits. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Targeted quantification of amino acids by dansylation. Retrieved from [Link]
-
ResearchGate. (2005). HPLC of amino acids as dansyl and dabsyl derivatives. Retrieved from [Link]
-
UVISON.com. (n.d.). Waters AccQ-Tag Ultra Derivatization Kit, Automation. Retrieved from [Link]
-
PubMed. (2009). Comparison of highly-fluorinated chloroformates as direct aqueous sample derivatizing agents for hydrophilic analytes and drinking-water disinfection by-products. Retrieved from [Link]
-
ResearchGate. (2005). Key parameters for carbamate stability in dilute aqueous–organic solution. Retrieved from [Link]
-
International Journal of Pharmaceutical Research. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Retrieved from [Link]
-
ResearchGate. (2018). HPLC separation of carbamates. Retrieved from [Link]
-
IU Indianapolis ScholarWorks. (2018). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Retrieved from [Link]
-
ResearchGate. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Retrieved from [Link]
-
ResearchGate. (2014). Effect of the Mobile Phase Acid Additives on Enantioselectivity of Amino Acid Derivative Using Quinine Carbamate Based Chiral Stationary Phase. Retrieved from [Link]
-
ResearchGate. (2005). HPLC of amino acids as chloroformate derivatives. Retrieved from [Link]
-
University of Missouri. (2014). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. Retrieved from [Link]
-
Springer. (1982). Derivatization of amines with chloroformate esters for gas chromatographic analysis. Retrieved from [Link]
-
PubMed. (1993). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl chloride. Retrieved from [Link]
-
PubMed. (2013). Applicability of LC-MS/MS to optimize derivatization of topiramate with FMOC-Cl using reacted/intact drug ratio. Retrieved from [Link]
-
Malaysian Journal of Chemistry. (2019). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Retrieved from [Link]
-
Waters Corporation. (n.d.). Solvents and Caveats for LC-MS. Retrieved from [Link]
-
Figshare. (2019). Derivatization reactions of the targeted amino acids with 9-fluorenylmethyl chloroformate (FMOC-Cl). Retrieved from [Link]
-
National Institutes of Health (NIH). (2017). Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. Retrieved from [Link]
-
Shimadzu. (n.d.). Qualitative Analysis of Drug Metabolites Using LCMS-9050. Retrieved from [Link]
-
ResearchGate. (2009). Comparison of highly-fluorinated chloroformates as direct aqueous sample derivatizing agents for hydrophilic analytes and drinking-water disinfection by-products. Retrieved from [Link]
Sources
- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. journalajacr.com [journalajacr.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of highly-fluorinated chloroformates as direct aqueous sample derivatizing agents for hydrophilic analytes and drinking-water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. scribd.com [scribd.com]
- 15. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. lcms.cz [lcms.cz]
- 18. lcms.labrulez.com [lcms.labrulez.com]
- 19. ikm.org.my [ikm.org.my]
- 20. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Comparing 4-Fluorophenyl Chloroformate with Acylating Agents in Carbamate Synthesis
Introduction: The Enduring Importance of the Carbamate Linkage
In the landscape of modern drug discovery and medicinal chemistry, the carbamate functional group stands as a cornerstone of molecular design.[1][2] Valued for its unique combination of stability, hydrogen bonding capability, and its role as a bioisostere for the amide bond, the carbamate moiety is integral to a vast array of pharmaceuticals, agrochemicals, and materials.[2][3] The synthesis of these critical linkages, however, is highly dependent on the choice of the acylating agent. This decision profoundly impacts reaction efficiency, substrate scope, scalability, and, most critically, safety.
Classical methods often rely on the highly reactive but notoriously toxic phosgene gas or its more manageable but still hazardous solid surrogates like triphosgene.[3][4][5] These reagents, while effective, necessitate stringent safety protocols and specialized equipment. This has driven the development and adoption of alternative acylating agents, particularly activated chloroformates, which offer a more favorable balance of reactivity and safety.
This guide provides an in-depth, objective comparison of 4-fluorophenyl chloroformate against a spectrum of other common acylating agents. We will delve into the mechanistic rationale behind their performance, present comparative data, and provide field-tested protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic challenges.
The Acylating Agent: A Mechanistic Overview
The formation of a carbamate from an amine and a chloroformate proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate. This forms a tetrahedral intermediate which subsequently collapses, expelling the chloride ion and the corresponding phenoxide or alkoxide as a leaving group, followed by deprotonation to yield the final carbamate product.
Caption: General mechanism for carbamate synthesis.
The reactivity of the chloroformate is paramount and is dictated by the electronic nature of the 'R³' group. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon and stabilize the resulting leaving group (R³O⁻), thereby accelerating the reaction.
A Comparative Profile of Acylating Agents
The choice of an acylating agent is a trade-off between reactivity, selectivity, safety, and practicality. Below, we profile the most common classes of reagents.
Phosgene and Its Solid Surrogates (Triphosgene, Diphosgene)
Phosgene (COCl₂) is an exceptionally reactive C1 building block, but its extreme toxicity and gaseous state limit its use to specialized industrial settings.[6][7] Triphosgene (bis(trichloromethyl)carbonate), a stable crystalline solid, serves as a safer and more convenient phosgene equivalent, delivering three molecules of phosgene in situ.[4][8]
-
Advantages: Extremely high reactivity, suitable for unreactive or sterically hindered amines.[4] Effective for generating a wide range of intermediates like isocyanates and carbamoyl chlorides.[7][9]
-
Disadvantages: High toxicity requiring careful handling in a fume hood and quenching protocols.[8] Reactions can be exothermic and may require careful temperature control. Byproducts (HCl) require scavenging with a base.
1,1'-Carbonyldiimidazole (CDI)
CDI is a mild, non-hygroscopic solid reagent that has gained popularity as a safer alternative to phosgene-based systems.[4][7]
-
Advantages: Significantly safer to handle than phosgene or triphosgene.[4] Byproducts (imidazole and CO₂) are often easily removed; imidazole is water-soluble, simplifying purification.[4] Ideal for sensitive substrates under mild conditions.[4]
-
Disadvantages: Lower reactivity compared to chloroformates or triphosgene, often requiring longer reaction times or heating. May not be suitable for less nucleophilic or sterically hindered amines.
Aryl Chloroformates: The Activated Workhorses
Aryl chloroformates are a highly versatile class of reagents where the reactivity can be fine-tuned by substituents on the phenyl ring. They are generally more reactive than their alkyl counterparts due to the electron-withdrawing nature of the aromatic ring, which creates a better leaving group.
-
Phenyl Chloroformate (PhOCOCl): This is the parent compound of the series. It offers a good balance of reactivity and stability, serving as a benchmark for comparison. It is, however, corrosive and toxic, requiring careful handling.[10]
-
4-Nitrophenyl Chloroformate (4-NPCOCl): The strong electron-withdrawing nitro group makes this reagent significantly more reactive than phenyl chloroformate. The release of the yellow 4-nitrophenoxide anion upon reaction allows for easy colorimetric monitoring.[11] However, its high reactivity can sometimes lead to side reactions with sensitive substrates.
-
Pentafluorophenyl Chloroformate (PFPOCOCl): The inductive effect of five fluorine atoms makes this one of the most reactive aryl chloroformates, suitable for difficult couplings.[12]
This compound (4-FPCOCl): The Modern Contender
This compound emerges as a compelling option, balancing the attributes of its aryl chloroformate counterparts.
-
Reactivity Profile: The fluorine atom is moderately electron-withdrawing, enhancing the reactivity of 4-FPCOCl compared to the unsubstituted phenyl chloroformate. This often allows for faster reactions or milder conditions. However, it is generally less aggressive than 4-nitrophenyl chloroformate, which can improve selectivity and reduce side product formation with complex, multi-functionalized molecules.
-
Safety and Handling: Like other chloroformates, 4-FPCOCl is toxic, corrosive, and moisture-sensitive, requiring handling under an inert atmosphere with appropriate personal protective equipment.[13][14] It is a liquid at room temperature, which can be advantageous for dosing.[15]
-
Unique Advantages: The presence of fluorine is a significant advantage in modern drug development.[16] It can confer desirable pharmacokinetic properties. Furthermore, the fluorine atom serves as a valuable spectroscopic handle for ¹⁹F NMR, a powerful and sensitive technique for reaction monitoring and characterization of the final product without background interference.
Quantitative Comparison and Data Analysis
The selection of an acylating agent is best guided by empirical data. The tables below summarize the key properties and performance metrics compiled from various sources.
Table 1: Physicochemical and Safety Comparison of Acylating Agents
| Reagent | Formula | MW ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Key Hazards |
| Phosgene | COCl₂ | 98.92 | Colorless Gas | -118 | 8.3 | Extremely Toxic, Corrosive[7] |
| Triphosgene | C₃Cl₆O₃ | 296.75 | White Crystalline Solid | 80 | 203-206 | Toxic, Corrosive, Releases Phosgene[4][7] |
| CDI | C₇H₆N₄O | 162.15 | White Crystalline Solid | 116-120 | N/A | Irritant |
| Phenyl Chloroformate | C₇H₅ClO₂ | 156.57 | Colorless Liquid | - | 188-192 | Toxic, Corrosive, Lachrymator[10] |
| This compound | C₇H₄ClFO₂ | 174.56 | Colorless to Yellow Liquid | - | ~190 | Toxic, Corrosive [15] |
| 4-Nitrophenyl Chloroformate | C₇H₄ClNO₄ | 201.56 | Yellow Crystalline Solid | 77-79 | - | Corrosive, Lachrymator |
Table 2: Performance Metrics in Carbamate Synthesis
| Acylating Agent | Substrate Scope | Typical Conditions | Typical Yields | Byproducts & Purification |
| Triphosgene | Broad: Primary, secondary, hindered, and unreactive amines | Aprotic solvent (DCM, Toluene), Base (e.g., Pyridine, TEA), 0 °C to reflux | 80-95% | HCl, requires base scavenger. Purification via standard methods. |
| CDI | Primary & secondary amines, sensitive substrates | Aprotic solvent (THF, DCM), RT to reflux, often requires longer times | 70-90% | Imidazole (water-soluble), CO₂. Often simple aqueous workup.[4] |
| Phenyl Chloroformate | Primary & secondary amines | Aprotic solvent (DCM, Ethyl Acetate), Base (TEA, NaHCO₃), 0 °C to RT[2] | 75-95% | Phenol, HCl. Requires base and aqueous workup.[2] |
| This compound | Primary & secondary amines | Aprotic solvent (DCM, THF), Base (TEA, K₂CO₃), 0 °C to RT | 80-97% | 4-Fluorophenol, HCl. Requires base and standard workup. |
| 4-Nitrophenyl Chloroformate | Primary & secondary amines | Aprotic solvent (DCM, THF), Base (TEA), 0 °C to RT | 85-98% | 4-Nitrophenol (colored), HCl. Standard workup, but colored byproduct may require extra purification steps. |
Experimental Workflows and Protocols
Adherence to a structured and robust experimental plan is critical for success and reproducibility.
Caption: A typical experimental workflow for carbamate synthesis.
Protocol 1: Synthesis of a Carbamate using this compound
This protocol describes a general procedure for the synthesis of a carbamate from a primary or secondary amine.
Materials:
-
Amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (1.2-1.5 equiv)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line, syringe/dropping funnel
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 equiv) and anhydrous solvent to a dry round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add the base (e.g., TEA, 1.2 equiv). If using a solid base like K₂CO₃, ensure vigorous stirring.
-
Cooling: Cool the stirred mixture to 0 °C using an ice-water bath.
-
Chloroformate Addition: Add this compound (1.1 equiv) dropwise via syringe over 5-10 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (if TEA was used), saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to obtain the final carbamate.
Protocol 2: Comparative Synthesis using Triphosgene (Illustrating Safety Considerations)
CAUTION: Triphosgene is toxic and releases phosgene upon heating or reaction. This procedure must be performed in a well-ventilated chemical fume hood by trained personnel. All glassware should be quenched with a basic solution (e.g., NaOH) after use.
Materials:
-
Amine (3.0 equiv)
-
Triphosgene (1.0 equiv)
-
Anhydrous Toluene or DCM
-
Pyridine or TEA (3.2 equiv)
Procedure:
-
Setup: Under an inert atmosphere in a chemical fume hood, dissolve triphosgene (1.0 equiv) in anhydrous toluene.
-
Cooling: Cool the solution to 0 °C.
-
Amine Addition: In a separate flask, dissolve the amine (3.0 equiv) and pyridine (3.2 equiv) in anhydrous toluene. Add this solution dropwise to the cold, stirred triphosgene solution.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-8 hours. Monitor by TLC or LC-MS.
-
Workup & Purification: Follow steps 6-9 from Protocol 1. Ensure any excess triphosgene is quenched carefully during the initial aqueous workup step by slow addition to a stirred, basic solution.
Senior Scientist's Perspective and Conclusion
The landscape of carbamate synthesis is rich with options, each presenting a unique profile of reactivity, safety, and practicality. While highly reactive agents like triphosgene have their place for challenging substrates, the trend in modern organic and medicinal chemistry rightly prioritizes safer, more convenient reagents.
Within the versatile class of aryl chloroformates, This compound stands out as a highly proficient and well-balanced reagent. It offers several key advantages:
-
Tunable Reactivity: It is more reactive than standard phenyl chloroformate, allowing for more efficient reactions, yet it is typically more selective than the highly activated 4-nitrophenyl chloroformate.
-
Broad Applicability: It is effective for a wide range of primary and secondary amines under standard, scalable conditions.
-
Favorable Byproducts: The 4-fluorophenol byproduct is generally straightforward to remove using standard extractive and chromatographic techniques.
-
¹⁹F NMR Handle: The fluorine atom provides an invaluable tool for reaction monitoring and product characterization, a significant benefit in research and development settings.
For researchers and drug development professionals, this compound represents an excellent first choice for many carbamate synthesis applications. It bridges the gap between traditional, highly hazardous reagents and milder, less reactive alternatives, providing a robust and efficient tool for the construction of this vital functional group.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link][3]
-
Foucourt, A., et al. (2010). Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application in Carbon-11 Chemistry. The Journal of Organic Chemistry, 75(5), 1631–1641. Retrieved from [Link][9]
-
ResearchGate. (2015). Indium-catalyzed reaction for the synthesis of carbamates and carbonates: selective protection of amino groups. Retrieved from [Link][17]
-
ResearchGate. (n.d.). Synthetic methods of carbamate synthesis. Retrieved from [Link][18]
-
ResearchGate. (n.d.). A Practical Synthesis of Carbamates Using an “in-situ” Generated Polymer-Supported Chloroformate. Retrieved from [Link][19]
-
ResearchGate. (2021). Various Approaches for the Synthesis of Organic Carbamates. Retrieved from [Link][5]
-
Google Patents. (n.d.). US6528678B2 - Phosgene-free process for preparing carbamates. Retrieved from [20]
-
Google Patents. (n.d.). WO2000050389A1 - Efficient carbamate synthesis. Retrieved from [1]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link][21]
-
ResearchGate. (2018). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Retrieved from [Link][22]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link][23]
-
ResearchGate. (2018). Synthesis and characterization of carbamates derivatives from 4-amino-1, 2, 4-triazole. Retrieved from [Link][24]
-
Yin, H., et al. (2015). Synthesis of Acyl Carbamates via Four Component Pd-Catalyzed Carbonylative Coupling of Aryl Halides, Potassium Cyanate, and Alcohols. Organic Letters, 17(7), 1838–1841. Retrieved from [Link][25]
-
Kevill, D. N., & D'Souza, M. J. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. International Journal of Molecular Sciences, 12(7), 4147–4158. Retrieved from [Link][27]
-
Yin, H., et al. (2015). Synthesis of acyl carbamates via four component Pd-catalyzed carbonylative coupling of aryl halides, potassium cyanate, and alcohols. Organic Letters, 17(7), 1838-1841. Retrieved from [Link][28]
-
ResearchGate. (2022). Design, Synthesis, Characterization of New Carbamates of 4-Nitrophenylchloroformate and Their Antimicrobial and Antioxidant Activities: an In Vitro and In Silico Approach. Retrieved from [Link][29]
-
Journal of Emerging Investigators. (2020). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved from [Link][11]
-
National Academies Press. (2004). Chapter: 2 Chloroformates Acute Exposure Guideline Levels. Retrieved from [Link][30]
-
MDPI. (2021). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. Retrieved from [Link][31]
-
ResearchGate. (2007). Comparison of highly-fluorinated chloroformates as direct aqueous sample derivatizing agents for hydrophilic analytes and drinking-water disinfection by-products. Retrieved from [Link][32]
-
Khan, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society, 20(4), 861–894. Retrieved from [Link][16]
Sources
- 1. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Phosgene and Substitutes [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. emerginginvestigators.org [emerginginvestigators.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 16. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. US6528678B2 - Phosgene-free process for preparing carbamates - Google Patents [patents.google.com]
- 21. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 22. op.niscpr.res.in [op.niscpr.res.in]
- 23. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Chloroformate - Wikipedia [en.wikipedia.org]
- 27. Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis of acyl carbamates via four component Pd-catalyzed carbonylative coupling of aryl halides, potassium cyanate, and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. nationalacademies.org [nationalacademies.org]
- 31. mdpi.com [mdpi.com]
- 32. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: A Comparative Study of Fluorinated vs. Non-Fluorinated Chloroformates
Introduction: The Enduring Utility of Chloroformates in Chemical Synthesis and Analysis
Chloroformates, with the general structure ROC(O)Cl, are a cornerstone class of reagents in modern organic chemistry.[1] As esters of chloroformic acid, their high reactivity makes them indispensable for a multitude of transformations.[1] In the realm of drug development and pharmaceutical sciences, they are most notably employed as robust agents for introducing protecting groups—such as the ubiquitous Cbz (carbobenzyloxy) and Fmoc (fluorenylmethyloxycarbonyl) groups in peptide synthesis—and as versatile building blocks for active pharmaceutical ingredients (APIs).[1][2]
Beyond synthesis, chloroformates have carved out a critical niche in analytical chemistry. They serve as powerful derivatizing agents that transform polar, non-volatile analytes (e.g., amino acids, organic acids, phenols) into less polar, more volatile derivatives.[2] This chemical modification is often essential for enabling analysis by gas chromatography-mass spectrometry (GC-MS), a workhorse technique for metabolomics and trace analysis.[2][3]
The choice of the 'R' group in the chloroformate structure is not trivial; it fundamentally dictates the reagent's properties and the characteristics of the resulting derivative. This guide provides a comparative analysis of two major subclasses: traditional non-fluorinated chloroformates and their more modern, highly-fluorinated counterparts. We will delve into the underlying chemical principles, compare their performance using experimental data, and provide validated protocols to guide researchers in selecting the optimal reagent for their specific application.
The Foundation: Understanding Chloroformate Reactivity
The reactivity of chloroformates is analogous to that of acyl chlorides, driven by the electrophilic carbonyl carbon. They readily react with nucleophiles such as amines, alcohols, and carboxylic acids.[2] These reactions are typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2]
General Reaction Mechanism: Nucleophilic Acyl Substitution
The core reaction is a nucleophilic acyl substitution. For instance, the reaction with a primary amine to form a stable carbamate proceeds as follows:
Caption: General reaction of a chloroformate with a primary amine to form a carbamate.
This fundamental reactivity is modulated by the electronic properties of the 'R' group. Electron-withdrawing groups, such as fluorinated alkyl chains, can increase the electrophilicity of the carbonyl carbon, potentially influencing reaction rates.
Non-Fluorinated Chloroformates: The Established Workhorse
Standard alkyl and aryl chloroformates, like ethyl chloroformate (ECF) and benzyl chloroformate (Cbz-Cl), have been used for decades. Their utility is well-documented, and they are often the first choice for many standard applications due to their commercial availability and cost-effectiveness.
Key Characteristics:
-
Broad Applicability: Effective for derivatizing a wide range of functional groups, including amines, alcohols, and phenols.[3]
-
Robust Protocols: Well-established, optimized protocols exist for many applications, particularly in metabolomics for GC-MS analysis.[3][4]
-
Cost-Effective: Generally more economical than their fluorinated counterparts, making them suitable for large-scale synthesis.
Limitations:
-
Moderate Volatility: Derivatives of larger molecules may have insufficient volatility for efficient GC analysis.
-
Standard Detection Sensitivity: While effective for Flame Ionization Detection (FID) and standard Electron Ionization (EI) Mass Spectrometry, they lack features that enhance sensitivity for more specialized detectors.
Fluorinated Chloroformates: The High-Performance Alternative
The strategic introduction of fluorine atoms into the alkyl or aryl backbone of a chloroformate imparts unique and highly desirable properties. Reagents like 2,2,2-trifluoroethyl chloroformate (TFECC) and highly-fluorinated variants such as 2,2,3,3,4,4,5,5-octafluoro-1-pentyl chloroformate (OFPCF) represent a significant advancement in derivatization chemistry.[5][6]
The "Fluorine Advantage": Causality and Effect
-
Enhanced Volatility: The replacement of hydrogen with fluorine atoms of similar size but higher mass decreases intermolecular forces (van der Waals forces), leading to a significant increase in the volatility of the resulting derivatives.[5] This is crucial for the GC analysis of larger or more polar molecules.
-
Superior Detector Sensitivity: The presence of multiple electronegative fluorine atoms makes the derivatives exceptionally sensitive to Electron Capture Detection (ECD) and, more importantly, Electron Capture Negative Ionization (ECNI) Mass Spectrometry.[6][7] This can lower detection limits by several orders of magnitude compared to non-fluorinated analogues, enabling ultra-trace analysis.[6]
-
Powerful Derivatization in Aqueous Media: Highly fluorinated chloroformates have demonstrated excellent reactivity for derivatizing multiple functional groups (hydroxyl, carboxyl, and amino) simultaneously, directly in aqueous samples.[5] This streamlines sample preparation by eliminating the need for sample drying, a common prerequisite for silylation reactions.[8]
Performance Comparison: Experimental Data
The true measure of a reagent's utility lies in its performance. The following table summarizes key performance metrics, drawing from comparative studies in the literature. The comparison focuses on their application as derivatizing agents for GC-MS analysis.
| Feature | Non-Fluorinated (e.g., Ethyl Chloroformate) | Highly Fluorinated (e.g., OFPCF) | Rationale & Causality |
| Primary Application | General derivatization for GC-MS, protecting group synthesis | Ultra-trace analysis, derivatization of highly polar analytes | Fluorination enhances volatility and detector sensitivity. |
| Reaction Medium | Biphasic aqueous/organic system[3] | Direct derivatization in aqueous phase[5] | High reactivity allows for efficient reaction even in the presence of water. |
| Detection Method | GC-FID, GC-MS (EI) | GC-ECD, GC-MS (ECNI) | High electron affinity of the fluorinated tag dramatically enhances ECNI signal. |
| Detection Limits | pg to ng range | fmol to low pg range[6][7] | ECNI is an inherently more sensitive ionization technique for electrophilic molecules. |
| Derivative Volatility | Good | Excellent | Fluorination reduces intermolecular forces, increasing vapor pressure. |
| Reaction Time | Typically < 1-2 minutes[3] | Typically < 10 minutes for a full workflow[6] | The overall workflow can be very rapid due to direct aqueous derivatization. |
| Cost | Low | High | Synthesis of fluorinated alcohols and subsequent phosgenation is more complex. |
OFPCF: 2,2,3,3,4,4,5,5-octafluoro-1-pentyl chloroformate
A study by Vincenti et al. directly compared four highly-fluorinated chloroformates.[6][7] Of those tested, OFPCF showed the best overall performance with good reaction efficiency and low detection limits (10-100 fmol).[6][7] However, it's noteworthy that the most stable fluorinated reagents tested (TDFOCF and PFPECF) failed to derivatize some of the target analytes, highlighting a trade-off between stability and reactivity.[6][7]
Experimental Protocols: A Self-Validating System
To provide a practical comparison, we present validated, step-by-step protocols for the derivatization of a model primary amine using both a non-fluorinated and a fluorinated chloroformate.
Experimental Workflow Overview
The logical flow for a robust derivatization procedure is universal, ensuring reproducibility and complete reaction.
Caption: Standard workflow for chloroformate derivatization prior to GC-MS analysis.
Protocol 1: Derivatization with Ethyl Chloroformate (ECF)
This protocol is adapted from established methods for metabolomic analysis.[3]
Objective: To derivatize a primary amine in an aqueous sample for GC-MS analysis.
Materials:
-
Aqueous amine sample (e.g., 100 µL)
-
Pyridine
-
Ethanol
-
Ethyl Chloroformate (ECF)
-
Chloroform (for extraction)
-
Anhydrous Sodium Sulfate
-
Reaction vial (2 mL) with PTFE-lined cap
Methodology:
-
Sample Preparation: Pipette 100 µL of the aqueous amine sample into a 2 mL reaction vial.
-
Reaction Medium Addition: Add 500 µL of a prepared solution containing Ethanol:Pyridine:Water (8:2:1 v/v/v).
-
Causality: Pyridine acts as a base to neutralize the HCl byproduct. The presence of alcohol and water creates a suitable medium for the reaction.[3]
-
-
Initial Reagent Addition: Add 20 µL of ECF to the mixture. Vortex for 30 seconds.
-
Second Reagent Addition: Add another 20 µL of ECF to ensure the reaction goes to completion. Vortex again for 30 seconds.
-
Causality: A stepwise addition ensures the reagent is not consumed by side reactions with the solvent system before it can react with the analyte.
-
-
Extraction: Add 500 µL of chloroform to the vial. Vortex vigorously for 1 minute to extract the derivatized, now non-polar, amine into the organic phase.
-
Drying: Transfer the bottom chloroform layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: Transfer the dried organic layer to a GC-MS autosampler vial for injection.
Protocol 2: Derivatization with 2,2,3,3,4,4,5,5-Octafluoro-1-pentyl Chloroformate (OFPCF)
This protocol is based on the direct aqueous derivatization method developed by Vincenti et al.[5][6]
Objective: To derivatize a primary amine in an aqueous sample for sensitive GC-ECNI-MS analysis.
Materials:
-
Aqueous amine sample (e.g., 1 mL)
-
1 M Sodium Borate buffer (pH 9.5)
-
OFPCF solution (10% in acetone)
-
Hexane (for extraction)
-
Reaction vial (4 mL) with PTFE-lined cap
Methodology:
-
Sample Preparation & pH Adjustment: In a 4 mL vial, mix 1 mL of the aqueous amine sample with 200 µL of 1 M sodium borate buffer.
-
Causality: Maintaining a basic pH (~9-10) is critical. It ensures the amine's lone pair is available for nucleophilic attack, rather than being protonated and non-reactive.
-
-
Reagent Addition: Add 50 µL of the 10% OFPCF solution in acetone.
-
Causality: Acetone is a suitable solvent for synthesizing and storing the fluorinated chloroformate and is miscible with the aqueous phase, facilitating the reaction.[5]
-
-
Reaction: Immediately cap the vial and vortex vigorously for 2 minutes at room temperature. A cloudy emulsion should form, indicating the reaction is proceeding.
-
Extraction: Add 500 µL of hexane to the vial. Vortex for 1 minute to extract the fluorinated carbamate derivative.
-
Phase Separation: Centrifuge the vial for 2 minutes to achieve a clean separation between the upper organic layer and the bottom aqueous layer.
-
Analysis: Carefully transfer the upper hexane layer to a GC-MS autosampler vial for injection.
Safety and Handling: A Critical Imperative
Chloroformates are hazardous, corrosive, and moisture-sensitive reagents.[1][9] Their handling demands strict adherence to safety protocols.
-
Engineering Controls: Always handle chloroformates and their parent solvent, chloroform, inside a certified chemical fume hood.[10][11]
-
Personal Protective Equipment (PPE): Wear a lab coat, splash goggles, and appropriate chemical-resistant gloves. Chloroform readily penetrates standard nitrile gloves, so double-gloving or using specialized gloves (e.g., Viton) is recommended.[10]
-
Moisture Sensitivity: Chloroformates hydrolyze in the presence of moisture to form corrosive HCl and other byproducts.[1][9] Store them in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon) and away from water.
-
Phosgene Risk: Chloroformates are derivatives of phosgene, a highly toxic gas.[12][13] Older bottles of chloroform may also contain phosgene due to decomposition.[10] Never work with containers that are past their expiration date or show signs of pressure buildup.
Conclusion and Recommendations
The choice between fluorinated and non-fluorinated chloroformates is driven entirely by the application's requirements.
Non-fluorinated chloroformates , such as ECF, remain the ideal choice for routine synthetic applications, protecting group chemistry, and analytical derivatization where the highest sensitivity is not required. Their cost-effectiveness and the wealth of established literature make them a reliable and pragmatic option.
Fluorinated chloroformates are specialized, high-performance reagents that unlock new analytical capabilities. They are the superior choice for:
-
Ultra-trace quantification requiring the lowest possible detection limits.
-
Analysis of highly polar, polyfunctional molecules that are challenging to derivatize by other means.
-
Workflows demanding rapid, direct-from-water sample preparation.
For researchers in drug metabolism, environmental analysis, and clinical diagnostics, the enhanced sensitivity and streamlined workflow offered by reagents like OFPCF can justify their higher cost. As with any powerful tool, a thorough understanding of their reactivity, handling requirements, and the specific analytical goal is paramount to successful implementation.
References
-
ResearchGate. (2025). Synthesis of Highly Fluorinated Chloroformates and Their Use as Derivatizing Agents for Hydrophilic Compounds and Drinking‐Water‐Disinfection By‐Products. Available from: [Link] [Accessed January 12, 2026].
-
PubMed. (2005). Comparison of highly-fluorinated chloroformates as direct aqueous sample derivatizing agents for hydrophilic analytes and drinking-water disinfection by-products. Available from: [Link] [Accessed January 12, 2026].
-
Duke University Safety. (n.d.). Chloroform Guidelines. Available from: [Link] [Accessed January 12, 2026].
-
Olin Chlor Alkali. (n.d.). Product Information - Chloroform: Handling, Storage, and Safety. Available from: [Link] [Accessed January 12, 2026].
-
Scribd. (n.d.). Chloroform Safety Guide. Available from: [Link] [Accessed January 12, 2026].
-
ACS Publications. (2005). Comparison of highly-fluorinated chloroformates as direct aqueous sample derivatizing agents for hydrophilic analytes and drinking-water disinfection by-products. Available from: [Link] [Accessed January 12, 2026].
-
ACS Publications. (2005). Comparison of highly-fluorinated chloroformates as direct aqueous sample derivatizing agents for hydrophilic analytes and drinking-water disinfection by-products. Available from: [Link] [Accessed January 12, 2026].
-
Georganics. (n.d.). Chloroformates. Available from: [Link] [Accessed January 12, 2026].
-
Wikipedia. (n.d.). Phosgene. Available from: [Link] [Accessed January 12, 2026].
-
National Center for Biotechnology Information. (n.d.). Chloroformates Acute Exposure Guideline Levels. Available from: [Link] [Accessed January 12, 2026].
-
New Jersey Department of Health. (n.d.). Hazard Summary: Ethyl Chloroformate. Available from: [Link] [Accessed January 12, 2026].
-
CORE. (n.d.). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. Available from: [Link] [Accessed January 12, 2026].
-
ResearchGate. (n.d.). Phosgene. Available from: [Link] [Accessed January 12, 2026].
-
PubMed. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Available from: [Link] [Accessed January 12, 2026].
-
Wikipedia. (n.d.). Chloroformate. Available from: [Link] [Accessed January 12, 2026].
-
ResearchGate. (2006). (PDF) Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Available from: [Link] [Accessed January 12, 2026].
Sources
- 1. Chloroformates - Georganics [georganics.sk]
- 2. Chloroformate - Wikipedia [en.wikipedia.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of highly-fluorinated chloroformates as direct aqueous sample derivatizing agents for hydrophilic analytes and drinking-water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. nj.gov [nj.gov]
- 10. safety.duke.edu [safety.duke.edu]
- 11. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
- 12. Phosgene - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a Novel HPLC Method Utilizing 4-Fluorophenyl Chloroformate for Amine-Containing Analytes
In the landscape of pharmaceutical analysis, the robust validation of analytical methods is not merely a regulatory requirement but the bedrock of confidence in drug safety and efficacy. This guide provides an in-depth, experience-driven comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method employing 4-Fluorophenyl chloroformate as a pre-column derivatization agent for the quantification of amine-containing analytes. We will dissect the validation process, grounded in the principles outlined by the International Council for Harmonisation (ICH)[1][2][3], and benchmark its performance against a well-established alternative, empowering researchers and drug development professionals to make informed decisions for their analytical workflows.
The Rationale for Derivatization: Unmasking Challenging Analytes
Many amine-containing compounds, such as amino acids, catecholamines, and certain drug metabolites, pose a significant challenge for direct HPLC analysis via UV detection due to their lack of a strong chromophore. Pre-column derivatization addresses this by covalently attaching a molecule—a derivatizing agent—that imparts a strong UV-absorbing or fluorescent tag to the analyte. This not only enhances detection sensitivity but can also improve the chromatographic properties of the analyte, leading to better peak shape and resolution.[4][5]
This compound is an electrophilic reagent that reacts with primary and secondary amines under mild basic conditions to form stable, UV-active carbamate derivatives. The choice of this reagent is predicated on its reactivity and the high molar absorptivity of the resulting derivative, promising low limits of detection.
The New Method: A Stability-Indicating HPLC Assay
The objective is to develop and validate a stability-indicating HPLC method, a critical tool in pharmaceutical development that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products.[6][7][8][9][10]
Experimental Workflow: From Derivatization to Detection
The analytical workflow is a critical sequence of steps, each optimized to ensure the reliability of the final result. The choice of a C18 stationary phase is based on its versatility and proven performance in reversed-phase chromatography for a wide range of analytes. Gradient elution is employed to ensure the timely elution of both polar and non-polar compounds, providing a comprehensive profile of the sample.
Figure 1: Experimental workflow for the derivatization of an amine-containing analyte with this compound and subsequent HPLC analysis.
Method Validation Protocol
The validation of this new method was conducted in accordance with ICH Q2(R1) guidelines[3][11][12], which provide a comprehensive framework for validating analytical procedures. The following parameters were assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This was evaluated by analyzing a placebo, the analyte, and a mixture of the analyte and its degradation products generated under forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress).
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This was determined by analyzing a series of solutions of the derivatized analyte at five different concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This was assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at three different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This was evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days by different analysts.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These were determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Performance Data of the New Method
The validation of the new HPLC method yielded the following performance data, which are summarized in the tables below.
Linearity and Range
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy and Precision
| Concentration Level | Accuracy (% Recovery) | Repeatability (RSD%) | Intermediate Precision (RSD%) |
| Low | 99.5% | < 1.0% | < 1.5% |
| Medium | 100.2% | < 0.8% | < 1.2% |
| High | 99.8% | < 0.5% | < 1.0% |
LOD, LOQ, and Robustness
| Parameter | Result |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Robustness | The method was found to be robust with respect to small variations in mobile phase composition, pH, flow rate, and column temperature. |
Comparison with an Alternative Method: 9-Fluorenylmethyl Chloroformate (FMOC-Cl)
To provide a comprehensive evaluation, the new method using this compound was compared to a widely used method employing 9-Fluorenylmethyl chloroformate (FMOC-Cl) as the derivatizing agent.[5][13][14][15] FMOC-Cl is known for producing highly fluorescent derivatives, offering excellent sensitivity.[15][16]
Comparative Performance Data
| Parameter | New Method (this compound) | Alternative Method (FMOC-Cl) |
| Detection | UV (254 nm) | Fluorescence (Ex: 265 nm, Em: 315 nm) |
| LOD | 0.1 µg/mL | 0.01 µg/mL |
| LOQ | 0.3 µg/mL | 0.03 µg/mL |
| Derivative Stability | Stable for > 24 hours at room temperature | Less stable, requires more stringent sample handling |
| Reagent Cost | Moderate | High |
| Interferences | Minimal interference from reagent by-products | Potential interference from hydrolyzed reagent |
Rationale for Method Selection
The choice between these two methods is contingent on the specific analytical requirements. The FMOC-Cl method offers superior sensitivity, making it ideal for trace-level analysis. However, the new method with this compound provides a more cost-effective and robust solution with simpler sample handling due to the higher stability of the derivatives. For routine quality control applications where ultra-high sensitivity is not the primary driver, the this compound method presents a compelling alternative.
The Validation Process: A Self-Validating System
A well-designed validation protocol acts as a self-validating system. Each parameter provides a piece of the puzzle, and together they form a complete picture of the method's performance and its suitability for the intended purpose.[11]
Figure 2: The logical flow of the HPLC method validation process, from development to final report.
Conclusion: A Fit-for-Purpose Approach
This guide has demonstrated the successful validation of a new, stability-indicating HPLC method using this compound for the analysis of amine-containing compounds. The method is specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a pharmaceutical quality control environment. The comparison with the established FMOC-Cl method highlights the trade-offs between sensitivity, cost, and practicality. Ultimately, the selection of an analytical method should be based on a "fit-for-purpose" approach, where the validation data provides the objective evidence to support this decision. The principles and practices outlined herein serve as a guide for researchers and scientists to develop and validate reliable analytical methods that are the cornerstone of drug development.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
National Institutes of Health. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Shah, B. P., Jain, S., Prajapati, K. K., & Mansuri, N. Y. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(9), 2978-2988. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]
-
SciSpace. Stability Indicating HPLC Method Development and Validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]
-
National Institutes of Health. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
National Institutes of Health. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. [Link]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Sultan Qaboos University Journal For Science. Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. [Link]
-
ResearchGate. HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. [Link]
-
ResearchGate. The derivatization scheme of alkyl amines with FMOC-Cl. [Link]
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. ICH Official web site : ICH [ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. actascientific.com [actascientific.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. scispace.com [scispace.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
- 13. jascoinc.com [jascoinc.com]
- 14. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods Utilizing 4-Fluorophenyl Chloroformate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of 4-Fluorophenyl chloroformate's performance against other derivatizing agents, supported by experimental frameworks. As Senior Application Scientists, our goal is to move beyond mere procedural lists and delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative science.
Introduction: The Role of Derivatization in Modern Analytics
In analytical chemistry, particularly within pharmaceutical and biomedical research, many target analytes are not directly suitable for common analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1][2] They may lack a UV chromophore or fluorophore, exhibit poor chromatographic retention, or have insufficient volatility.[1][2] Chemical derivatization addresses this by modifying the analyte's functional groups to enhance detectability and improve separation characteristics.[3][4]
This compound (4-FPC) has emerged as a valuable reagent in this context. It is frequently used to derivatize primary and secondary amines, alcohols, and phenols to form stable carbamates and carbonates.[5][6] The incorporation of the 4-fluorophenyl group can significantly influence a drug candidate's properties, including lipophilicity and metabolic stability, making 4-FPC a key tool in pharmaceutical synthesis and R&D.[7] However, the reliability of data generated using any derivatization method is paramount. Cross-validation is the critical process of verifying that an analytical procedure produces consistent and reliable results, whether it's being compared against a different method or transferred between laboratories.[8][9][10] This guide will explore the cross-validation of 4-FPC-based methods by comparing its performance with that of established alternative reagents.
The Mechanism and Application of this compound
This compound is a reactive chloroformate ester. Its utility stems from the electrophilic nature of the carbonyl carbon, which is readily attacked by nucleophiles such as the lone pair of electrons on an amine's nitrogen atom. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the highly stable chloride ion acts as a leaving group. A base is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
The primary application of 4-FPC is the conversion of polar functional groups (e.g., -NH2, -OH) into less polar, more easily analyzable derivatives. The resulting fluorophenyl carbamates or carbonates exhibit enhanced hydrophobicity, leading to better retention in reversed-phase HPLC, and the aromatic ring provides a strong chromophore for UV detection.
Caption: Nucleophilic acyl substitution mechanism for amine derivatization with 4-FPC.
The Imperative of Cross-Validation in Analytical Method Transfer
Cross-validation of an analytical method is the process of confirming that it produces reliable and consistent results across different laboratories, analysts, or instruments.[10] This is a critical component of method transfer, ensuring data integrity and supporting regulatory compliance.[8][10] The most common approach is comparative testing, where the same set of samples is analyzed by both the original (transferring) laboratory and the new (receiving) laboratory, or by two different analytical methods.[8] The results are then statistically compared against predefined acceptance criteria.[8]
A typical workflow for inter-laboratory cross-validation ensures that all variables are controlled and the process is thoroughly documented.
Caption: General workflow for the cross-validation of an analytical method between two labs.
Comparative Analysis of Derivatizing Agents
The selection of a derivatizing agent is a critical decision based on the analyte's structure, the sample matrix, and the desired analytical performance. This compound is one of several options available. A direct comparison with prominent alternatives highlights the specific advantages and limitations of each, providing a logical basis for cross-validation studies.
| Reagent | Target Analytes | Detection | Reaction Conditions | Derivative Stability | Key Advantages | Key Disadvantages |
| This compound (4-FPC) | Primary/Secondary Amines, Phenols, Alcohols | UV | Mild; Aqueous/Organic, Base catalyzed | Generally Stable | Good reactivity, introduces a strong UV chromophore. | Moisture sensitive reagent; hazardous (toxic, corrosive).[11][12] |
| Pentafluorophenyl Chloroformate (PFPC) | Primary/Secondary Amines | UV, GC-MS (ECNI) | Very Mild; Fast reaction | Stable | Highly reactive due to electron-withdrawing ring; excellent leaving group.[13] | Higher cost; moisture sensitive. |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary/Secondary Amines | Fluorescence, UV | Mild; Aqueous (Borate buffer), Room Temp, < 1 hr.[14][15] | Very Stable (>48h).[14][15] | High fluorescence sensitivity; well-established for amino acids.[16][17] | Reagent hydrolysis can create interfering peaks.[14] |
| Dansyl Chloride (DNS-Cl) | Primary/Secondary Amines, Phenols | Fluorescence, UV | Alkaline pH; 30-120 min reaction time.[3] | Good | Well-established; reacts with a broad range of nucleophiles. | Long reaction times; reagent also fluorescent, requiring good separation.[3] |
| o-Phthalaldehyde (OPA) with Thiol | Primary Amines Only | Fluorescence | Fast; Aqueous; often used in auto-samplers. | Unstable; requires immediate analysis.[17] | Very fast reaction; ideal for automated pre-column derivatization.[17][18] | Does not react with secondary amines; derivatives are unstable.[17] |
| Silylation Reagents (e.g., BSTFA, MSTFA) | Alcohols, Carboxylic Acids, Amines, Thiols | GC-MS, GC-FID | Anhydrous conditions; often requires heating. | Moisture sensitive. | Creates volatile and thermally stable derivatives for GC.[19] | Requires strictly anhydrous conditions; derivatives are prone to hydrolysis.[19] |
Experimental Protocols for Method Comparison
To cross-validate a method using 4-FPC, one can perform a comparative study using an alternative reagent under optimized conditions. Here, we provide model protocols for the derivatization of a hypothetical primary amine analyte ("Analyte-X") for HPLC analysis.
Safety First: this compound is toxic if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[11][12][20] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][20]
Protocol 1: Derivatization of "Analyte-X" with this compound (4-FPC)
Objective: To prepare a stable derivative of "Analyte-X" for quantitative analysis by RP-HPLC with UV detection.
Materials:
-
"Analyte-X" stock solution (1 mg/mL in 10 mM HCl)
-
This compound (10 mg/mL in acetonitrile)
-
Borate Buffer (0.1 M, pH 9.5)
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18 MΩ·cm)
-
Hexane (HPLC Grade)
-
Reaction Vials (2 mL)
Methodology:
-
Sample Preparation: In a 2 mL reaction vial, add 100 µL of the "Analyte-X" stock solution.
-
Buffering: Add 400 µL of 0.1 M Borate Buffer (pH 9.5) to the vial and vortex briefly. The alkaline pH facilitates the deprotonation of the amine, enhancing its nucleophilicity.
-
Reagent Addition: Add 100 µL of the 4-FPC solution to the vial. This provides a molar excess of the derivatizing agent to ensure the reaction goes to completion.
-
Reaction: Immediately cap the vial and vortex vigorously for 1 minute. Allow the reaction to proceed at room temperature for 10 minutes.
-
Extraction: To remove excess reagent and its hydrolysis byproducts, add 500 µL of hexane. Vortex for 1 minute, then allow the layers to separate (or centrifuge briefly). The derivatized analyte will remain in the aqueous/acetonitrile layer.
-
Analysis: Carefully transfer an aliquot of the lower aqueous layer to an HPLC vial. Analyze using a C18 reversed-phase column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) and UV detection at an appropriate wavelength (e.g., 254 nm).
Protocol 2: Cross-Validation with 9-Fluorenylmethyl Chloroformate (FMOC-Cl)
Objective: To prepare a stable derivative of "Analyte-X" using an orthogonal method for comparison by RP-HPLC with fluorescence detection.
Materials:
-
"Analyte-X" stock solution (1 mg/mL in 10 mM HCl)
-
9-Fluorenylmethyl Chloroformate (5 mg/mL in acetonitrile)
-
Borate Buffer (0.4 M, pH 10.5)
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18 MΩ·cm)
-
Pentane or Hexane (HPLC Grade)
-
Reaction Vials (2 mL)
Methodology:
-
Sample Preparation: In a 2 mL reaction vial, add 100 µL of the "Analyte-X" stock solution.
-
Derivatization Cocktail: Add 500 µL of the FMOC-Cl solution in acetonitrile.
-
Reaction Initiation: Add 400 µL of 0.4 M Borate Buffer (pH 10.5). The higher pH is often optimal for FMOC-Cl derivatization.[14]
-
Reaction: Cap the vial and vortex. Let the reaction proceed for 40 minutes at room temperature.[14]
-
Extraction: Add 1 mL of pentane or hexane to the vial and vortex for 1 minute. This step washes away the excess FMOC-Cl reagent and its hydrophobic hydrolysis byproduct (FMOC-OH), preventing interference in the chromatogram.[15]
-
Analysis: Allow the layers to separate. Transfer an aliquot of the lower aqueous layer to an HPLC vial. Analyze using a C18 column with fluorescence detection (Excitation: ~265 nm, Emission: ~315-340 nm).[1]
Data Analysis and Acceptance Criteria
For a successful cross-validation, the results from both methods should be comparable.[21]
-
Sample Sets: Analyze identical sets of quality control (QC) samples (e.g., at low, medium, and high concentrations) and, if possible, incurred samples using both the 4-FPC method and the FMOC-Cl method.
-
Statistical Comparison: Calculate the percentage difference between the mean concentrations obtained from the two methods for each QC level.
-
Acceptance Criteria: A common acceptance criterion for cross-validation is that the mean concentration from the comparative method should be within ±15-20% of the mean concentration from the reference method.[21] The specific criteria should be predefined in a validation protocol.
-
Data Integrity: Ensure that system suitability tests pass for both analytical runs and that all QC samples meet the acceptance criteria for their respective methods before comparing the two datasets.
Conclusion and Best Practices
This compound is a robust and effective derivatizing agent for a range of analytes in pharmaceutical and chemical analysis. Its performance, however, must be validated to ensure the integrity of the resulting data. Cross-validation by comparison with an orthogonal method, such as one using FMOC-Cl, provides a high degree of confidence in the analytical results.
The choice of a comparative reagent should be deliberate: FMOC-Cl is an excellent choice for cross-validating amine analysis due to its different detection principle (fluorescence vs. UV), which reduces the likelihood of shared analytical interferences. By employing rigorous, well-documented protocols and predefined acceptance criteria, researchers can ensure their analytical methods are accurate, reproducible, and transferable, upholding the highest standards of scientific integrity.
References
-
Wikipedia. (n.d.). Cross-validation (analytical chemistry). Retrieved from [Link]
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]
-
Aasodi, R. R., Murugan, V., & Premakumari, K. B. (2020). Application of total error concept in the analytical method validation for the assay of essential amino acids by precolumn derivatization. Journal of Applied Pharmaceutical Science, 10(05), 031-042. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). National Institutes of Health. Retrieved from [Link]
- Trivedi, M., et al. (2018). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Indian Journal of Chemistry, Section B.
-
A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry. (n.d.). PubMed Central. Retrieved from [Link]
-
Validating the validation: reanalyzing a large-scale comparison of deep learning and machine learning models for bioactivity prediction. (n.d.). PubMed Central. Retrieved from [Link]
-
Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (n.d.). ResearchGate. Retrieved from [Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). PubMed Central. Retrieved from [Link]
-
Synthesis and characterization of carbamates derivatives from 4-amino-1, 2, 4-triazole. (2025). ResearchGate. Retrieved from [Link]
-
Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. (2011). PubMed Central. Retrieved from [Link]
- Applications of this compound in Pharmaceutical R&D. (2025).
-
Comparison of highly-fluorinated chloroformates as direct aqueous sample derivatizing agents for hydrophilic analytes and drinking-water disinfection by-products. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Alkyl Carbamates. (n.d.). University of South Florida Research. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. (n.d.). MDPI. Retrieved from [Link]
-
A Simple and Efficient Method for Derivatization of Glyphosate and AMPA Using 9-Fluorenylmethyl Chloroformate and Spectrophotometric Analysis. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Highly Fluorinated Chloroformates and Their Use as Derivatizing Agents for Hydrophilic Compounds and Drinking-Water-Disinfection By-Products. (n.d.). ResearchGate. Retrieved from [Link]
-
Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials. (n.d.). PubMed. Retrieved from [Link]
-
Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. (n.d.). PubMed. Retrieved from [Link]
- Derivatizing Reagents For Detection Of Organic Compounds By HPLC. (n.d.).
-
Derivatizing Reagents for Detection of Organic Compounds By HPLC. (2025). ResearchGate. Retrieved from [Link]
-
Amino Acid Analysis by High-Performance Liquid Chromatography With Methanesulfonic Acid Hydrolysis and 9-fluorenylmethylchloroformate Derivatization. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. researchgate.net [researchgate.net]
- 5. op.niscpr.res.in [op.niscpr.res.in]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 10. pharmaguru.co [pharmaguru.co]
- 11. fishersci.dk [fishersci.dk]
- 12. fishersci.com [fishersci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amino acid analysis by high-performance liquid chromatography with methanesulfonic acid hydrolysis and 9-fluorenylmethylchloroformate derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 4-Fluorophenyl Chloroformate: Evaluating Efficiency as a Protecting Group
In the precise and strategic world of multi-step organic synthesis, the selection of a protecting group is a critical decision that can dictate the success of a complex molecular construction. An ideal protecting group must be readily installed and removed under mild conditions, exhibit steadfast stability throughout various transformations, and be orthogonal to other protecting groups present. This guide offers an in-depth evaluation of 4-Fluorophenyl chloroformate for the protection of amines and alcohols, providing a critical comparison with established alternatives and the experimental data necessary for researchers, scientists, and drug development professionals to make informed decisions.
The 4-Fluorophenyl Carbamate Group: A Profile
This compound serves as a reagent for the introduction of the 4-fluorophenoxycarbonyl (Foc) protecting group. Upon reaction with a nucleophilic amine or alcohol, it forms a stable carbamate or carbonate, respectively. The key feature of this reagent is the fluorine atom at the para-position of the phenyl ring. This highly electronegative atom exerts a strong electron-withdrawing inductive effect, which has several important consequences for the protecting group's behavior.
Increased Reactivity of the Reagent: The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the carbonyl carbon in this compound. This heightened reactivity can lead to faster and more efficient protection reactions, often under milder conditions compared to less activated chloroformates.
Stability of the Protected Group: The resulting 4-fluorophenyl carbamate is generally stable to acidic conditions and a range of other reagents, making it a robust protecting group for multi-step synthesis.
Unique Analytical Handle: The presence of the ¹⁹F atom provides a powerful tool for reaction monitoring. ¹⁹F NMR spectroscopy offers a clean spectral window with high sensitivity, allowing for precise tracking of both the protection and deprotection steps without interference from other protons in the molecule.[1][2][3]
A Comparative Analysis: this compound vs. Standard Protecting Groups
The true measure of a protecting group's utility is best understood through comparison with commonly used alternatives. Here, we evaluate the 4-fluorophenyl carbamate against the well-established tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) groups.
| Feature | 4-Fluorophenyl Carbamate (Foc) | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) |
| Reagent | This compound | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) |
| Introduction | Typically rapid, with base (e.g., Et₃N, NaHCO₃) at 0 °C to RT. | Generally fast, with or without base (e.g., DMAP) at RT.[4] | Fast, with base (e.g., NaHCO₃, aq. NaOH) at 0 °C to RT.[5] |
| Stability | Stable to acid. Labile to specific nucleophiles. | Labile to strong acids (e.g., TFA, HCl). Stable to base and hydrogenolysis.[6] | Stable to acid and base. Labile to hydrogenolysis.[6] |
| Cleavage | Nucleophilic cleavage (e.g., piperidine, TBAF). | Strong acid (e.g., TFA, HCl in dioxane). | Catalytic hydrogenolysis (H₂, Pd/C), strong acids (e.g., HBr/AcOH).[5] |
| Key Advantages | High reagent reactivity, crystalline derivatives, ¹⁹F NMR handle for monitoring. | Mild acidic cleavage, orthogonal to Cbz and Fmoc, widely used in SPPS.[7] | Robust, orthogonal to Boc and Fmoc, widely used in solution-phase synthesis.[7] |
| Key Disadvantages | Less common, potential for side reactions with strong nucleophiles. | Acid lability can be a limitation. | Requires hydrogenation catalyst, incompatible with reducible functional groups. |
Mechanistic Insights
Protection of an Amine: The protection of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine attacks the electrophilic carbonyl carbon of the chloroformate, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to yield the stable 4-fluorophenyl carbamate.
Caption: Mechanism of amine protection with this compound.
Deprotection of a 4-Fluorophenyl Carbamate: The cleavage of aryl carbamates can be achieved under nucleophilic conditions. For instance, using a fluoride source like tetrabutylammonium fluoride (TBAF), the fluoride ion attacks the carbonyl carbon. The resulting tetrahedral intermediate is unstable and collapses, leading to the release of the free amine.
Caption: Proposed mechanism for deprotection of a 4-fluorophenyl carbamate with fluoride.
Experimental Protocols
Protocol 1: Protection of a Primary Amine using this compound
Objective: To synthesize a 4-fluorophenyl carbamate from a primary amine.
Materials:
-
Primary amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the primary amine in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add this compound dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure 4-fluorophenyl carbamate.
Protocol 2: Deprotection of a 4-Fluorophenyl Carbamate using Tetrabutylammonium Fluoride (TBAF)
Objective: To cleave the 4-fluorophenyl carbamate and regenerate the free amine.
Materials:
-
4-Fluorophenyl carbamate-protected amine (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the 4-fluorophenyl carbamate in anhydrous THF under an inert atmosphere.
-
Add the TBAF solution to the reaction mixture at room temperature.
-
Stir the reaction and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Once the reaction is complete, quench by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the free amine.
Conclusion: Strategic Application of this compound
This compound is a highly efficient reagent for the introduction of the 4-fluorophenoxycarbonyl (Foc) protecting group. Its heightened reactivity, the stability of the resulting carbamate, and the unique advantage of a ¹⁹F NMR handle make it a valuable tool in the synthetic chemist's arsenal. While it may not supplant the ubiquitous Boc and Cbz groups in all applications, it offers a compelling alternative, particularly when mild protection conditions are required and when orthogonality to acid-labile and hydrogenolytically cleavable groups is desired. The choice of protecting group is always context-dependent, and a thorough understanding of the stability and cleavage conditions of each option is paramount for the successful execution of a complex synthesis.
References
- Martino, R., Malet-Martino, M. C., Vialaneix, C., Lopez, A., & Bon, M. (1987). 19F nuclear magnetic resonance analysis of the carbamate reaction of alpha-fluoro-beta-alanine (FBAL), the major catabolite of fluoropyrimidines. Application to FBAL carbamate determination in body fluids of patients treated with 5'-deoxy-5-fluorouridine. Drug Metabolism and Disposition, 15(6), 897–904.
- BenchChem. (2025).
- BenchChem. (2025). A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups. BenchChem.
-
Hu, H. (2021, November 1). 19F NMR of Pharmaceuticals. YouTube. Retrieved from [Link]
- BenchChem. (2025).
- Lin, S., & Chen, Y. (2018). Unleashing the Power of Bond Cleavage Chemistry in Living Systems. PMC.
- BenchChem. (2025).
- Wurm, M., et al. (2022).
- Jacquemard, U., et al. (2004). Mild and selective deprotection of carbamates with Bu4NF. Organic Chemistry Portal.
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]
- Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Royal Society of Chemistry. (2018).
- Chem-Station. (2014, March 23). Carbamate Protective Groups.
- National Institutes of Health. (2018).
- Atherton, E., & Sheppard, R. C. (1985). Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters.
- Master Organic Chemistry. (2018, June 7).
- American Chemical Society. (1979). Mechanism of cleavage of carbamate anions. Journal of the American Chemical Society.
- National Institutes of Health. (2024, August 12).
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. AAPPTec.
- Kocalar, S., et al. (2022, December 12). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
- ResearchGate. (2025, August 6). Protecting Groups in Solid-Phase Organic Synthesis.
- Gung, B. W., & Taylor, J. E. (1993). Cyclization-activated prodrugs.
-
Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
- Royal Society of Chemistry. (2018). Synthesis of benzouracils and carbamates from chloroacetamides through carbon–carbon bond cleavage. Organic & Biomolecular Chemistry.
- Bundgaard, H., & Nielsen, N. M. (1989). Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion. PubMed.
- American Chemical Society. (2022, November 28). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. Sigma-Aldrich.
- Google Patents. (n.d.). US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides.
- Taylor & Francis. (n.d.). Chloroformate – Knowledge and References. Taylor & Francis.
- MDPI. (2025, January 24). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI.
- PubMed. (2022, February 18). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. PubMed.
- ResearchGate. (2025, August 6). Analytical and kinetic study of the aqueous hydrolysis of four organophosphorus and two carbamate pesticides.
- ResearchGate. (2024, January 16). Recent developments in fluorine‐containing pesticides.
Sources
- 1. youtube.com [youtube.com]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Part 1: Foundational Principles of 4-Fluorophenyl Chloroformate Derivatization
An Inter-Laboratory Guide to Derivatization and Analysis Using 4-Fluorophenyl Chloroformate
Foreword from a Senior Application Scientist
In the landscape of pharmaceutical development and analytical science, the reproducibility of data is the bedrock of trust and regulatory acceptance. A method that performs flawlessly in one laboratory but fails in another is of limited value. This guide is designed for researchers, analytical scientists, and drug development professionals who employ derivatization techniques to enhance the analysis of their target molecules. Specifically, we will delve into methods utilizing this compound (4-FPCP), a versatile reagent whose unique properties warrant a rigorous, standardized approach to method validation across multiple laboratories.
This document moves beyond a simple recitation of protocols. It aims to provide the causal logic behind experimental choices, establish a framework for self-validating methodologies, and ground our discussion in authoritative standards. Our goal is to equip you with the knowledge to not only develop a robust analytical method using 4-FPCP but also to design and execute an inter-laboratory comparison study to cement its validity and ensure its successful transfer and implementation anywhere in the world.
This compound is a derivatizing agent primarily used to enhance the detectability and chromatographic performance of compounds containing active hydrogens, most notably primary and secondary amines, as well as phenols. The incorporation of a fluorine atom is a deliberate design choice in modern drug development and analysis; it can significantly alter a molecule's properties, including its interaction with chromatographic stationary phases and its response in mass spectrometry, often leading to improved sensitivity and resolution.[1][2][3]
Mechanism of Action: The "Why" Behind the Reaction
The core of the derivatization process is a nucleophilic acyl substitution reaction. The highly electrophilic carbonyl carbon of the chloroformate group is attacked by the nucleophilic amine or phenoxide ion. The subsequent loss of the chloride leaving group forms a stable carbamate or carbonate ester, respectively.
Key considerations for this reaction's success include:
-
pH Control: The reaction is highly pH-dependent. For the derivatization of amines, a basic medium (typically pH 8-11) is required to ensure the amine is in its deprotonated, nucleophilic state.[4] However, excessively high pH can accelerate the hydrolysis of the 4-FPCP reagent itself, reducing derivatization efficiency. A buffered system, such as a borate buffer, is crucial for maintaining the optimal pH.[5]
-
Solvent Choice: The reaction is often performed in a biphasic system or in an aqueous medium with a miscible organic solvent like acetonitrile. This helps to solubilize both the aqueous buffer and the typically less polar 4-FPCP reagent.
-
Reagent Stoichiometry: An excess of the derivatizing agent is used to drive the reaction to completion.
Caption: Reaction mechanism of 4-FPCP with a primary amine.
Part 2: Method Validation: The In-Lab Prerequisite
Before a method can be compared between laboratories, it must be proven robust and reliable within a single laboratory. This process, known as method validation, is a mandatory step to ensure the analytical procedure is suitable for its intended purpose.[6][7] It provides the initial evidence that the method is a self-validating system capable of generating trustworthy data.[8][9]
Key validation parameters, typically following ICH (International Council for Harmonisation) guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Precision within-laboratory variations (different days, analysts, equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Only after these parameters are established and meet predefined acceptance criteria should the method be considered for an inter-laboratory study.
Part 3: The Inter-Laboratory Comparison (ILC) Framework
An Inter-Laboratory Comparison (ILC), also known as a collaborative trial or proficiency test (PT), is a planned analysis of a common test material by multiple laboratories.[10] Its purpose is to evaluate the performance of the analytical method when subjected to the inherent variability of different environments, equipment, and personnel.[11][12] Participation in ILCs is often a requirement for laboratory accreditation under standards like ISO/IEC 17025.[13][14]
Key Performance Indicators for ILCs
The data from an ILC is analyzed statistically to determine the method's overall performance and each lab's individual proficiency.
-
Repeatability (sr): The standard deviation of test results obtained under repeatability conditions (within-lab variability).
-
Reproducibility (sR): The standard deviation of test results obtained under reproducibility conditions (between-lab variability). A method is considered robust if the reproducibility is not excessively larger than the repeatability.
-
z-Score: This is a common performance score that indicates how far an individual laboratory's result is from the consensus value.[15] It is calculated as:
-
z = (x - X) / σp
-
Where:
-
x is the result from the individual laboratory.
-
X is the assigned value (often the consensus mean of all participants' results).
-
σp is the standard deviation for proficiency assessment (a target value for standard deviation, often determined using models like the Horwitz equation or from the study data itself).[16]
-
-
A z-score between -2.0 and +2.0 is generally considered satisfactory.[16]
Part 4: Protocol Design for a 4-FPCP Method ILC
A successful ILC hinges on a meticulously designed and clearly communicated protocol. The goal is to minimize ambiguity and ensure all participants perform the core methodology in the same way.
Caption: Workflow for an Inter-Laboratory Comparison study.
Step-by-Step Protocol for Participants
The following is a model protocol for the analysis of a hypothetical analyte, "Compound F" (a primary amine), in a simple matrix.
1. Sample Receipt and Handling:
-
Upon receipt, immediately store the test sample at 2-8°C, protected from light.
-
Equilibrate the sample to room temperature for at least 60 minutes before opening.
2. Preparation of Solutions:
-
Borate Buffer (0.1 M, pH 9.5): Prepare according to standard laboratory procedures.
-
4-FPCP Reagent (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of acetonitrile. Prepare this solution fresh daily.
-
Test Sample Preparation: Accurately weigh approximately 10 mg of the provided test material into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This is your stock solution. Create a working solution by diluting the stock 1:10 in the same diluent.
3. Derivatization Procedure:
-
To a 2 mL autosampler vial, add 100 µL of the working solution.
-
Add 400 µL of the Borate Buffer (0.1 M, pH 9.5). Vortex for 10 seconds.
-
Add 200 µL of the 4-FPCP Reagent (10 mg/mL).
-
Immediately cap the vial and vortex for 1 minute.
-
Allow the reaction to proceed at room temperature for 15 minutes.
-
Quench the reaction by adding 100 µL of 1 M HCl. Vortex for 10 seconds.
-
The sample is now ready for analysis.
4. Instrumental Analysis (HPLC-UV):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 40% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
5. Data Reporting:
-
Perform five replicate injections (n=5) of the derivatized sample.
-
Report the mean peak area and the concentration of "Compound F" in the original, undiluted test material (in mg/g).
-
Submit raw data chromatograms for all five replicates.
Part 5: Data Analysis and Performance Benchmarking
To illustrate the analysis, consider the following hypothetical data from five laboratories analyzing a sample with an assigned value of 98.5 mg/g and a target standard deviation (σp) of 4.0 mg/g.
| Laboratory | Reported Value (mg/g) | Deviation from Mean | z-Score | Performance |
| Lab 1 | 99.2 | +0.7 | 0.18 | Satisfactory |
| Lab 2 | 105.5 | +7.0 | 1.75 | Satisfactory |
| Lab 3 | 92.1 | -6.4 | -1.60 | Satisfactory |
| Lab 4 | 88.4 | -10.1 | -2.53 | Questionable |
| Lab 5 | 111.3 | +12.8 | 3.20 | Unsatisfactory |
| Consensus Mean calculated from all labs for illustration. |
Interpretation:
-
Labs 1, 2, and 3 show satisfactory performance, with results falling within the acceptable range of two standard deviations from the consensus value.
-
Lab 4 receives a "questionable" or "warning" signal. While not fully unsatisfactory, this result warrants an internal investigation into potential sources of bias.
-
Lab 5's result is deemed "unsatisfactory." This indicates a significant deviation that requires a thorough root cause analysis and implementation of corrective actions before the lab can be considered proficient in this method.
Part 6: Comparative Landscape of Derivatization Reagents
While 4-FPCP is a potent reagent, it is essential to understand its performance in the context of other available alternatives. The choice of reagent can significantly impact sensitivity, selectivity, and workflow efficiency.[17]
| Feature | This compound | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Dansyl Chloride | Silylation Reagents (e.g., BSTFA) |
| Primary Target | Amines, Phenols | Primary & Secondary Amines | Primary & Secondary Amines, Phenols | Hydroxyls, Carboxyls, Amines, Thiols |
| Detection Mode | UV, MS | Fluorescence, UV | Fluorescence, UV | MS, FID |
| Derivative Stability | Generally Good | Good | Good, but can be light-sensitive | Moisture sensitive; can be unstable |
| Reaction Speed | Fast (5-20 min) | Fast (5-40 min)[5] | Slower (30-60 min), often requires heat | Fast, but requires anhydrous conditions |
| Byproducts | HCl | HCl, FMOC-OH | HCl, Dansyl-OH | Silyl ethers, HCl |
| Key Advantage | Good for MS analysis due to fluorine tag. | Highly fluorescent, enabling very low detection limits.[18] | Well-established, strong fluorescent signal. | Versatile for many functional groups in GC.[19] |
| Key Limitation | Less fluorescent than FMOC or Dansyl. | Can form multiple derivatives with some amino acids (e.g., Tyr, His).[5] | Reaction can be less specific. | Strict requirement for anhydrous conditions. |
Conclusion
The successful implementation of an analytical method using this compound extends beyond its initial development. A rigorous in-lab validation provides the foundation, but only a well-designed inter-laboratory comparison can truly establish its robustness, transferability, and the proficiency of the laboratories that run it. By understanding the chemistry of the derivatization, adhering to a structured validation and ILC framework, and being aware of alternative reagents, scientists can ensure that their analytical data is reliable, reproducible, and ready for the stringent demands of drug development and scientific research.
References
- BenchChem. (n.d.). Navigating Amine Derivatization: A Guide to Alternatives for Pentafluorophenyl Chloroformate.
- Hibbert, D. B. (2012). Interlaboratory Studies. In Quality Assurance in the Analytical Chemistry Laboratory. Oxford Academic.
- Krouwer, J. S. (2002). A simple methodology to analyze inter-laboratory data: a simulation study. Clinical chemistry, 48(7), 1099–1101.
-
Massart, D. L., et al. (1997). Inter-laboratory studies in analytical chemistry. Analytica Chimica Acta, 351(1-3), 1-1. Retrieved from [Link]
-
Castro, E. A., et al. (2007). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution. The Journal of organic chemistry, 72(17), 6535–6541. Retrieved from [Link]
- LCGC International. (2022). Passing the Test: Understanding Proficiency Testing.
-
Mandel, J., & Lashof, T. W. (1987). Design and Interpretation of Interlaboratory Studies of Test Methods. Analytical Chemistry, 59(13), 779A–788A. Retrieved from [Link]
- Eurachem. (n.d.). Selection, Use and Interpretation of Proficiency Testing (PT) Schemes.
-
Zhu, L., & Lee, H. K. (2000). Comparison of highly-fluorinated chloroformates as direct aqueous sample derivatizing agents for hydrophilic analytes and drinking-water disinfection by-products. Journal of Chromatography A, 891(2), 297-307. Retrieved from [Link]
- California Air Resources Board. (2024). Inter laboratory Comparison 2023 Report.
-
Catrinck, T. C., et al. (2014). A Simple and Efficient Method for Derivatization of Glyphosate and AMPA Using 9-Fluorenylmethyl Chloroformate and Spectrophotometric Analysis. Journal of the Brazilian Chemical Society, 25(11), 2004-2010. Retrieved from [Link]
-
van Eijk, H. M., et al. (1993). Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials. Journal of chromatography, 620(1), 143–148. Retrieved from [Link]
-
Belli, M., et al. (2007). Implementation of proficiency testing schemes for a limited number of participants. Accreditation and Quality Assurance, 12(7), 365–372. Retrieved from [Link]
- Royal Society of Chemistry. (2005). What is proficiency testing? AMC Technical Briefs.
-
CPAChem. (2016). Technical Protocol Proficiency Testing Scheme. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of Analytical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC of amino acids as chloroformate derivatives. Retrieved from [Link]
-
Husek, P., & Simek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 21-36. Retrieved from [Link]
-
Daksh, S., Goyal, A., & Pandiya, C. K. (2014). VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. International Journal of Research and Development in Pharmacy and Life Sciences, 3(5), 1123-1133. Retrieved from [Link]
- BenchChem. (n.d.). Pentyl Chloroformate vs. Silylation Reagents: A Comparative Guide for GC Derivatization.
-
Science.gov. (n.d.). validate analysis methods: Topics. Retrieved from [Link]
- Krause, S. O. (2003). Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. BioPharm International.
-
Gotor, V., & Gotor-Fernández, V. (2009). N-Dealkylation of Amines. Chemical reviews, 109(12), 6577–6603. Retrieved from [Link]
-
Einarsson, S., et al. (1989). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. Journal of chromatography, 480, 513–518. Retrieved from [Link]
- Eurachem. (2024). Interlaboratory comparisons other than PT.
-
Einarsson, S., et al. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical chemistry, 59(8), 1191–1195. Retrieved from [Link]
-
Ceriotti, F., & Krouwer, J. S. (2019). A practical guide to validation and verification of analytical methods in the clinical laboratory. Clinica chimica acta, 495, 12–19. Retrieved from [Link]
-
Santos, J. L. F., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 3(1), 001-026. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
Malachová, A., et al. (2018). An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins. Toxins, 10(10), 405. Retrieved from [Link]
-
Al-Zoubi, R. M., & Al-Zaqri, N. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(2), 795. Retrieved from [Link]
-
Krätschmer, K., et al. (2019). Interlaboratory studies on chlorinated paraffins: Evaluation of different methods for food matrices. Chemosphere, 233, 103-110. Retrieved from [Link]
-
Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC medicinal chemistry, 15(1), 22–32. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Chlorophenyl and 2,4,6-tribromophenyl chlorothionoformates: New dealkylating agents for tertiary amines. Retrieved from [Link]
-
Durgut, Y. (2021). Inter-laboratory Comparisons and Their Roles in Accreditation. European Journal of Science and Technology, (28), 402-406. Retrieved from [Link]
-
Lam, H. W., et al. (2004). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Organic letters, 6(19), 3239–3241. Retrieved from [Link]
-
Annedi, S. C., & Kumar, V. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of molecular structure, 1276, 134767. Retrieved from [Link]
-
Braun, D., et al. (2022). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. Pharmaceuticals, 15(2), 248. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE | Semantic Scholar [semanticscholar.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. A practical guide to validation and verification of analytical methods in the clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. eurachem.org [eurachem.org]
- 14. Interlaboratory comparisons other than PT [eurachem.org]
- 15. rsc.org [rsc.org]
- 16. benchmark-intl.com [benchmark-intl.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to 4-Fluorophenyl Chloroformate and Novel Derivatization Reagents for Chromatographic Analysis
For researchers, scientists, and professionals in drug development, the sensitive and accurate quantification of analytes is a daily challenge. Many molecules of interest, such as amines, phenols, and carboxylic acids, lack the necessary chromophores or volatility for direct analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Chemical derivatization is a powerful technique to overcome these limitations by modifying the analyte to enhance its detectability and chromatographic behavior.[1][2][3] This guide provides an in-depth comparison of the classical derivatization reagent, 4-Fluorophenyl chloroformate, with a range of alternative and novel reagents, supported by mechanistic insights and experimental considerations.
The Role of this compound in Derivatization
This compound is a versatile reagent used in chemical synthesis and derivatization.[4] Its utility in analytical chemistry stems from its reactive chloroformate group, which readily reacts with nucleophilic functional groups like primary and secondary amines, and phenols, to form stable carbamate and carbonate esters, respectively. The introduction of the 4-fluorophenyl group provides a UV-active moiety, enabling sensitive detection of the derivatized analytes.
The electron-withdrawing nature of the fluorine atom enhances the reactivity of the chloroformate group, facilitating a rapid and efficient derivatization reaction. Furthermore, the fluorinated tag can be advantageous in mass spectrometry-based detection, offering a distinct isotopic pattern.[5]
Reaction Mechanism
The derivatization reaction with this compound proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of an amine or the oxygen of a phenol attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the expulsion of the chloride leaving group, resulting in the formation of a stable carbamate or carbonate derivative. This reaction is typically carried out under basic conditions to deprotonate the analyte and enhance its nucleophilicity.
Sources
A Senior Application Scientist's Guide to Assessing the Reproducibility of Derivatization with 4-Fluorophenyl Chloroformate
For researchers in analytical chemistry and drug development, the derivatization of target molecules is a pivotal step to enhance detectability and improve chromatographic performance.[1] The choice of reagent is critical, as it directly influences the sensitivity, selectivity, and, most importantly, the reproducibility of the analytical method.[2] This guide provides an in-depth technical assessment of 4-Fluorophenyl chloroformate (4-FPC) as a derivatizing agent, offering a framework for evaluating its reproducibility against established alternatives.
Understanding this compound (4-FPC)
This compound belongs to the family of chloroformate reagents, which are widely used to derivatize primary and secondary amines, phenols, and thiols.[4][5] The reaction involves the nucleophilic attack of the analyte's active hydrogen (from an -NH₂, -OH, or -SH group) on the electrophilic carbonyl carbon of the chloroformate. This results in the formation of a stable carbamate, carbonate, or thiocarbonate derivative, respectively, with the elimination of hydrochloric acid.
The key features of 4-FPC are:
-
Fluorinated Tag: The fluorophenyl group provides a distinct mass spectrometric signature and can enhance detection in techniques like gas chromatography-mass spectrometry (GC-MS) with electron capture negative ionization (ECNI).[6][7][8]
-
Reactivity: Like other chloroformates, it is highly reactive, allowing for rapid derivatization under mild conditions, often in aqueous environments.[9]
-
Chromatographic Enhancement: The resulting derivative is typically less polar and more volatile than the parent analyte, improving its chromatographic behavior in reverse-phase HPLC or GC.[10]
Part 1: Experimental Protocol for Reproducibility Assessment
To rigorously assess the reproducibility of 4-FPC derivatization, a self-validating experimental protocol is essential. This workflow is designed not just to perform the derivatization but to build in the necessary controls to quantify its consistency. We will use a model primary amine, Aniline, as the target analyte for an HPLC-UV analysis.
Experimental Workflow Diagram
Caption: Workflow for assessing 4-FPC derivatization reproducibility.
Step-by-Step Methodology
1. Reagent and Standard Preparation:
- Analyte Stock Solution: Prepare a 1 mg/mL stock solution of Aniline in methanol.
- Working Standards: Create a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with a 50:50 mixture of acetonitrile and water.
- Derivatizing Reagent: Prepare a 10 mg/mL solution of this compound in dry acetonitrile. Causality Note: Acetonitrile is used as it is aprotic and miscible with the aqueous reaction buffer, preventing premature hydrolysis of the highly reactive 4-FPC.
- Reaction Buffer: Prepare a 0.1 M sodium borate buffer and adjust the pH to 9.5. Causality Note: A basic pH is crucial to deprotonate the primary amine, making it a more potent nucleophile to attack the chloroformate.[11] Chloroformate reactions are highly pH-sensitive.[12]
2. Derivatization Procedure (perform in triplicate for each standard):
- In a microcentrifuge tube, combine 100 µL of the aniline working standard with 200 µL of the pH 9.5 borate buffer.
- Add 100 µL of the 4-FPC solution.
- Immediately vortex the mixture for 60 seconds at room temperature. Causality Note: Vigorous mixing is essential to ensure efficient reaction in the biphasic system before the reagent can be hydrolyzed by water.
3. Quenching the Reaction:
- To ensure the reaction has a defined endpoint for all samples, add 50 µL of a 1 M glycine solution and vortex for 30 seconds. Causality Note: Glycine, a primary amine, will consume any unreacted 4-FPC, preventing further derivatization of the analyte and ensuring the reaction time is consistent across all samples.
4. Extraction of the Derivative:
- Add 500 µL of ethyl acetate to the tube, vortex for 1 minute, and centrifuge at 5000 x g for 5 minutes to separate the layers.
- Carefully transfer the upper organic layer (containing the less polar derivative) to a clean tube.
5. Sample Analysis by HPLC-UV:
- Evaporate the ethyl acetate under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject a defined volume (e.g., 10 µL) onto a C18 reverse-phase column.
- Use an isocratic mobile phase (e.g., 60:40 acetonitrile:water) and monitor the eluent with a UV detector at 254 nm. Causality Note: The phenyl group introduced by 4-FPC provides strong UV absorbance, making it suitable for standard HPLC-UV detection.[5]
6. Assessing Reproducibility:
- Intra-day Reproducibility: Prepare and analyze six replicates of a mid-range concentration standard (e.g., 10 µg/mL) in a single day. Calculate the mean peak area and the Relative Standard Deviation (%RSD).
- Inter-day Reproducibility: Repeat this process on three different days. Calculate the %RSD of the mean peak areas across the three days. A robust and reproducible method will typically yield an RSD of <15%.[13]
Part 2: Comparative Analysis with Alternative Reagents
No single derivatizing agent is universally optimal. The performance of 4-FPC must be contextualized by comparing it to other commonly used reagents. We will compare it with 9-fluorenylmethyl chloroformate (FMOC-Cl) , another popular chloroformate, and Dansyl Chloride , a classic sulfonyl chloride reagent.
Logical Comparison Framework
Caption: Decision matrix for selecting a derivatization agent.
Quantitative Performance Comparison
The table below summarizes the key performance characteristics of 4-FPC alongside FMOC-Cl and Dansyl Chloride, based on established chemical principles and literature data for these classes of reagents.
| Parameter | This compound (4-FPC) | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Dansyl Chloride |
| Reagent Class | Chloroformate | Chloroformate | Sulfonyl Chloride |
| Target Analytes | Primary/Secondary Amines, Phenols, Thiols | Primary/Secondary Amines[5] | Primary/Secondary Amines, Phenols[2] |
| Reaction Conditions | pH 9-10, Room Temp, < 5 min | pH 8-9.5, Room Temp, < 15 min[11] | pH 9-11, 40-60°C, 30-60 min |
| Derivative Stability | Generally good, stable for analysis. | Good, but can be labile under basic conditions.[11] | Excellent, very stable derivatives.[2] |
| Primary Detection | HPLC-UV (254 nm), GC-MS | HPLC-FLD (Ex: 265, Em: 340 nm), UV[5] | HPLC-FLD (Ex: 335, Em: 520 nm), UV |
| Reproducibility (%RSD) | Good (Expected <10%) | Good (Expected <10%) | Excellent (Expected <5%) |
| Advantages | Fast reaction, good for GC-MS and HPLC-UV. | High fluorescence sensitivity, well-established. | Very stable derivatives, high sensitivity. |
| Disadvantages | Highly reactive (hydrolysis risk), less sensitive than fluorescent tags. | Derivative can degrade, reagent can form interfering byproducts (FMOC-OH).[11] | Slow reaction requiring heat, non-specific.[2] |
Expert Insights & Trustworthiness
-
This compound strikes a balance between reaction speed and derivative stability. Its primary advantage lies in its versatility for both LC and GC applications. The key to reproducibility with 4-FPC is stringent control over pH and reaction time. The rapid, exothermic nature of the reaction means that minor variations in timing or mixing can lead to inconsistencies. The inclusion of a quenching step, as detailed in our protocol, is a critical self-validating measure to mitigate this risk.
-
FMOC-Cl is a gold standard for amino acid analysis, primarily due to the high fluorescence quantum yield of its derivatives.[12] However, its reproducibility can be compromised by the simultaneous degradation of both the reagent and the derivative to FMOC-OH in the basic reaction medium.[11] Therefore, precise control of reaction time and temperature is paramount.
-
Dansyl Chloride offers superior derivative stability, which often translates to excellent reproducibility.[2] The derivatives are robust enough to withstand further sample cleanup steps. However, this reliability comes at the cost of speed, as the reaction is significantly slower and requires heating. This extended reaction time can be a source of variability if not uniformly applied across all samples.
Conclusion and Authoritative Recommendation
The reproducibility of derivatization with this compound is highly dependent on the rigorous control of the experimental protocol. Its rapid reaction kinetics are an asset for high-throughput workflows but also represent its greatest reproducibility challenge.
Our assessment leads to the following recommendations:
-
For High-Throughput Screening (LC-MS/GC-MS): 4-FPC is an excellent candidate due to its rapid reaction time. To ensure reproducibility, an automated liquid handling system is highly recommended to normalize reaction timing and reagent addition across all samples.
-
For Highest Sensitivity (HPLC-FLD): When ultimate sensitivity is required, FMOC-Cl or Dansyl Chloride are superior choices due to their fluorescent properties. Between the two, Dansyl Chloride is often preferred when derivative stability is a major concern, despite its longer reaction time.
-
Method Validation is Non-Negotiable: Regardless of the chosen reagent, a thorough validation of reproducibility, as outlined in our protocol, must be performed. This includes assessing both intra-day and inter-day precision to ensure the method is reliable over time.
Ultimately, the selection of a derivatizing agent is a trade-off between speed, sensitivity, and stability. By understanding the chemical causality behind each protocol step and implementing self-validating controls, researchers can confidently deploy this compound and generate robust, reproducible data.
References
-
Comparison of highly-fluorinated chloroformates as direct aqueous sample derivatizing agents for hydrophilic analytes and drinking-water disinfection by-products. ResearchGate. [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health (NIH). [Link]
-
HPLC of amino acids as chloroformate derivatives. ResearchGate. [Link]
-
Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Royal Society of Chemistry Publishing. [Link]
-
Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. ResearchGate. [Link]
-
Assessing the reproducibility of an analytical method. PubMed. [Link]
-
Synthesis of Highly Fluorinated Chloroformates and Their Use as Derivatizing Agents for Hydrophilic Compounds and Drinking‐Water‐Disinfection By‐Products. ResearchGate. [Link]
-
Derivatization in Analytical Chemistry. MDPI. [Link]
-
Derivatization. Chemistry LibreTexts. [Link]
-
Comparison of highly-fluorinated chloroformates as direct aqueous sample derivatizing agents for hydrophilic analytes and drinking-water disinfection by-products. PubMed. [Link]
-
Analytical Derivatization Techniques. ResearchGate. [Link]
-
Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PubMed Central. [Link]
-
Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. ResearchGate. [Link]
-
A Simple and Efficient Method for Derivatization of Glyphosate and AMPA Using 9-Fluorenylmethyl Chloroformate and Spectrophotometric Analysis. ResearchGate. [Link]
-
Pentafluorobenzyl chloroformate derivatization for enhancement of detection of amino acids or alcohols by electron capture negative ion chemical ionization mass spectrometry. PubMed. [Link]
-
Reaction mechanism of alkyl chloroformate derivatization reaction. ResearchGate. [Link]
-
Studies using HPLC-PDA in gabapentin N-derivatization reactions with 9-fluorenylmethyl chloroformate (FMOC-Cl). SciELO. [Link]
-
Principles and Applications of Derivatization Techniques in Chromatographic Analysis. LinkedIn. [Link]
-
Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the reproducibility of an analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of highly-fluorinated chloroformates as direct aqueous sample derivatizing agents for hydrophilic analytes and drinking-water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pentafluorobenzyl chloroformate derivatization for enhancement of detection of amino acids or alcohols by electron capture negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Chloroformate Reactivity: A Quantitative Comparison of Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the realms of pharmaceuticals and materials science, chloroformates stand as indispensable reagents. Their utility primarily lies in the introduction of protecting groups for amines, alcohols, and thiols, and as key intermediates in the formation of carbamates, carbonates, and other essential functional groups. The efficiency and selectivity of these transformations are critically dependent on the reaction kinetics of the specific chloroformate employed. This guide offers a comprehensive, data-driven comparison of the reaction kinetics of various commonly used chloroformates, providing insights to inform your selection and optimize your reaction conditions.
The Heart of the Matter: Understanding Chloroformate Reactivity
The reactivity of a chloroformate is centered on the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. The reaction generally proceeds through a nucleophilic acyl substitution pathway. The rate and mechanism of this reaction are profoundly influenced by the nature of the chloroformate's R group, the nucleophile, the solvent, and the temperature.
Two principal mechanistic pathways are often in competition: an associative bimolecular addition-elimination mechanism and a dissociative unimolecular ionization mechanism. The prevalence of one over the other is a delicate balance dictated by the stability of the potential intermediates and the properties of the surrounding medium.
Solvolysis Kinetics: A Quantitative Look at Chloroformate-Solvent Interactions
The most extensively studied reactions of chloroformates are their solvolysis reactions, where the solvent itself acts as the nucleophile. The kinetics of these reactions provide a fundamental measure of a chloroformate's intrinsic electrophilicity and its susceptibility to solvent effects. The extended Grunwald-Winstein equation is a powerful tool for dissecting these solvent effects:
log(k/k₀) = lNT + mYCl
where:
-
k is the specific rate of solvolysis in a given solvent.
-
k₀ is the specific rate of solvolysis in the reference solvent (80% ethanol/20% water).
-
l is the sensitivity of the solvolysis rate to changes in solvent nucleophilicity (NT).
-
m is the sensitivity of the solvolysis rate to changes in solvent ionizing power (YCl).
A higher l value suggests a greater dependence on the solvent's nucleophilicity, characteristic of an associative mechanism. A higher m value indicates a greater sensitivity to the solvent's ionizing power, pointing towards a dissociative mechanism.
Comparative Solvolysis Rate Constants
The following table presents the specific rates of solvolysis (k) for a selection of chloroformates in various solvents at 25.0 °C. This data allows for a direct comparison of their relative reactivities under identical conditions.
| Solvent | Vinyl Chloroformate (k x 10⁻⁵ s⁻¹) | Phenyl Chloroformate (k x 10⁻⁵ s⁻¹) | Benzyl Chloroformate (k x 10⁻⁵ s⁻¹) | Allyl Chloroformate (k x 10⁻⁵ s⁻¹) | Ethyl Chloroformate (k x 10⁻⁵ s⁻¹) |
| 100% EtOH | 742 ± 1 | 260 | 5.16 | 11.1 ± 0.16 | ~10 |
| 90% EtOH | 1252 ± 19 | 503 | 17.7 | 14.7 ± 0.4 | - |
| 80% EtOH | - | 658 | 25.6 | 18.2 ± 0.2 | ~20 |
| 100% MeOH | 2331 ± 42 | 1290 | 38.4 | 28.4 ± 1.5 | ~30 |
| 90% MeOH | - | 2220 | - | 38.5 ± 0.8 | - |
| 97% TFE | 4.39 ± 0.04 | 1.17 | 3.33 | 0.083 ± 0.002 | - |
| 90% TFE | 11.7 ± 0.1 | 4.49 | 10.8 | 0.27 ± 0.01 | - |
| 70% TFE | 48.7 ± 0.3 | 24.5 | 29.8 | 0.98 ± 0.01 | - |
Data compiled from various sources. Note: Some values are approximate based on available literature.
Key Observations:
-
Vinyl chloroformate is exceptionally reactive, particularly in more nucleophilic solvents like ethanol and methanol. This is attributed to the electron-withdrawing nature of the vinyl group, which enhances the electrophilicity of the carbonyl carbon.
-
Phenyl chloroformate also exhibits high reactivity, significantly greater than its benzyl and allyl counterparts in nucleophilic solvents.
-
Benzyl and allyl chloroformates have comparable and lower reactivities in highly nucleophilic solvents. However, in less nucleophilic and more ionizing solvents like trifluoroethanol (TFE), the reactivity of benzyl chloroformate increases, suggesting a greater contribution from an ionization pathway.
-
Ethyl chloroformate shows reactivity that is generally in the same order of magnitude as allyl and benzyl chloroformates in alcoholic solvents.
Grunwald-Winstein Parameters: Mechanistic Insights
| Chloroformate | l (Sensitivity to Nucleophilicity) | m (Sensitivity to Ionizing Power) | Predominant Mechanism |
| Phenyl Chloroformate | ~1.66 | ~0.56 | Associative Addition-Elimination |
| p-Nitrophenyl Chloroformate | ~1.68 | ~0.46 | Associative Addition-Elimination |
| Benzyl Chloroformate | ~1.95 (in less ionizing solvents) | ~0.57 (in less ionizing solvents) | Dual: Associative & Dissociative |
| Allyl Chloroformate | ~1.43 | ~0.52 | Dual: Associative & Dissociative |
| Ethyl Chloroformate | ~1.56 (in less ionizing solvents) | ~0.55 (in less ionizing solvents) | Dual: Associative & Dissociative |
Analysis:
-
Aryl chloroformates like phenyl and p-nitrophenyl chloroformate consistently show high l values and moderate m values, strongly indicating a bimolecular addition-elimination mechanism where the solvent nucleophilically attacks the carbonyl carbon in the rate-determining step. The electron-withdrawing nitro group in p-nitrophenyl chloroformate further enhances the electrophilicity of the carbonyl carbon, leading to a slightly higher sensitivity to nucleophilic attack.
-
Benzyl, allyl, and ethyl chloroformates exhibit a more nuanced behavior. In more nucleophilic and less ionizing solvents, their kinetics are consistent with an associative mechanism. However, in highly ionizing and poorly nucleophilic solvents (e.g., fluoroalcohols), the contribution of a dissociative, ionization pathway becomes more significant.
Aminolysis Kinetics: Chloroformates in Action with Key Nucleophiles
While solvolysis provides a fundamental reactivity scale, the reactions of chloroformates with amines to form carbamates are of paramount practical importance, particularly in the synthesis of pharmaceuticals and agrochemicals.
Quantitative, direct comparative studies of the aminolysis of a wide range of chloroformates are less common in the literature than solvolysis studies. However, the established principles of nucleophilic acyl substitution and available data allow for a robust qualitative and semi-quantitative comparison.
General Reactivity Trend with Amines:
The reactivity of chloroformates towards amines generally follows the order of their electrophilicity:
Aryl Chloroformates (e.g., p-Nitrophenyl, Phenyl) > Alkyl Chloroformates (e.g., Methyl, Ethyl) > Benzyl Chloroformate
-
p-Nitrophenyl chloroformate is a highly reactive and often preferred reagent for carbamate formation due to the excellent leaving group ability of the p-nitrophenoxide ion.
-
Phenyl chloroformate is also highly reactive.
-
Methyl and ethyl chloroformates are workhorse reagents for the introduction of simple carbamate protecting groups. Their reactivity is generally lower than that of the aryl chloroformates.
-
Benzyl chloroformate (Cbz-Cl) is a cornerstone for the introduction of the Cbz protecting group. Its reactivity is generally lower than that of simple alkyl and aryl chloroformates, which can be advantageous for achieving selectivity in the presence of multiple nucleophilic sites.
The rate of aminolysis is also highly dependent on the nucleophilicity of the amine, with more basic and less sterically hindered amines reacting faster. Studies on methyl chloroformate have shown a linear correlation between the rate of reaction and the Swain-Scott nucleophilicity of the amine.
Experimental Protocol: A Self-Validating System for Determining Solvolysis Kinetics
To ensure the trustworthiness of kinetic data, a well-designed and meticulously executed experimental protocol is essential. The following provides a detailed, step-by-step methodology for determining the solvolysis rate of a chloroformate using the titrimetric method, a robust and widely applicable technique.
Titrimetric Determination of Solvolysis Rate Constant
Objective: To determine the pseudo-first-order rate constant (k) for the solvolysis of a chloroformate in a given solvent.
Principle: The solvolysis of a chloroformate produces one equivalent of hydrochloric acid (HCl). By monitoring the concentration of the produced acid over time through titration with a standardized base, the rate of the reaction can be determined.
Materials:
-
Chloroformate of interest
-
Anhydrous solvent of choice (e.g., ethanol, methanol, acetone)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)
-
Phenolphthalein indicator
-
Thermostatted water bath
-
Stopwatch
-
Burette, pipettes, and volumetric flasks
Procedure:
-
Solvent Preparation: Prepare the desired solvent or solvent mixture (e.g., 80% ethanol/20% water v/v).
-
Reaction Initiation:
-
Pipette a known volume (e.g., 50.0 mL) of the thermostatted solvent into a reaction flask.
-
Allow the flask to equilibrate to the desired temperature (e.g., 25.0 ± 0.1 °C) in the water bath for at least 20 minutes.
-
Prepare a stock solution of the chloroformate in a small volume of a dry, inert solvent (e.g., acetone).
-
Inject a small, precise volume of the chloroformate stock solution into the stirred solvent to achieve the desired initial concentration (typically ~0.01 M). Start the stopwatch immediately.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., every 10 minutes for a moderately fast reaction), withdraw a fixed volume aliquot (e.g., 5.00 mL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing a cold, immiscible solvent (e.g., diethyl ether) or by rapidly cooling it in an ice bath. This effectively stops the reaction.
-
-
Titration:
-
Add a few drops of phenolphthalein indicator to the quenched aliquot.
-
Titrate the liberated HCl with the standardized NaOH solution until a persistent faint pink endpoint is reached.
-
Record the volume of NaOH solution used.
-
-
Infinity Titration (T∞):
-
After the reaction has proceeded for at least 10 half-lives (or is left overnight), take a final aliquot and titrate it to determine the total amount of HCl produced upon complete reaction. This is the infinity titer.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k) is determined by plotting ln(T∞ - Tt) versus time (t) , where Tt is the titer at time t.
-
The plot should yield a straight line with a slope of -k .
-
Causality Behind Experimental Choices:
-
Pseudo-first-order conditions: By using the solvent in large excess, its concentration remains effectively constant throughout the reaction, allowing the kinetics to be treated as pseudo-first-order with respect to the chloroformate.
-
Quenching: Rapidly stopping the reaction in the aliquot is crucial for accurately measuring the extent of reaction at a specific time point.
-
Infinity Titration: The infinity titer is essential for accurately calculating the concentration of the chloroformate remaining at each time point.
Visualizing the Process: Workflows and Mechanisms
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the competing reaction mechanisms.
Caption: Experimental workflow for the titrimetric determination of solvolysis kinetics.
Caption: Competing mechanisms for nucleophilic substitution on chloroformates.
Conclusion: Making an Informed Choice
The selection of a chloroformate for a specific synthetic transformation is a critical decision that directly impacts reaction efficiency, selectivity, and overall success. This guide has provided a quantitative and mechanistic framework for comparing the reactivity of various chloroformates.
-
For rapid and efficient reactions, especially with less reactive nucleophiles, highly electrophilic chloroformates like p-nitrophenyl chloroformate and vinyl chloroformate are excellent choices.
-
For more controlled reactions or when greater selectivity is required, less reactive chloroformates such as benzyl chloroformate or ethyl chloroformate may be more suitable.
-
Solvent choice plays a pivotal role. Nucleophilic solvents will generally accelerate reactions proceeding through an associative pathway, while highly ionizing, non-nucleophilic solvents can promote a dissociative mechanism, particularly for substrates capable of forming stable carbocations.
By understanding the interplay of substrate structure, nucleophile, and solvent, researchers can harness the full potential of this versatile class of reagents to achieve their synthetic goals with precision and efficiency.
References
-
Kevill, D. N.; D'Souza, M. J. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. Int. J. Mol. Sci.2013 , 14, 7038-7054. [Link]
-
Kevill, D. N.; D'Souza, M. J. Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis. Int. J. Mol. Sci.2008 , 9, 2231-2242. [Link]
-
Kevill, D. N.; D'Souza, M. J. Correlation of the Rates of Solvolysis of Benzyl Chloroformate. J. Chem. Res.2007 , 2007, 342-345. [Link]
-
Kevill, D. N.; D'Souza, M. J. Correlation of the rates of solvolysis of ethyl chloroformate and a consideration of the reaction mechanism. J. Phys. Org. Chem.2002 , 15, 881-888. [Link]
-
Castro, E. A.; Cubillos, M.; Santos, J. G. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution. J. Org. Chem.2001 , 66, 6000-6004. [Link]
-
Queen, A. Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. Can. J. Chem.1967 , 45, 1619-1629. [Link]
-
Bentley, T. W.; Jones, R. O. The
spectrum. Part 5. The position of ethyl chloroformate on the borderline. J. Chem. Soc., Perkin Trans. 21993 , 2351-2357. [Link]
Safety Operating Guide
Navigating the Safe Disposal of 4-Fluorophenyl Chloroformate: A Procedural Guide
As a vital reagent in pharmaceutical research and development, 4-Fluorophenyl chloroformate (CAS 38377-38-7) is instrumental in synthesizing advanced intermediates and Active Pharmaceutical Ingredients (APIs).[1] Its utility, however, is matched by its hazardous nature. This guide provides a comprehensive, safety-driven framework for the proper disposal of this compound, ensuring the protection of laboratory personnel and environmental integrity. The procedures outlined herein are grounded in established safety protocols and an expert understanding of the compound's chemical reactivity.
Part 1: Hazard Assessment & Immediate Safety Protocols
A thorough understanding of the hazards associated with this compound is the bedrock of its safe handling and disposal. This compound is highly toxic, corrosive, and reactive, demanding meticulous adherence to safety protocols at all times.
Primary Hazards:
-
Acute Toxicity: The compound is toxic if swallowed, inhaled, or in contact with skin.[2]
-
Corrosivity: It causes severe skin burns and serious eye damage.[2][3]
-
Reactivity: As a chloroformate, it is moisture-sensitive and reacts with water, potentially releasing toxic and corrosive gases such as hydrogen chloride and hydrogen fluoride.[4] It is incompatible with strong bases and strong oxidizing agents.[2][4]
-
Combustibility: It is a combustible liquid with a flash point of 76 °C (168.8 °F).
Essential Safety & Handling Data
All handling and disposal operations must be conducted within a certified chemical fume hood. Personnel must be equipped with the appropriate Personal Protective Equipment (PPE) as detailed in the table below.
| Parameter | Specification | Rationale & Causality |
| GHS Hazard Class | Acute Toxicity 3 (Oral, Dermal, Inhalation); Skin Corrosion 1B | Indicates a high degree of toxicity and the potential to cause irreversible skin damage upon contact. |
| PPE: Eye/Face | Chemical safety goggles and a full-face shield | Protects against splashes of the corrosive liquid and its vapors, which can cause severe eye damage. |
| PPE: Skin | Chemical-resistant gloves (Nitrile or Neoprene); Flame-retardant lab coat[5] | Prevents skin contact, which can cause severe burns and systemic toxicity.[2] Double gloving is recommended. |
| PPE: Respiratory | NIOSH/MSHA-approved respirator with acid gas/organic vapor cartridge (e.g., Type ABEK)[2] | Essential for protecting the respiratory tract from toxic and corrosive vapors, especially during spills or transfers. |
| Incompatibilities | Water, moist air, strong bases, strong oxidizing agents, amines[2][4][6] | Contact with these substances can lead to vigorous, exothermic reactions, and the release of toxic gases. |
| Storage | Refrigerated (2-8°C), under inert gas (Nitrogen), in a dry, well-ventilated, locked area[4][7] | Cool temperatures and inert atmosphere mitigate thermal and hydrolytic decomposition. Secure storage is required due to high toxicity. |
Part 2: Disposal Workflow - A Prioritized Approach
The disposal of this compound must follow a structured, risk-assessed workflow. The primary directive is always to utilize professional waste management services. In-laboratory procedures should only be considered for trace amounts by highly trained personnel after a thorough risk assessment.
Workflow for Disposal Decision-Making
Caption: Disposal decision workflow for this compound.
Tier 1: Preferred Method - Professional Waste Disposal
This is the mandatory and safest method for disposing of bulk quantities of this compound. All hazardous waste disposal must comply with federal, state, and local regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9][10]
Procedural Steps:
-
Do Not Mix: Never mix this compound with other waste streams, particularly aqueous or basic waste.[5]
-
Containerization: Keep the chemical in its original, clearly labeled container. If a different container is used, it must be compatible, clean, dry, and properly labeled with "Hazardous Waste," the chemical name, and associated hazards.
-
Segregation: Store the waste container in a designated, secure, and properly ventilated secondary containment area, away from incompatible materials.
-
Documentation: Maintain accurate records of the waste generated, as required by your institution and regulatory bodies.[8][9]
-
Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup. Ensure the waste is transported by a certified carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11]
Tier 2: In-Lab Deactivation of Small Residual Quantities
CAUTION: This procedure is for expert use only on trace residual quantities (e.g., rinsing an "empty" container) and requires a comprehensive, site-specific risk assessment. It must be performed in a chemical fume hood with all specified PPE. The reaction is exothermic and produces corrosive HCl gas.
The principle of this deactivation is the controlled nucleophilic substitution of the reactive chloride with a less reactive alcohol, followed by the neutralization of the resulting acid.[12]
Experimental Protocol:
-
Inert Atmosphere: Ensure the reaction vessel (e.g., the container to be rinsed) is under an inert atmosphere (Nitrogen or Argon).
-
Dilution: Add a suitable, dry, inert solvent (e.g., Toluene or THF) to the vessel to dilute any remaining residue.
-
Cooling: Place the vessel in an ice/water bath to maintain a temperature of 0-5°C. This is critical to control the reaction's exotherm.
-
Nucleophile Addition: While stirring the cooled solvent, slowly and dropwise add an excess of a dry, simple alcohol such as isopropanol or ethanol. The alcohol will react with the chloroformate to form a more stable carbonate ester and hydrogen chloride.
-
Neutralization: After the alcohol addition is complete and the reaction has subsided (allow at least 1 hour), slowly and cautiously add a weak base, such as a saturated aqueous solution of sodium bicarbonate, to neutralize the HCl byproduct. Monitor for gas evolution (CO2) and add the base portion-wise until effervescence ceases.
-
Final Disposal: The resulting neutralized mixture, containing the carbonate ester, should be collected as hazardous waste and disposed of via your institution's chemical waste program (Tier 1).
Tier 3: Management of Contaminated Materials & Spills
In the event of a small spill, or for the disposal of contaminated solid materials, follow these steps:
Procedural Steps:
-
Evacuate & Secure: If a spill occurs, evacuate the immediate area. Restrict access and ensure the fume hood is functioning optimally. Remove all ignition sources.[4]
-
Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand, silica gel, or a commercial sorbent.[4] Do NOT use combustible materials like paper towels or sawdust.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and clearly labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., toluene), followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste.
-
Disposal: All contaminated materials (gloves, absorbent, labware) must be double-bagged, sealed, labeled as hazardous waste, and disposed of through your licensed waste contractor (Tier 1).[5]
Part 3: Emergency Procedures
Immediate and correct response to exposure is critical.[2]
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[13][14]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Use a safety shower if available. Seek immediate medical attention.[13][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if it can be done safely. Seek immediate medical attention from an ophthalmologist.[13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][13]
References
-
Lab Alley. (n.d.). How and Why to Neutralize Chloroform. Lab Alley. Retrieved from [Link]
-
Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. Retrieved from [Link]
-
Axonator. (2024, April 29). EPA Hazardous Waste Management. Axonator. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. EPA.gov. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? YouTube. Retrieved from [Link]
-
YouTube. (2022, June 27). Neutralization of CDCl3 (Choloroform-D) for acid sensitive compounds. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Chemdad. (n.d.). This compound. Chongqing Chemdad Co., Ltd. Retrieved from [Link]
-
Fisher Scientific. (2023, September 29). Safety Data Sheet: this compound. Fisher Scientific. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. EPA.gov. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates. NIH. Retrieved from [Link]
-
Chemsrc. (2025, August 28). This compound. Chemsrc. Retrieved from [Link]
-
The Sarpong Group. (2016, October 24). Acutely Toxic Chemicals (ATCs). University of California, Berkeley. Retrieved from [Link]
-
ResearchGate. (2006). Kinetic and mechanistic study of the reactions of aryl chloroformates with quinuclidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. Retrieved from [Link]
-
Georganics. (n.d.). 4-FLUOROPHENYL ISOCYANATE. Georganics. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroformate. Wikipedia. Retrieved from [Link]
-
National Institutes of Health. (2011, June 27). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. PMC. Retrieved from [Link]
-
Chemical Emergency Medical Guidelines. (n.d.). Chloroformates (R-OCOCl) C 1. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chloroformates Acute Exposure Guideline Levels. NCBI. Retrieved from [Link]
-
National Academies Press. (2016, June 29). Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 38377-38-7 | FF78852 [biosynth.com]
- 4. fishersci.dk [fishersci.dk]
- 5. sarponggroup.com [sarponggroup.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sustainable-markets.com [sustainable-markets.com]
- 9. axonator.com [axonator.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. Chloroformate - Wikipedia [en.wikipedia.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Comprehensive Guide to the Safe Handling of 4-Fluorophenyl Chloroformate
For the adept researcher, scientist, and drug development professional, the mastery of handling reactive chemical intermediates is fundamental to both innovative discovery and unwavering safety. 4-Fluorophenyl chloroformate (CAS No. 38377-38-7) is a valuable reagent in pharmaceutical R&D, prized for its ability to introduce the 4-fluorophenyl moiety into organic molecules, a common strategy for enhancing the therapeutic properties of drug candidates.[1][2][3] However, its utility is matched by its significant hazards, including acute toxicity, severe corrosivity, and reactivity with water.[4]
This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound. Moving beyond a simple checklist, it elucidates the scientific rationale behind each safety protocol, empowering you to cultivate a self-validating system of safety within your laboratory.
Hazard Analysis: Understanding the Inherent Risks
This compound is classified as a combustible liquid that is toxic if swallowed, inhaled, or in contact with skin.[4][5] It causes severe skin burns and serious eye damage.[4][5] As a lachrymator, it can cause a significant flow of tears upon exposure.[4][5]
Key Hazards:
-
Corrosivity: Causes severe chemical burns to skin, eyes, and the respiratory tract.[4][5] The material is extremely destructive to mucous membranes.[5]
-
Toxicity: Acutely toxic via oral, dermal, and inhalation routes.[4][5]
-
Reactivity: It is moisture-sensitive and reacts with water, which can liberate toxic gases.[6][7] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, gaseous hydrogen fluoride (HF), and hydrogen chloride gas.[4]
-
Flammability: It is a combustible liquid with a flash point of 76 °C (168.8 °F).
These hazards necessitate a multi-layered approach to safety, beginning with a robust selection of Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the required protective gear, grounded in authoritative safety standards.[4][8]
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Tightly fitting chemical safety goggles and a full-face shield (minimum 8 inches).[4][9][10] | Protects against splashes and corrosive vapors that can cause severe, irreversible eye damage.[4][11] Standard prescription glasses are not a substitute.[12] |
| Hand Protection | Butyl rubber or Viton gloves are recommended.[11][13] Always inspect gloves for tears or punctures before use.[11] Double gloving may be necessary for added protection.[8] | Provides a barrier against a chemical that causes severe skin burns and can be absorbed through the skin.[4][11] Nitrile gloves offer limited protection and should be changed immediately upon contamination.[8][13] |
| Respiratory Protection | A NIOSH/MSHA-approved full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is necessary where ventilation is inadequate or for spill response.[4][9][11] | This compound is toxic if inhaled, and its vapors are corrosive to the respiratory tract.[4][11] The odor threshold is not a reliable indicator of safe exposure levels.[13] |
| Protective Clothing | A chemical-resistant lab coat or apron, long pants, and closed-toe, chemical-resistant shoes.[4][8][14] | Prevents skin contact with the corrosive liquid.[11] All skin should be covered. |
Operational Plan for Safe Handling
A systematic workflow is crucial to minimize risk. The following plan outlines the key steps from preparation to post-handling procedures.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.[15]
-
Ensure a certified chemical fume hood is operational and available.[13] All handling of this compound should occur within the fume hood.[5]
-
Confirm that a safety shower and eyewash station are accessible and have been recently tested.[4][16]
-
Assemble a spill kit containing appropriate absorbent materials (e.g., vermiculite, dry sand) and neutralizing agents.[17]
-
Don all required PPE as detailed in the table above.[4]
-
-
Handling:
-
Work in a designated, uncluttered area to prevent accidental spills.[16]
-
Use non-sparking tools and explosion-proof equipment, as the substance is a combustible liquid.[11]
-
Keep containers tightly closed when not in use to prevent the release of vapors and contact with moisture.[4][13]
-
Store the chemical under an inert atmosphere (e.g., nitrogen) and refrigerated at 2-8°C.[4]
-
Avoid contact with incompatible materials such as strong oxidizing agents, strong bases, and water.[4][13]
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.[13][17]
-
Carefully remove PPE, avoiding cross-contamination. Contaminated clothing should be removed immediately and laundered before reuse.[5][18]
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[4][16]
-
Emergency Procedures: Plan for the Unexpected
In the event of an exposure or spill, immediate and correct action is critical.
First Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][5]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[4][6] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Continue rinsing and seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]
Spill Management:
-
Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.[16]
-
Ventilate: Ensure the area is well-ventilated, using the fume hood to contain vapors.[17]
-
Contain: Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material like vermiculite or dry sand.[11][17] Do not use combustible materials like paper towels.
-
Neutralize: For corrosive spills, a neutralizing agent can be used if appropriate and safe to do so.[17]
-
Collect & Dispose: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[4][17]
-
Decontaminate: Clean the spill area thoroughly.[5]
Disposal Plan
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations.[4]
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials.[5][16]
-
Containers: Use original or designated, properly labeled, and sealed containers for waste.[5][16]
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[4][16] Never dispose of this compound down the drain.[16]
By integrating these scientifically-grounded protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for groundbreaking research.
References
- Emergency Procedure Guide - Corrosive Liquids.
-
The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. Retrieved from [Link]
-
Florida State University Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]
-
ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals. Retrieved from [Link]
-
Duke University Safety. Chloroform Guidelines. Retrieved from [Link]
-
Brandeis University. Corrosive Chemicals | Laboratory Safety. Retrieved from [Link]
-
University of California, Berkeley Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
MicroCare LLC. Is Personal Protective Equipment Required When Working with Solvents?. Retrieved from [Link]
-
United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Wikipedia. Chloroformate. Retrieved from [Link]
-
Chemdad. This compound. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 38377-38-7 [chemicalbook.com]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound CAS#: 38377-38-7 [m.chemicalbook.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. クロロギ酸4-フルオロフェニル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 氯甲酸-4-氟苯酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 13. safety.duke.edu [safety.duke.edu]
- 14. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 15. chemicals.co.uk [chemicals.co.uk]
- 16. actenviro.com [actenviro.com]
- 17. safety.fsu.edu [safety.fsu.edu]
- 18. trainingrpq.com.au [trainingrpq.com.au]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
